2-Butyl-3-methylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-4-5-9-8(2)10-6-7-11-9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSIKJPEFMMRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=CN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065987 | |
| Record name | Pyrazine, 2-butyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15987-00-5 | |
| Record name | 2-Butyl-3-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15987-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2-butyl-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015987005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-butyl-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-butyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-3-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.462 | |
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| Record name | PYRAZINE, 2-BUTYL-3-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLG6RBP4ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Butyl-3-methylpyrazine: From Chemical Properties to Potential Applications
Introduction: Unveiling a Key Aroma Compound
2-Butyl-3-methylpyrazine is a heterocyclic organic compound that plays a significant role in the flavor and fragrance industry.[1][2] Belonging to the pyrazine family, it is renowned for its potent and characteristic nutty, roasted, and earthy aroma. This volatile compound is a key contributor to the desirable sensory profiles of a wide array of cooked and processed foods, including baked goods and roasted nuts.[2] Its unique aromatic properties also make it a valuable ingredient in the formulation of complex fragrances.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and potential applications of this compound, with a particular focus on insights relevant to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application and manipulation in various scientific and industrial contexts. The molecule consists of a pyrazine ring substituted with a butyl group at position 2 and a methyl group at position 3.
Caption: Chemical structure of this compound.
The following table summarizes the key chemical and physical properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄N₂ | [3][4][5] |
| Molecular Weight | 150.22 g/mol | [3][4][5] |
| CAS Number | 15987-00-5 | [3][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Nutty, roasted, earthy, licorice-like | [1][6] |
| Density | 0.95 g/cm³ | [1] |
| Boiling Point | 84 °C at 9 mmHg; estimated 212-214 °C at 760 mmHg | [1][6] |
| Refractive Index (n20/D) | 1.49 | [1] |
| Flash Point | 59 °C (138.2 °F) for the related 2-ethyl-3-methylpyrazine | [7] |
| Solubility | Soluble in alcohol and water (1604 mg/L at 25 °C, estimated for a related isomer) | [8] |
Synthesis of this compound: From Bio-inspired Reactions to Chemical Construction
The synthesis of this compound can be approached through several routes, including bio-inspired methods that mimic its natural formation and more traditional organic synthesis pathways.
The Maillard Reaction: Nature's Flavor Factory
In many food systems, pyrazines are formed during thermal processing through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars. The specific amino acids and sugars involved, along with the reaction conditions (temperature, pH, and time), dictate the types and yields of the resulting pyrazines. While not a method for targeted laboratory synthesis of a pure compound, understanding the Maillard reaction provides crucial insights into the natural occurrence and sensory impact of this compound.
Chemical Synthesis: A Controlled Approach
A common and controlled method for the synthesis of alkylpyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, this would typically involve the reaction of a diamine with an appropriately substituted α-dicarbonyl compound.
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An In-Depth Technical Guide to the Synthesis of 2-Butyl-3-methylpyrazine
Abstract
2-Butyl-3-methylpyrazine is a significant alkylpyrazine, contributing to the characteristic nutty, roasted, and earthy aromas of many thermally processed foods and serving as a key component in the flavor and fragrance industry. The regioselective synthesis of such unsymmetrically substituted pyrazines presents a considerable challenge in synthetic organic chemistry. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in the fields of flavor science and drug development. We will explore classical chemical syntheses, including the condensation of α-diketones with vicinal diamines, and modern C-H functionalization strategies. Furthermore, we delve into bio-organic and fermentative routes that leverage the Maillard reaction and microbial biosynthesis. Each pathway is critically evaluated for its efficiency, regioselectivity, scalability, and adherence to "green chemistry" principles. Detailed mechanistic insights, step-by-step experimental protocols, and comparative analyses are provided to equip the reader with the foundational knowledge and practical expertise required to approach the synthesis of this important heterocyclic compound.
Introduction to Alkylpyrazines
Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the flavor profiles of a vast array of foods, including coffee, roasted nuts, baked goods, and meats.[1][2] Their formation is often a result of the Maillard reaction, the complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during heating.[3] The specific substitution pattern of alkyl groups on the pyrazine ring dictates the precise sensory characteristics of the molecule. This compound (C₉H₁₄N₂) is valued for its distinct licorice-like aroma and flavor profile.[4]
The primary challenge in synthesizing unsymmetrical pyrazines like this compound lies in controlling the regiochemistry of the final product. Traditional methods often yield mixtures of isomers that are difficult to separate, reducing overall process efficiency.[5] This guide will dissect the various strategies developed to overcome this hurdle.
Retrosynthetic Strategies
A retrosynthetic analysis of this compound reveals two primary disconnection approaches, forming the basis for the main synthetic pathways discussed in this guide.
-
Pathway A (C-N Disconnection): This classical approach involves forming the pyrazine ring by condensing two precursor molecules: an α-diketone and a vicinal diamine. This is the most direct route but must contend with potential regiochemical ambiguity.
-
Pathway B (C-C Disconnection): This strategy begins with a pre-formed, simpler pyrazine ring and introduces the butyl group through a C-H functionalization reaction, such as a directed metalation-alkylation sequence.
Chemical Synthesis Pathways
Chemical synthesis offers precise control over reaction conditions and is highly amenable to large-scale production.
Pathway A: Condensation of 1,2-Diaminopropane and 2,3-Heptanedione
The condensation of an α-dicarbonyl compound with a 1,2-diamine is a cornerstone of pyrazine synthesis. For our target molecule, the logical precursors are 2,3-heptanedione and 1,2-diaminopropane.[6][7][8]
Mechanism and Causality: The reaction proceeds via a double condensation. The more nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the diketone, forming a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine. The oxidation can occur spontaneously in the presence of air or can be promoted by adding a mild oxidizing agent.
Expertise & Trustworthiness: The success of this pathway hinges on controlling the site of deprotonation. The methyl group on 2-methylpyrazine directs lithiation primarily to the adjacent C-3 position, making this a regioselective process. However, lithiation at other positions can still occur, leading to isomeric byproducts. Recent advances, such as trans-metal-trapping (TMT) using gallium alkyls in tandem with LiTMP, have shown promise in improving the stability and regioselectivity of metallated diazine intermediates. [9]
Bio-organic and Biocatalytic Pathways
Driven by consumer demand for "natural" ingredients, bio-based synthesis routes have gained significant attention. These methods mimic the formation of pyrazines in nature.
Directed Maillard Reaction
The Maillard reaction is the primary source of pyrazines in cooked foods. [1]By carefully selecting precursors and controlling reaction conditions, this reaction can be harnessed for targeted synthesis.
Causality and Precursor Selection: The formation of a specific alkylpyrazine is dependent on the amino acids and carbonyl sources used.
-
Nitrogen and Ring Backbone: The amino group of an amino acid is incorporated into the pyrazine ring.
-
Side Chains: The side chains of the pyrazines are derived from the Strecker aldehydes (formed from the degradation of amino acids) and/or from fragments of the sugar.
To synthesize this compound, one could hypothesize a model system using:
-
Amino Acids: A combination of an amino acid that can generate a butyl-containing Strecker aldehyde (e.g., Leucine or Norleucine) and one that generates a methyl-containing fragment (e.g., Alanine).
-
Carbonyl Source: A simple reducing sugar (e.g., glucose) or a dicarbonyl compound.
Controlling temperature, pH, and water activity is crucial for maximizing the yield of the desired pyrazine over other Maillard products. [10]
Microbial Fermentation with Precursor Feeding
Certain microorganisms, notably strains of Bacillus subtilis and Corynebacterium glutamicum, are known to produce a variety of alkylpyrazines during fermentation. [1][11][12]This natural biosynthetic machinery can be exploited.
Expertise and Field-Proven Insights: While wild-type strains produce a complex mixture of pyrazines, their biosynthetic pathways can be directed by feeding the fermentation broth with specific precursors. For instance, the biosynthesis of 2,5-dimethylpyrazine in B. subtilis utilizes L-threonine as a key precursor. [11]To produce this compound, a strategy of co-feeding the culture with L-threonine (as a source for the pyrazine backbone and methyl group) and an amino acid like L-leucine or L-norleucine (as a source for the butyl group) could potentially steer the enzymatic machinery toward the desired product. Further optimization would involve metabolic engineering of the microbial host to enhance the flux through the desired pathways. [12]
Comparative Analysis of Synthesis Pathways
| Pathway | Key Advantages | Key Disadvantages | Typical Yield | Regioselectivity | Scalability |
| Diketone/Diamine Condensation | Simple, well-established, uses available starting materials. | Poor regioselectivity (yields isomeric mixtures). | Moderate to High | Poor | High |
| C-H Functionalization | Potentially high regioselectivity, clean reactions. | Requires cryogenic temperatures, strong bases, and anhydrous conditions. | Moderate | Good to Excellent | Moderate |
| Directed Maillard Reaction | Can be labeled "natural", uses inexpensive precursors (sugars, amino acids). | Complex product mixture, often low yields of a specific target, requires high temperatures. | Low | Poor to Moderate | Moderate |
| Microbial Fermentation | "Natural" product, environmentally friendly ("green"), mild conditions. | Low product titers, complex downstream processing, requires significant R&D. | Low | Poor to Moderate | High (with optimization) |
Detailed Experimental Protocols
The following protocol is a representative, self-validating procedure for the synthesis of this compound via the condensation pathway, based on established methodologies for similar alkylpyrazines. [13]
Protocol 1: Synthesis of this compound via Condensation
Objective: To synthesize this compound from 1,2-diaminopropane and 2,3-heptanedione.
Materials:
-
1,2-Diaminopropane (CAS: 78-90-0)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stirrer, reflux condenser, and thermometer/temperature probe
-
Addition funnel
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add 1,2-diaminopropane (7.41 g, 0.1 mol) and 100 mL of anhydrous ethanol.
-
Causality: Ethanol serves as a solvent that is compatible with both reactants and the subsequent workup. The reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
-
-
Initial Cooling: Cool the stirred solution in the flask to 0-5 °C using an ice bath.
-
Causality: The initial condensation reaction is exothermic. Cooling the mixture controls the reaction rate, minimizes the formation of polymeric byproducts, and improves selectivity.
-
-
Diketone Addition: Dissolve 2,3-heptanedione (12.82 g, 0.1 mol) in 50 mL of anhydrous ethanol and add this solution to the addition funnel. Add the diketone solution dropwise to the cooled diamine solution over a period of 60 minutes, maintaining the internal temperature below 10 °C.
-
Initial Reflux (Dihydropyrazine Formation): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 78 °C) and maintain for 1 hour.
-
Causality: Heating promotes the cyclization and dehydration steps to form the dihydropyrazine intermediate.
-
-
Oxidation: Cool the reaction mixture slightly. Add a catalytic amount of crushed potassium hydroxide (approx. 1 g). While stirring, bubble a gentle stream of air or oxygen through the solution (or leave open to the air with vigorous stirring) and continue to reflux for 12-18 hours.
-
Causality: The basic conditions and the presence of an oxidant (air) facilitate the dehydrogenation of the dihydropyrazine intermediate to the stable, aromatic pyrazine ring.
-
-
Workup and Isolation: Cool the mixture to room temperature. Filter the solution to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Causality: The pyrazine product is more soluble in the organic solvent (diethyl ether) than in water, allowing for its separation from water-soluble impurities and salts.
-
-
Drying and Purification: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product will be an oil containing a mixture of this compound and 2-methyl-3-butylpyrazine.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by preparative gas chromatography to separate the two regioisomers.
Validation: The identity and purity of the final product must be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical & Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | [14][15] |
| Molecular Weight | 150.22 g/mol | [14][15] |
| CAS Number | 15987-00-5 | [14][15] |
| Appearance | Colorless to pale yellow liquid | - |
| Odor | Licorice, nutty, roasted | [4] |
| Boiling Point | Data not widely available; estimated >180 °C at atm. pressure | - |
| InChIKey | IRSIKJPEFMMRHD-UHFFFAOYSA-N | [14][15] |
Conclusion and Future Outlook
The synthesis of this compound can be accomplished through several distinct pathways, each with a unique profile of advantages and challenges. The classical condensation of α-diketones and diamines remains a robust method for large-scale production, though it is hampered by a lack of regiocontrol. For applications requiring high isomeric purity, modern C-H functionalization techniques offer a more elegant and regioselective, albeit more technically demanding, solution.
Looking forward, the fields of biocatalysis and metabolic engineering hold the greatest promise for the sustainable and "natural" production of specific alkylpyrazines. The development of engineered microbial strains or cell-free enzymatic systems designed to convert simple feedstocks (like sugars and specific amino acids) directly into this compound represents a key area for future research. Success in this domain will not only satisfy market demands for natural flavor compounds but also align the chemical industry with principles of green and sustainable manufacturing.
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Introduction: The Role of Pyrazines in Modern Sensory Science
An In-Depth Technical Guide to the Sensory and Analytical Characteristics of 2-Butyl-3-methylpyrazine
Pyrazines are a significant class of nitrogen-containing heterocyclic compounds that are fundamental to the aroma and flavor profiles of countless natural and processed materials.[1] Formed primarily through the Maillard reaction between amino acids and reducing sugars during heating, they are responsible for the characteristic "roasted," "nutty," "toasted," and "earthy" notes in foods like coffee, cocoa, and baked goods.[1][2] Their potency is remarkable, with many exhibiting extremely low odor detection thresholds, meaning even trace amounts can have a profound impact on the overall sensory experience.[3]
This guide focuses on a specific member of this family: This compound (CAS No. 15987-00-5). While less ubiquitous than some of its smaller counterparts, its unique sensory profile and chemical properties make it a valuable tool for researchers, flavor chemists, and drug development professionals. Understanding its characteristics is crucial for applications ranging from flavor creation and quality control to identifying potential off-notes in pharmaceutical formulations. This document serves as a technical resource, providing field-proven insights into its sensory profile, analytical characterization, and the causal logic behind the methodologies used to study it.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of any scientific application. These parameters dictate its behavior in different matrices, its volatility, and the appropriate analytical methods for its detection and quantification.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 15987-00-5 | [4][5] |
| Molecular Formula | C₉H₁₄N₂ | [4][5] |
| Molecular Weight | 150.22 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 212-214 °C (estimated) | [6] |
| Flash Point | 83 °C (181 °F) (estimated) | [6] |
| Solubility | Soluble in alcohol; Water: 1218 mg/L @ 25°C (est.) | [6] |
| logP (o/w) | 2.100 (estimated) |[6] |
Sensory Characteristics: Odor and Flavor Profile
The primary value of this compound in sensory science lies in its distinct aroma profile. When evaluated by trained sensory panelists, it presents a complex character that differs from the more common, smaller alkylpyrazines.
-
Odor Profile : At a concentration of 0.10% in propylene glycol, its odor is predominantly described as anise and licorice .[6] This profile is unique among pyrazines, which more commonly exhibit nutty or bell pepper notes. This licorice character makes it a specialized ingredient for building complex flavor profiles.
-
Flavor Profile : The taste mirrors the aroma, being described as anise-like and licorice .[6]
-
Natural Occurrence : This compound has been identified as a volatile component in foods known for their complex, roasted flavor profiles, including cocoa and coffee .[6] Its presence, even in small amounts, likely contributes to the overall depth and character of these products.
Quantitative Sensory Analysis and the Importance of Thresholds
While qualitative descriptions are useful, quantitative data is essential for precise formulation and research. The most critical quantitative metric for an aroma compound is its sensory detection threshold—the minimum concentration at which it can be detected by a human panel.
Currently, a specific, peer-reviewed sensory detection threshold for this compound in a standard matrix like water or air has not been widely published. However, the potency of the pyrazine class is well-documented. To provide context, the odor thresholds of several related alkyl- and methoxypyrazines are presented below. This data underscores that pyrazines are often sensorially active at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.
Table 2: Comparative Odor Detection Thresholds of Various Pyrazines in Water
| Pyrazine Derivative | Odor Threshold (in water) | Predominant Sensory Descriptors | Source |
|---|---|---|---|
| 2-Methylpyrazine | 60,000 ppb | Green, nutty, cocoa, musty | [7] |
| 2-Ethylpyrazine | 6,000 ppb | Musty, nutty, peanut | [7] |
| 2,5-Dimethylpyrazine | 35 ppb (in air) | Roasted peanut, chocolate | [8] |
| 2-Ethyl-3,5-dimethylpyrazine | 0.04 ppb (in air) | Earthy, potato | [8] |
| 2-sec-Butyl-3-methoxypyrazine | 0.001 ppb | Green pea, green bell pepper |[7] |
The lack of a published threshold for this compound represents a research opportunity. The protocol for determining this value is a foundational experiment in sensory science and is detailed in the "Protocols" section of this guide. A "Threshold of Concern" of 540 µ g/person/day has been established, which is a toxicological value for estimating safe consumption levels, not a sensory metric.[6]
Formation and Synthesis
Natural Formation (Maillard Reaction): Like other alkylpyrazines, this compound is formed naturally during the heating of foods through the Maillard reaction.[9][10] This complex cascade of non-enzymatic browning reactions involves the condensation of an amino group (from an amino acid) and a carbonyl group (from a reducing sugar). The specific side chains of the amino acids and the structure of the sugar dictate the substitution pattern on the resulting pyrazine ring.[10][11]
Chemical Synthesis: For commercial and research purposes, this compound is produced via targeted organic synthesis. A common approach involves starting with a pyrazine derivative and introducing the alkyl groups through specific reactions.[3] For example, appropriate pyrazine compounds are reacted with reagents like butyl halides and methylating agents under controlled temperatures and often in the presence of a catalyst.[3] The final product is then purified using standard laboratory techniques such as distillation and extraction to achieve the high purity (>97%) required for sensory and analytical applications.[3]
Protocols for Sensory and Chemical Analysis
A key requirement for any research involving flavor compounds is a robust, self-validating system of analysis. This involves both quantifying the human perception of the compound and confirming its chemical identity and concentration.
Protocol 1: Determination of Sensory Detection Threshold (ASTM E679-04)
This protocol describes the industry-standard method for determining a sensory threshold. The causality is clear: without knowing the concentration at which a compound becomes active, its contribution to a flavor profile cannot be quantified.
Objective: To determine the lowest concentration of this compound that is detectably different from a blank by a sensory panel.
Materials:
-
This compound (≥98% purity)
-
Odor-free, deionized water (or other specified matrix, e.g., neutral ethanol/water solution)
-
Glass sniffing jars with Teflon-lined caps
-
Volumetric flasks and pipettes for serial dilutions
-
A sensory panel of at least 15-20 trained assessors
-
An odor-free testing environment with controlled temperature and humidity
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL. This high concentration allows for precise serial dilutions.
-
Serial Dilution: Create a series of ascending concentrations in the chosen matrix (e.g., water). A logarithmic dilution factor of 2 or 3 is standard. The range should span from well below the expected threshold to clearly detectable.
-
Triangle Test Presentation: The core of the method is the 3-Alternative Forced Choice (3-AFC) test, commonly known as the triangle test. For each concentration level, present panelists with three samples: two are blanks (e.g., pure water) and one contains the diluted pyrazine. The position of the "odd" sample is randomized.
-
Panelist Task: Each panelist is instructed to smell each of the three samples and identify which one is different from the other two, even if they are only guessing. Forcing a choice is critical to the statistical model.
-
Data Collection: Record the number of correct and incorrect identifications at each concentration level.
-
Data Analysis: The best-estimate threshold is calculated as the geometric mean of the highest concentration where a panelist could not correctly identify the odd sample and the lowest concentration where they could. The group threshold is determined by statistical analysis (e.g., Probit analysis) of the proportion of correct responses at each concentration, accounting for the one-third probability of guessing correctly.
Protocol 2: Characterization by Gas Chromatography-Olfactometry (GC-O)
GC-O is the definitive technique for correlating specific chemical compounds with their perceived aroma. It physically splits the effluent from a gas chromatograph, sending it simultaneously to a chemical detector (like a mass spectrometer) and a human nose, which acts as a highly sensitive sensory detector.
Objective: To separate the volatile components of a sample and identify which are aroma-active, including this compound.
Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Olfactometry port (sniff port)
-
Humidifier for the sniff port air stream (to prevent nasal fatigue)
-
Appropriate GC column (e.g., a non-polar DB-5 or a polar WAX column)
-
Sample containing this compound (e.g., a flavor formulation or food extract)
-
Reference standard of this compound
Methodology:
-
Sample Preparation: Volatiles are extracted from the sample matrix. Common methods include Solid Phase Microextraction (SPME) for headspace analysis or liquid-liquid extraction for bulk samples.
-
GC Injection: The extracted volatiles are injected into the GC. The instrument's temperature program separates the compounds based on their boiling points and interaction with the column's stationary phase.
-
Column Effluent Splitting: At the end of the column, a splitter divides the gas flow. Typically, 50% goes to the chemical detector (MS/FID) and 50% goes to the olfactometry port.
-
Olfactometry (Sniffing): A trained panelist (or "assessor") sniffs the effluent from the olfactometry port throughout the GC run. The assessor records the exact time (retention time) they perceive an odor and provides a detailed description of its character (e.g., "nutty," "licorice," "smoky").
-
Chemical Detection: Simultaneously, the MS or FID records a chromatogram, showing peaks at the retention times of the eluted compounds. The MS provides mass spectral data, allowing for the identification of the compound at each peak.
-
Data Correlation: The "aromagram" (the record of odors and their retention times) is aligned with the chemical chromatogram. An aroma detected at a specific time is attributed to the chemical compound that elutes at the same retention time. The identity of this compound is confirmed by matching its retention time and mass spectrum to that of an injected pure standard.
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Mechanism of Olfactory Perception
The perception of pyrazines begins with their interaction with specific olfactory receptors (ORs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule like this compound to its specific OR triggers a conformational change in the receptor. This initiates an intracellular signaling cascade, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific aroma. While the exact receptor for this compound is not definitively identified, the human olfactory receptor OR5K1 has been shown to be a key receptor for several other pyrazine compounds.
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- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]
The Olfactory Landscape of 2-Butyl-3-methylpyrazine: A Technical Guide
Abstract
Pyrazines represent a cornerstone class of heterocyclic aromatic compounds that are integral to the flavor and aroma profiles of numerous foods and beverages. Formed predominantly through Maillard reactions during thermal processing, their sensory characteristics are potent and diverse. This technical guide provides an in-depth exploration of 2-Butyl-3-methylpyrazine, a significant member of the alkylpyrazine family. We will dissect its chemical identity, explore the nuances of its olfactory perception, and detail the molecular mechanisms underpinning its detection. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with robust, field-proven experimental protocols for its analysis, grounding all claims in authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Significance of Alkylpyrazines
Alkylpyrazines are nitrogen-containing heterocyclic compounds renowned for their powerful and often pleasant aromas, typically described as nutty, roasted, and earthy. Their presence is a key determinant of the desirable sensory qualities in a vast array of products, including baked goods, coffee, cocoa, and roasted nuts. This compound (C₉H₁₄N₂) is a notable alkylpyrazine that contributes significantly to these complex flavor profiles. Understanding its specific olfactory characteristics and the biological pathways governing its perception is crucial for applications ranging from food science and flavor chemistry to sensory neuroscience and quality control in pharmaceutical formulations, where unintended odors can be indicative of product degradation or impurities. This guide serves as a comprehensive resource for professionals seeking to understand and harness the sensory impact of this potent odorant.
Chemical & Physical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its volatility, solubility, and interaction with biological systems. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | [NIST] |
| Molecular Weight | 150.22 g/mol | [NIST] |
| CAS Number | 15987-00-5 | [NIST] |
| Appearance | Colorless to light yellow liquid | [BAISIFU] |
| Boiling Point | 212-214 °C (estimated) | [1] |
| Flash Point | 83 °C (181 °F) (estimated) | [1] |
| Solubility in Water | 1218 mg/L at 25 °C (estimated) | [1] |
| logP (o/w) | 2.100 | [1] |
These properties, particularly its moderate volatility and solubility, facilitate its release from a food matrix and subsequent transport through the nasal mucus to olfactory receptors.
Olfactory Perception and Profile
The perceived aroma of this compound is complex and can be described with several distinct notes. This variability can be attributed to factors such as concentration, the medium in which it is presented, and individual differences in receptor sensitivity.
-
Primary Descriptors: The most commonly cited aroma characteristic is a "licorice" or "anise-like" scent, particularly when evaluated at a concentration of 0.10% in propylene glycol[1].
-
Contextual Descriptors: In food applications, it is recognized for imparting rich "roasted" and "nutty" aromas, enhancing the flavor of baked goods and nut-based products[2].
-
Isomeric Comparison: It is important to distinguish this compound from its isomer, 2-Isobutyl-3-methylpyrazine. The latter is often described as having "herbal green," "earthy," or "vegetable" notes[3][4]. This highlights the profound impact of subtle structural changes on olfactory perception.
Odor Threshold: A Measure of Potency
| Pyrazine Derivative | Flavor/Odor Threshold (in water) | Predominant Sensory Descriptors | Source |
| 2-Ethyl-3-methylpyrazine | 0.4 ppb | Potato, burnt nutty, roasted, earthy | [4] |
| 2-Ethyl-3,5-dimethylpyrazine | 1 ppb | Cocoa, chocolate, nutty (burnt almond) | [4] |
| 2-Isobutyl-3-methylpyrazine | 35 ppb | Powerful herbaceous green-earthy notes | [4] |
| 2-sec-Butyl-3-methoxypyrazine | 1-2 ng/L (ppt) | Green bell pepper, earthy | [5][6] |
The extremely low thresholds of structurally similar pyrazines suggest that this compound is also a high-impact aroma compound, capable of influencing a product's overall sensory profile even at trace levels.
Molecular Mechanism of Perception
The detection of odorants like this compound is a sophisticated biological process initiated in the olfactory epithelium of the nasal cavity. This process involves a specialized signal transduction cascade.
-
Binding to Olfactory Receptors (ORs): The process begins when the odorant molecule, after dissolving in the nasal mucus, binds to a specific G-protein-coupled receptor (GPCR) on the cilia of an Olfactory Sensory Neuron (OSN)[2][7]. While hundreds of different OR types exist, each OSN typically expresses only one type[8].
-
G-Protein Activation: This binding event causes a conformational change in the OR, activating an associated olfactory-specific G-protein, G(olf)[2][9].
-
Second Messenger Cascade: The activated G(olf) protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP)[7][10]. This rapid increase in the intracellular concentration of cAMP acts as a second messenger.
-
Ion Channel Gating & Depolarization: cAMP binds to and opens cyclic nucleotide-gated (CNG) cation channels, permitting an influx of Na⁺ and Ca²⁺ ions into the cell[2][8]. The influx of calcium further activates Ca²⁺-activated Cl⁻ channels, leading to an efflux of Cl⁻ ions, which significantly amplifies the depolarization of the neuron's membrane[7][8].
-
Signal Transmission: This depolarization, known as the receptor potential, propagates to the neuron's axon hillock, where it generates action potentials. These electrical signals are then transmitted along the axon to specific glomeruli in the olfactory bulb of the brain for processing[2][10].
While the specific receptor for this compound has not yet been definitively identified, research on related compounds has provided valuable insights. For instance, the human olfactory receptor OR5K1 has been identified as a specialized receptor for a range of foodborne alkylpyrazines[5][11]. Similarly, a specific binding site for the potent bell-pepper odorant 2-Isobutyl-3-methoxypyrazine has been found in cow olfactory mucosa, demonstrating the high specificity of these receptors[12][13]. It is highly probable that this compound is detected by one or more receptors within this large family, with its unique structural features determining its specific binding affinity and activation pattern.
Caption: Generalized olfactory signal transduction pathway initiated by an odorant.
Methodologies for Olfactory Analysis
To characterize the sensory contribution of this compound in a complex mixture, researchers rely on specialized analytical techniques that couple chemical separation with human sensory detection.
Gas Chromatography-Olfactometry (GC-O)
GC-O is the gold standard for identifying which specific volatile compounds in a mixture are responsible for its aroma. It involves a standard gas chromatograph that separates compounds, with the effluent from the column being split between a chemical detector (like a mass spectrometer, MS) and a sniffing port where a trained sensory panelist assesses the odor.
Rationale for Use: While a GC-MS can identify hundreds of volatile compounds, many may be present at concentrations below their odor threshold and thus do not contribute to the aroma. GC-O directly links an instrumental signal (retention time) to a human sensory perception, ensuring that analytical efforts are focused on the most impactful odorants[14].
Step-by-Step Protocol for GC-O Analysis:
-
Sample Preparation (Volatile Extraction):
-
Objective: To isolate volatile and semi-volatile compounds from the sample matrix.
-
Method: Headspace Solid-Phase Microextraction (HS-SPME) is a robust and solvent-free choice for pyrazines[15].
-
Procedure:
-
Place a known quantity of the sample (e.g., 5g) into a 20 mL headspace vial.
-
Add an internal standard for semi-quantification if desired.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatiles to partition into the headspace[15].
-
Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes[15].
-
-
-
GC Separation and Olfactory Detection:
-
Objective: To separate the extracted volatiles and present them for sensory evaluation.
-
Procedure:
-
Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.
-
Use a suitable capillary column. For pyrazines, a mid-polarity column (e.g., DB-624) or a wax-type column (e.g., ZB-WAXplus) provides good resolution[16].
-
Program the oven temperature to ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 240°C) to elute compounds based on their boiling points.
-
At the end of the column, use a Y-splitter to direct the effluent to both the MS detector and the heated sniffing port. Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration.
-
A trained panelist sniffs the port throughout the run, recording the time, duration, intensity, and a descriptor for every odor detected.
-
-
-
Data Analysis (Aroma Extract Dilution Analysis - AEDA):
-
Objective: To rank the potency of the detected odorants.
-
Method: AEDA is a common GC-O technique where the sample extract is serially diluted and re-analyzed until no odor is detected[14].
-
Procedure: The highest dilution at which an odorant is still detected corresponds to its Flavor Dilution (FD) factor. Compounds with higher FD factors are considered more potent contributors to the overall aroma.
-
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Synthesis of this compound
The chemical synthesis of alkylpyrazines is a critical process for producing flavor and fragrance standards and additives. While multiple routes exist, a common approach involves the condensation of α-dicarbonyl compounds with diamines. A generalized scheme for producing this compound involves reacting an appropriate amino ketone with a diketone, followed by oxidation.
Caption: Simplified reaction scheme for the synthesis of this compound.
Conclusion
This compound is a high-impact aroma compound with a complex sensory profile described as roasted, nutty, and licorice-like. Its perception is governed by a well-understood, G-protein-coupled signal transduction pathway, though its specific cognate receptor remains an area for future investigation. For researchers and industry professionals, the combination of instrumental analysis with human sensory perception, chiefly through GC-O, provides the most reliable means of characterizing its contribution to a product's aroma. The methodologies and data presented in this guide offer a robust framework for the scientific investigation and application of this important flavor molecule.
References
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- Sense of smell: Recognition and transduction of olfactory signals. (2003). ResearchGate.
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- Olfactory Signaling Pathway. (n.d.). Reactome.
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- Janssen, S., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines.The FASEB Journal, 35(5), e21638.
- 2-butyl-3-methyl pyrazine, 15987-00-5. (n.d.). The Good Scents Company.
- 2-isobutyl-3-methyl pyrazine, 13925-06-9. (n.d.). The Good Scents Company.
- Pyrazines. (n.d.). Leffingwell & Associates.
- Odor Threshold of Some Pyrazines. (n.d.). ResearchGate.
- Analysis of food flavourings by gas chromatography-olfactometry. (n.d.). Imre Blank's Homepage.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A, 1589, 149-161.
- Identification of a Specific Olfactory Receptor for 2-Isobutyl-3-Methoxypyrazine. (n.d.). Amanote Research.
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2-Butyl-3-methylpyrazine CAS number and molecular weight
An In-Depth Technical Guide to 2-Butyl-3-methylpyrazine for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive overview of this compound, a heterocyclic aromatic organic compound. This document moves beyond basic identification to delve into the synthesis, analysis, applications, and safety protocols relevant to research and development professionals. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical applicability.
Core Chemical Identity and Properties
This compound is a significant compound, primarily recognized for its potent aroma and flavor characteristics. Its fundamental properties are crucial for its application and handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 15987-00-5 | [1][2][3] |
| Molecular Formula | C₉H₁₄N₂ | [1][4][3] |
| Molecular Weight | 150.22 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow/brown clear liquid | [1][2] |
| Odor Profile | Roasted, nutty, with licorice-like undertones | [1][2] |
| Boiling Point | 212-215.3 °C at 760 mmHg | [2] |
| Density | 0.95 g/cm³ | [2] |
| Flash Point | 83 °C | [2] |
Synthesis of this compound
The synthesis of this compound typically involves the construction of the pyrazine ring system followed by the introduction of the alkyl substituents. A common approach is the condensation of an alpha-dicarbonyl compound with a diamine, a reaction known as the Gutknecht pyrazine synthesis.
A generalized synthetic route begins with pyrazine derivatives, where the butyl and methyl groups are introduced via specific reagents like butyl halides and methylating agents under controlled conditions, such as specific temperatures and the presence of a catalyst.[1] The precise control of reaction parameters is essential to achieve a high yield of the pure product, which is often isolated and purified through distillation and extraction.[1]
Below is a conceptual workflow for the synthesis of this compound.
Analytical Methodologies
The detection and quantification of this compound, especially in complex matrices like food and beverages, necessitate sensitive analytical techniques. The standard method for analyzing volatile and semi-volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS). To enhance the detection of trace amounts, a pre-concentration step such as Headspace Solid-Phase Microextraction (HS-SPME) is often employed.[5]
Experimental Protocol: HS-SPME-GC-MS Analysis
This protocol outlines a typical procedure for the analysis of this compound in a liquid matrix.
-
Sample Preparation: A known volume of the liquid sample is placed in a headspace vial. For solid samples, a suspension or extract would be prepared.
-
Internal Standard: A known amount of a suitable internal standard (e.g., an isotopically labeled pyrazine) is added to the sample for accurate quantification.[5]
-
HS-SPME Extraction: The vial is sealed and incubated at a controlled temperature to allow the volatile compounds to partition into the headspace. An SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes.
-
GC-MS Analysis: The SPME fiber is retracted and introduced into the heated injection port of the gas chromatograph, where the adsorbed analytes are desorbed. The compounds are then separated on a capillary column and detected by a mass spectrometer.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.
Sources
Biosynthesis of alkylpyrazines in natural products
An In-Depth Technical Guide to the Biosynthesis of Alkylpyrazines in Natural Products
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: From Aroma to Action
Alkylpyrazines are more than just the source of captivating aromas we associate with roasted coffee, cocoa, or the earthy scent of fresh vegetables. These heterocyclic, nitrogen-containing compounds are potent signaling molecules across the biological kingdoms, from insects to plants to microbes.[1] Their biosynthesis, a departure from the high-temperature chaos of the Maillard reaction, represents a sophisticated and enzymatically controlled process.[2] Understanding these natural pathways is not merely an academic exercise; it provides a blueprint for the sustainable production of high-value flavor and fragrance compounds, the development of novel pharmaceuticals, and the metabolic engineering of microorganisms for industrial applications.[2][3] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how nature constructs these vital molecules, grounded in the experimental evidence that has illuminated these pathways.
Chapter 1: The Core Microbial Pathways
Microorganisms, particularly bacteria of the Bacillus and Corynebacterium genera, are prolific producers of a diverse array of alkylpyrazines.[2][3] Their synthetic strategies are elegant, typically leveraging common amino acid or carbohydrate metabolites as starting materials. Two primary pathways have been extensively characterized and stand as exemplars of microbial alkylpyrazine biosynthesis.
The L-Threonine Dependent Pathway: The Genesis of 2,5-Dimethylpyrazine (2,5-DMP)
The biosynthesis of 2,5-DMP in organisms like Bacillus subtilis is a well-elucidated pathway that serves as a cornerstone for understanding the formation of other simple alkylpyrazines.[4] The entire process begins with the common amino acid L-threonine.
The Mechanism: The pathway is a masterful interplay of a single key enzymatic step followed by a series of spontaneous, non-enzymatic chemical reactions.
-
Enzymatic Oxidation: The pathway is initiated by the enzyme L-threonine-3-dehydrogenase (TDH) . This enzyme catalyzes the NAD+-dependent oxidation of L-threonine to form the unstable intermediate, L-2-amino-acetoacetate.[4][5]
-
Spontaneous Decarboxylation: L-2-amino-acetoacetate is highly unstable and non-enzymatically decarboxylates to yield aminoacetone.[5][6]
-
Dimerization and Cyclization: Two molecules of the resulting aminoacetone spontaneously condense and cyclize to form 3,6-dihydro-2,5-dimethylpyrazine.[4][5]
-
Final Oxidation: This dihydro-intermediate is then oxidized to the stable, aromatic 2,5-dimethylpyrazine. This final step is also a non-enzymatic, pH-dependent reaction.[4][5]
Expert Insight: The Metabolic Tug-of-War
A crucial aspect of this pathway from a metabolic engineering perspective is the presence of a competing enzyme, 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) . KBL also uses the L-2-amino-acetoacetate intermediate produced by TDH, but instead cleaves it into glycine and acetyl-CoA, diverting it from the pyrazine pathway.[4][5][6] This represents a significant metabolic branch point. Seminal studies have shown that inactivating the gene encoding KBL leads to a significant increase in the production of 2,5-DMP, as more of the intermediate is funneled towards aminoacetone formation.[4][5] This highlights a key strategy in synthetic biology: enhancing the desired pathway by blocking competitive metabolic routes.
Caption: Biosynthesis of 2,5-DMP from L-Threonine.
The Acetoin Dependent Pathway: Crafting Tetramethylpyrazine (TTMP)
The formation of the highly substituted 2,3,5,6-tetramethylpyrazine (TTMP), a compound of significant medicinal interest, follows a distinct pathway originating from carbohydrate metabolism.[2]
The Mechanism: This pathway hinges on the availability of two key precursors: acetoin (3-hydroxy-2-butanone), a product of glycolysis, and an ammonia source.[2]
-
Precursor Formation: Microorganisms like Bacillus subtilis and Corynebacterium glutamicum produce acetoin from pyruvate, which is derived from glucose via glycolysis.[2]
-
Condensation with Ammonia: Acetoin reacts with ammonia (often derived from amino acid catabolism) to form an α-hydroxyimine intermediate.
-
Rearrangement and Dimerization: This intermediate spontaneously converts to 2-amino-3-butanone. Two molecules of 2-amino-3-butanone then condense to form the stable tetramethylpyrazine ring.[2][4]
Caption: Biosynthesis of TTMP from Acetoin and Ammonia.
Chapter 2: The Green Notes - Methoxypyrazine Biosynthesis in Plants
In the plant kingdom, 3-alkyl-2-methoxypyrazines (MPs) are responsible for the characteristic "green" or "vegetal" aromas of bell peppers, Sauvignon blanc grapes, and green peas.[1][7] Their biosynthesis was a long-standing puzzle, but recent studies have illuminated a pathway distinct from microbial routes.
The Mechanism: The formation of MPs, such as 3-isobutyl-2-methoxypyrazine (IBMP), involves the assembly of a pyrazine ring from amino acid precursors, followed by a crucial methylation step.
-
Precursor Contribution: In vivo feeding experiments with stable isotope-labeled compounds have revealed that L-leucine is a key precursor for the isobutyl side chain of IBMP.[1][8] The pyrazine ring itself appears to be constructed from other amino acids, such as glycine or serine.[1][7][8]
-
Ring Formation: The exact mechanism of ring formation is still under active investigation, but it is proposed to involve the condensation of an amino acid-derived amide with a glyoxal-like molecule, leading to a 3-alkyl-2-hydroxypyrazine (HP) intermediate.[7]
-
O-Methylation: The final and definitive step is the O-methylation of the hydroxyl group on the hydroxypyrazine intermediate. This reaction is catalyzed by specific S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs) , which have been identified and characterized in grapes (Vitis vinifera).[7][8][9] This enzymatic step converts the non-volatile hydroxypyrazine into the potently aromatic and volatile methoxypyrazine.
Caption: Proposed Biosynthesis of Methoxypyrazines in Plants.
Chapter 3: The Scientist's Toolkit - Protocols for Pathway Elucidation
The elucidation of these biosynthetic pathways relies on a suite of robust experimental techniques. Describing these protocols provides a self-validating system for any researcher entering this field.
Isotopic Labeling: Tracing the Atomic Origins
Expertise & Experience: This is the gold standard for definitively identifying biosynthetic precursors. By feeding an organism a precursor enriched with a stable isotope (e.g., ¹³C or ¹⁵N), one can trace the atoms from the precursor into the final product using mass spectrometry. The specific mass increase in the product directly validates the precursor-product relationship.[4][10]
Protocol: Stable Isotope Feeding of Bacillus subtilis
-
Culture Preparation: Prepare two parallel cultures of B. subtilis in a defined minimal medium. To one culture (the "labeled" experiment), add L-threonine uniformly labeled with ¹³C (U-¹³C-L-Threonine). To the other (the "control"), add an equivalent amount of unlabeled L-threonine.[4]
-
Incubation: Grow the cultures under conditions known to promote pyrazine production (e.g., 37°C with shaking for 5 days).[11][12]
-
Extraction: Extract the volatile compounds from the culture supernatant using headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction with a suitable solvent like dichloromethane.
-
Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS).[12]
-
Data Interpretation: Compare the mass spectrum of the 2,5-DMP peak from the labeled experiment to the control. The molecular ion (M+) of 2,5-DMP from the control will be at m/z 108. In the labeled experiment, successful incorporation from two U-¹³C-L-Threonine molecules (each containing 4 carbons) will result in a molecular ion at m/z 116 (108 + 8). This mass shift is unequivocal proof of the biosynthetic origin.
Caption: Workflow for Isotopic Labeling Experiments.
Genetic Manipulation: Validating Enzyme Function
Expertise & Experience: While isotopic labeling identifies precursors, genetic manipulation confirms the specific enzymes involved. By knocking out a gene suspected to be in the pathway, production of the target molecule should cease. Conversely, overexpressing the gene should increase the yield.[4]
Protocol: Gene Knockout of kbl in B. subtilis
-
Construct Design: Design a knockout cassette containing antibiotic resistance flanked by regions homologous to the upstream and downstream sequences of the kbl gene (NP_389582).
-
Transformation: Transform competent wild-type B. subtilis 168 cells with the knockout cassette.
-
Selection & Verification: Select for transformants using the appropriate antibiotic. Verify the successful double-crossover homologous recombination and deletion of the kbl gene via PCR and sequencing.
-
Phenotypic Analysis: Culture the wild-type strain and the Δkbl mutant strain in parallel under identical, production-conducive conditions (e.g., with L-threonine supplementation).
-
Quantification: Extract and quantify the 2,5-DMP produced by both strains using GC-MS with an internal standard.[13]
-
Trustworthiness: The self-validating nature of this protocol lies in the comparison. A significant and reproducible increase in 2,5-DMP concentration in the Δkbl mutant compared to the wild-type validates KBL's role as a competing enzyme that diverts flux away from pyrazine synthesis.[4]
Table 1: Representative Data from Genetic Manipulation Studies
| Strain | Relevant Genotype | 2,5-DMP Yield (mg/L) | Fold Change vs. Wild-Type |
| B. subtilis 168 | Wild-Type | 38.5 ± 2.1 | 1.0 |
| BS-Δkbl | kbl gene deleted | 112.8 ± 5.5 | ~2.9x |
| BS-TDH-OE | tdh gene overexpressed | 95.3 ± 4.8 | ~2.5x |
(Note: Data are representative and stylized for illustrative purposes based on findings in the literature.[4])
Conclusion: A Foundation for Innovation
The biosynthesis of alkylpyrazines is a testament to the efficiency and elegance of natural product synthesis. By understanding the specific precursors, key enzymes like TDH and OMTs, and the influence of competing metabolic pathways, we gain powerful tools. This knowledge underpins the metabolic engineering of microorganisms for the "green" production of natural flavors, provides targets for modulating key aroma profiles in viticulture and food science, and opens avenues for the discovery of novel bioactive compounds. The methodologies outlined here—isotopic tracing and genetic validation—form the bedrock of modern natural product research, providing a robust and logical framework for continuing to decode nature's chemical lexicon.
References
- Zhang, L., Cao, Y., Tong, J., & Xu, Y. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24), e01807-19. [Link]
- Kłosowski, G., & Mikulski, D. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Molecules, 26(22), 7027. [Link]
- Mortzfeld, F., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
- Gao, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6667. [Link]
- Zhang, L., Cao, Y., Tong, J., & Xu, Y. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. PubMed, 31585995. [Link]
- Spreng, S., & Schwab, W. (2023). 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants.
- Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
- Kim, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14611. [Link]
- Sun, Y., et al. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Journal of Fungi, 7(12), 1037. [Link]
- Kłosowski, G., & Mikulski, D. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean.
- Dunlevy, J. D., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 996-1004. [Link]
- Riu-Aumatell, M., et al. (2013). Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays. Journal of Agricultural and Food Chemistry, 61(17), 4063-4070. [Link]
- Tong, W., et al. (2025). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components.
- Yang, D., et al. (2024). Development of a Method For the Determination of Alkylpyrazine in Traditional Vinegar and Its Formation Kinetics.
- Meoded, C. S., et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology, 17(3), 642-654. [Link]
- Wagner, J., et al. (2022). Investigation of Biosynthetic Precursors of 3-Isobutyl-2-Methoxypyrazine Using Stable Isotope Labeling Studies in Bell Pepper Fruits (Capsicum annuum L.). Journal of Agricultural and Food Chemistry, 70(18), 5626-5634. [Link]
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A Spectroscopic Guide to 2-Butyl-3-methylpyrazine: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry
Introduction
2-Butyl-3-methylpyrazine (CAS No: 15987-00-5, Formula: C₉H₁₄N₂) is a heterocyclic aromatic compound belonging to the alkylpyrazine family.[1][2] These compounds are significant as key aroma and flavor components in a vast array of cooked and roasted foods, contributing to nutty, roasted, and cocoa-like notes. Beyond their sensory importance, pyrazine derivatives are crucial building blocks in medicinal chemistry and drug development.[3] Unambiguous structural characterization is therefore paramount for quality control, synthetic pathway confirmation, and regulatory compliance.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond simple data reporting to explore the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to molecular elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] For this compound, both ¹H and ¹³C NMR are essential for mapping its unique assembly of an aromatic pyrazine core and aliphatic side chains.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates the chemical shifts of the ring's protons and carbons, generally causing them to appear at a lower field (higher ppm) compared to benzene analogs.[3] The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is commonly used for non-polar to moderately polar compounds like alkylpyrazines due to its excellent dissolving power and simple residual solvent signal. For more polar derivatives, DMSO-d₆ is a viable alternative.[3][4] The spectrometer frequency (e.g., 400 MHz) determines the resolution of the spectrum; higher fields provide better separation of complex signals.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines a validated, systematic approach to acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution by gentle vortexing.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peak shapes.[4]
-
-
Data Acquisition:
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on concentration.[4]
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm, centered around 120 ppm.
-
Number of Scans: 1024-4096, to compensate for the low natural abundance of ¹³C.[4]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
-
Integrate signals in the ¹H spectrum to determine proton ratios.
-
Data Presentation & Interpretation
While a publicly available, fully assigned experimental spectrum for this compound is not readily found, the expected chemical shifts can be reliably predicted based on data from structurally similar alkylpyrazines and fundamental NMR principles.[5][6]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-5, H-6 | 8.25 - 8.40 | Doublet, Doublet | 1H, 1H | Aromatic protons on the pyrazine ring. |
| -CH₂- (alpha) | 2.70 - 2.85 | Triplet | 2H | Butyl protons adjacent to the pyrazine ring. |
| -CH₃ (ring) | 2.50 - 2.60 | Singlet | 3H | Methyl protons attached to the pyrazine ring. |
| -CH₂- (beta) | 1.65 - 1.80 | Sextet | 2H | Butyl protons. |
| -CH₂- (gamma) | 1.35 - 1.50 | Sextet | 2H | Butyl protons. |
| -CH₃ (butyl) | 0.90 - 1.00 | Triplet | 3H | Terminal methyl protons of the butyl group. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2, C-3 | 150 - 156 | Substituted pyrazine ring carbons. |
| C-5, C-6 | 141 - 144 | Unsubstituted pyrazine ring carbons. |
| -CH₂- (alpha) | 35 - 38 | Butyl carbon adjacent to the pyrazine ring. |
| -CH₂- (beta) | 30 - 33 | Butyl carbon. |
| -CH₂- (gamma) | 22 - 24 | Butyl carbon. |
| -CH₃ (ring) | 20 - 22 | Methyl carbon attached to the pyrazine ring. |
| -CH₃ (butyl) | 13 - 15 | Terminal methyl carbon of the butyl group. |
Visualization: NMR Analysis Workflow
Sources
A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 2-Butyl-3-methylpyrazine for Research & Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing high-purity 2-Butyl-3-methylpyrazine (CAS No. 15987-00-5). We will delve into the critical importance of purity for scientific applications, provide a comparative landscape of commercial suppliers, and detail a robust protocol for in-house quality verification.
Introduction to this compound: Beyond Flavor
This compound is a heterocyclic organic compound with the chemical formula C₉H₁₄N₂ and a molecular weight of approximately 150.22 g/mol .[1][2][3][4] It is a colorless to light yellow liquid known for its distinct roasted and nutty aroma.[5] This characteristic has made it a valuable component in the food and fragrance industries, where it is used to impart or enhance nutty and roasted flavors in products like baked goods and snacks.[5][6]
While its primary commercial use is as a flavoring agent, the broader class of pyrazine heterocycles is of significant interest in medicinal chemistry and drug discovery.[7] Pyrazine scaffolds are present in several FDA-approved drugs, highlighting their potential as privileged structures in the development of new therapeutic agents.[7] For researchers investigating novel biological pathways or developing new chemical entities, pyrazine derivatives like this compound can serve as important building blocks or starting materials.[8][9] The utility of this molecule in such sensitive applications is, however, entirely dependent on its purity.
The Imperative of Purity in Scientific Research
In a research or drug development context, the purity of a chemical reagent is not a mere specification—it is the foundation of experimental validity and reproducibility. The presence of undeclared impurities, even at trace levels, can have profound and often unpredictable consequences:
-
Confounding Biological Activity: Impurities may possess their own biological activity, leading to false positives or negatives in screening assays. This can misdirect research efforts, wasting significant time and resources.
-
Altered Physicochemical Properties: The presence of contaminants can change the solubility, stability, and reactivity of the compound, affecting experimental outcomes and formulation characteristics.
-
Invalidation of Analytical Data: Impurities can interfere with analytical techniques, leading to incorrect structural elucidation or quantification.
-
Lot-to-Lot Variability: A lack of consistent purity between batches from a supplier can make it impossible to reproduce experimental results, a cornerstone of the scientific method.
Therefore, for any application beyond flavor and fragrance, sourcing this compound with the highest possible purity and verifying its quality upon receipt is a non-negotiable step in the research workflow.
Landscape of Commercial Suppliers
The market for this compound is populated by a variety of suppliers, ranging from large chemical conglomerates to smaller, specialized companies. The key differentiators for researchers are the stated purity, the availability of comprehensive analytical documentation, and the supplier's focus on serving the research and pharmaceutical sectors. Below is a comparative summary of representative suppliers.
| Supplier/Platform | Stated Purity/Grade | Services Offered | Target Industries | Noteworthy Points |
| BOC Sciences | Research Chemicals, GMP Products, Impurities | Custom Synthesis, Isotope Labeling, Analytical Services | Pharmaceutical, Drug Discovery | Offers a wide range of services supporting the entire drug discovery pipeline.[8] |
| Penta International | Food Grade | Flavor & Fragrance, Chemical Processes | Over 30 years of experience in chemistry innovations and applications.[8] | |
| Beijing Lys Chemicals | Grams to Tons | R&D, Production, Sales | Flavor & Fragrance, Pharmaceutical Intermediates | High-tech company with a focus on export and technology development.[8] |
| Dayang Chem | 98% (Industrial), 99% (Pharmaceutical) | Custom Synthesis, Contract Manufacturing | Organic Compounds, APIs, Nutritional Products | Operates laboratories and manufacturing bases, offering a range of scales.[10] |
| United Aromatics | Food Grade, Halal Certified | Synthetic Aromatics | Flavor & Fragrance | Provides key certifications relevant to food and cosmetic applications.[11] |
| The Good Scents Company | Flavor & Fragrance Agents | Information Aggregator | Flavor & Fragrance | A useful resource for identifying multiple suppliers and their offerings.[8][12] |
Disclaimer: This table is for informational purposes and is not an exhaustive list. Researchers should conduct their own due diligence before procurement.
Supplier Selection and Qualification Workflow
Selecting the right supplier is a critical decision. The following workflow, illustrated in the diagram below, outlines a systematic approach to qualifying a vendor for high-purity this compound.
Caption: Workflow for selecting and qualifying a chemical supplier.
Experimental Protocol: In-House Purity Verification
Upon receiving a shipment of this compound, it is crucial to perform in-house quality control to verify its identity and purity. This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective
To confirm the chemical identity and assess the purity of a commercial sample of this compound.
Materials
-
This compound sample
-
Hexane (GC grade) or other suitable volatile solvent
-
Deuterated chloroform (CDCl₃) with 0.03% TMS for NMR
-
GC-MS system with a non-polar column (e.g., DB-5ms)
-
NMR spectrometer (400 MHz or higher)
-
Volumetric flasks, pipettes, vials
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a 100 ppm solution of the this compound sample in hexane.
-
GC Method:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference spectrum from a trusted database like NIST.[1][2][13] The mass spectrum should show a molecular ion peak (m/z 150) and characteristic fragmentation patterns.
-
Purity Assessment: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Look for any co-eluting or closely eluting impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve ~10-20 mg of the this compound sample in ~0.6 mL of CDCl₃ in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Analysis:
-
¹H NMR: Confirm the presence of expected signals corresponding to the butyl and methyl groups attached to the pyrazine ring. The aromatic protons on the pyrazine ring should also be visible in their characteristic region. Integrate the signals to confirm the proton ratios are consistent with the structure.
-
¹³C NMR: Confirm the number of unique carbon signals matches the structure (9 distinct carbons).
-
Purity Assessment: Scrutinize the spectra for small, unidentifiable peaks. The absence of significant impurity signals in both the aliphatic and aromatic regions is indicative of high purity. The TMS peak should be the only signal at 0 ppm.
-
The flowchart below visualizes this comprehensive verification process.
Caption: In-house QC workflow for chemical purity verification.
Conclusion
For researchers and drug development professionals, the procurement of high-purity reagents is a foundational element of scientific rigor. In the case of this compound, a molecule with applications spanning from flavor science to potential roles in medicinal chemistry, a thorough evaluation of commercial suppliers and a stringent in-house verification process are indispensable. By implementing the workflows and protocols outlined in this guide, scientists can ensure the quality and consistency of their starting materials, thereby enhancing the reliability and validity of their research outcomes.
References
- LookChem. (n.d.). 2-Ethyl-3-methylpyrazine CAS 15707-23-0.
- The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- BAISIFU. (n.d.). 2-Butyl-3-methyl pyrazine - Food Flavor.
- United Aromatics. (n.d.). 2-BUTYL-3-METHYL PYRAZINE.
- National Center for Biotechnology Information. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- MDPI. (2021). The Versatility of 2-Methoxy-3-Methylpyrazine: Beyond Flavor and Fragrance.
- Pipzine Chemicals. (n.d.). 2-Methoxy-3-sec-butyl-pyrazine: Properties, Uses, Safety, Supplier Info.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- The Pherobase. (n.d.). The Kovats Retention Index: this compound (C9H14N2).
- MDPI. (2021). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae).
- ResearchGate. (2003). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine.
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- 9. 2-Methoxy-3-sec-butyl-pyrazine: Properties, Uses, Safety, Supplier Info | China Manufacturer & Exporter [pipzine-chem.com]
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The Cornerstone of Roasty and Nutty Notes: A Technical Guide to 2-Butyl-3-methylpyrazine in Flavor Chemistry
Introduction: The Subtle Power of Pyrazines
Within the vast and intricate world of flavor chemistry, the pyrazine family of heterocyclic compounds holds a position of paramount importance. These nitrogen-containing aromatic molecules are synonymous with the desirable roasted, toasted, and nutty notes that define the sensory profiles of a multitude of cooked foods. Among these, 2-butyl-3-methylpyrazine (CAS No. 15987-00-5) emerges as a significant contributor to the flavor profiles of many cherished food products, including baked goods and nut-based items.[1] Its distinct aroma and flavor characteristics, coupled with its natural occurrence and formation through well-established chemical pathways, make it a molecule of great interest to flavor chemists and product developers. This technical guide aims to provide a comprehensive overview of this compound, from its fundamental chemical properties and sensory attributes to its formation, synthesis, analysis, and applications, with a focus on providing actionable insights for scientific professionals.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application and analysis.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄N₂ | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Roasted, nutty, anise-like, licorice | [4] |
| Boiling Point | 212-214 °C (estimated) | [4] |
| Flash Point | 83 °C (181 °F) (estimated) | [4] |
| Solubility | Soluble in alcohol; slightly soluble in water (1218 mg/L at 25°C, estimated) | [4] |
Section 2: Sensory Characteristics and Flavor Profile
The primary significance of this compound in flavor chemistry lies in its potent and characteristic aroma. It is most frequently described as possessing roasted, nutty, and slightly earthy notes . Some sources also describe its flavor profile as having anise-like and licorice characteristics .[4]
Flavor Threshold
Flavor Interactions
In the complex matrix of food, the perceived flavor of this compound is not solely dependent on its own concentration but also on its interactions with other volatile and non-volatile compounds. While specific synergistic or masking studies involving this compound are limited, it is generally understood that pyrazines contribute to the "browning" and "roasting" notes that complement and enhance other flavor profiles. For example, in coffee and cocoa, pyrazines work in concert with furans, ketones, and aldehydes to create the rich and complex roasted aroma. In savory applications, they can enhance the perception of meatiness and umami. The nutty character of this compound makes it particularly effective in baked goods and confectionery, where it can be used to impart or boost nutty profiles.[1]
Section 3: Natural Occurrence and Formation Mechanisms
This compound is a naturally occurring compound, predominantly formed during the thermal processing of food through two primary pathways: the Maillard reaction and microbial biosynthesis.
The Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars at elevated temperatures, is a primary source of pyrazines in cooked foods. The formation of this compound in this pathway involves a complex series of reactions. The general mechanism begins with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid to form an N-substituted glycosylamine. This undergoes an Amadori rearrangement to form a ketosamine, which can then proceed through various degradation and condensation pathways to generate a wide array of flavor compounds, including pyrazines. The specific alkyl substitution on the pyrazine ring is determined by the reacting amino acids and sugar fragments.
Caption: Hypothetical microbial biosynthetic pathway for this compound.
Section 4: Chemical Synthesis
For applications where natural sourcing is not feasible or consistent, chemical synthesis provides a reliable route to high-purity this compound. While specific patented methods for this exact molecule are not widely published, a general and effective approach for the synthesis of unsymmetrically substituted alkylpyrazines involves the condensation of an α-dicarbonyl compound with a 1,2-diamine.
Representative Synthesis Protocol
The following protocol is a representative example based on established pyrazine synthesis methodologies. Note: This procedure should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize this compound from 2,3-hexanedione and 1,2-diaminopropane.
Materials:
-
2,3-Hexanedione
-
1,2-Diaminopropane
-
Ethanol (anhydrous)
-
Sodium hydroxide (or other suitable base)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-hexanedione (1 equivalent) in anhydrous ethanol.
-
Diamine Addition: Slowly add 1,2-diaminopropane (1 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Condensation: After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours to ensure complete condensation to the dihydropyrazine intermediate.
-
Oxidation: Cool the reaction mixture to room temperature. Add a suitable oxidizing agent or a strong base like sodium hydroxide to promote the oxidation of the dihydropyrazine to the aromatic pyrazine. The choice of oxidant can vary, and in some cases, aeration in the presence of a base is sufficient.
-
Workup: After the oxidation is complete (monitored by TLC or GC), cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water and extract with diethyl ether (3 x volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Section 5: Analytical Methodologies
The accurate detection and quantification of this compound in complex matrices such as food and beverages are crucial for quality control and flavor research. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly employed technique for this purpose.
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
HS-SPME is a solvent-free, sensitive, and robust sample preparation technique for the analysis of volatile and semi-volatile compounds.
Protocol for HS-SPME-GC-MS Analysis:
-
Sample Preparation: Homogenize solid samples or directly use liquid samples. Place a known amount (e.g., 1-5 g of solid or 5-10 mL of liquid) into a headspace vial. Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) for accurate quantification.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
Typical GC-MS Parameters:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Temperature Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-300.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST).
Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.
Section 6: Applications in Flavor Chemistry
The primary application of this compound is as a flavoring agent in the food industry. Its roasted and nutty characteristics make it a valuable component in a wide range of products:
-
Baked Goods: Enhances the crusty and nutty notes in bread, cookies, and pastries.
-
Nut Products: Intensifies the nutty aroma in roasted nuts, nut butters, and confectionery.
-
Savory Products: Contributes to the roasted and savory profile of processed meats, soups, and sauces.
-
Beverages: Used in low concentrations to add complexity to coffee, cocoa, and some dark spirits.
-
Tobacco: Employed as a flavoring agent in the tobacco industry. [1]
Section 7: Safety and Toxicology
The safety of flavoring ingredients is of utmost importance. Pyrazine derivatives, as a class, have been extensively evaluated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel and are generally recognized as safe (GRAS) for their intended use as flavoring substances. [6][7] While a specific oral LD50 value for this compound is not readily available in public databases, the safety assessment of structurally related pyrazines provides a strong indication of its low toxicity. For example, 2-methylpyrazine has a reported oral LD50 in rats of 1800 mg/kg. [8]The FEMA GRAS status is based on a comprehensive review of exposure data, metabolism studies, and toxicological endpoints for the entire class of pyrazine derivatives. It is important for users to adhere to the recommended usage levels in food products to ensure consumer safety.
Conclusion
This compound stands as a testament to the profound impact that a single molecule can have on the sensory experience of food. Its characteristic roasted and nutty flavor profile, arising from both thermal processing and microbial metabolism, makes it an indispensable tool for flavor chemists. A thorough understanding of its chemical properties, sensory characteristics, formation pathways, and analytical methods is crucial for its effective and safe application. As the demand for authentic and appealing flavor profiles continues to grow, the role of key aroma compounds like this compound in food and beverage innovation will undoubtedly remain significant.
References
- Leffingwell & Associates. (n.d.). Pyrazines.
- Shibamoto, T. (1983). Odor Threshold of Some Pyrazines. Journal of Food Science, 48(5), 1604-1605.
- Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451.
- Flavor and Extract Manufacturers Association. (n.d.). 2-ISOBUTYL-3-METHYLPYRAZINE.
- The Good Scents Company. (n.d.). 2-isobutyl-3-methyl pyrazine.
- PubChem. (n.d.). 2-Methoxy-3-(1-methylpropyl)pyrazine.
- NIST. (n.d.). This compound.
- The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine.
- PubChem. (n.d.). 2-Isobutyl-3-methyl pyrazine.
- Perfumer & Flavorist. (2017, November 21). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine.
- BAISIFU. (n.d.). 2-Butyl-3-methyl pyrazine - Food Flavor.
- NIST. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazines.
- NIST. (n.d.). This compound Mass Spectrum.
- The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine.
- The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-Isobutyl-3-methyl pyrazine.
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Thermal degradation products of 2-Butyl-3-methylpyrazine
An In-depth Technical Guide to the Thermal Degradation of 2-Butyl-3-methylpyrazine
Abstract: this compound is a significant alkylpyrazine known for its contribution to the desirable nutty and roasted aromas in various thermally processed foods. While its formation via the Maillard reaction is well-documented, its subsequent thermal degradation is less understood. This guide provides a comprehensive technical overview of the predicted thermal degradation pathways of this compound. Grounded in the principles of organic chemistry and pyrolysis, we propose a set of likely degradation products and outline a robust experimental workflow for their definitive identification and quantification. This document is intended for researchers, chemists, and professionals in the food science and drug development sectors who are investigating the stability and transformation of heterocyclic aromatic compounds under thermal stress.
Introduction to this compound
Alkylpyrazines are a class of volatile heterocyclic nitrogen compounds that are fundamental to the flavor profiles of many cooked foods, including roasted nuts, coffee, and baked goods[1]. Their formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating[2][3].
This compound (CAS No. 15987-00-5) is a key contributor to these flavor profiles, characterized by its nutty and roasted notes[4][5]. Its structure consists of a pyrazine ring substituted with a methyl group at position 3 and a butyl group at position 2[6]. Understanding its behavior at elevated temperatures is crucial, not only for controlling flavor development in food processing but also for assessing the stability and potential degradation pathways of similar heterocyclic structures in pharmaceutical applications. While its synthesis is understood, its decomposition presents a more complex scientific challenge. This guide will explore the theoretical underpinnings of its thermal degradation and provide a practical framework for empirical investigation.
Theoretical Framework: Mechanisms of Pyrazine Degradation
The thermal degradation of this compound, in an inert atmosphere, is expected to proceed primarily through pyrolytic mechanisms. Pyrolysis involves the cleavage of chemical bonds by thermal energy, typically initiating a cascade of free-radical reactions. The stability of the aromatic pyrazine ring suggests that the initial fragmentation will occur at the weaker C-C and C-H bonds of the alkyl side chains.
The core degradation pathways are predicted to be:
-
Side-Chain Fragmentation: The butyl group is the most likely point of initial bond scission due to the presence of multiple C-C single bonds, which have lower bond dissociation energies compared to the bonds within the aromatic ring. Homolytic cleavage can occur at various points along the butyl chain, leading to the formation of smaller alkyl radicals and a pyrazine-centered radical.
-
Hydrogen Abstraction and Rearrangement: The initially formed radicals can participate in subsequent hydrogen abstraction reactions, leading to the formation of unsaturated side chains (alkenes) and more stable, smaller alkylpyrazines.
-
Ring Cleavage: At significantly higher temperatures, the energy supplied can overcome the aromatic stability of the pyrazine ring itself. This would lead to fragmentation of the heterocyclic core, producing smaller, nitrogen-containing compounds like nitriles, and non-nitrogenous molecules such as acetylene and hydrogen cyanide[7].
The following diagram illustrates the proposed logical flow for investigating these degradation pathways.
Caption: Logical workflow for the investigation of thermal degradation products.
Predicted Thermal Degradation Products
Based on the mechanisms described above, a variety of degradation products can be anticipated. The relative abundance of these products will be highly dependent on the pyrolysis temperature and time. The table below summarizes the most probable products and their likely formation pathways.
| Product Class | Specific Examples | Proposed Formation Pathway |
| Shorter-Chain Alkylpyrazines | 2-Propyl-3-methylpyrazine, 2-Ethyl-3-methylpyrazine[8], 2,3-Dimethylpyrazine[9] | Cleavage of C-C bonds within the butyl side chain (β, γ-scission). |
| Simpler Pyrazines | 3-Methylpyrazine, Pyrazine | Complete loss of the butyl side chain through α-scission. |
| Alkenes | 1-Butene, Propene, Ethene | Hydrogen abstraction and rearrangement reactions following side-chain fragmentation. |
| Ring Fragmentation Products | Acetonitrile, Propionitrile, Hydrogen Cyanide[7], Acetylene[7] | High-temperature cleavage of the pyrazine ring C-N and C-C bonds. |
| Isomers | 2-sec-Butyl-3-methylpyrazine[10] | Thermal rearrangement of the butyl group. |
Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To empirically identify the thermal degradation products, Py-GC-MS is the analytical technique of choice. It allows for the controlled thermal decomposition of a sample followed by immediate separation and identification of the resulting volatile products.
Causality Behind Experimental Choices:
-
Pyrolysis: This technique directly simulates the high-temperature degradation process in a controlled, reproducible manner. An inert helium atmosphere is crucial to ensure the observed products result from thermal degradation (pyrolysis) alone, not from oxidation or combustion.
-
Gas Chromatography (GC): GC provides the high-resolution separation necessary to resolve the complex mixture of volatile compounds produced during pyrolysis. A non-polar capillary column is selected for its ability to separate compounds primarily based on their boiling points and volatility[6].
-
Mass Spectrometry (MS): MS serves as the detector, providing structural information for each separated compound. Electron Ionization (EI) is used to generate reproducible fragmentation patterns (mass spectra) that can be compared against extensive spectral libraries for identification[11].
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of high-purity (>99%) this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Accurately pipette 1-2 µL of the solution into a specialized pyrolysis sample cup.
-
Evaporate the solvent completely under a gentle stream of nitrogen.
-
-
Pyrolyzer Configuration:
-
Instrument: A micro-furnace pyrolyzer directly coupled to a GC-MS system.
-
Pyrolysis Temperature: Program a series of experiments at different temperatures (e.g., 400°C, 600°C, 800°C) to observe the evolution of degradation products as a function of thermal energy.
-
Pyrolysis Time: 15 seconds.
-
Atmosphere: High-purity Helium.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
GC Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 5°C/min to 280°C.
-
Final hold: 10 minutes at 280°C.
-
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35-400 amu.
-
-
Data Analysis and Product Identification:
-
Integrate the peaks in the resulting total ion chromatogram (TIC).
-
For each peak, compare the obtained mass spectrum against the NIST/Wiley Mass Spectral Library for a tentative identification.
-
Confirm the identity of major products by comparing their GC retention times and mass spectra with those of authentic, commercially available standards.
-
Calculate the relative peak area for each identified compound to estimate its abundance at each pyrolysis temperature.
-
The following diagram visualizes the proposed experimental workflow.
Caption: Experimental workflow for Py-GC-MS analysis of degradation products.
Conclusion
The thermal degradation of this compound is a complex process governed by free-radical mechanisms, primarily involving the fragmentation of its alkyl side chains, followed by ring cleavage at higher thermal energies. This guide provides a theoretical framework for the expected degradation pathways and resulting products. The definitive identification of these compounds requires a robust and systematic analytical approach. The detailed Py-GC-MS protocol outlined herein serves as a self-validating system for researchers to empirically determine the thermal fate of this compound and other related heterocyclic compounds, providing critical insights for the fields of food chemistry, flavor science, and pharmaceutical stability testing.
References
- Van Lancker, C., Adams, A., & De Kimpe, N. (2010). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides.
- Filis, P. S., Fay, L. B., & Chaintreau, A. (2007). Characterization of the Pyrazines Formed during the Processing of Maple Syrup. Journal of Agricultural and Food Chemistry, 55(19), 7857-7862. [Link]
- Colab. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Pyrazines: The Science Behind Food Flavors and Aromas. Pharma-Sources. [Link]
- Wang, F., Liu, T., Shen, H., Yang, X., Yu, Y., & Guo, Y. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 693. [Link]
- Yu, A. N., Sun, B. G., & Cui, C. (2021). Volatile profiling from thermal decomposition of Amadori compounds in the alanine-glucose Maillard reaction: An DFT insight of 3-ethyl-2,5-dimethylpyrazine forming mechanism. Food Chemistry, 341, 128229. [Link]
- Konakahara, T., Sato, K., Takagi, Y., & Kuwata, K. (1982). Studies of pyrazines. Part 8. Pyrolysis of 2-alkoxypyrazines; substituent effects and stereospecificity. Journal of the Chemical Society, Perkin Transactions 2, (9), 1173-1177. [Link]
- Meyer, M. T., & Thurman, E. M. (1996). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey. [Link]
- Bağdat, E. Ş., Kahraman Ilıkkan, Ö., Arslan, E. O., & Doğruöz Güngör, N. (2023). Analytical methods for pyrazine detection.
- Moreau, R. A., & Nagahashi, G. (2012). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 50(8), 710-717. [Link]
- Chen, S. M., & Wu, C. M. (1996). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Journal of Food Science, 61(2), 346-348. [Link]
- Wang, P., Wu, Q., Xu, Y., & Fan, W. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 459. [Link]
- ResearchGate. (n.d.). Overview on alkyl pyrazines.
- PubChem. (n.d.). 2-Isobutyl-3-methyl pyrazine.
- The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine. The Good Scents Company. [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- Lang, R., & Hofmann, T. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research, 63(14), e1801341. [Link]
- ResearchGate. (n.d.). Structure‐odor relationship of alkylpyrazines II.
- Wikipedia. (n.d.). Alkylpyrazine. Wikipedia. [Link]
- The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine. The Good Scents Company. [Link]
- Müller, A., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation.
- Reina, A. G., Obregón-Díaz, R., & Guerrero, A. (2023). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). Insects, 14(10), 785. [Link]
- ScenTree. (n.d.). 2-ethyl-3-methyl pyrazine. ScenTree. [Link]
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A Comprehensive Technical Guide to the Physical Properties of 2-Butyl-3-methylpyrazine: Boiling Point and Vapor Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-3-methylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family.[1] These compounds are notable for their significant sensory impact, often contributing nutty, roasted, and earthy aromas to a variety of food products, including coffee and cocoa.[1] Beyond its role in flavor and fragrance chemistry, the study of the physicochemical properties of alkylpyrazines like this compound is crucial for applications in medicinal chemistry and drug development, where understanding properties such as volatility and intermolecular forces is paramount for formulation, stability, and delivery.
This technical guide provides an in-depth exploration of two key physical properties of this compound: its boiling point and vapor pressure. As a Senior Application Scientist, this document is structured to not only present the available data but also to provide a thorough understanding of the experimental methodologies and theoretical principles that underpin these measurements, ensuring a robust and scientifically sound resource.
Core Physical and Chemical Properties
A foundational understanding of the basic properties of this compound is essential before delving into the specifics of its boiling point and vapor pressure.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄N₂ | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| CAS Number | 15987-00-5 | [1][2] |
| Appearance | Colorless to light yellow/brown clear liquid | [1] |
| Boiling Point | 212-215.3 °C at 760 mmHg | [1][3] |
| Vapor Pressure | 0.217 mmHg at 25°C / 0.059 mmHg at 25°C (estimated) | [1][3] |
It is important to note the discrepancy in the reported vapor pressure values. This could be attributed to differences in experimental methodologies (e.g., direct measurement versus estimation) or variations in sample purity. A definitive characterization of the vapor pressure of this compound would necessitate a rigorous experimental determination using one of the validated methods described in this guide.
Section 1: Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling liquids like this compound, accurate determination requires methods that can handle elevated temperatures and potentially small sample volumes.
Experimental Methodology: Ebulliometry
Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the equilibrium temperature between the liquid and vapor phases under controlled pressure.
Principle: An ebulliometer heats the liquid to its boiling point, and a sensitive temperature probe, often a platinum resistance thermometer, is positioned in the vapor-liquid equilibrium zone to record the boiling temperature.
Protocol for Ebulliometric Determination of Boiling Point:
-
Apparatus Setup: Assemble the ebulliometer, ensuring all glassware is clean and dry. The apparatus typically includes a boiling flask, a condenser, and a port for a calibrated thermometer or temperature probe.
-
Sample Introduction: Introduce a known volume of this compound into the boiling flask.
-
Heating: Begin gentle heating of the sample. The heating rate should be controlled to achieve a steady boiling state without superheating.
-
Equilibrium Attainment: Allow the system to reach thermal equilibrium, where the temperature of the boiling liquid and its vapor are constant. This is observed when the reflux ring of the condensed vapor remains at a constant height in the condenser.
-
Temperature Measurement: Record the temperature from the probe. This is the observed boiling point at the ambient atmospheric pressure.
-
Pressure Correction: Simultaneously, record the barometric pressure. If the pressure deviates from standard pressure (760 mmHg), a correction must be applied to determine the normal boiling point.
Micro-Method: Siwoloboff Boiling Point
For valuable or limited quantity samples, the Siwoloboff method offers a reliable micro-scale determination of boiling point.
Principle: A small sample is heated in a tube along with an inverted capillary. At the boiling point, a continuous stream of bubbles emerges from the capillary. The temperature at which the liquid is drawn back into the capillary upon cooling is the boiling point.
Protocol for Siwoloboff Method:
-
Sample Preparation: Place a small amount (a few microliters) of this compound into a small-diameter test tube.
-
Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating and Observation: Heat the bath gradually. Observe the inverted capillary. Initially, trapped air will expand and exit. As the liquid's boiling point is approached, a rapid and continuous stream of vapor bubbles will emerge from the capillary tip.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.
Caption: Experimental workflows for boiling point determination.
Section 2: Vapor Pressure Determination
Vapor pressure is a fundamental thermodynamic property that indicates the volatility of a substance. For compounds with relatively low volatility like this compound, specialized techniques are required for accurate measurement.
Theoretical Framework: The Clausius-Clapeyron and Antoine Equations
The relationship between vapor pressure and temperature is not linear but can be described by the Clausius-Clapeyron equation :
ln(P) = - (ΔHvap / R) * (1/T) + C
Where:
-
P is the vapor pressure
-
ΔHvap is the enthalpy of vaporization
-
R is the ideal gas constant
-
T is the absolute temperature
-
C is a constant
A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHvap/R, allowing for the determination of the enthalpy of vaporization from experimental data.
For practical applications and data fitting, the semi-empirical Antoine equation is widely used:
log10(P) = A - (B / (C + T))
Where A, B, and C are empirically determined constants specific to the substance.
Experimental Methodology: The Static Method
The static method is a direct and accurate technique for measuring vapor pressure.
Principle: A degassed sample is placed in a thermostatically controlled, evacuated container. The pressure of the vapor in equilibrium with the liquid is measured directly using a pressure transducer at various temperatures.
Protocol for the Static Method:
-
Sample Preparation: The sample of this compound must be thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.
-
Apparatus: The degassed sample is introduced into a temperature-controlled vessel connected to a high-precision pressure transducer.
-
Measurement: The vessel is heated to a series of stable temperatures. At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.
-
Data Analysis: The collected vapor pressure data as a function of temperature can be used to determine the Antoine constants by non-linear regression and to calculate the enthalpy of vaporization using the Clausius-Clapeyron equation.
Alternative Method: The Isoteniscope
The isoteniscope is a specific type of static apparatus that is particularly useful for measuring the vapor pressure of liquids.
Principle: The liquid sample is confined in a bulb connected to a U-tube manometer containing the same liquid. The apparatus is placed in a constant-temperature bath. The external pressure is adjusted to be equal to the vapor pressure of the sample, as indicated by equal levels in the U-tube manometer.
Caption: Relationship between experimental data and thermodynamic models.
Conclusion
The accurate determination of the boiling point and vapor pressure of this compound is essential for its application in various scientific and industrial fields. This guide has outlined the established methodologies for these measurements, emphasizing the importance of procedural rigor and a solid understanding of the underlying thermodynamic principles. While there is some existing data for these properties, further experimental work, particularly for vapor pressure as a function of temperature, would be invaluable for creating a more complete and validated physicochemical profile of this important pyrazine derivative. The protocols and theoretical frameworks presented herein provide a comprehensive foundation for any researcher undertaking such a study.
References
- The Good Scents Company. 2-butyl-3-methyl pyrazine, 15987-00-5.
- NIST. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD.
- The Good Scents Company. 2-butyl-3-methyl pyrazine, 15987-00-5.
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The Pyrazine Papers: A Technical Guide to the Discovery and Enduring Impact of a Flavor Powerhouse
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Accidental Aromas That Shaped Our Foods
In the vast and intricate world of food science, few classes of compounds have captivated our senses and challenged our analytical prowess quite like pyrazines. These nitrogen-containing heterocyclic molecules are the unsung architects of some of the most cherished aromas in our culinary landscape – the comforting roast of coffee, the decadent allure of chocolate, and the savory notes of grilled meats. Yet, their journey from obscurity to ubiquity is a testament to scientific curiosity, technological advancement, and a relentless pursuit of understanding the very essence of flavor. This guide will navigate the fascinating history of pyrazine discovery, from their serendipitous identification to the sophisticated analytical workflows that now define their study. We will delve into the fundamental chemistry of their formation, explore their profound sensory impact, and provide a practical guide to the methodologies that have unlocked their secrets.
Part 1: The Genesis of a Flavor Revolution - A Historical Perspective
Our story begins not in a food laboratory, but in the realm of microbiology. In 1962, a seminal discovery was made that would unknowingly lay the foundation for a new era in flavor chemistry. Researchers studying the traditional Japanese fermented soybean food, natto, identified a compound with a characteristic nutty and fermented aroma. This compound was tetramethylpyrazine , and its discovery marked the first time an alkylpyrazine was identified in a food product[1][2]. This initial finding, however, was just the tip of the iceberg.
The true explosion in pyrazine research was ignited by the burgeoning understanding of the Maillard reaction , a complex series of chemical reactions between amino acids and reducing sugars that occur upon heating. First described by French chemist Louis-Camille Maillard in 1912, its connection to flavor was not fully appreciated for several decades. It was the work of John E. Hodge in 1953 that provided a mechanistic framework for the Maillard reaction, paving the way for scientists to understand how these reactions create the rich tapestry of aromas and colors in cooked foods. It was within this framework that the formation of pyrazines as key flavor compounds was elucidated[3][4].
The 1960s and 1970s saw a flurry of research activity, with scientists identifying a growing family of pyrazine compounds in a wide array of thermally processed foods, including roasted coffee, cocoa, peanuts, and baked goods[5]. These early investigations were often arduous, relying on classical analytical techniques that were laborious and lacked the sensitivity of modern methods.
Part 2: The Analytical Evolution - From Nascent Techniques to High-Resolution Analysis
The history of pyrazine discovery is inextricably linked to the evolution of analytical instrumentation. The advent of gas chromatography (GC) in the 1950s provided the first robust tool for separating the complex mixtures of volatile compounds found in food. This was a monumental leap forward, allowing scientists to begin to unravel the intricate aroma profiles of various products.
The true game-changer, however, was the coupling of GC with mass spectrometry (MS) , giving birth to the powerhouse technique of GC-MS. This combination allowed for not only the separation of volatile compounds but also their definitive identification based on their unique mass spectra. Early applications of GC-MS in the 1960s and 1970s to coffee and cocoa aroma were instrumental in identifying numerous pyrazines and correlating them with specific flavor notes[6][7].
The journey of analytical refinement did not stop there. The development of more sensitive and selective extraction techniques has been crucial for the comprehensive analysis of pyrazines, which often exist at trace levels.
Evolution of Analytical Workflows for Pyrazine Analysis
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Methodological & Application
Application Note: A Validated GC-MS Method for the Quantification of 2-Butyl-3-methylpyrazine in Complex Matrices
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 2-Butyl-3-methylpyrazine. This alkylpyrazine is a significant contributor to the characteristic nutty, roasted, and earthy aromas in a variety of food products and is also of interest in other matrices.[1][2] The protocol herein is designed for researchers, scientists, and quality control professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology emphasizes a self-validating system, ensuring accuracy, precision, and reliability, grounded in established scientific principles. We detail a Headspace Solid-Phase Microextraction (HS-SPME) sample preparation technique, followed by GC-MS analysis, and outline the essential parameters for method validation.
Introduction
Alkylpyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor and aroma profiles of many cooked and roasted foods, including coffee, cocoa, and baked goods.[3] this compound (CAS Registry Number: 15987-00-5[4][5][6]) is a key member of this family, imparting desirable nutty and roasted notes. Accurate quantification of this compound is crucial for flavor profiling, quality control, and new product development in the food and beverage industry.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like pyrazines due to its high sensitivity, selectivity, and the definitive identification capabilities of mass spectrometry.[7][8] This application note provides a field-proven protocol utilizing HS-SPME for sample extraction, which is a solvent-free, sensitive, and versatile technique well-suited for complex matrices.[9][10]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Principle of the Method
The methodology is based on the extraction of volatile and semi-volatile compounds from the sample matrix using Headspace Solid-Phase Microextraction (HS-SPME). The extracted analytes are then thermally desorbed into the gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. The choice of HS-SPME minimizes matrix effects and pre-concentrates the analyte, enhancing sensitivity.[9][11] Quantification is achieved by creating a calibration curve using a series of standards of known concentrations. An internal standard is recommended for optimal accuracy and to correct for any variability in the extraction and injection process.
Materials and Reagents
-
Standards: this compound (≥98% purity), Internal Standard (e.g., 2-Methyl-3-heptylpyrazine or a deuterated analog)
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade)
-
Reagents: Sodium chloride (analytical grade)
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of pyrazines.[10]
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
Instrumentation
A Gas Chromatograph equipped with a Mass Selective Detector (MSD) and an autosampler with SPME capabilities is required.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | A polar column is often more effective in separating alkylpyrazines from matrix interferences compared to non-polar columns like DB-5MS.[9][11] |
| Injector Temperature | 250 °C | Ensures efficient thermal desorption of the analytes from the SPME fiber. |
| Injection Mode | Splitless (for 1-2 min) | Maximizes the transfer of the analyte to the GC column, enhancing sensitivity. |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Provides good chromatographic resolution. |
| Oven Temperature Program | Initial: 40 °C (hold for 2 min), Ramp: 5 °C/min to 150 °C, then 15 °C/min to 240 °C (hold for 5 min) | This temperature program allows for the separation of a wide range of volatile and semi-volatile compounds, with good resolution for pyrazines. |
| MS Transfer Line Temp. | 250 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra for library matching. |
| MS Acquisition Mode | Full Scan (m/z 40-300) for identification, Selected Ion Monitoring (SIM) for quantification | Full scan allows for the identification of unknown compounds, while SIM mode provides higher sensitivity and selectivity for target analytes. For this compound (MW: 150.22 g/mol ), characteristic ions would be selected.[4] A common quantifier ion is m/z 107 and qualifiers could be m/z 150 and 94. |
Experimental Protocol
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create calibration standards ranging from 1 ng/mL to 100 ng/mL (or as required by the sample matrix). Each standard should be spiked with the internal standard at a constant concentration (e.g., 20 ng/mL).
Sample Preparation (HS-SPME)
Caption: HS-SPME Experimental Workflow for this compound.
-
Sample Homogenization: Homogenize solid samples to a uniform consistency. Liquid samples can be used directly.
-
Aliquoting: Place a known amount (e.g., 1-5 g of homogenized solid or 1-5 mL of liquid) into a 20 mL headspace vial.
-
Salting Out: Add approximately 1 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap.
-
Equilibration and Extraction: Place the vial in the autosampler's heating block. Incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with gentle agitation to allow for equilibration. Then, expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.[10]
-
Desorption and GC-MS Analysis: The SPME fiber is then automatically retracted and inserted into the hot GC inlet for thermal desorption of the analytes onto the column for analysis as per the conditions in Table 1.
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the results.[12] The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the unique retention time and mass spectrum of this compound.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five calibration standards. The coefficient of determination (R²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Accuracy and Precision: Assessed by analyzing replicate samples spiked with known concentrations of the analyte (low, medium, and high levels). Accuracy is expressed as the percentage recovery, and precision is expressed as the relative standard deviation (RSD).
Table 2: Illustrative Performance Data for the Validated GC-MS Method
| Validation Parameter | Expected Performance | Rationale |
| Linearity (R²) | ≥ 0.99 | Demonstrates a direct proportional relationship between the analyte concentration and the instrument response over a defined range.[3] |
| LOD | pg/g to ng/g range | GC-MS offers low detection limits for volatile pyrazines.[3] The exact value will depend on the matrix and instrument sensitivity. |
| LOQ | ng/g range | Represents the lowest concentration that can be quantified with acceptable accuracy and precision.[3] |
| Accuracy (Recovery) | 80-120% | Indicates the closeness of the measured value to the true value. This range is generally considered acceptable for trace analysis in complex matrices. |
| Precision (RSD) | Intraday: ≤ 15%, Interday: ≤ 20% | Measures the degree of scatter between a series of measurements. Lower RSD values indicate higher precision. |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for this compound and the internal standard based on their retention times and mass spectra. The NIST Mass Spectral Library can be used for confirmation.[4]
-
Integration: Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Quantification: Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Conclusion
This application note provides a comprehensive and validated HS-SPME-GC-MS method for the quantification of this compound in complex matrices. The detailed protocol, from sample preparation to data analysis, is designed to be a practical guide for researchers and scientists. By following these guidelines, laboratories can achieve accurate and reproducible results, which are essential for quality control and research in the food and beverage industry and other relevant fields. The principles of method validation outlined herein ensure the trustworthiness and scientific integrity of the obtained data.
References
- Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space - CORE. (n.d.).
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- Application Notes and Protocols for Pyrazine Quantification - Benchchem. (n.d.).
- Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction - Ewha Womans University. (2016-12-01).
- A Guide to the Validation of a GC-MS Method for the Analysis of 2-Methyl-3-(methyldisulfanyl)furan in Food and Beverage Matrices - Benchchem. (n.d.).
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Application Note: A Comprehensive Guide to Solid-Phase Microextraction (SPME) for the Analysis of Pyrazines
Abstract: Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that define the desirable roasted, nutty, and toasted aromas in numerous food products, beverages, and other complex matrices.[1] Formed primarily through Maillard reactions and Strecker degradation during thermal processing, their accurate quantification is paramount for quality control, flavor profiling, and process optimization.[2][3] This guide provides an in-depth exploration of Solid-Phase Microextraction (SPME), a robust, solvent-free sample preparation technique, for the analysis of volatile and semi-volatile pyrazines.[1][2][4] We will delve into the fundamental principles, optimization strategies, and detailed protocols, offering researchers and industry professionals a definitive resource for implementing this powerful analytical method.
Part 1: The Foundational Science of SPME for Pyrazine Analysis
At its core, SPME is a micro-extraction technique where a fused-silica fiber, coated with a specific polymeric stationary phase, is exposed to a sample or its headspace.[5] Analytes partition from the sample matrix into the fiber coating until a state of equilibrium is reached.[6][7] The fiber is then retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. This elegant integration of sampling, extraction, and concentration into a single step eliminates the need for organic solvents and simplifies complex workflows.[8][9]
For pyrazines, which are typically volatile or semi-volatile, Headspace SPME (HS-SPME) is the most effective mode of extraction. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, preventing non-volatile matrix components from contaminating the fiber, thereby extending its lifespan and ensuring cleaner chromatograms.[4][10] The process is governed by a three-phase equilibrium between the sample matrix, the headspace, and the fiber coating.
The Cornerstone of Selectivity: SPME Fiber Selection
The choice of fiber coating is the most critical parameter in developing an SPME method, as it dictates the sensitivity and selectivity of the extraction.[6][11] Pyrazines encompass a range of molecular weights and polarities, necessitating a fiber that can efficiently trap this diverse group of compounds.
For a broad-spectrum analysis of pyrazines and other flavor compounds, combination fibers are superior. The most widely recommended and successful fiber for pyrazine analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) .[12][13][14]
-
Polydimethylsiloxane (PDMS): A non-polar liquid phase that acts as a base coating, effective for absorbing non-polar, higher molecular weight compounds.
-
Divinylbenzene (DVB): A porous polymer (solid phase) suitable for trapping larger volatile and semi-volatile molecules.
-
Carboxen (CAR): A carbon molecular sieve with micropores ideal for adsorbing small, highly volatile compounds.
This tri-phasic composition provides a wide range of interaction mechanisms (absorption and adsorption), enabling comprehensive profiling of pyrazines from methylpyrazine to tetramethylpyrazine and beyond.[15]
| SPME Fiber Coating | Composition & Mechanism | Primary Target Pyrazines | Comments |
| DVB/CAR/PDMS | Mixed solid/liquid phases; Adsorption & Absorption | Broad range of volatiles and semi-volatiles (C3-C20). | Highly Recommended. The gold standard for comprehensive flavor profiling, including a wide array of pyrazines found in coffee, cocoa, and roasted nuts.[12][14][15] |
| Carboxen/PDMS (CAR/PDMS) | Solid/liquid phase; primarily for small volatiles. | Low molecular weight pyrazines (e.g., methylpyrazine, dimethylpyrazines). | Excellent for highly volatile compounds. May have lower capacity for larger, semi-volatile pyrazines compared to the triple-phase fiber.[16][17] |
| Polydimethylsiloxane (PDMS) | Non-polar liquid phase; Absorption. | Higher molecular weight, less polar pyrazines (e.g., tetramethylpyrazine). | Generally not recommended for broad pyrazine analysis due to poor trapping of smaller, more polar volatiles. |
| PDMS/DVB | Mixed solid/liquid phase; for volatiles and semi-volatiles. | General purpose for volatiles, including many pyrazines. | A good alternative to DVB/CAR/PDMS, especially for amines and nitro-aromatic compounds. |
Part 2: Protocol Validation Through Method Optimization
A robust SPME protocol is a self-validating system. Optimizing extraction parameters is not merely about enhancing sensitivity; it is about ensuring reproducibility and accuracy.[12][13] Each parameter causally influences the equilibrium and, therefore, the final result.
-
Extraction Temperature: This is a double-edged sword. Increasing the temperature enhances the volatility of pyrazines, driving them from the sample into the headspace.[6] However, the adsorption of analytes onto the SPME fiber is an exothermic process, meaning higher temperatures can decrease the fiber's trapping efficiency.[5] The optimal temperature (typically 40-80°C) is a balance that maximizes the concentration of pyrazines in the headspace without compromising their adsorption by the fiber.[2][3]
-
Extraction Time: Sufficient time must be allowed for the system to reach equilibrium.[6][12] Extracting for too short a time will lead to poor sensitivity and high variability. An extraction time profile experiment should be performed to determine the point at which the analyte peak area platteaus. Typical times range from 20 to 60 minutes.[3][16]
-
Agitation: In liquid or slurry samples, agitation (stirring or shaking) is crucial. It continuously renews the sample at the headspace interface, accelerating the release of analytes and reducing the time required to reach equilibrium.[3]
-
Ionic Strength Adjustment (Salting-Out): For aqueous samples, adding a neutral salt like sodium chloride (NaCl) decreases the solubility of organic analytes such as pyrazines.[18] This "salting-out" effect effectively drives more pyrazine molecules into the headspace, significantly increasing extraction efficiency and method sensitivity.[16]
Part 3: Detailed Application Protocol: Pyrazine Analysis in Roasted Coffee Beans
This protocol provides a validated workflow for the quantification of key pyrazines in roasted coffee beans using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To extract, identify, and quantify major pyrazines (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, tetramethylpyrazine) that contribute to coffee aroma.
Materials and Reagents:
-
SPME Fiber Assembly: Manual SPME Holder with a 50/30 µm DVB/CAR/PDMS fiber.
-
Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Instrumentation: GC-MS system with a split/splitless injector.
-
Reagents: Pyrazine analytical standards, deuterated internal standard (e.g., 2,6-Dimethylpyrazine-d6), NaCl, and Type 1 ultrapure water.
-
Equipment: Analytical balance, coffee grinder, vortex mixer, heating block or water bath with agitation.
Step-by-Step Methodology
-
Sample Preparation:
-
Internal Standard and Sample Aliquoting:
-
Accurately weigh 1.0 g (± 0.01 g) of ground coffee directly into a 20 mL headspace vial.[19]
-
Causality: The use of a stable isotope-labeled internal standard (IS), such as 2,6-Dimethylpyrazine-d6, is critical for achieving high accuracy.[1] The IS is chemically similar to the analytes and will behave similarly during extraction and injection, compensating for variations in fiber performance, injection volume, and matrix effects.
-
Spike the sample with a known amount of the IS solution (e.g., 10 µL of a 10 µg/mL solution).
-
Add 5 mL of a saturated NaCl solution to the vial to enhance the salting-out effect.[19]
-
-
Headspace Equilibration and Extraction:
-
Immediately seal the vial with the cap and septum.
-
Place the vial in a heating agitator. Incubate for 20 minutes at 60°C with continuous agitation to allow the pyrazines to partition into the headspace and reach equilibrium.[10][19]
-
After equilibration, expose the pre-conditioned DVB/CAR/PDMS fiber to the vial's headspace for 30 minutes at the same temperature (60°C).[12][14]
-
-
GC-MS Desorption and Analysis:
-
Retract the fiber into its protective needle and immediately transfer it to the GC injection port.
-
Desorb the analytes from the fiber in the hot inlet (250°C) for 5 minutes in splitless mode to ensure complete transfer to the analytical column.[14][19]
-
Begin the GC-MS data acquisition upon injection.
-
Typical GC-MS Conditions
-
GC Column: VF-5MS (or equivalent) low-polarity column (30 m x 0.25 mm ID, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C (hold 2 min), ramp at 3°C/min to 250°C (hold 5 min).[14]
-
MS Source: Electron Ionization (EI) at 70 eV.
-
MS Mode: Scan mode (m/z 40-300) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification of target pyrazines.[16]
-
MS Temperatures: Ion Source 270°C, Transfer Line 250°C.[14]
Part 4: Quantitative Performance and Data Summary
The described methodology, when properly optimized and validated, yields excellent quantitative performance. The following table summarizes representative data from various studies on pyrazine analysis using SPME, demonstrating the method's reliability.
| Pyrazine Compound(s) | Matrix | SPME Fiber | Key Extraction Parameters | Analytical Method | Quantitative Results | Reference(s) |
| 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | Cocoa Wort | 75 µm CAR/PDMS | Equilibrium: 40°C for 40 min | GC | LOD: < 0.023 µg/L, RSD: 3.6-6.4%, Recovery: 95.4-102.7% | [2][16][17] |
| 13 Pyrazines | Flavor-Enhanced Edible Oils | 120 µm PDMS/DVB/CAR | Pre-incubation: 80°C for 20 min, Extraction: 50°C for 50 min | MHS-SPME-arrow-GC-MS | LODs: 2–60 ng/g, LOQs: 6–180 ng/g, RSD: < 16%, Recovery: 91.6–109.2% | [2][3][20] |
| 14 Pyrazines | Perilla Seed Oils | Not Specified | Optimized fiber, temp, and time | HS-SPME-GC-MS² | LODs: 0.07-22.22 ng/g, RSDs: < 9.8%, Recovery: 94.6-107.92% | [9][21] |
| 2-Methylpyrazine, 2,5-Dimethylpyrazine, etc. | Edible Oil | Not Specified | - | SPME-GC-MS w/ Deuterated IS | LODs: 6-12 ng/g, LOQs: 20-35 ng/g | [1] |
Conclusion
Solid-Phase Microextraction has proven to be an indispensable tool for the analysis of pyrazines in a wide variety of fields. Its solvent-free nature, high sensitivity, and amenability to automation make it a superior alternative to traditional extraction methods. By understanding the core principles of phase equilibrium and systematically optimizing key parameters such as fiber choice, temperature, and time, researchers can develop highly robust and reliable methods. The protocols and data presented herein provide a solid foundation for scientists and professionals to confidently implement SPME for pyrazine analysis, leading to deeper insights into flavor chemistry and improved quality control. Future advancements in novel fiber coatings and direct-coupling MS technologies will only continue to expand the capabilities of this versatile technique.[11]
References
- Benchchem. (n.d.). Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Microextraction (SPME) using 2,6-Dimethylpyrazine-d6.
- ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). Request PDF.
- Ahmad, J., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2068-2077. DOI: 10.1111/1750-3841.14694.
- Benchchem. (n.d.). Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples.
- ResearchGate. (n.d.). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction.
- Xu, Z., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 943. DOI: 10.3390/foods10050943.
- Xu, Z., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health.
- SciSpace. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
- Lee, J., et al. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils. Journal of Agricultural and Food Chemistry, 61(36), 8514-23. DOI: 10.1021/jf402487a.
- Xiao, T. P., et al. (2012). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Chinese Journal of Analytical Chemistry, 40(10), 1589-1592.
- ResearchGate. (n.d.). Cocoa Quality and Processing: A Study by Solid-phase Microextraction and Gas Chromatography Analysis of Methylpyrazines. Request PDF.
- Ali, M. A., et al. (2023). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Applied Pharmaceutical Science, 13(10), 158-171.
- ResearchGate. (n.d.). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
- Souza-Silva, É. A., et al. (2015). A critical review of the state of the art of solid-phase microextraction of complex matrices. TrAC Trends in Analytical Chemistry, 68, 24-36.
- Merkle, S., et al. (2015). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Molecules, 20(11), 19634-19679. DOI: 10.3390/molecules201119634.
- Benchchem. (n.d.). Application Notes and Protocols for Pyrazine Quantification.
- Reyes-Garcés, N., et al. (2018). Advances in Solid Phase Microextraction and Perspective on Future Directions. Analytical Chemistry, 90(1), 302-360. DOI: 10.1021/acs.analchem.7b04502.
- Shimadzu. (n.d.). Smart SPME Fibers and Arrow Selection Guide.
- Ciobota, V., et al. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Foods, 11(20), 3168. DOI: 10.3390/foods11203168.
- Hadoudi, N., et al. (2021). Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences, 234, 00049. DOI: 10.1051/e3sconf/202123400049.
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Application Notes and Protocols for 2-Butyl-3-methylpyrazine as a Flavor Standard
Abstract
This document provides a comprehensive technical guide for the application of 2-Butyl-3-methylpyrazine (CAS No. 15987-00-5) as a flavor standard for researchers, scientists, and quality control professionals.[1][2][3] this compound is a critical heterocyclic aromatic compound responsible for desirable nutty, roasted, and earthy flavor notes in a variety of foods, including baked goods and coffee.[4] Its stability and distinct aroma profile make it an ideal standard for instrumental quantification, sensory panel training, and quality assurance in product development. This guide details validated protocols for the preparation of standard solutions, quantification by Gas Chromatography-Mass Spectrometry (GC-MS), and its application in sensory analysis. The methodologies are designed to be self-validating, emphasizing the scientific rationale behind key procedural steps to ensure accuracy, reproducibility, and trustworthiness in experimental outcomes.
Physicochemical Profile & Sensory Characteristics
This compound is an alkylpyrazine that forms naturally in foods during thermal processing, such as the Maillard reaction, and contributes significantly to the final sensory profile.[5] Understanding its fundamental properties is essential for its effective use as an analytical standard.
Causality of Physicochemical Properties
The utility of this compound as a flavor standard is directly linked to its chemical nature. Its moderate volatility allows for effective analysis using headspace and gas chromatography techniques, while its aromatic structure provides the distinct chromophore and fragmentation patterns necessary for detection by mass spectrometry. It is a colorless to light yellow liquid that is relatively stable at room temperature, which facilitates storage and handling. [cite: 1 (from first search)]
Data Summary
The key properties of this compound are summarized below. These values are critical for calculating concentrations, predicting chromatographic behavior, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 15987-00-5 | [1][2] |
| Molecular Formula | C₉H₁₄N₂ | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [cite: 1 (from first search)] |
| Odor Profile | Roasted, nutty, earthy, with some reports of licorice or anise-like notes. | [cite: 1 (from first search), 5] |
| Boiling Point | ~212-214 °C @ 760 mmHg (est.) | [cite: 4 (from first search)] |
| Solubility | Soluble in organic solvents such as methanol and ethanol. | [6][7] |
Sensory Profile Explained
The perception of "nutty" and "roasted" is a complex sensory attribute. In sensory science, this character can be broken down into more specific descriptors like nutty-beany, nutty-buttery, and nutty-woody.[8] this compound serves as an excellent reference standard for training sensory panelists to specifically identify this core "roasted nutty" note, allowing them to distinguish it from other flavor compounds that may be present in a complex food matrix like coffee or cocoa. [cite: 4 (from first search), 20]
Applications as a Flavor Standard
The use of a high-purity chemical standard is the cornerstone of accurate analytical chemistry and sensory science. This compound is employed in several key applications:
-
Quantitative Analysis: As a certified reference material for creating calibration curves to accurately quantify its concentration in raw materials and finished products. This is vital for quality control, ensuring batch-to-batch consistency.
-
Method Validation: To validate analytical methods (e.g., GC-MS, HPLC), including the determination of Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.
-
Sensory Panel Training: To train panelists to recognize a specific, key aroma attribute ("roasted nutty"). This sharpens the panel's acuity and improves the reliability of descriptive sensory data.
-
Research & Development: In product development, it can be used as a benchmark to understand how changes in processing or formulation affect the formation of this key flavor compound.
Protocol 1: Preparation of Standard Solutions
Accurate preparation of standard solutions is the most critical step for any quantitative analysis. The following protocol ensures precision and stability. The choice of solvent is paramount; methanol is commonly used due to its volatility and compatibility with GC systems.[7]
Workflow for Standard Preparation
Caption: Workflow for preparing primary and working standard solutions.
Detailed Step-by-Step Methodology
Materials:
-
This compound (≥98% purity)
-
Methanol (GC Grade or equivalent)
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Prepare Primary Stock Solution (e.g., 1000 µg/mL):
-
Rationale: A concentrated primary stock is prepared to minimize weighing errors and serve as a stable source for all subsequent dilutions.
-
Accurately weigh approximately 10.0 mg of neat this compound into a tared weighing boat.
-
Carefully transfer the material into a 10 mL Class A volumetric flask.
-
Rinse the weighing boat with small aliquots of methanol and add the rinsate to the flask to ensure a quantitative transfer.
-
Add methanol to the flask until it is about half-full. Gently swirl to dissolve the compound completely.
-
Bring the flask to final volume (10 mL) with methanol, ensuring the meniscus is precisely on the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber vial and store at -20°C for long-term stability (up to 6 months).
-
-
Prepare Working Standard Solutions:
-
Rationale: A series of dilutions are prepared from the primary stock to create a calibration curve that brackets the expected concentration of the analyte in the samples.
-
Allow the primary stock solution to equilibrate to room temperature before use.
-
Perform serial dilutions to create a set of standards. For example, to create a 50 µg/mL standard, pipette 5 mL of the 1000 µg/mL stock into a 100 mL volumetric flask and dilute to the mark with methanol.
-
Continue this process to generate a series of at least 5 concentrations for the calibration curve (e.g., 50, 25, 10, 5, 1, 0.5 µg/mL).
-
These working solutions are less stable and should be prepared fresh daily or stored at 4°C for no more than one week.
-
Protocol 2: Instrumental Quantification (GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile and semi-volatile flavor compounds like pyrazines.[9] The following protocol uses Headspace Solid-Phase Microextraction (HS-SPME) for sample introduction, which is ideal for extracting volatile analytes from complex food matrices without solvent interference.[10]
Workflow for GC-MS Analysis
Caption: HS-SPME-GC-MS workflow for quantifying this compound.
Detailed Step-by-Step Methodology
Equipment & Materials:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
SPME Autosampler and fibers (e.g., DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Sample homogenizer/blender
-
Prepared standard solutions (from Protocol 1)
-
Food sample for analysis (e.g., potato chips, roasted nuts)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1.5 g of homogenized sample into a 20 mL headspace vial.[7]
-
Rationale: Homogenization ensures a representative sample is taken for analysis. A consistent sample weight is critical for reproducibility.
-
For method validation or enhanced accuracy, add a known concentration of an internal standard (e.g., a deuterated analog of a pyrazine). This corrects for variations in extraction efficiency and injection volume.
-
-
HS-SPME Extraction:
-
Place the sealed vial in the autosampler tray.
-
Incubate the sample for 5 minutes at 30°C to allow volatiles to equilibrate in the headspace.[7]
-
Expose the SPME fiber to the headspace for a defined period (e.g., 15-60 minutes).[7][10]
-
Rationale: The SPME fiber adsorbs volatile compounds from the headspace. The choice of fiber coating (e.g., DVB/CAR/PDMS) is optimized for broad-range volatile and semi-volatile compounds. Incubation time and temperature are critical parameters that must be kept consistent across all samples and standards.
-
-
GC-MS Analysis:
-
Immediately after extraction, the fiber is inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.[7]
-
Run the analysis using the parameters established during method development. An example method is provided in the table below.
-
Rationale: The GC column separates compounds based on their boiling points and polarity. The mass spectrometer fragments the eluted compounds, creating a unique mass spectrum ("fingerprint") for identification and quantification.
-
Example GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Standard, reliable instrumentation for flavor analysis. |
| Column | HP-VOC (60 m x 0.2 mm, 1.1 µm) or DB-WAX | HP-VOC offers good resolution for volatiles. DB-WAX (polar) provides different selectivity, which can be useful to resolve co-eluting peaks.[5][7] |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas standard for MS applications. |
| Inlet Temp. | 250 °C (Splitless mode) | Ensures rapid and complete desorption of analytes from the SPME fiber. |
| Oven Program | 40°C (hold 5 min), ramp 15°C/min to 120°C, ramp 1.5°C/min to 150°C, ramp 10°C/min to 260°C | A multi-step ramp allows for good separation of highly volatile compounds at the beginning and elution of less volatile compounds at the end.[7] |
| MS Detector | Ion Trap or Quadrupole | Common MS detectors for food analysis. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| MS Source Temp. | 220 °C | Optimal temperature to maintain ion integrity. |
| Acquisition Mode | Full Scan (m/z 35-470) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used to identify unknown compounds. SIM mode focuses on specific ions for the target analyte, dramatically increasing sensitivity and selectivity for quantification. |
Data Interpretation and Validation
-
Identification: Confirm the identity of this compound by comparing both its retention time and its mass spectrum against the certified standard run under the same conditions. Relying on mass spectra alone can be misleading for isomers, so matching retention indices is also recommended for unambiguous identification.[9]
-
Quantification: Generate a calibration curve by plotting the peak area of the standard against its concentration. Apply a linear regression to the data. The concentration of the analyte in the sample can then be calculated from its peak area using the regression equation.
-
Trustworthiness: The method is considered self-validating if the calibration curve has a correlation coefficient (r²) > 0.995, and if quality control checks (blanks, duplicates, and spikes) fall within established acceptance criteria (e.g., spike recovery of 80-120%).
Protocol 3: Sensory Analysis Application
Using this compound as a standard in sensory analysis helps anchor the sensory panel's perception of a key flavor note. This protocol describes its use in a "triangle test," a simple yet powerful method to determine if a sensory difference exists between two samples.
Workflow for Sensory Triangle Test
Caption: Workflow for a sensory triangle test using a flavor standard.
Detailed Step-by-Step Methodology
Objective: To train panelists to identify the specific aroma of this compound or to determine its sensory detection threshold.
Materials:
-
Working standard solution of this compound (prepared in a food-safe solvent like ethanol or propylene glycol).
-
A neutral evaluation matrix (e.g., deionized water, neutral vegetable oil, unsalted cracker base).
-
Identical sensory evaluation glasses with lids (amber or red to mask visual differences).
-
Random three-digit codes for sample labeling.
-
A sensory panel of at least 15-20 trained individuals.
Procedure:
-
Determine Concentration: The concentration used is critical.
-
For Training: Use a concentration that is clearly perceivable but not overwhelming (supra-threshold). This level may need to be determined in preliminary testing.
-
For Threshold Testing: Prepare a series of dilutions (e.g., in powers of 10) around the expected threshold. The odor detection threshold is the lowest concentration at which a statistically significant portion of the panel can detect the compound.[11]
-
-
Prepare Samples:
-
Prepare a "Control" batch using only the neutral matrix.
-
Prepare a "Spiked" batch by adding a precise amount of the this compound standard solution to the neutral matrix to achieve the target concentration.
-
Rationale: Using a neutral matrix ensures that panelists are only evaluating the added flavor standard and not other confounding aromas.
-
-
Set Up the Test:
-
For each panelist, prepare a tray with three coded samples.
-
Two of the samples will be identical (e.g., two Controls) and one will be different (e.g., one Spiked). The order should be randomized for each panelist (AAB, ABA, BAA, etc.).
-
Rationale: The triangle test is a forced-choice method that minimizes guessing. The probability of choosing the correct odd sample by chance is 1/3.
-
-
Conduct the Evaluation:
-
Instruct panelists to lift the lid, sniff each sample in the order presented, and identify which of the three samples is different from the other two.
-
Panelists should cleanse their palate between samples (e.g., with water or by smelling the back of their hand).
-
-
Analyze the Results:
-
Tally the total number of panelists and the number of correct identifications.
-
Use a statistical table for triangle tests to determine if the number of correct answers is statistically significant (e.g., at p < 0.05). If it is, this indicates a perceivable difference was detected.
-
References
- BAISIFU. (n.d.). 2-Butyl-3-methyl pyrazine - Food Flavor.
- Benchchem. (2025). The Green Aroma Fingerprint: A Technical Guide to 2-Sec-butyl-3-methoxypyrazine in Foods and Beverages.
- Benchchem. (2025). Application Note and Protocols for the Synthesis and Use of 2-Sec-butyl-3-methoxypyrazine as an Analytical Standard.
- The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine, 15987-00-5.
- The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine, 15987-00-5.
- Lojzova, L., Riddellova, K., Hajslova, J., Zrostlikova, J., Schurek, J., & Cajka, T. (n.d.). Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta.
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
- Ma, Y., et al. (2024). Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu. MDPI.
- ResearchGate. (2025). Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine.
- ResearchGate. (n.d.). Overview of mean sensory evaluation score for each descriptor and....
- Drake, M. A., et al. (2025). Defining and Characterizing the “Nutty” Attribute across Food Categories. ResearchGate.
- Higuchi, T., et al. (n.d.). Measurement of Odor Threshold by Triangle Odor Bag Method.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Advanced Biotech. (2024). Pyrazines as Crop Protection in Sustainable Agriculture.
- Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China.
- Mortzfeld, F., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal.
- El-Sayed, M., et al. (2021). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. PubMed.
- Unlocking the Secrets of Nutty Flavor Profiles in Coffee. (2025).
- How to Coffee Pro. (2024). Part 2 - Sensory Analysis is Important in Specialty Coffee, SCA Sensory Skills. YouTube.
- Tengzhou Everbright Aroma Chemicals Co.,Ltd. (n.d.). 2- butyl -3- methyl pyrazine.
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- 5. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu [mdpi.com]
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Application Notes: The Use of 2-Butyl-3-methylpyrazine in Sensory Panel Training
Introduction: The Role of Pyrazines in Sensory Science
Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly contribute to the aroma profiles of numerous food and beverage products.[1] They are often formed during thermal processing through Maillard reactions and are responsible for characteristic nutty, roasted, toasted, and earthy aromas.[2] The potency of these compounds is notable, with many exhibiting extremely low odor detection thresholds, allowing them to impact flavor even at trace concentrations.[2][3]
This document focuses on a specific alkylpyrazine, 2-Butyl-3-methylpyrazine (CAS: 15987-00-5) , and its application as a reference standard in the training and validation of sensory evaluation panels. Its distinct aroma profile makes it an invaluable tool for familiarizing panelists with specific flavor notes, determining sensory acuity, and anchoring intensity scales in descriptive analysis. Proper training with chemical standards like this compound is fundamental to ensuring the precision, accuracy, and reproducibility of sensory data in research, quality control, and drug development settings.
Scientific Principles and Application
Sensory Profile of this compound
This compound is characterized by a distinct aroma profile. Published organoleptic data describe its odor and flavor as being of the licorice and anise type .[1] This unique and recognizable characteristic is the primary reason for its selection as a training standard. Unlike more common "green" or "bell pepper" pyrazines (like 2-isobutyl-3-methoxypyrazine), its licorice note provides a specific and less common aroma target for panelist training, which can be particularly useful in the flavor profiling of confectionery, beverages, and pharmaceuticals where such notes may be present as either desirable characteristics or potential off-flavors.
Rationale for Use in Sensory Panel Training
The objective of sensory panel training is to develop the ability of assessors to perceive, recognize, describe, and discriminate sensory stimuli consistently.[4] Using a pure chemical standard offers several advantages over using a complex food product as a reference:
-
Specificity: It presents a single, unambiguous aroma note, eliminating the complexity and variability of a food matrix.
-
Consistency: The concentration can be precisely controlled, ensuring that all panelists are exposed to the same stimulus intensity in every session.
-
Quantification: It allows for the determination of individual and panel sensory detection thresholds, a key metric of panel performance.
-
Lexicon Development: It serves as a concrete anchor when developing a descriptive lexicon, ensuring all panelists associate the same term (e.g., "licorice") with the same chemical stimulus.
The Olfactory Mechanism
The perception of pyrazines begins with their interaction with specific olfactory receptors (ORs) in the nasal epithelium.[5] Research has identified that the human olfactory receptor OR5K1 is a specialized receptor for detecting a range of pyrazine compounds.[6][7][8] The binding of a pyrazine molecule to its receptor initiates a signal transduction cascade within the olfactory sensory neuron, which sends a signal to the olfactory bulb in the brain. This signal is then processed, leading to the conscious perception of the aroma. The binding affinity of different pyrazines to these receptors often correlates with their perceived odor detection thresholds.[9][10]
Caption: Simplified olfactory signaling pathway for pyrazines.
Quantitative Data and Preparation
Precise and accurate preparation of standards is the foundation of reliable sensory training. All preparations should be conducted in a well-ventilated area, away from the sensory evaluation space to prevent contamination.
Table 1: Chemical and Sensory Data for this compound and Comparators
| Compound Name | CAS Number | Molecular Formula | Odor/Flavor Profile | Odor Detection Threshold (in water) |
| This compound | 15987-00-5 | C₉H₁₄N₂ | Anise, Licorice [1] | Not established; estimated to be in the ppb (µg/L) range. |
| 2-sec-Butyl-3-methoxypyrazine | 24168-70-5 | C₉H₁₄N₂O | Green pea, bell pepper, earthy[5][11][12] | ~0.001-0.002 ppb (1-2 ng/L)[5][13] |
| 2-Isobutyl-3-methylpyrazine | 13925-06-9 | C₉H₁₄N₂ | Caramellic, green[14] | Data not readily available. |
| 2,5-Dimethylpyrazine | 123-32-0 | C₆H₈N₂ | Chocolate, roasted nuts, earthy[15] | ~800 ppb (800 µg/L)[15] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the serial dilution process to create standards for training and threshold testing. The causality behind using a volatile solvent like ethanol is its ability to readily dissolve the pyrazine and evaporate quickly, leaving the odorant available for perception, while being relatively neutral at high dilutions.
Materials:
-
This compound (≥98% purity)
-
Ethanol (200 proof, food grade)
-
Deionized, odor-free water
-
Class A volumetric flasks (10 mL, 100 mL, 1000 mL)
-
Calibrated micropipettes and tips
-
Glass sniffing jars with Teflon-lined caps
Procedure:
-
Primary Stock Solution (1000 mg/L or ppm): a. Weigh 100 mg of this compound into a 100 mL volumetric flask. b. Dissolve and bring to volume with 200-proof ethanol. Mix thoroughly. This is Stock A .
-
Secondary Stock Solution (10 mg/L): a. Pipette 1 mL of Stock A into a 100 mL volumetric flask. b. Bring to volume with deionized, odor-free water. Mix thoroughly. This is Stock B .
-
Working Solutions (for Training & Threshold Testing): a. Perform serial dilutions from Stock B into deionized water to create a range of concentrations. A logarithmic or geometric series is recommended for threshold testing.[5] b. Example Dilution Series (µg/L or ppb):
- 100 µg/L: 10 mL of Stock B into a 1000 mL flask, bring to volume with water.
- 31.6 µg/L: 3.16 mL of Stock B into a 1000 mL flask, bring to volume with water.
- 10 µg/L: 1 mL of Stock B into a 1000 mL flask, bring to volume with water.
- 3.16 µg/L: 316 µL of Stock B into a 1000 mL flask, bring to volume with water.
- 1.0 µg/L: 100 µL of Stock B into a 1000 mL flask, bring to volume with water.
- Continue dilutions as needed to reach sub-threshold levels.
-
Sample Presentation: a. For each concentration, pour a consistent amount (e.g., 20 mL) into a coded, clean glass sniffing jar. b. Prepare an equal number of "blank" samples containing only the deionized water used for dilution. c. Allow samples to equilibrate to room temperature for at least 30 minutes before serving.
Protocol 2: Panelist Training for Odor Recognition
The goal is to create a strong, stable association between the chemical stimulus and its descriptor.
Procedure:
-
Familiarization: Present panelists with a mid-range concentration (e.g., 10-30 µg/L) of the this compound solution.
-
Descriptor Introduction: The panel leader states, "This aroma is a reference for 'licorice' or 'anise'."
-
Open Discussion: Allow panelists to sniff the sample and discuss their perceptions. This helps build consensus and reinforces the descriptor. The panel leader guides the discussion to ensure alignment with the target descriptor.
-
Intensity Anchoring (Optional): The panel leader can state, "This concentration represents an intensity of 'X' on our scale." This is a foundational step for quantitative descriptive analysis.
-
Reinforcement: Repeat this process over several training sessions to ensure long-term memory of the association.
Protocol 3: Determination of Odor Detection Threshold via 3-AFC Test
This protocol is based on the ASTM E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."[16][17] The 3-Alternative Forced Choice (3-AFC) method is a robust technique to minimize guessing bias.
Caption: Comprehensive workflow for sensory panel training.
Conclusion
This compound, with its characteristic anise/licorice aroma, serves as a highly effective and specific tool for the training of sensory panels. The protocols outlined in this document provide a scientifically robust framework for preparing standards, training panelists on odor recognition, and quantifying sensory acuity through threshold determination. By integrating these standardized methods, research, development, and quality control laboratories can build and maintain highly proficient sensory panels, leading to more reliable and actionable sensory data.
References
- Haag, F., Marcinek, P., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. The FASEB Journal.
- Leibniz Institute for Food Systems Biology. (2021). Study: Odorant receptor recognizes pyrazines in both humans and domesticated animals. EurekAlert!.
- ASTM International. (2019). ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.
- Pevsner, J., et al. (1988). Isolation and characterization of an olfactory receptor protein for odorant pyrazines. Proceedings of the National Academy of Sciences.
- Yumda. (2021). Progress in the functional characterization of human olfactory receptors - Odorant receptor OR5K1 is specialized to recognize pyrazines in both humans and domesticated animals.
- PNAS. (1988). Isolation and characterization of an olfactory receptor protein for odorant pyrazines.
- The Good Scents Company. 2-butyl-3-methyl pyrazine, 15987-00-5.
- ASTM International. (2019). E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.
- ASTM International. (2018). ASTM E1885-18, Standard Test Method for Sensory Analysis - Triangle Test.
- ASTM International. (2025). E1885 Standard Test Method for Sensory Analysis—Triangle Test.
- St. Croix Sensory, Inc. Standardized Odor Measurement Practices for Air Quality Testing.
- St. Croix Sensory, Inc. Odor Basics, Understanding and Using Odor Testing.
- ASTM International. ASTM E679-91(1997) - Standard Practice for Determination of Odor and Taste Thresholds By a.
- ASTM International. ASTM E1885-97 - Standard Test Method for Sensory Analysis-Triangle Test.
- ASTM International. ASTM E1885-97(2003) - Standard Test Method for Sensory Analysis—Triangle Test.
- Scribd. ASTM-E1885-18 Triangle Test.
- Leffingwell & Associates. Pyrazines.
- The Good Scents Company. 2-isobutyl-3-methyl pyrazine, 13925-06-9.
- van Wyngaard, E., et al. (2014). Sensory interaction between 3-mercaptohexan-1-ol and 2-isobutyl-3- methoxypyrazine in dearomatised Sauvignon blanc. Australian Journal of Grape and Wine Research.
- Shibamoto, T. (1987). Odor Threshold of Some Pyrazines. Journal of Food Science.
- Scilit. ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS.
- The Good Scents Company. 2-isobutyl-3-methoxypyrazine, 24683-00-9.
- The Good Scents Company. 2-sec-butyl-3-methoxypyrazine, 24168-70-5.
- NINGBO INNO PHARMCHEM CO.,LTD. The Art of Aroma: Exploring the Earthy Notes of 2-Methoxy-3-sec-butyl pyrazine in Culinary Creations.
- ResearchGate. Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods.
- ResearchGate. Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine.
- DLG. Panel training on odour and aroma perception for sensory analysis.
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Application Note and Laboratory Protocol for the Synthesis of 2-Butyl-3-methylpyrazine
Abstract
This document provides a comprehensive, research-grade protocol for the laboratory synthesis of 2-Butyl-3-methylpyrazine (FEMA Number: 3271). This alkylpyrazine is a significant contributor to the aroma and flavor profiles of various food products, often described as having nutty, roasted, and cocoa-like notes. The protocol detailed herein is designed for researchers in flavor chemistry, food science, and drug development. It is based on the well-established Gutknecht pyrazine synthesis, a reliable condensation reaction between an α-amino ketone and a second α-amino ketone, which can be formed in situ. This guide provides a detailed, step-by-step methodology, including reaction setup, purification, and analytical characterization for the verification of the final product.
Introduction
Alkylpyrazines are a class of heterocyclic aromatic compounds that are pivotal in the flavor and fragrance industry. This compound, in particular, is a key component in the desirable roasted and nutty aromas of foods such as coffee, cocoa, and peanuts. Its synthesis in a laboratory setting is crucial for the development of flavor standards, for toxicological studies, and as a building block in medicinal chemistry.
The synthesis protocol described in this application note follows the general principles of the Gutknecht pyrazine synthesis. This method involves the condensation of an α-dicarbonyl compound with an amino acid amide. While direct protocols for this compound are not extensively detailed in readily available literature, a robust synthesis can be designed based on established methodologies for analogous alkylpyrazines.[1] This protocol outlines the condensation of norleucine amide with methylglyoxal.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Figure 1: Overall reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Norleucine Amide Hydrochloride | ≥98% | Commercially Available | |
| Methylglyoxal (40% in H₂O) | Analytical Grade | Commercially Available | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | For pH adjustment |
| Ammonium Hydroxide (NH₄OH) | 28-30% | Commercially Available | Ammonia source |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Hexane | HPLC Grade | Commercially Available | For chromatography |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Protocol
Synthesis of this compound
-
Preparation of Norleucine Amide Free Base:
-
In a 100 mL round-bottom flask, dissolve norleucine amide hydrochloride (1 equivalent) in deionized water.
-
Cool the solution in an ice bath and adjust the pH to approximately 10-11 by the dropwise addition of a 2 M aqueous solution of sodium hydroxide.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the norleucine amide free base. Use immediately in the next step.
-
-
Condensation and Cyclization:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve the freshly prepared norleucine amide in a minimal amount of methanol.
-
Add ammonium hydroxide (2 equivalents) to the solution.
-
From the dropping funnel, add a 40% aqueous solution of methylglyoxal (1.1 equivalents) dropwise over 30 minutes at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification
The crude product is purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexane.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Fraction Collection: Collect the fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield this compound as a pale yellow oil.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Chemical Formula | C₉H₁₄N₂[2][3][4][5] |
| Molecular Weight | 150.22 g/mol [2][3][4][5] |
| CAS Number | 15987-00-5[2][3][4][5] |
| Appearance | Pale yellow oil |
| Odor | Nutty, roasted, licorice[6] |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.3-8.4 (m, 2H, pyrazine-H), 2.7 (t, 2H, -CH₂-), 2.5 (s, 3H, -CH₃), 1.7 (m, 2H, -CH₂-), 1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃). Note: This is a predicted spectrum based on the structure and data for similar compounds like 2-isobutyl-3-methylpyrazine.[7]
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155, 152, 142, 141 (pyrazine carbons), ~36 (-CH₂-), ~30 (-CH₂-), ~22 (-CH₂-), ~21 (-CH₃), ~14 (-CH₃). Note: This is a predicted spectrum.
-
Mass Spectrum (EI): The NIST WebBook provides mass spectral data for this compound which can be used for comparison.[2]
-
Gas Chromatography (GC): The retention index of the synthesized compound can be compared with literature values on both polar and non-polar columns for identity confirmation.[8]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methylglyoxal is a reactive dicarbonyl compound and should be handled with care.
-
Diethyl ether is highly flammable; avoid open flames and sparks.
-
Handle concentrated acids and bases with caution.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound in a laboratory setting. By following the outlined steps, researchers can successfully synthesize this important flavor and aroma compound for use as an analytical standard or for further research applications. The characterization data provided will aid in the verification of the final product's identity and purity.
References
- PubChem. (n.d.). 2-Isobutyl-3-methyl pyrazine. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- ScenTree. (n.d.). 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0).
- The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine.
- Mihara, S., & Masuda, H. (1987). Correlation between molecular structures and retention indices of pyrazines. Journal of Chromatography A, 402, 309-317.
Sources
- 1. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. 2-butyl-3-methyl pyrazine, 15987-00-5 [thegoodscentscompany.com]
- 7. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
Introduction: The Aromatic and Biological Significance of Pyrazines
An Application Guide to High-Sensitivity Analysis of Trace Pyrazines
Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that wield significant influence across various industries. In the food and beverage sector, they are the celebrated architects of desirable roasted, nutty, and toasted aromas, formed primarily through Maillard reactions and Strecker degradation during thermal processing of products like coffee, cocoa, and baked goods.[1] Beyond their sensory contributions, pyrazine derivatives are also utilized as therapeutic agents in several drugs, with some exhibiting anti-inflammatory, anticancer, and antibacterial properties.[2]
The challenge, however, lies in their potency. Pyrazines often exert their influence at extremely low concentrations, frequently at trace levels (ng/g or µg/L). Therefore, their accurate and sensitive quantification is paramount for quality control, process optimization, flavor profiling, and ensuring the safety and efficacy of pharmaceutical products.[1][3] The inherent volatility of many pyrazines, combined with their presence in complex sample matrices, presents a significant analytical challenge that demands sophisticated and highly sensitive methodologies.[4][5] This guide provides a detailed overview of advanced analytical techniques, offering field-proven protocols and explaining the causality behind critical experimental choices.
Part 1: The Crux of Trace Analysis: Advanced Sample Preparation
For trace-level analysis, the chosen sample preparation technique is often more critical than the final analytical instrument. The primary goals are to isolate pyrazines from interfering matrix components and, most importantly, to concentrate them to a level amenable to detection. The choice of technique is dictated by the volatility of the target pyrazines and the nature of the sample matrix.
Headspace Solid-Phase Microextraction (HS-SPME): The Gold Standard for Volatiles
HS-SPME is a solvent-free, versatile, and highly sensitive sample preparation technique that has become the dominant method for analyzing volatile and semi-volatile compounds like pyrazines.[6]
The Causality Behind the Choice: The power of HS-SPME lies in its equilibrium-driven process. A fused-silica fiber coated with a sorbent polymer is exposed to the headspace above a heated and agitated sample. Volatile pyrazines partition from the sample matrix into the headspace, and then adsorb onto the fiber. This dual-partitioning process effectively isolates the analytes from non-volatile matrix components (e.g., sugars, fats, proteins) and concentrates them onto the fiber, leading to a clean injection and enhanced sensitivity. The selection of the SPME fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently recommended for its ability to adsorb a broad range of pyrazines.[6][7]
Experimental Workflow: HS-SPME-GC-MS for Pyrazines
Caption: HS-SPME-GC-MS workflow for volatile pyrazine analysis.
Protocol 1: Quantitative Analysis of Volatile Pyrazines in Food Matrices using HS-SPME-GC-MS
This protocol is ideal for the extraction and quantification of volatile pyrazines from solid (e.g., cocoa, coffee) and liquid (e.g., beer, wort) samples.[6][8][9]
-
Materials:
-
HS-SPME autosampler coupled to a GC-MS system.
-
SPME Fiber Assembly: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).[6][8]
-
20 mL headspace vials with magnetic screw caps and septa.
-
Heating block/incubator with agitation.
-
Internal Standard (IS): e.g., 2,6-Dimethylpyrazine-d6 for accurate quantification.[3]
-
-
Procedure:
-
Sample Preparation: Accurately weigh a known amount of homogenized solid sample (e.g., 2-5 g) or pipette a known volume of liquid sample (e.g., 10 mL) into a 20 mL headspace vial.[9]
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard solution to each sample, standard, and blank.
-
Matrix Modification (Optional but Recommended): Add a known quantity of salt (e.g., 4g NaCl) to liquid samples to increase the ionic strength of the solution. This "salting out" effect decreases the solubility of pyrazines in the aqueous phase and promotes their partitioning into the headspace, thereby increasing extraction efficiency.[9][10]
-
Vial Sealing: Immediately seal the vial with the screw cap.
-
Incubation/Equilibration: Place the vial in the heating block. Incubate at a controlled temperature (e.g., 40-80°C) for a set time (e.g., 15-30 minutes) with agitation.[6][8][11] This critical step allows the volatile pyrazines to partition into the headspace and reach equilibrium.
-
Extraction: Expose the pre-conditioned SPME fiber to the headspace above the sample for a defined period (e.g., 20-50 minutes) at the same temperature.[5][11]
-
Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 1-5 minutes).[6] The desorbed analytes are then transferred to the GC column for separation and analysis. (See Protocol 3 for GC-MS conditions).
-
Stir Bar Sorptive Extraction (SBSE): Maximizing Sensitivity
SBSE is a powerful evolution of sorptive extraction that addresses the primary limitation of SPME: sorbent volume.[12] An SBSE device is a magnetic stir bar coated with a significantly thicker layer of polydimethylsiloxane (PDMS), providing an extracting phase volume 50 to 250 times greater than a typical SPME fiber.[13]
The Causality Behind the Choice: This massive increase in phase volume leads to a much higher extraction capacity and, consequently, superior sensitivity.[12] SBSE is the technique of choice when the absolute lowest detection limits are required or when analyzing pyrazines with lower volatility and moderate water solubility, which are not efficiently extracted by headspace techniques.[4] Direct immersion SBSE (DI-SBSE), where the stir bar is placed directly into a liquid sample, is often more efficient than headspace sorptive extraction (HSSE) for these compounds.[4][6]
Experimental Workflow: DI-SBSE-GC-MS for Pyrazines
Caption: DI-SBSE-GC-MS workflow for high-sensitivity pyrazine analysis.
Protocol 2: High-Sensitivity Analysis of Alkylpyrazines in Beverages using DI-SBSE-GC-MS
This protocol is highly sensitive for trace levels of alkylpyrazines in liquid matrices like tea, non-alcoholic beverages, and biological fluids.[4][6]
-
Materials:
-
SBSE stir bars (PDMS coated, e.g., 10 mm length, 0.5 mm film thickness).
-
Thermal Desorption Unit (TDU) coupled to a GC-MS system.
-
Sample vials (e.g., 20 mL).
-
Magnetic stirrer.
-
Clean forceps.
-
-
Procedure:
-
Stir Bar Conditioning: Before first use, condition the stir bar by immersing it in a methanol/chloroform (50:50, v/v) solution for 30 minutes in an ultrasonic bath, then dry with a lint-free tissue.[13] Thermally condition in the TDU as per manufacturer instructions.
-
Sample Preparation: Place a known volume of the liquid sample (e.g., 10-20 mL) into a vial. Spike with an appropriate internal standard.
-
Extraction: Add the conditioned SBSE stir bar to the sample vial. Place the vial on a magnetic stirrer and stir at a constant speed (e.g., 750-1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature or a slightly elevated, controlled temperature.[6]
-
Post-Extraction: After extraction, remove the stir bar from the sample using clean forceps. Briefly rinse the stir bar with deionized water to remove any matrix residue and gently dry it with a lint-free tissue.[6]
-
Thermal Desorption and GC-MS Analysis: Place the dried stir bar into a glass thermal desorption tube. Transfer the tube to the TDU of the GC-MS system. Thermally desorb the analytes (e.g., at 250-300°C) and cryofocus them before transfer to the GC column for analysis.[6] (See Protocol 3 for GC-MS conditions).
-
Part 2: Instrumental Analysis and Detection
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Technique
GC-MS is the most widely applied and definitive analytical technique for the characterization of alkylpyrazines.[14][15]
The Causality Behind the Choice: Gas chromatography provides the high-resolution separation necessary to resolve structurally similar pyrazine isomers, which often have nearly identical mass spectra.[14] Mass spectrometry offers highly sensitive detection and provides structural information for confident identification. The combination is powerful, but for unambiguous identification of positional isomers, mass spectra alone are often insufficient. Therefore, comparing Gas Chromatographic Retention Indices (RIs) with established databases is crucial for confirming isomer identity.[14]
Protocol 3: GC-MS Analysis of Pyrazines
These conditions are generally applicable following sample preparation by SPME or SBSE.[6][16]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
GC Conditions:
-
Injector: Splitless mode, Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
GC Column: A mid-polarity capillary column is typically used. A common choice is a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6][16]
-
Oven Temperature Program: An example program is: Initial temperature of 40-60°C (hold for 2 minutes), ramp at 5-10°C/min to 240-280°C (hold for 5 minutes).[6][16] This program must be optimized for the specific pyrazines of interest.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
MS Transfer Line Temperature: 280°C.
-
Acquisition Mode: A full scan (e.g., m/z 40-400) is used for identification. For ultra-trace quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring only characteristic ions for each target pyrazine.[8]
-
Table 1: Representative Quantitative Data for Pyrazine Analysis using Sorptive Extraction-GC-MS
| Pyrazine Compound(s) | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference(s) |
| 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | Cocoa Wort | HS-SPME-GC | < 0.023 µg/L | - | 95.4 - 102.7 | [1][8] |
| 2-Methylpyrazine | Edible Oil | HS-SPME-GC-MS | 10 ng/g | 30 ng/g | - | [3] |
| 2,5-Dimethylpyrazine | Edible Oil | HS-SPME-GC-MS | 8 ng/g | 25 ng/g | - | [3] |
| 13 Pyrazines | Flavor-Enhanced Edible Oils | MHS-SPME-arrow-GC-MS | 2-60 ng/g oil | 6-180 ng/g oil | 91.6 - 109.2 | [1][11] |
| Six Alkylpyrazines | Tea & Tea-like Infusions | DI-SBSE-GC-MS | - | 21 - 118 ng/L | - | [4] |
High-Performance Liquid Chromatography (HPLC): An Alternative for Specific Applications
While GC-based methods dominate pyrazine analysis due to their volatility, HPLC is a valuable alternative, particularly for less volatile, more polar, or thermally unstable pyrazine derivatives.[17][18]
The Causality Behind the Choice: HPLC avoids the high temperatures of a GC inlet, preventing the degradation of sensitive compounds. It is often coupled with UV detection, as the pyrazine ring is a chromophore, or with mass spectrometry (LC-MS) for enhanced sensitivity and specificity, especially in complex matrices like biological fluids.[2][18][19]
Protocol 4: HPLC-UV Analysis of Pyrazines
This protocol is adapted for the analysis of pyrazines that are amenable to liquid chromatography.[2][19][20]
-
Instrumentation: HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is common.[20] For separating structurally similar pyrazines, mixed-mode columns can also be effective.[2]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (or methanol) and water, often with a buffer like formic acid (for MS compatibility) or phosphoric acid.[2][17]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).[16]
-
Detection: UV detection at a wavelength of approximately 270-275 nm.[2][19]
-
Injection Volume: 10 µL.
-
Surface-Enhanced Raman Spectroscopy (SERS): An Emerging Frontier
SERS is a highly sensitive spectroscopic technique with the potential for detecting extremely low concentrations of analytes.[21][22]
The Causality Behind the Choice: Direct SERS detection of some molecules can be challenging. An innovative approach for pyrazines involves indirect quantification. For instance, a small-molecule reporter, like pyrazine-2-carbonitrile (PCN), can bind to both a SERS substrate (e.g., gold nanoparticles) and a target molecule (like albumin).[23][24] The binding to the target molecule prevents the reporter from interacting with the SERS substrate, causing a decrease in the SERS signal that is proportional to the target's concentration.[23] While still an emerging field for routine pyrazine analysis, its high sensitivity marks it as a promising area for future development.[22][23][24]
Part 3: Method Validation and Trustworthiness
A protocol is only as reliable as its validation. To ensure the trustworthiness of trace-level data, a rigorous validation process is essential. The use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision, as it effectively compensates for variations in sample preparation and instrument response.[3]
Key Validation Parameters: [16]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. Assessed by analyzing a series of standards over the expected concentration range.
-
Specificity: The ability to accurately measure the analyte in the presence of other components (impurities, matrix effects).
-
Accuracy & Precision: Accuracy (closeness to the true value) is often assessed via recovery studies in spiked matrix samples. Precision (repeatability) is determined by analyzing multiple replicates on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected above the background noise (typically Signal-to-Noise ratio of 3).
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10).
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., incubation temperature, extraction time, mobile phase composition).
Logical Relationship: Method Selection Guide
Caption: Decision tree for selecting the appropriate pyrazine analysis method.
Conclusion
The detection of trace-level pyrazines is a nuanced analytical task where success hinges on the thoughtful integration of sample preparation and instrumental analysis. For volatile pyrazines, HS-SPME coupled with GC-MS offers a robust, sensitive, and well-established solution. When the demand for sensitivity is paramount, particularly for less volatile analytes in liquid matrices, DI-SBSE provides an unparalleled ability to achieve ultra-trace detection limits. While HPLC and emerging techniques like SERS represent important tools for specific applications, a thorough understanding of the underlying principles of sorptive extraction and gas chromatography remains the cornerstone of modern pyrazine analysis. By carefully selecting and validating these advanced methodologies, researchers can confidently quantify these potent compounds, ensuring quality and safety from food production to pharmaceutical development.
References
- Benchchem. (n.d.). Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Microextraction (SPME) using 2,6-Dimethylpyrazine-d6.
- Benchchem. (n.d.). Application Notes and Protocols for Pyrazine Quantification.
- SIELC Technologies. (2018, May 16). Pyrazine.
- ACS Publications. (2025, February 10). Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification in an In Vitro Endothelium Permeability Assay. Analytical Chemistry.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime.
- ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
- Semantic Scholar. (1997, May 15). Surface-Enhanced Raman Spectra of Pyridine and Pyrazine Adsorbed on a Au(210) Single-Crystal Electrode.
- NIH. (2021, April 26). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
- ResearchGate. (2025, August 7). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction.
- PubMed. (1991, July 5). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. J Chromatogr.
- ACS Publications. (2025, February 10). Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification in an In Vitro Endothelium Permeability Assay. Analytical Chemistry.
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- ResearchGate. (n.d.). Application of a direct immersion—stir bar sorptive extraction (DI-SBSE) combined GC–MS method for fingerprinting alkylpyrazines in tea and tea-like infusions.
- PubMed. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). J Chromatogr A.
- (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
- PubMed Central. (n.d.). Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water.
- NIH. (2018, July 7). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
- ResearchGate. (n.d.). The SEHRS spectrum of pyrazine.
- Research With Rutgers. (1989, July 1). Selective Purge-and-Trap Method for the Analysis of Volatile Pyrazines. Journal of agricultural and food chemistry.
- CORE. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space.
- NIH. (2025, February 10). Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification in an In Vitro Endothelium Permeability Assay.
- PubMed. (n.d.). Stir bar sorptive extraction for trace analysis.
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- LCGC International. (n.d.). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview.
- MDPI. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- PubMed. (2024, January 1). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chem.
- IISTE.org. (2021, January 31). Stir Bar Sorption Extraction (SBSE) and Its Application for Analysis of Organic Compounds in Aqueous Samples.
- ACS Publications. (n.d.). Selective purge-and-trap method for the analysis of volatile pyrazines. Journal of Agricultural and Food Chemistry.
- Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
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Application Note: Quantitative Analysis of 2-Butyl-3-methylpyrazine in Complex Matrices using a Stable Isotope Dilution Assay (SIDA) by HS-SPME-GC-MS
Introduction: The Significance of 2-Butyl-3-methylpyrazine
This compound is a critical volatile organic compound that imparts desirable roasted, nutty, and earthy aroma characteristics to a wide range of food products, including baked goods and nuts.[1] Its chemical formula is C₉H₁₄N₂ and it has a molecular weight of 150.22 g/mol .[1][2][3][4][5] The concentration of this potent flavor molecule is a key determinant of product quality and consumer acceptance. However, its volatility and the complexity of food matrices present significant challenges for accurate and precise quantification. Traditional analytical methods are often susceptible to variations in extraction efficiency and matrix-induced signal suppression or enhancement.
This application note details a robust and highly accurate method for the quantification of this compound utilizing a Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS). This approach is recognized as the gold standard for quantitative analysis as it employs a stable isotope-labeled internal standard that co-behaves with the native analyte throughout the entire analytical process, effectively nullifying matrix effects and variations in sample preparation.
The Principle of Stable Isotope Dilution Assay (SIDA)
The cornerstone of SIDA is the use of an internal standard that is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). For this compound, a suitable internal standard would be this compound-d₃ (deuterated on the methyl group). This labeled standard is added to the sample at a known concentration at the very beginning of the sample preparation process.
Because the stable isotope-labeled standard has nearly identical physicochemical properties to the native analyte, it experiences the same losses during extraction, derivatization (if any), and injection. In the mass spectrometer, the analyte and the internal standard are easily distinguished by their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the MS response of the native analyte to that of the labeled internal standard. This ratio is unaffected by variations in sample volume or extraction efficiency, leading to superior accuracy and precision.
Caption: The core principle of the Stable Isotope Dilution Assay (SIDA).
Part 1: Detailed Experimental Protocol
This protocol provides a self-validating system for the quantification of this compound. Adherence to these steps, coupled with proper quality control, will ensure trustworthy and reproducible results. The method validation should be performed in accordance with guidelines such as SANTE/12682/2019 to establish performance characteristics like linearity, recovery, and precision.[6][7]
Materials and Reagents
-
Standards:
-
Solvents & Chemicals:
-
Methanol (HPLC or GC grade)
-
Sodium chloride (NaCl), analytical grade, baked at 400°C for 4h to remove volatile contaminants.
-
Deionized water (18.2 MΩ·cm)
-
-
Equipment:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
HS-SPME autosampler and fibers. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range pyrazine analysis.[1][10][11]
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Analytical balance (5 decimal places)
-
Vortex mixer
-
Heater/stirrer block for headspace vials
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat this compound and the deuterated internal standard (IS) into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Store at -20°C.
-
-
Working Standard Solution (for Calibration Curve):
-
Prepare a series of dilutions from the primary stock solution of the native analyte in methanol to create calibration standards. A typical concentration range might be 1-100 ng/mL.
-
-
Internal Standard (IS) Spiking Solution (e.g., 50 ng/mL):
-
Dilute the primary stock solution of the deuterated standard with deionized water to a final concentration appropriate for spiking all samples (calibrators, QCs, and unknowns). A concentration in the mid-range of the calibration curve is often a good starting point.
-
Sample Preparation and HS-SPME
The causality behind HS-SPME is the partitioning of volatile analytes from the sample matrix into the headspace of the vial, where they are then adsorbed onto the SPME fiber. Adding salt (NaCl) increases the ionic strength of the aqueous phase, which "salts out" the volatile pyrazines, increasing their concentration in the headspace and thus enhancing extraction efficiency.
-
Sample Weighing: Accurately weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.
-
Matrix Modification: Add 5 mL of a saturated NaCl solution in deionized water to the vial.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the IS Spiking Solution to every vial (including calibration standards prepared in a blank matrix). This step is critical; the amount of IS must be constant across all samples and standards.
-
Vial Sealing: Immediately cap the vial securely.
-
Equilibration: Vortex the vial for 30 seconds. Place the vial in the autosampler tray and allow it to equilibrate at the specified temperature (e.g., 70°C) with agitation for a set time (e.g., 15 minutes). This ensures that a stable equilibrium is reached between the sample and the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 20 minutes) at the same temperature. Studies on pyrazine extraction have shown that this fiber type provides high extraction efficiency.[1][10]
-
Desorption: Immediately after extraction, the fiber is automatically transferred to the GC inlet where the trapped analytes are thermally desorbed onto the GC column.
Caption: Experimental workflow for the SIDA of this compound.
GC-MS Analysis
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode or Multiple Reaction Monitoring (MRM) mode if using a tandem MS system. This enhances sensitivity and selectivity by monitoring only for specific ions associated with the target analyte and internal standard.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform for volatile analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | Provides good separation for a wide range of volatile compounds, including pyrazines.[2] |
| Inlet Temperature | 250°C | Ensures efficient thermal desorption from the SPME fiber. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic resolution. |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | A general-purpose temperature program suitable for separating pyrazines from other matrix components. |
| MS System | Agilent 7010B Triple Quadrupole or equivalent | Provides high sensitivity and selectivity required for trace analysis. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Produces characteristic and reproducible fragmentation patterns.[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM | Increases sensitivity and reduces chemical noise by monitoring only specific m/z values. |
Table 1: Suggested GC-MS Parameters
Part 2: Data Analysis and Interpretation
Ion Selection
Based on the NIST library mass spectrum for this compound, characteristic ions can be selected.[3] The molecular ion is typically a good candidate for the precursor ion in MRM.
-
Quantifier Ion: The most abundant and specific fragment ion. It is used for calculating the concentration.
-
Qualifier Ion: A second, less abundant fragment ion. The ratio of the qualifier to the quantifier ion must remain constant (within a specified tolerance, e.g., ±30%) between standards and samples to confirm the identity of the analyte.[12]
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | 150 | 108 | 94 |
| This compound-d₃ | 153 | 111 | 97 |
Table 2: Example Ions for SIM/MRM Analysis (Note: These ions are derived from typical fragmentation patterns and should be confirmed experimentally.)
Calibration and Quantification
-
Generate a Calibration Curve:
-
Analyze the series of calibration standards.
-
For each point, calculate the Response Ratio (RR):
-
RR = (Peak Area of Analyte Quantifier Ion) / (Peak Area of IS Quantifier Ion)
-
-
Plot the RR (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically desired.
-
-
Calculate Sample Concentration:
-
Analyze the unknown samples.
-
Calculate the RR for each sample.
-
Determine the concentration in the sample using the regression equation from the calibration curve:
-
Concentration = (RR - c) / m
-
-
Method Performance and Trustworthiness
To ensure the method is self-validating, key performance metrics should be assessed.
| Parameter | Acceptance Criteria (based on SANTE/12682/2019)[7] | Example Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Recovery (Trueness) | 70 - 120% | 98% |
| Precision (RSDr) | ≤ 20% | 6.5% |
| Qualifier Ion Ratio | Within ±30% of average from standards | Pass |
Table 3: Example Method Validation Data
References
- BAISIFU. (n.d.). 2-Butyl-3-methyl pyrazine - Food Flavor.
- Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). (2019). ResearchGate.
- The Fitness for Purpose of Analytical Methods. (2014). Eurachem.
- Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). MDPI.
- Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. (2013). PubMed.
- This compound. (n.d.). NIST WebBook.
- Changes introduced in Document Nº SANTE/12682/2019 with respect to the previous version (Document Nº SANTE/11813/2017). (2020). eurl-pesticides.eu.
- Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. (2021). European Commission's Food Safety.
- EUROPE - COM: Update of the analytical guidance document for residues. (2023). Lynxee.
- Validation of methods for pesticide residue analysis in milk and milk products as per FSSAI regulation. (2023). Indian Agricultural Research Journals.
- Quantifier ions and qualifier ions used in the selected ion monitoring of PAHs by gas chromatography-mass spectrometry. (2015). ResearchGate.
- This compound. (n.d.). NIST WebBook.
- 2-butyl-3-methyl pyrazine, 15987-00-5. (n.d.). The Good Scents Company.
- How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. (2022). YouTube.
- This compound. (n.d.). NIST WebBook.
- 2-Butyl-3-methyl pyrazine CAS No: 15987-00-5, Trusted Chemical Supplier, Kosher Certified. (n.d.). ChemHub.
- Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. (n.d.). OpenAgrar.
- Preparation of labelled 2-methoxy-3-alkylpyrazines: synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. (2003). ResearchGate.
- Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. (2022). The University of Manchester.
- 2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N2O | CID 520098. (n.d.). PubChem.
- 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. (n.d.). The Good Scents Company.
- This compound. (n.d.). NIST WebBook.
- The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. (n.d.). National Referral Laboratory.
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- 12. youtube.com [youtube.com]
Application Note: Headspace Analysis of Volatile Pyrazines in Coffee by HS-SPME-GC-MS
Introduction: The Aromatic Signature of Coffee
The characteristic rich and roasted aroma of coffee is a complex symphony of over 800 volatile organic compounds (VOCs).[1][2] Among these, pyrazines are a critical class of heterocyclic nitrogen-containing compounds that are paramount in defining the desirable nutty, roasted, and cocoa-like notes.[3] These potent aroma compounds are not present in green coffee beans but are formed during the roasting process through Maillard reactions and Strecker degradation.[4][5][6] The concentration and composition of pyrazines are influenced by factors such as the coffee bean origin, roasting time, and temperature, making their analysis crucial for quality control and product development.[1]
This application note provides a detailed protocol for the analysis of volatile pyrazines in roasted coffee using static headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is a solvent-free, sensitive, and robust technique for the extraction and quantification of these key aroma compounds. We will delve into the causality behind the experimental choices to provide a deeper understanding of the methodology.
The Chemistry of Pyrazine Formation in Coffee Roasting
Pyrazines are primarily formed from the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs at elevated temperatures.[2][3] The subsequent Strecker degradation of amino acids in the presence of dicarbonyl compounds, also products of the Maillard reaction, leads to the formation of aldehydes and α-aminoketones, which are key intermediates in pyrazine synthesis. The type of amino acids and sugars present in the green coffee beans significantly influences the final pyrazine profile of the roasted product.[6] For instance, the reaction of glycine and glucose can lead to the formation of unsubstituted pyrazine, while other amino acids result in the formation of various alkylpyrazines.
Principle of Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a sample preparation technique that involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sample in a sealed vial.[7] Volatile and semi-volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and introduced into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For the analysis of a broad range of volatile compounds in coffee, including pyrazines, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed due to its ability to adsorb a wide range of analytes with varying polarities and molecular weights.[8][9]
Experimental Workflow
The following diagram illustrates the key steps in the headspace analysis of volatile pyrazines in coffee.
Sources
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- 8. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 2-Butyl-3-methylpyrazine in Food Quality Control: An In-depth Technical Guide
Introduction: The Aromatic Signature of Quality
In the intricate world of food science, the aroma is often the first and most telling indicator of quality. Among the vast orchestra of volatile organic compounds that create a food's unique scent profile, pyrazines stand out for their characteristic roasted, nutty, and earthy notes. 2-Butyl-3-methylpyrazine (C₉H₁₄N₂), a heterocyclic aromatic organic compound, is a key contributor to the desirable aroma of a wide array of thermally processed foods, including roasted coffee, cocoa, and baked goods.[1][2] Its presence and concentration are not merely incidental; they are a direct reflection of the chemical transformations occurring during processes like the Maillard reaction and Strecker degradation.[3][4] This makes this compound a valuable chemical marker for monitoring and controlling food quality, from ensuring the desired flavor development in coffee roasting to assessing the fermentation degree of cocoa beans.
This technical guide provides researchers, scientists, and quality control professionals with a comprehensive overview of the application of this compound in food quality control. We will delve into the underlying scientific principles, provide detailed analytical protocols for its quantification, and present sensory evaluation methods to correlate instrumental data with human perception.
Scientific Principles: Formation and Significance
The genesis of this compound in food is intrinsically linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating.[4] This reaction is responsible for the development of color, flavor, and aroma in many cooked foods.
The formation of pyrazines, including this compound, is a key outcome of the later stages of the Maillard reaction.[3][5] The specific amino acids and sugars present in the raw food material, along with processing parameters such as temperature, time, and pH, dictate the types and quantities of pyrazines formed.[6][7] For instance, the roasting profile of coffee beans directly influences the pyrazine concentration, with different roasting speeds and temperatures yielding distinct aromatic profiles.[2][8][9] Similarly, the fermentation and subsequent roasting of cocoa beans are critical steps for the development of pyrazine-driven chocolate flavor.[10][11][12]
The significance of this compound as a quality control marker lies in this direct correlation between its concentration and the processing history and sensory attributes of the food product. Deviations from the optimal concentration can indicate processing errors, such as under-roasting or over-roasting of coffee, or improper fermentation of cocoa beans, leading to undesirable flavor profiles.[13]
Analytical Protocols for Quantification
The accurate quantification of this compound in complex food matrices requires sensitive and selective analytical techniques. The gold standard for this application is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]
Protocol 1: Quantitative Analysis of this compound in Coffee Beans using HS-SPME-GC-MS
This protocol details the steps for the extraction and quantification of this compound from roasted coffee beans.
1. Sample Preparation:
- Cryogenically grind 20 g of roasted coffee beans to a fine powder using a laboratory mill pre-chilled with liquid nitrogen. This prevents the loss of volatile compounds.
- Immediately transfer 1.0 g of the ground coffee powder into a 20 mL headspace vial.
- Add 5 mL of saturated sodium chloride (NaCl) solution to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the partitioning of volatile analytes into the headspace.
- Spike the sample with 10 µL of an internal standard solution (e.g., 2-methyl-3-heptylpyrazine in methanol at 10 µg/mL) for accurate quantification.
- Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
2. HS-SPME Procedure:
- Place the sealed vial in an autosampler tray equipped with an agitator and incubator.
- Equilibrate the sample at 60°C for 15 minutes with agitation at 250 rpm to allow for the partitioning of volatile compounds into the headspace.[16]
- Expose a pre-conditioned 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C. This fiber type is effective for trapping a wide range of volatile and semi-volatile compounds, including pyrazines.[14]
3. GC-MS Analysis:
- After extraction, immediately transfer the SPME fiber to the GC injector port for thermal desorption of the analytes.
- GC Conditions:
- Injector Temperature: 250°C
- Injection Mode: Splitless (for 2 minutes)
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 minutes).
- Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- MS Conditions:
- Ion Source Temperature: 230°C
- Interface Temperature: 250°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the following ions:
- This compound: m/z 150 (molecular ion), 107, 94
- Internal Standard (2-methyl-3-heptylpyrazine): m/z 178 (molecular ion), 121, 94
4. Data Analysis and Quantification:
- Identify this compound based on its retention time and the presence of its characteristic ions.
- Construct a calibration curve using standard solutions of this compound of known concentrations.
- Calculate the concentration of this compound in the coffee sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Workflow for HS-SPME-GC-MS Analysis
Sensory Evaluation Protocols
Instrumental analysis provides quantitative data, but sensory evaluation is crucial to understand the impact of this compound on the final flavor perception.
Protocol 2: Sensory Profiling of Coffee with Varying this compound Levels
This protocol uses a trained sensory panel to quantify the aroma attributes of coffee samples.
1. Panelist Training:
- Select 8-10 panelists based on their sensory acuity and ability to describe aromas.
- Train the panelists to recognize and rate the intensity of key aroma attributes in coffee, including "roasted," "nutty," "earthy," "green," and "burnt."
- Provide reference standards for each attribute. For "nutty," a dilute solution of this compound can be used as a reference.
2. Sample Preparation:
- Prepare coffee brews from the same beans analyzed in Protocol 1.
- Present the samples to the panelists in coded, identical cups at a controlled temperature (e.g., 60°C).
3. Evaluation Procedure:
- Instruct panelists to evaluate the aroma of each sample by sniffing the headspace of the cup.
- Panelists rate the intensity of each aroma attribute on a 15-cm line scale anchored with "low" and "high."
- Provide water and unsalted crackers for palate cleansing between samples.
4. Data Analysis:
- Convert the line scale ratings to numerical data.
- Use Analysis of Variance (ANOVA) to determine if there are significant differences in the aroma attributes between samples.
- Correlate the sensory data with the quantitative data from the GC-MS analysis to establish a relationship between the concentration of this compound and the perceived "nutty" and "roasted" aromas.
Data Presentation and Interpretation
The following table presents hypothetical data from the analysis of three coffee samples with different roasting profiles, illustrating how this compound concentration can be used for quality control.
| Sample ID | Roast Profile | This compound (ng/g) | Sensory Panel: "Nutty" Aroma Intensity (0-15) | Quality Assessment |
| C-001 | Light Roast | 25.3 | 4.2 | Underdeveloped nutty flavor |
| C-002 | Medium Roast | 85.7 | 12.5 | Optimal nutty and roasted flavor |
| C-003 | Dark Roast | 52.1 | 8.1 | Reduced nutty flavor, slight burnt notes |
This data demonstrates a clear correlation between the concentration of this compound and the desired "nutty" aroma. The medium roast (C-002) shows the highest concentration and the most favorable sensory score, indicating an optimal roasting process. The light roast (C-001) has a low concentration, suggesting an underdeveloped flavor profile, while the dark roast (C-003) shows a decrease in concentration, which can be attributed to the degradation of the compound at higher temperatures, leading to a less desirable flavor.
Method Validation: Ensuring Trustworthy Results
To ensure the reliability of the analytical data, the HS-SPME-GC-MS method must be validated according to established guidelines.[17][18][19][20] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of standard solutions of different concentrations.
-
Accuracy: The closeness of the measured value to the true value. This can be determined by analyzing a certified reference material or by performing recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Conclusion: A Powerful Tool for Quality Assurance
This compound serves as a potent and reliable chemical marker for the quality control of a variety of food products. Its formation through the Maillard reaction provides a direct link between processing conditions and the final sensory profile. By implementing robust analytical methods such as HS-SPME-GC-MS and correlating the quantitative data with sensory evaluation, food scientists and quality assurance professionals can gain valuable insights into their products. This enables precise control over processing parameters to consistently achieve the desired flavor characteristics and ensure a high-quality consumer experience.
References
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- The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine, 15987-00-5.
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- Benchchem. (n.d.). An In-depth Technical Guide to the Sensory Characteristics and Flavor Profile of Acetylpyrazine.
- datapdf.com. (n.d.). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction.
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- FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- Li, X., Zhao, D., & Sun, J. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods.
- PubMed. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS).
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- Le-Tian, K., & Chi-Tang, H. (1993). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Journal of Food Science.
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- PubMed Central (PMC). (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
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- 16. scielo.br [scielo.br]
- 17. s27415.pcdn.co [s27415.pcdn.co]
- 18. rssl.com [rssl.com]
- 19. openknowledge.fao.org [openknowledge.fao.org]
- 20. fda.gov [fda.gov]
Application Note: A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Pyrazine Analysis
Abstract
Pyrazines are a critical class of N-heterocyclic aromatic compounds that significantly influence the flavor and aroma profiles of roasted foods and beverages and serve as key structural motifs in many pharmaceutical agents.[1][2] While Gas Chromatography (GC) is traditionally employed for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) offers a powerful, often superior, alternative for the analysis of less volatile, thermally labile, or highly polar pyrazine derivatives.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing and validating robust HPLC methods for pyrazine quantification. We will delve into the causality behind methodological choices, from column and mobile phase selection to sample preparation and detection, providing detailed, field-proven protocols to ensure data integrity and reproducibility.
Part 1: The Chromatographic Core: Foundational Principles
The success of any HPLC method hinges on a fundamental understanding of the interactions between the analyte, the stationary phase, and the mobile phase. For pyrazines, which span a range of polarities, a systematic approach to method development is crucial.
The Causality of Column Selection
The column is the heart of the separation. The choice of stationary phase chemistry dictates the primary retention mechanism.
-
Reversed-Phase (C18 & C8): The workhorses for pyrazine analysis are octadecyl (C18) and octyl (C8) silica columns.[4] Retention is based on hydrophobicity; the nonpolar alkyl chains on the stationary phase interact with the pyrazine molecules. C18 columns, with their longer carbon chains, offer greater hydrophobicity and are generally the first choice for retaining a broad range of pyrazines. C8 columns provide slightly less retention, which can be advantageous for eluting more hydrophobic pyrazines faster or improving peak shape for certain compounds.
-
Mixed-Mode Chromatography: For complex samples containing pyrazines with diverse polarities and ionizable functional groups (e.g., aminopyrazines), mixed-mode columns are exceptionally effective.[5] These columns combine reversed-phase characteristics with ion-exchange capabilities. For instance, a stationary phase embedded with acidic ion-pairing groups can strongly retain basic pyrazine derivatives that would otherwise elute early on a standard C18 column, allowing for their separation from neutral or acidic matrix components.[5]
-
Chiral Chromatography: In pharmaceutical development and stereoisomer analysis, chiral columns like those based on polysaccharide derivatives (e.g., amylose) are indispensable.[4] They are used to separate non-chiral regio-isomers, a task that is often intractable with standard reversed-phase columns.[4]
Table 1: Comparison of Common HPLC Columns for Pyrazine Analysis
| Stationary Phase | Primary Retention Mechanism | Best Suited For | Key Advantages |
|---|---|---|---|
| C18 (ODS) | Hydrophobic Interactions | General-purpose analysis of a wide range of pyrazines.[4] | Versatile, widely available, excellent resolving power. |
| C8 | Hydrophobic Interactions | Analysis of more hydrophobic pyrazines or when less retention is desired.[3] | Reduced analysis time for strongly retained compounds. |
| Mixed-Mode | Hydrophobic & Ion-Exchange | Samples with pyrazines of varying polarity and charge states.[5] | Enhanced retention and selectivity for polar/ionic pyrazines. |
| Chiral (e.g., Polysaccharide) | Enantioselective Interactions | Separation of regio-isomers and enantiomers.[4] | Unique selectivity for structurally similar isomers. |
Mobile Phase Optimization: The Driving Force of Separation
The mobile phase composition is actively adjusted to control the elution of analytes.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers used in reversed-phase HPLC.[1] ACN generally provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. The choice between ACN and MeOH can alter selectivity, and it is often worthwhile to screen both during method development.
-
Aqueous Phase & pH Control: The pH of the mobile phase is a critical parameter, especially for pyrazines with basic nitrogen atoms. Adjusting the pH with a buffer can control the ionization state of the analyte. For basic pyrazines, working at a lower pH (e.g., pH 2.5-4.5) will protonate the nitrogen atoms, making the molecule more polar and reducing its retention on a reversed-phase column. This can be used to tune selectivity.
-
Additives for Performance and MS-Compatibility:
-
Acids: Phosphoric acid is a simple and effective mobile phase additive for UV-based methods.[6] However, it is non-volatile and will contaminate a mass spectrometer. For LC-MS applications, volatile acids like formic acid (typically 0.1%) are required to ensure compatibility with the MS ion source.[5][6][7]
-
Ion-Pairing Reagents: For highly polar, ionic pyrazines that exhibit poor retention, ion-pairing chromatography (IPC) is a powerful technique.[8] An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. It forms a neutral, hydrophobic complex with the charged analyte, significantly increasing its retention on a reversed-phase column.[8]
-
Detection: Seeing the Separated Analytes
-
UV-Vis / Photodiode Array (PDA): Pyrazine rings contain chromophores that absorb UV light, making UV detection a simple and robust choice.[9] A detection wavelength of ~270 nm is a common starting point.[1][10] A PDA detector provides the added benefit of acquiring full UV spectra for each peak, which aids in peak identification and purity assessment.
-
Mass Spectrometry (MS and MS/MS): For the highest sensitivity and selectivity, especially in complex matrices like food or biological samples, coupling HPLC with a mass spectrometer is the gold standard.[2] Ultra-Performance Liquid Chromatography (UPLC) systems are often used with MS detectors to handle the faster elution times from smaller particle columns.[7][11] Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each target analyte, effectively eliminating matrix interferences.[7]
Part 2: From Raw Sample to Injectable Vial: Preparation Protocols
Sample preparation is arguably the most critical step for ensuring accurate and reproducible results. The goal is to extract the target pyrazines from the sample matrix, remove interferences, and concentrate the analytes to a level suitable for detection.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine | SIELC Technologies [sielc.com]
- 6. Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 9. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Determination of Kovats Retention Index for 2-Butyl-3-methylpyrazine on Various GC Columns
Introduction: The Analytical Challenge of Alkylpyrazines
2-Butyl-3-methylpyrazine (C₉H₁₄N₂) is a significant heterocyclic aromatic compound, contributing characteristic nutty, roasted, and cocoa-like aromas to a variety of cooked foods, including roasted nuts, coffee, and baked goods.[1] Its accurate identification and quantification are crucial in food science, flavor chemistry, and quality control. However, the analysis of alkylpyrazines, particularly distinguishing between positional isomers, presents a considerable challenge. Many alkylpyrazine isomers exhibit very similar mass spectra, making unambiguous identification by mass spectrometry (MS) alone often impractical and leading to potential misidentifications.[2]
To overcome this limitation, the Kovats retention index (RI) system is an indispensable tool in gas chromatography (GC). Developed by Ervin Kováts, this system normalizes retention times relative to a series of co-injected n-alkane standards.[3] The resulting index is largely independent of variables like column length, film thickness, and carrier gas flow rate, allowing for robust, inter-laboratory comparison of data.[3] This application note provides a detailed guide to understanding and determining the Kovats retention index of this compound on GC columns of differing polarities and outlines a comprehensive protocol for its experimental determination.
The Principle of Kovats Retention Index (RI)
The Kovats RI converts the retention time of a compound into a system-independent, linear scale based on the retention of n-alkanes. By definition, the RI of an n-alkane is 100 times its carbon number (e.g., n-decane has an RI of 1000, n-undecane has an RI of 1100). The RI of an unknown compound is then determined by interpolation of its retention time between the two n-alkanes that bracket it.
For a temperature-programmed GC analysis, which is common for complex mixtures, the linear or Van den Dool and Kratz formula is used:
I = 100 × [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))] [4]
Where:
-
I is the Kovats retention index.
-
n is the carbon number of the n-alkane eluting just before the analyte.
-
N is the carbon number of the n-alkane eluting just after the analyte.
-
t_R is the retention time.
This method provides a standardized value that is critical for confirming compound identity, especially when mass spectral data is ambiguous.
Influence of Stationary Phase Polarity
The choice of GC column stationary phase is the most critical factor influencing the retention index.[5] The principle of "like dissolves like" governs the separation process.[5]
-
Non-Polar Columns: These columns, typically featuring stationary phases like 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5MS), separate compounds primarily based on their boiling points and van der Waals interactions.[5][6] Non-polar analytes are retained longer on these phases.
-
Polar Columns: These columns have stationary phases with polar functional groups, such as polyethylene glycol (PEG) (e.g., DB-WAX, Carbowax 20M). They separate compounds based on dipole-dipole interactions and hydrogen bonding capabilities in addition to boiling point.[7] Polar compounds are more strongly retained on polar columns.
This compound is a moderately polar molecule due to the two nitrogen atoms in the pyrazine ring. Consequently, its retention index will be significantly higher on a polar column compared to a non-polar column. This is because the polar stationary phase will interact more strongly with the nitrogen-containing ring, delaying its elution relative to the non-polar n-alkanes. This difference in RI values between two columns of different polarity provides a powerful confirmation of a compound's identity.
Kovats Retention Index Data for this compound
The following table summarizes the experimentally determined Kovats retention indices for this compound on various GC columns. The significant increase in the RI value on the polar Carbowax 20M column compared to the non-polar columns is clearly demonstrated.
| Analyte | Column Stationary Phase | Polarity | Kovats Retention Index (I) | Reference |
| This compound | OV-101 (Dimethyl polysiloxane) | Non-Polar | 1121 | Mihara and Masuda, 1987[8][9] |
| This compound | DB-1 (100% Dimethylpolysiloxane) | Non-Polar | 1125 | Izzo and Ho, 1991[10] |
| This compound | Non-polar column (unspecified) | Non-Polar | 1125 | NIST Standard Reference Database 69[10] |
| This compound | Carbowax 20M (Polyethylene glycol) | Polar | 1459 | Mihara and Masuda, 1987 |
Note: The OV-101 and DB-1 phases are very similar chemically to modern 100% dimethylpolysiloxane columns. Carbowax 20M is a type of PEG column, similar to modern WAX phases.
Experimental Protocol for RI Determination
This section provides a self-validating, step-by-step protocol for the accurate determination of the Kovats retention index for this compound.
Materials and Reagents
-
Analyte Standard: this compound (CAS: 15987-00-5), >98% purity.
-
Solvent: Dichloromethane or Hexane, GC-grade.
-
n-Alkane Standard Mix: A certified mixture of homologous n-alkanes (e.g., C8-C20 or C10-C25) in a suitable solvent. The chosen range must bracket the elution of the analyte.
-
GC Columns:
-
Non-polar: e.g., DB-1 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Polar: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Equipment: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS), autosampler, and chromatography data system (CDS).
Sample Preparation
The causality behind this step is to ensure the analyte and standards are at a suitable concentration for detection without overloading the column.
-
Analyte Stock Solution: Prepare a 1000 ppm stock solution of this compound in the chosen solvent.
-
Working Standard: Dilute the stock solution to a working concentration of approximately 10 ppm.
-
Co-injection Mix: Combine the 10 ppm analyte working standard with the n-alkane standard mix in a single vial. The concentration of the n-alkanes should be comparable to the analyte to ensure accurate peak detection. This co-injection is critical as it ensures that both the analyte and the standards experience the exact same chromatographic conditions, eliminating run-to-run variability.
GC Instrumentation and Conditions
The parameters below are typical starting points and should be optimized for the specific instrument and columns used. The goal is to achieve good peak shape and resolution for the analyte and the bracketing n-alkanes.
| Parameter | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., DB-WAX) | Rationale |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Inert gases for the mobile phase. Hydrogen provides faster analysis but requires safety precautions. |
| Flow Rate | 1.0 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) | Optimized for column dimensions to ensure good efficiency. |
| Inlet Temperature | 250 °C | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | 1 µL | Standard volume for capillary GC. |
| Oven Program | 50 °C (hold 2 min), then 5 °C/min to 250 °C (hold 5 min) | 50 °C (hold 2 min), then 5 °C/min to 240 °C (hold 10 min) | A temperature ramp is essential to elute a wide range of compounds (the n-alkanes) in a reasonable time. The final temperature for the WAX column is lower to prevent phase degradation. |
| Detector | FID or MS | FID or MS | FID is a robust universal detector for hydrocarbons. MS provides mass spectral data for confirmation. |
| Detector Temp. | 280 °C (FID) | 280 °C (FID) | Kept higher than the final oven temperature to prevent condensation of analytes. |
Data Acquisition and Analysis Workflow
The following diagram illustrates the logical flow from sample injection to the final, validated retention index.
Caption: Workflow for Kovats Retention Index Determination.
Visualization of Polarity Effects on Retention Index
The relationship between the analyte's properties, the stationary phase, and the resulting retention index can be visualized as follows. The interaction strength dictates the elution order relative to the non-polar n-alkane "yardstick."
Caption: Influence of Column Polarity on Retention Index.
Conclusion
The Kovats retention index is a robust and essential parameter for the confident identification of this compound and other alkylpyrazine isomers in complex matrices. By understanding the fundamental principles of chromatographic separation and the profound effect of stationary phase polarity, researchers can select appropriate GC columns to achieve reliable and reproducible results. The significant shift in the retention index of this compound between non-polar and polar columns serves as a powerful analytical tool for identity confirmation. The detailed protocol provided herein offers a validated framework for laboratories to accurately determine and apply retention indices in their analytical workflows, enhancing the scientific integrity of flavor and fragrance analysis.
References
- The Pherobase. (2025). The Kovats Retention Index: this compound (C9H14N2).
- Attia, S. M., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. DOI: 10.1016/j.chroma.2019.01.011
- NIST. (2025). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899.
- Jeon, S. H., et al. (2016). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. Biotechnology and Bioprocess Engineering, 21, 639-646.
- Kovats, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta, 41, 1915–1932.
- Izzo, H.V., & Ho, C.-T. (1991). Isolation and identification of the volatile components of an extruded autolyzed yeast extract. Journal of Agricultural and Food Chemistry, 39(12), 2245-2248.
- Mihara, S., & Masuda, H. (1987). Correlation between molecular structures and retention indices of pyrazines. Journal of Chromatography A, 402, 309-317. DOI: 10.1016/0021-9673(87)80029-8
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- NIST. (2025). Gas Chromatography data for this compound. NIST Chemistry WebBook.
- Wikipedia. (2024). Kovats retention index.
- PubMed. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
- NIST. (2025). Gas Chromatography data for this compound (polar column). NIST Chemistry WebBook.
- Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns.
- NIST. (n.d.). Gas Chromatographic Retention Data. NIST Chemistry WebBook.
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- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Kovats Retention Index: 2-sec-Butyl-1,4-dimethylbenzene (C12H18) [pherobase.com]
- 5. The Kovats Retention Index: 5-Butyl-2,3-dimethylpyrazine (C10H16N2) [pherobase.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Robot or human? [walmart.com]
- 8. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 9. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Kovats Retention Index: this compound (C9H14N2) [pherobase.com]
The Role of 2-Butyl-3-methylpyrazine in Enhancing Caramel and Bakery Flavors: Application Notes and Protocols
Introduction: The Significance of Pyrazines in Flavor Chemistry
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the flavor profiles of a vast array of thermally processed foods. Their formation, primarily through the Maillard reaction and Strecker degradation, is responsible for the desirable roasted, nutty, toasty, and baked aromas that characterize products such as coffee, cocoa, nuts, and baked goods.[1][2] Among the myriad of pyrazines, 2-butyl-3-methylpyrazine (CAS Registry Number: 15987-00-5) stands out for its potent and distinct roasted and nutty aroma profile.[3] This application guide provides an in-depth exploration of the use of this compound in caramel and bakery formulations, offering detailed protocols for its application, sensory evaluation, and analytical quantification.
Chemically, this compound is a colorless to light yellow liquid with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol .[3] Its stability under normal storage conditions makes it a practical choice for industrial applications.[3] While some sources describe its aroma as having licorice or anise-like notes, the predominant sensory characterization is roasted and nutty, making it a highly effective tool for flavor enhancement in specific food systems.[3][4]
Application in Caramel Formulations
The rich, complex flavor of caramel is a result of both caramelization and the Maillard reaction. While the heating of sugars alone contributes to the characteristic brown color and sweet, slightly burnt notes, the inclusion of milk proteins and other amino acid sources introduces the Maillard reaction, generating a more intricate and savory flavor profile. Pyrazines, including this compound, are key contributors to the desirable roasted and nutty notes that can elevate a simple caramel to a more sophisticated confection.
Protocol for Incorporation of this compound in a Model Caramel Formulation
This protocol outlines the addition of this compound to a standard caramel base. The key to successful flavor incorporation is to add the volatile compound at a stage that minimizes its loss due to high temperatures while ensuring homogenous distribution.
Objective: To enhance the roasted and nutty flavor profile of a model caramel sauce.
Materials:
-
Granulated sucrose
-
Water
-
Heavy cream
-
Unsalted butter
-
Salt
-
This compound (food grade, ≥99% purity)
-
Propylene glycol (PG) as a solvent (optional)
Equipment:
-
Heavy-bottomed saucepan
-
Candy thermometer
-
Whisk
-
Heat-resistant spatula
-
Analytical balance
Procedure:
-
Prepare a Dilution (Recommended): Due to its potency, it is advisable to first prepare a dilution of this compound in a food-grade solvent like propylene glycol. A 1% or 10% solution allows for more accurate dosing.
-
Caramel Base Preparation: In the saucepan, combine sucrose and water. Heat over medium heat, stirring until the sugar dissolves. Bring the mixture to a boil and continue to cook, without stirring, until it reaches a deep amber color (approximately 170°C / 340°F).
-
Stopping the Caramelization: Once the desired color is achieved, carefully and slowly whisk in the warmed heavy cream and butter. The mixture will bubble vigorously. Continue to whisk until smooth.[4]
-
Cooling and Flavor Addition: Remove the caramel from the heat. This is a critical step. Adding the pyrazine at the peak temperature would lead to significant volatilization and loss of aroma. Allow the caramel to cool to approximately 120°C.[1]
-
Dosing and Incorporation: Add the pre-prepared dilution of this compound to the slightly cooled caramel. The recommended starting dosage is between 0.1 and 5.0 ppm (parts per million) of the final caramel weight. Stir gently but thoroughly to ensure uniform distribution.
-
Final Cooling and Storage: Allow the flavored caramel to cool to room temperature before transferring to an airtight container for storage.
Causality Behind Experimental Choices:
-
Addition at Lower Temperature: Adding the volatile this compound after the initial high-heat caramelization phase is crucial to prevent its evaporation and degradation. Cooling to around 120°C provides a balance where the caramel is still fluid enough for proper mixing, but the temperature is low enough to retain the majority of the added flavor compound.[1]
-
Use of a Solvent: Diluting the potent pyrazine in a solvent like propylene glycol ensures a more homogenous distribution throughout the viscous caramel matrix and allows for more precise and manageable dosing.
Quantitative Data: Recommended Dosage for Caramel
| Desired Flavor Profile | Recommended Dosage (ppm) | Notes |
| Subtle nutty enhancement | 0.1 - 0.5 | Provides a background nutty note without being overtly "flavored." |
| Roasted caramel character | 0.5 - 2.0 | Contributes a distinct roasted and nutty aroma, reminiscent of toffee or praline. |
| Intense nutty/roasted flavor | 2.0 - 5.0 | For pronounced flavor impact in applications like fillings or inclusions. |
Diagram: Workflow for Flavoring Caramel
Caption: Workflow for the incorporation of this compound into caramel.
Application in Bakery Product Formulations
In bakery products, the Maillard reaction is the cornerstone of flavor and color development. The reaction between amino acids and reducing sugars during baking generates a complex array of volatile compounds, including pyrazines, which contribute to the characteristic "baked" aroma. Supplementing a bakery formulation with this compound can enhance or standardize these desirable roasted and nutty notes.
Protocol for Incorporation of this compound in a Model Bakery Formulation (Shortbread Cookie)
This protocol details the addition of this compound to a simple shortbread cookie recipe to demonstrate its effect on the final baked product's aroma.
Objective: To enhance the roasted and nutty notes in a model shortbread cookie.
Materials:
-
All-purpose flour
-
Unsalted butter, softened
-
Confectioners' sugar
-
Salt
-
This compound (food grade, ≥99% purity)
-
Ethanol or propylene glycol as a solvent (optional)
Equipment:
-
Stand mixer with paddle attachment or hand mixer
-
Baking sheets
-
Parchment paper
-
Oven
Procedure:
-
Prepare a Dilution (Recommended): As with the caramel application, a pre-dilution of the pyrazine in a food-grade solvent is recommended for accurate dosing.
-
Creaming: In a mixer, cream together the softened butter and confectioners' sugar until light and fluffy.
-
Flavor Incorporation: Add the diluted this compound to the creamed butter and sugar mixture. Mix on low speed until fully incorporated. This step ensures that the flavor compound is evenly distributed within the fat phase, which will then be dispersed throughout the dough.
-
Dough Formation: Gradually add the flour and salt to the creamed mixture and mix on low speed until a dough forms.
-
Chilling and Shaping: Chill the dough for at least 30 minutes. Then, roll out and cut into desired shapes.
-
Baking: Bake on a parchment-lined baking sheet at 175°C (350°F) for 12-15 minutes, or until the edges are lightly golden. The heat of the baking process will help to release and integrate the aroma of the this compound with the naturally formed Maillard reaction products.
-
Cooling: Allow the cookies to cool on a wire rack.
Causality Behind Experimental Choices:
-
Incorporation into the Fat Phase: By adding the this compound to the creamed butter and sugar, it is effectively encapsulated within the fat. This helps to protect it from excessive volatilization during the initial stages of baking and ensures a more even distribution throughout the dough.
-
Baking Process Synergy: The heat of the oven not only bakes the cookie but also facilitates the interaction of the added pyrazine with the other ingredients, leading to a more complex and integrated flavor profile that complements the naturally occurring Maillard browning.
Quantitative Data: Recommended Dosage for Bakery Products
| Bakery Product Type | Recommended Dosage (ppm) | Desired Flavor Effect |
| Shortbread, Sugar Cookies | 1.0 - 5.0 | Enhances the "baked" and nutty notes.[4] |
| Bread, Crackers | 0.5 - 3.0 | Adds a roasted grain character. |
| Nut-flavored Cookies/Cakes | 2.0 - 10.0 | Boosts and complements the nutty flavor profile. |
Diagram: Workflow for Flavoring Bakery Products
Caption: Workflow for the incorporation of this compound into a bakery formulation.
Self-Validating Systems: Sensory and Analytical Protocols
To ensure the effective and consistent application of this compound, robust sensory and analytical methods are essential. These protocols serve as a self-validating system to confirm the impact and concentration of the added flavor compound.
Sensory Evaluation Protocol: Triangle Test for Difference
Objective: To determine if a discernible sensory difference exists between a control product (without added this compound) and a test product (with added this compound).
Materials:
-
Control and test samples of caramel or bakery product.
-
Presentation cups/plates, coded with random three-digit numbers.
-
Water and unsalted crackers for palate cleansing.
-
A panel of at least 20-25 trained or consumer panelists.
Procedure:
-
Sample Preparation: Prepare both control and test samples under identical conditions, with the only variable being the addition of this compound to the test sample at a predetermined concentration.
-
Presentation: For each panelist, present three samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The order of presentation should be randomized for each panelist.
-
Evaluation: Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.
-
Data Analysis: Analyze the number of correct responses. The significance of the results can be determined using a statistical table for triangle tests. A statistically significant number of correct identifications confirms that the addition of this compound produces a perceivable sensory difference.
Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately quantify the concentration of this compound in a caramel or bakery product matrix.
Principle: This method utilizes headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds, followed by separation and quantification using GC-MS. The use of a deuterated internal standard is recommended for optimal accuracy.[5]
Materials and Equipment:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).[6]
-
HS-SPME autosampler and fibers (e.g., DVB/CAR/PDMS).
-
This compound standard.
-
Deuterated this compound (internal standard), if available.
-
Solvents for standard preparation (e.g., methanol, dichloromethane).
-
Sample vials with septa.
Procedure:
-
Sample Preparation:
-
Caramel: Weigh a known amount of the caramel sample into a headspace vial. Add a saturated salt solution to increase the volatility of the analytes.
-
Bakery Product: Weigh a known amount of the ground bakery product into a headspace vial. Add a specific volume of deionized water to create a slurry.
-
-
Internal Standard Addition: Spike each sample and calibration standard with a known amount of the internal standard.
-
HS-SPME Extraction: Place the vial in the autosampler and incubate at a controlled temperature (e.g., 60-80°C) for a specific time to allow the volatile compounds to partition into the headspace. Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.
-
GC-MS Analysis:
-
Injection: Desorb the analytes from the SPME fiber in the heated GC inlet.
-
Separation: Use a temperature-programmed GC method to separate the compounds. A typical program might start at 40°C and ramp up to 250°C.[5]
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.
-
-
Quantification: Create a calibration curve by analyzing standards of known concentrations. Calculate the concentration of this compound in the samples based on the ratio of its peak area to that of the internal standard.[5]
Diagram: Analytical and Sensory Validation Loop
Sources
Methods for isolating 2-Butyl-3-methylpyrazine from natural matrices
An In-Depth Guide to the Isolation of 2-Butyl-3-methylpyrazine and Related Alkylpyrazines from Natural Matrices
Introduction: The Aromatic Signature of this compound
Alkylpyrazines are a fascinating class of nitrogen-containing heterocyclic compounds that are pivotal to the aroma and flavor profiles of a vast array of cooked and fermented foods. These potent molecules are typically formed through Maillard reactions and Strecker degradation during thermal processing, imparting characteristic roasted, nutty, toasted, and earthy notes.[1] Among these, this compound (CAS 15987-00-5) is a significant contributor to the sensory landscape of many food products. It is often described as possessing a complex aroma profile, including roasted, nutty, floral, fruity, and even licorice-like notes.[2][3]
This compound, along with its isomers such as 2-Isobutyl-3-methylpyrazine (found in coffee and fried bacon)[4], is sought after in the food and fragrance industries to create or enhance specific flavor profiles in products like baked goods, confectionery, and savory items.[3][5] The accurate isolation and quantification of this compound from complex natural matrices are therefore critical for quality control, flavor profiling, and new product development.
This guide provides detailed application notes and protocols for the effective isolation of this compound and other volatile alkylpyrazines. We will explore several field-proven methodologies, explaining the causality behind experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals.
Methodology 1: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a powerful, solvent-free sample preparation technique that has become a cornerstone for the analysis of volatile and semi-volatile compounds like pyrazines in complex matrices.[6] The method relies on the partitioning of analytes from the sample matrix into the headspace and their subsequent adsorption onto a coated fused-silica fiber. Its sensitivity and versatility make it a preferred method in many flavor analysis laboratories.[7]
Causality of Experimental Choices: The efficacy of HS-SPME is governed by the equilibrium established between the sample, the headspace, and the fiber coating. The choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently recommended for its broad applicability to a wide range of pyrazines.[4] Temperature and time are optimized to maximize the transfer of volatile pyrazines from the matrix into the headspace and onto the fiber, while avoiding thermal degradation of the sample.[7][8] Adding salt (e.g., NaCl) to the sample can increase the vapor pressure of the analytes, thereby enhancing their partitioning into the headspace and improving extraction efficiency.
Experimental Workflow: HS-SPME-GC-MS
Caption: HS-SPME workflow for pyrazine isolation and analysis.
Protocol: HS-SPME for Pyrazines in a Food Matrix
Materials:
-
Homogenizer or blender
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heating block with agitation capability
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Internal Standard (e.g., 2,6-Dimethylpyrazine-d6)
-
Sodium Chloride (NaCl), analytical grade
-
Deionized water
Procedure:
-
Sample Preparation: Homogenize solid samples to ensure uniformity. For liquid samples, use them directly.
-
Vial Loading: Accurately weigh 2.0 g of the homogenized sample (or pipette 2.0 mL of a liquid sample) into a 20 mL headspace vial.
-
Internal Standard & Salting Out: Add a known amount of an internal standard solution (e.g., 10 µL of 10 ppm 2,6-Dimethylpyrazine-d6).[9] Add 1.0 g of NaCl and 5 mL of deionized water to create a saturated salt solution. This step enhances the release of volatiles.
-
Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
-
Equilibration & Extraction: Place the vial in the heating block. Incubate the sample at 60°C for 15 minutes with gentle agitation to allow for equilibration.[4]
-
Adsorption: Expose the SPME fiber to the headspace above the sample for 30 minutes at 60°C to adsorb the volatile pyrazines.[10]
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS system for thermal desorption of the analytes onto the GC column.[11] The desorption time is typically 3-5 minutes. Start the GC-MS analysis run concurrently.
Quantitative Data Summary: HS-SPME-GC-MS of Pyrazines
| Pyrazine Compound(s) | Matrix | SPME Fiber | Key SPME Parameters | Analytical Method | Quantitative Results | Reference(s) |
| 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | Cocoa Wort | 75 µm CAR/PDMS | Equilibrium Temp: 40°C, Time: 40 min | GC | LOD: < 0.023 µg/L, RSD: 3.6-6.4%, Recovery: 95.4-102.7% | [4][6] |
| Various Pyrazines | Flavor-Enhanced Edible Oils | 120 µm PDMS/DVB/CAR | Pre-incubation: 80°C for 20 min, Extraction: 50°C for 50 min | MHS-SPME-arrow-GC-MS | LODs: 2–60 ng/g, LOQs: 6–180 ng/g, RSD: < 16%, Recovery: 91.6–109.2% | [4][8] |
| Eight Pyrazine Compounds | Yeast Extract | 50/30 µm DVB/CAR/PDMS | Optimized Temp. & Time | GC-MS | Statistically optimized for maximum extraction efficiency | [7] |
Methodology 2: Solvent-Based Extraction
Solvent-based methods, such as Liquid-Liquid Extraction (LLE), are classic and robust techniques for isolating compounds from a matrix based on their differential solubility. These methods are particularly useful for semi-volatile compounds or when a higher sample capacity is required compared to SPME.
Causality of Experimental Choices: The choice of solvent is paramount in LLE. A solvent with high affinity for pyrazines but low miscibility with the sample matrix (typically aqueous) is required. Dichloromethane and diethyl ether are common choices due to their volatility and effectiveness in extracting a broad range of flavor compounds.[4] Multiple extractions with fresh solvent are performed to ensure exhaustive recovery of the target analytes. A subsequent concentration step is necessary to increase the analyte concentration to detectable levels, but this must be done gently (e.g., under a nitrogen stream) to prevent the loss of volatile pyrazines.
Experimental Workflow: Liquid-Liquid Extraction (LLE)
Caption: LLE workflow for pyrazine isolation.
Protocol: LLE for Pyrazines from a Semi-Solid Matrix
Materials:
-
Homogenizer
-
50 mL centrifuge tubes
-
Separatory funnel (optional)
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
-
Dichloromethane (DCM) or Diethyl ether, HPLC grade
-
Anhydrous sodium sulfate
-
Internal standard (e.g., Pyrimidine)
Procedure:
-
Sample Preparation: Homogenize a known weight of the sample (e.g., 10 g) with an equal volume of deionized water in a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard to the homogenized sample.
-
First Extraction: Add 20 mL of dichloromethane to the tube. Seal and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to achieve a clean separation of the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean flask using a Pasteur pipette.
-
Repeat Extraction: Repeat the extraction process (steps 3-5) on the remaining aqueous layer two more times with fresh 20 mL aliquots of dichloromethane to maximize recovery.
-
Drying and Concentration: Combine all the organic extracts. Dry the extract by passing it through a small column containing anhydrous sodium sulfate. Concentrate the dried extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.[4]
-
Analysis: Inject 1 µL of the concentrated extract into the GC-MS system for analysis.
Methodology 3: Steam Distillation
Steam distillation is a separation process used for temperature-sensitive volatile compounds like pyrazines. It works by bubbling steam through the sample material, which lowers the boiling points of the compounds, allowing them to co-distill with the steam at temperatures below their decomposition point.[3] This method is particularly effective for extracting essential oils and other volatile flavor compounds from solid plant materials.[2]
Causality of Experimental Choices: The principle behind steam distillation is Dalton's Law of Partial Pressures. The boiling point of a mixture of immiscible liquids (like water and pyrazines) is lower than the boiling point of the individual components. This allows for the volatilization of high-boiling point compounds at a temperature near 100°C, preventing thermal degradation.[3] The material is often chopped or crushed to increase the surface area for efficient extraction by the steam. The collected distillate contains a mixture of water and the volatile pyrazines, which, if not fully miscible, can be separated by decantation or solvent extraction.
Experimental Workflow: Steam Distillation
Caption: General workflow for steam distillation and subsequent extraction.
Protocol: Laboratory-Scale Steam Distillation
Materials:
-
Steam generation flask, distillation flask, condenser, and receiving flask (or a complete steam distillation apparatus)
-
Heating mantles
-
Plant material or food sample, coarsely ground
-
Deionized water
-
Separatory funnel
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Place the coarsely ground natural matrix (e.g., 50-100 g) into the distillation flask. Fill the steam generation flask with deionized water.
-
Steam Generation: Heat the water in the steam generation flask to produce a steady flow of steam.
-
Distillation: Introduce the steam into the bottom of the distillation flask containing the sample. The steam will pass through the material, vaporizing the volatile pyrazines.
-
Condensation: The vapor mixture of steam and pyrazines is passed through a water-cooled condenser, where it cools and converts back into a liquid.
-
Collection: Collect the distillate, which will be a two-phase mixture of water (hydrosol) and the water-immiscible pyrazine-containing oil, in the receiving flask. Continue collection until no more oil droplets are observed in the distillate.
-
Post-Distillation Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate gently as described in the LLE protocol.
-
Analysis: Analyze the final concentrated extract using GC-MS.
Final Analytical Step: Gas Chromatography-Mass Spectrometry (GC-MS)
Regardless of the isolation method, the final analysis and identification of this compound are almost universally performed using GC-MS.[5] GC provides the necessary separation of the complex mixture of volatile compounds, while MS allows for their positive identification based on their unique mass spectra and fragmentation patterns. Retention indices (RIs) are often used in conjunction with mass spectra to unambiguously identify positional isomers of alkylpyrazines, whose mass spectra can be very similar.[5]
Conclusion and Method Selection
The optimal method for isolating this compound depends on the specific matrix, the concentration of the analyte, and the available instrumentation.
-
HS-SPME is ideal for rapid, sensitive, and high-throughput screening of volatile pyrazines with minimal sample preparation and no solvent waste. It is the method of choice for many routine quality control applications.
-
Liquid-Liquid Extraction is a robust and versatile technique suitable for a wider range of concentrations and sample sizes. It is effective for both volatile and semi-volatile pyrazines but is more labor-intensive and requires solvent handling and disposal.
-
Steam Distillation is highly effective for isolating heat-sensitive volatiles from solid or complex matrices on a larger scale. While efficient, it is a more involved process and requires subsequent solvent extraction of the distillate.
By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate strategy for the successful isolation and analysis of this compound and other critical flavor compounds from natural matrices.
References
- Attygalle, A. B., & Jalsovszky, I. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- BenchChem. (2025).
- The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine.
- USA Lab. (2020).
- AET. (2025).
- BenchChem. (2025). Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis.
- BenchChem. (n.d.). Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Microextraction (SPME) using 2,6-Dimethylpyrazine-d6.
- BUCHI. (n.d.).
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
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- ResearchGate. (n.d.).
- National Institutes of Health. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. [Link]
- PubMed. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). [Link]
- PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
- Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Quantitative analysis of pyrazines in a hydrophilic solid model system. [Link]
- The Good Scents Company. (n.d.). 2-isobutyl-3-methyl pyrazine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind the Scent: Exploring Pyrazine Derivatives and 2-Isobutyl-3-Methylpyrazine. [Link]
- BAISIFU. (n.d.). 2-Butyl-3-methyl pyrazine - Food Flavor. [Link]
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Protocol for Determining the Odor Threshold of 2-Butyl-3-methylpyrazine
An Application Note for Researchers and Scientists
Abstract
This document provides a comprehensive guide and detailed protocol for determining the odor threshold of 2-Butyl-3-methylpyrazine, a potent aroma compound known for its characteristic nutty, roasted, and earthy notes. The protocol is primarily based on the internationally recognized ASTM E679 standard, which employs a 3-Alternative Forced-Choice (3-AFC) ascending concentration series methodology.[1][2][3] This guide is designed for researchers, sensory scientists, and professionals in the food, beverage, fragrance, and pharmaceutical industries, offering in-depth explanations of methodological choices, step-by-step procedures for panelist training, sample preparation, sensory evaluation, and data analysis to ensure the generation of accurate and reproducible results.
Introduction to Odor Threshold and this compound
The odor threshold is a fundamental metric in sensory science, defined as the minimum concentration of a substance that can be detected by the human olfactory system.[4] This value is critical for quality control, product development, and regulatory compliance in various industries.[2][3] Sensory thresholds are used to characterize the potency of aroma compounds, set limits for off-flavors in food and water, and formulate products with specific sensory profiles.[2][3]
There are two primary types of thresholds:
-
Detection Threshold: The lowest concentration at which a stimulus is perceived, though not necessarily identified. It is the point of awareness that "something" is present.[2][3][4]
-
Recognition Threshold: The lowest concentration at which a stimulus can not only be detected but also identified and described.[2][4]
This compound (C₉H₁₄N₂) is a member of the pyrazine family, a class of heterocyclic compounds that are highly significant as flavor and aroma agents. They are often formed during thermal processes like roasting, cooking, or toasting (Maillard reaction) and contribute desirable notes to products like coffee, cocoa, nuts, and baked goods. This compound is particularly noted for its powerful nutty, earthy, and bell pepper-like aroma. Due to its potency, even trace amounts can significantly impact a product's overall sensory profile, making the accurate determination of its odor threshold essential.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is essential for accurate standard preparation and for appreciating its behavior during sensory analysis. Its volatility, for example, directly influences how readily its aroma is perceived.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄N₂ | [5][6] |
| Molecular Weight | 150.22 g/mol | [5][6][7] |
| CAS Number | 15987-00-5 | [5][6][7] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | ~212-214 °C at 760 mm Hg (est.) | [7] |
| Vapor Pressure | 0.059 mm Hg at 25 °C (est.) | [7] |
| Odor Description | Nutty, earthy, cortex, green | [9] |
Methodologies for Odor Threshold Determination
Several methods exist for determining odor thresholds, each with specific applications and principles. The choice of method depends on the research objective, the nature of the sample matrix, and available resources.
Ascending Forced-Choice (AFC) Method of Limits (ASTM E679)
This is the most widely adopted standard for determining detection thresholds in the United States and is the focus of this protocol.[1][10] The method involves presenting a panelist with a series of sample sets, each containing three samples (a triangle test).[11] Two of the samples are blanks (the medium without the odorant), and one contains the odorant at a specific concentration. The panelist is "forced" to choose which of the three samples is different, even if they must guess. The evaluation proceeds with progressively higher concentrations until the panelist can reliably detect the correct sample.[1][12] This approach minimizes bias from subject expectation and criterion variance.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful hybrid technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[4][13] As volatile compounds elute from the GC column, the effluent is split between a chemical detector (like a mass spectrometer) and a sniffing port where a trained assessor evaluates the odor.[14][15] This method is invaluable for identifying which specific compounds in a complex mixture are responsible for an aroma.[4] Techniques like Aroma Extract Dilution Analysis (AEDA) involve serially diluting a sample extract and analyzing it by GC-O at each dilution step to determine the odor potency of individual components.[16]
Core Protocol: Determination of this compound Odor Threshold via ASTM E679 (3-AFC)
This protocol provides a self-validating system for generating trustworthy and reproducible threshold data.
Part A: Panelist Selection and Training
The human assessor is the analytical instrument in sensory science; therefore, rigorous selection and training are paramount.
Selection Criteria:
-
Panelists should have normal olfactory acuity (no anosmia or hyposmia).
-
They should be non-smokers and in good health (free from colds or allergies that could affect their sense of smell).
-
Assessors must be available for the duration of the study and motivated to participate.
-
They should have a good ability to describe sensory impressions verbally.[17]
Training Protocol:
-
Orientation: Familiarize panelists with the sensory laboratory environment, testing procedures, and ethical guidelines.
-
Method Training: Explain the 3-AFC procedure in detail.[18] Conduct several practice runs with a known, easy-to-detect odorant so panelists become comfortable with the task of identifying the "odd" sample.
-
Odor Recognition: Present panelists with a reference sample of this compound at a supra-threshold concentration to ensure they can recognize its characteristic aroma.[19]
-
Performance Validation: Monitor individual performance through preliminary tests. Panelists who consistently perform at chance level or show high variability may need further training or be excluded.
Part B: Preparation of Odor Standards
Accuracy in standard preparation is critical for the entire experiment. All glassware must be scrupulously clean and odor-free.
-
Solvent Selection: Choose a neutral, odor-free medium. For pyrazines, common choices include deionized, odor-free water, propylene glycol, or high-purity ethanol. The choice of solvent may depend on the final application matrix (e.g., use water for a beverage application).
-
Primary Stock Solution (Stock A): Accurately weigh a precise amount of neat this compound (e.g., 100 mg) using an analytical balance. Dissolve it in a precise volume of the chosen solvent (e.g., 100 mL) in a Class A volumetric flask. This creates a high-concentration stock (e.g., 1000 mg/L or ppm). Store this stock in an airtight, amber glass container at 4°C.
-
Intermediate Stock Solution (Stock B): Perform a dilution from Stock A to create a more manageable intermediate stock. For example, dilute 1 mL of Stock A to 100 mL with the solvent to create a 10 mg/L solution.
-
Ascending Concentration Series: Prepare the final series of test concentrations from Stock B via serial dilution. The concentration steps should be logarithmic, typically increasing by a factor of two or three.[20] It is crucial to prepare these solutions fresh daily.
Example Dilution Series (Factor of 2):
| Sample Level | Concentration (ng/L or ppt) | Preparation from Stock B (10 mg/L) |
| 1 | 0.25 | Dilute serially from higher concentrations |
| 2 | 0.5 | Dilute serially from higher concentrations |
| 3 | 1.0 | Dilute 1 mL of a 1 µg/L solution to 1000 mL |
| 4 | 2.0 | Dilute 2 mL of a 1 µg/L solution to 1000 mL |
| 5 | 4.0 | Dilute 4 mL of a 1 µg/L solution to 1000 mL |
| 6 | 8.0 | Dilute 8 mL of a 1 µg/L solution to 1000 mL |
| 7 | 16.0 | Dilute 16 mL of a 1 µg/L solution to 1000 mL |
| 8 | 32.0 | Dilute 32 mL of a 1 µg/L solution to 1000 mL |
Note: The actual concentration range should be determined from literature values or preliminary tests. Pyrazine thresholds can be extremely low, often in the ng/L (parts-per-trillion) range.[21][22][23]
Part C: Sensory Evaluation Procedure
The sensory evaluation must be conducted in a controlled environment to prevent distractions and contamination.
Environment:
-
The testing room should be constructed of non-odorous materials.
-
It should be well-ventilated with filtered, odor-free air.
-
Temperature and humidity should be controlled (e.g., 22 ± 2°C).
-
Individual booths should be used to prevent interaction between panelists.
Protocol:
-
Sample Coding: Code all samples with random three-digit numbers to blind the panelists to concentration and sample identity.
-
Presentation: For each concentration level, present the panelist with three samples in a randomized order. Two samples will be blanks (solvent only), and one will contain the this compound.
-
Instruction: Instruct the panelist to sniff each sample from left to right and identify the one that is different from the other two.
-
Response: The panelist must select one sample. If they are unsure, they must guess.
-
Progression:
-
If the panelist chooses incorrectly , present the next higher concentration in the series.
-
If the panelist chooses correctly , present a second triangle test at the same concentration to confirm. If they are correct again, this may be considered their individual threshold, or the test may continue to one higher level to ensure consistent detection. The ASTM E679 standard defines the transition sequence that determines the threshold.
-
-
Rest Period: Enforce a mandatory rest period (e.g., 60 seconds) between concentration levels to prevent olfactory fatigue. Rinsing with odor-free water can also be encouraged.
Part D: Data Analysis and Threshold Calculation
The final step is to analyze the collected responses to determine the threshold for both individual panelists and the group.
-
Individual Threshold: An individual's detection threshold is calculated as the geometric mean of the last concentration at which they failed to detect the odorant and the first concentration at which they correctly identified it in two consecutive trials.
-
Formula: Individual Threshold = √ (C_last_miss × C_first_hit)
-
-
Group Best Estimate Threshold (BET): The overall group threshold is not a simple arithmetic mean. It is calculated as the geometric mean of all the individual panelists' thresholds. This method is preferred as sensory data tends to be log-normally distributed.[20]
-
Formula: Group BET = (T₁ × T₂ × ... × Tₙ)^(1/n)
-
Where T is the individual threshold and n is the number of panelists.
-
-
Statistical Validation: The results should be analyzed to ensure they are statistically significant. The number of correct judgments can be compared to the number expected by chance (33.3% for a 3-AFC test) using binomial distribution tables or appropriate statistical software.
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- 9. (S)-2-sec-butyl-3-methoxypyrazine, NF0234 [thegoodscentscompany.com]
- 10. ASTM Standard - Scentroid [scentroid.com]
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- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 14. aidic.it [aidic.it]
- 15. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
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- 17. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
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- 19. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 20. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
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- 23. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Butyl-3-methylpyrazine in Nut and Roasted Flavor Profiles
These comprehensive application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the strategic application of 2-Butyl-3-methylpyrazine. This document delves into its pivotal role in constructing authentic nut and roasted flavor profiles, providing both foundational knowledge and actionable protocols.
Introduction: The Significance of Alkylpyrazines in Flavor Chemistry
Alkylpyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable aromas of many cooked foods.[1] Among these, this compound (CAS No. 15987-00-5) is a key contributor to the characteristic nutty, roasted, and toasted flavor profiles.[2][3] Its formation, primarily through the Maillard reaction between amino acids and reducing sugars during thermal processing, is a cornerstone of flavor chemistry.[1][2] Understanding and harnessing the sensory properties of this specific pyrazine are paramount for developing authentic and appealing flavors in a wide range of food products and ensuring the absence of undesirable "green" or "earthy" notes in pharmaceutical formulations.[4][5]
Sensory & Physicochemical Properties of this compound
A thorough understanding of the sensory and physical properties of this compound is fundamental to its effective application.
Sensory Profile
The primary sensory descriptors for this compound are nutty and roasted.[6] However, depending on its concentration and the food matrix, it can also impart subtle cocoa-like and earthy notes.[4] At very low concentrations, it can enhance the overall savory and complex character of a flavor profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H14N2 | [7] |
| Molecular Weight | 150.22 g/mol | [7] |
| Boiling Point | 212-214 °C at 760 mmHg (est.) | [8] |
| Flash Point | 181 °F (83 °C) (est.) | [8] |
| Odor Description | Anise, licorice at 0.10% in propylene glycol | [8] |
| Taste Description | Anise-like, licorice | [8] |
Note: The sensory descriptors can vary based on the purity of the compound and the sensory acuity of the evaluator.
Mechanism of Formation: The Maillard Reaction
The characteristic nutty and roasted flavors, including those from this compound, are predominantly formed during the thermal processing of food through the Maillard reaction.[2] This complex series of chemical reactions occurs between amino acids and reducing sugars.[9] The specific amino acids and sugars involved, along with reaction conditions such as temperature, time, and pH, heavily influence the type and yield of the resulting pyrazines.[2]
The general pathway involves the Strecker degradation of an amino acid in the presence of a dicarbonyl compound, which is an intermediate of the Maillard reaction.[9] The resulting α-aminoketones then self-condense or react with other intermediates to form the pyrazine ring.
Caption: Simplified Maillard reaction pathway leading to pyrazine formation.
Analytical Protocols for Identification and Quantification
Accurate identification and quantification of this compound are crucial for both quality control and flavor development. Gas Chromatography (GC) coupled with various detectors is the cornerstone of pyrazine analysis.
Protocol 1: Extraction of Pyrazines from a Nut Matrix
Objective: To efficiently extract volatile pyrazines, including this compound, from a roasted nut sample for subsequent GC analysis.
Causality: The choice of solvent and extraction technique is critical. A nonpolar solvent like dichloromethane is effective for extracting volatile, relatively nonpolar pyrazines. Simultaneous distillation-extraction (SDE) is a robust method for isolating volatile and semi-volatile compounds from a complex food matrix.
Materials:
-
Roasted nuts (e.g., peanuts, almonds, hazelnuts)
-
Dichloromethane (CH2Cl2), high-purity, distilled
-
Internal standard (e.g., 2-methyl-3-isobutylpyrazine)
-
Likens-Nickerson SDE apparatus
-
Heating mantle and water bath
-
Rotary evaporator
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Sample Preparation: Grind 50 g of roasted nuts into a fine powder.
-
Internal Standard: Add a known amount of the internal standard to the ground sample. This allows for accurate quantification by correcting for losses during extraction and analysis.
-
Extraction Setup: Place the ground sample and 500 mL of distilled water into the sample flask of the SDE apparatus. Place 50 mL of dichloromethane into the solvent flask.
-
SDE Process: Heat the sample flask to boiling using a heating mantle and the solvent flask to 40°C in a water bath. Continue the extraction for 2 hours. The steam and solvent vapors will co-distill, and upon condensation, the organic compounds will be extracted into the dichloromethane.
-
Drying and Concentration: After extraction, collect the dichloromethane phase. Dry it over anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator at a low temperature (e.g., 35°C) to prevent the loss of volatile pyrazines.
-
Storage: Store the final extract in a sealed vial at -20°C until GC analysis.
Protocol 2: GC-MS and GC-O Analysis
Objective: To identify and quantify this compound and to assess its odor contribution to the overall flavor profile.
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification of compounds based on their mass spectra.[10] Gas Chromatography-Olfactometry (GC-O) allows a trained sensory panelist to smell the effluent from the GC column, enabling the correlation of specific odors with individual chemical compounds.[11][12][13]
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and a mass selective detector (MSD)
-
Olfactory port (sniff port)
-
Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: 40°C (hold 2 min), ramp to 230°C at 5°C/min, hold 10 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line: 280°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-350
GC-O Procedure:
-
Instrument Setup: The GC effluent is split between the MSD and the olfactory port.
-
Sensory Evaluation: A trained panelist sniffs the effluent from the olfactory port throughout the GC run.
-
Data Recording: The panelist records the time, duration, and a description of any detected odors.
-
Correlation: The olfactometry data is then correlated with the chromatographic data from the MSD to identify the odor-active compounds, including this compound.
Caption: Workflow for GC-MS and GC-O analysis of flavor compounds.
Application in Flavor Profile Development
The strategic use of this compound can significantly enhance the authenticity of nut and roasted flavor profiles.
Table 2: Suggested Starting Levels of this compound in Flavor Formulations
| Flavor Profile | Suggested Starting Level (ppm in final product) | Rationale |
| Roasted Peanut | 1 - 5 | Provides a characteristic roasted and slightly earthy note, enhancing the overall peanut character. |
| Toasted Almond | 0.5 - 2 | Adds a subtle roasted depth without overpowering the delicate almond notes. |
| Hazelnut | 2 - 10 | Contributes to the rich, roasted, and slightly chocolatey notes characteristic of hazelnuts.[14] |
| Coffee | 0.1 - 1 | Enhances the roasted aroma and can add complexity to the overall coffee flavor.[14] |
| Cocoa/Chocolate | 0.2 - 1.5 | Complements the roasted notes of cocoa beans and can add a nutty nuance.[4] |
These are starting points and should be optimized based on the specific application and desired flavor profile through sensory evaluation.
Protocol 3: Sensory Evaluation of a Model Flavor System
Objective: To determine the optimal concentration of this compound in a model nut flavor system.
Causality: A systematic sensory evaluation is essential to understand the impact of varying concentrations of a flavor compound on the overall perception of the flavor.[15] Triangle tests are effective for determining if a perceptible difference exists, while descriptive analysis provides detailed information about the sensory attributes.[16]
Materials:
-
Base product (e.g., a neutral oil, sugar solution, or unflavored protein shake)
-
A stock solution of this compound in ethanol
-
A base nut flavor formulation (without this compound)
-
Trained sensory panel (8-12 members)
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Sample Preparation: Prepare a series of samples of the base product containing the base nut flavor and varying concentrations of this compound (e.g., 0, 1, 3, 5, 10 ppm).
-
Triangle Test: To determine the detection threshold, present panelists with three samples, two of which are the control (0 ppm) and one is a test concentration. Ask them to identify the different sample. Repeat with increasing concentrations until a significant portion of the panel can reliably detect the difference.
-
Descriptive Analysis: Once the effective concentration range is established, conduct a descriptive analysis.[10]
-
Attribute Generation: The panel collectively develops a list of sensory attributes to describe the samples (e.g., roasted, nutty, earthy, bitter, sweet).
-
Intensity Rating: Panelists individually rate the intensity of each attribute for each sample on a line scale (e.g., 0-100).
-
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in the perceived attributes between the samples. The results will guide the optimization of the this compound concentration in the final flavor formulation.
Conclusion
This compound is a potent and versatile flavor compound that is indispensable for creating authentic nut and roasted flavor profiles. A comprehensive understanding of its sensory properties, formation pathways, and analytical techniques is essential for its effective application. The protocols provided in this guide offer a systematic and scientifically sound approach to the extraction, identification, quantification, and sensory evaluation of this compound, enabling researchers and flavor chemists to harness its full potential in product development.
References
- Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis. (n.d.).
- GenTech Scientific. (2021, January 27). Gas Chromatography Olfactometry in Food Flavor Analysis.
- ResearchGate. (n.d.). Pyrazines in foods: An update.
- National Institutes of Health. (2021, January 29). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
- National Institutes of Health. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
- Reineccius, G. (2007). Gas chromatography–olfactometry in food flavour analysis.
- Journal of Food Science. (2016, April 6). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.
- PubMed. (2008, March 26). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal.
- PubMed. (2008, April 4). Gas chromatography-olfactometry in food flavour analysis.
- StudySmarter. (n.d.). Flavors & Sensory Analysis.
- PubMed. (2010, February 24). Formation of pyrazines in Maillard model systems of lysine-containing dipeptides.
- Advanced Biotech. (n.d.). Natural Pyrazines.
- Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News.
- Semantic Scholar. (2020, April 28). Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications.
- The Culinary Symphony. (2023, December 18). Unveiling The Diverse Flavors Crafted By Natural Pyrazines.
- ResearchGate. (n.d.). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques.
- ACS Publications. (n.d.). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy.
- PubMed. (2024, January 1). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- ACS Publications. (n.d.). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy.
- The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine.
- Perfumer & Flavorist. (2017, November 21). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine.
- Tentamus Group. (n.d.). Sensory analysis – How flavour tests support product development.
- BRF Ingredients. (n.d.). How to validate flavorings: aroma testing and sensory evaluation.
- Christodoulaki, E. (n.d.). Sensory Evaluation Techniques.
- PubChem. (n.d.). 2-Methoxy-3-(1-methylpropyl)pyrazine.
- National Institutes of Health. (n.d.). Monitoring changes in the volatile fraction of roasted nuts and seeds by using comprehensive two-dimensional gas chromatography and matrix templates.
- ResearchGate. (n.d.). Quantitative analysis of pyrazines in a hydrophilic solid model system.
- The Good Scents Company. (n.d.). 2-isobutyl-3-methyl pyrazine.
- The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Aroma: Exploring the Earthy Notes of 2-Methoxy-3-sec-butyl pyrazine in Culinary Creations.
- Perfumer & Flavorist. (2019, December 9). Flavor Bites: 2-Methoxy-3-methylpyrazine.
- NIST WebBook. (n.d.). This compound.
- ScenTree. (n.d.). 2-ethyl-3-methyl pyrazine.
- MDPI. (n.d.). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae).
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 2-Butyl-3-methylpyrazine Analysis
Welcome to the technical support center for the analysis of 2-butyl-3-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this potent aroma compound, with a special focus on identifying and mitigating matrix effects. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Introduction: The Challenge of this compound Analysis
This compound is a nitrogen-containing heterocyclic compound known for its distinct nutty, roasted, and earthy aroma.[1][2][3] Its presence, even at trace levels, can significantly impact the flavor and aroma profiles of various products, including foods, beverages, and pharmaceuticals. Accurate quantification of this compound is crucial for quality control, flavor profiling, and safety assessment.
However, the analysis is often complicated by matrix effects . The matrix refers to all other components in a sample apart from the analyte of interest. These components can interfere with the analytical signal, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration.[4] This guide provides a comprehensive toolkit of strategies to overcome these challenges, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound.
Q1: What are matrix effects and why are they a concern in my analysis?
A: Matrix effects are the alteration of an analyte's response due to the influence of co-extracted, interfering compounds from the sample matrix. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), these interferences can affect the analyte's ionization efficiency in the MS source.[4] This can lead to significant errors in quantification, compromising the accuracy, precision, and reproducibility of your method.[4][5]
Q2: How can I diagnose the presence of matrix effects in my samples?
A: A common method to assess matrix effects is through a post-extraction spike comparison. You compare the signal response of an analyte spiked into a solvent with the response of the same amount of analyte spiked into a sample extract that has already undergone the entire preparation procedure.
-
Matrix Effect (%) = ( (Peak Area in Spiked Extract / Peak Area in Solvent) - 1 ) * 100
A value close to 0% indicates a negligible matrix effect. A negative value (e.g., < -20%) suggests signal suppression, while a positive value (e.g., > 20%) indicates signal enhancement.[6]
Q3: What are the primary strategies to overcome matrix effects?
A: There are two main approaches: either minimize the matrix effects through sample cleanup or compensate for them using specific calibration strategies.[4][5]
-
Minimization: Involves optimizing sample preparation to remove interfering components. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Headspace Solid-Phase Microextraction (HS-SPME) are effective.[7][8]
-
Compensation: Involves using a calibration method that accounts for the matrix interferences. The most common methods are matrix-matched calibration, the method of standard additions, and the use of stable isotope-labeled internal standards (Stable Isotope Dilution Analysis).[5][9]
Q4: Which sample preparation technique is best for this compound?
A: The choice depends on the sample matrix and the required sensitivity.
-
HS-SPME: Headspace Solid-Phase Microextraction is excellent for volatile compounds like pyrazines in complex matrices like food or beverages. It is a solvent-free technique that extracts analytes from the headspace above the sample, leaving non-volatile matrix components behind.[7][10] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines.[7][11]
-
LLE: Liquid-Liquid Extraction is a classic technique that can be effective for isolating pyrazines, though it may require further cleanup steps as it can co-extract other matrix components.[12]
-
QuEChERS: Originally developed for pesticide analysis, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is highly effective for a wide range of analytes in complex food matrices and can be adapted for pyrazine analysis.[13][14][15]
Q5: When is matrix-matched calibration the right choice?
A: Matrix-matched calibration is ideal when you can obtain a representative "blank" matrix that is free of the analyte you are measuring.[16][17] Calibration standards are prepared in the blank matrix extract, ensuring that the standards and the samples experience similar matrix effects.[9][17] This approach effectively compensates for signal suppression or enhancement.[17]
Q6: What if I cannot find a suitable blank matrix?
A: If a blank matrix is unavailable, the Method of Standard Additions (MSA) is a powerful alternative.[18][19] This technique involves adding known amounts of the analyte (spiking) to aliquots of the actual sample.[20][21] By measuring the instrument response for each spiked sample, a calibration curve is generated directly within the sample matrix, thereby accounting for its specific effects.[22]
Q7: How do stable isotope-labeled internal standards work?
A: This is considered the gold standard for compensating for matrix effects.[23] A stable isotope-labeled version of this compound (e.g., containing deuterium or ¹³C) is added to the sample at the very beginning of the sample preparation process. This internal standard is chemically identical to the analyte and will behave similarly during extraction, chromatography, and ionization. Any loss of analyte or signal suppression/enhancement will affect the internal standard to the same degree. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved regardless of matrix effects. This technique is known as Stable Isotope Dilution Analysis (SIDA) .[24][25][26]
Troubleshooting Guides & Protocols
Problem: Poor or Inconsistent Analyte Recovery
Symptom: You observe low signal intensity for your quality control samples or high variability between replicate preparations. This suggests an issue with the extraction efficiency or significant, variable matrix effects.
Solution A: Implement Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a robust technique for extracting volatile compounds like this compound from complex matrices, minimizing the co-extraction of non-volatile interferences.[7][27]
-
Sample Preparation: Homogenize a known quantity (e.g., 2-5 grams) of your solid or liquid sample and place it into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard. For the highest accuracy, a stable isotope-labeled this compound is recommended.[23][24]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Equilibration: Place the vial in the HS-SPME autosampler's heating block. Incubate at a controlled temperature (e.g., 50-70°C) for a defined time (e.g., 15-30 minutes) with agitation to facilitate the release of volatile compounds into the headspace.[10][28]
-
Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace above the sample for a specific period (e.g., 20-40 minutes) to adsorb the analytes.[7]
-
Desorption and GC-MS Analysis: The fiber is then retracted and immediately inserted into the heated injector port of the GC-MS, where the analytes are thermally desorbed onto the analytical column for separation and detection.
Caption: HS-SPME-GC-MS Workflow for Pyrazine Analysis.
Problem: Suspected Signal Suppression and No Blank Matrix Available
Symptom: Your quantitative results are lower than expected, and you've confirmed signal suppression through post-extraction spike experiments. However, you cannot obtain a certified blank version of your sample matrix to perform matrix-matched calibration.
Solution B: Employ the Method of Standard Additions (MSA)
MSA is a quantitative technique used to account for matrix effects by creating a calibration curve within the sample itself.[18][22]
-
Prepare Sample Aliquots: Prepare several identical aliquots of your sample extract. For example, five 1.0 mL aliquots.
-
Spike Aliquots: Leave one aliquot unspiked (this is your "zero" addition). To the remaining aliquots, add increasing, known amounts of a this compound standard solution. For example, add amounts that will result in final added concentrations of 5, 10, 15, and 20 ng/mL.
-
Dilute to Final Volume: If necessary, dilute all aliquots to the same final volume to ensure the matrix concentration is identical across all samples.
-
Analyze: Analyze each of the prepared solutions using your established GC-MS or LC-MS method.
-
Plot and Calculate: Plot the measured instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis. Perform a linear regression on the data points. The absolute value of the x-intercept of the extrapolated line represents the original concentration of this compound in the sample.[21]
Caption: Graphical representation of the standard addition method.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| HS-SPME | Adsorption of volatile analytes from the headspace onto a coated fiber.[7] | - Solvent-free- High sensitivity for volatiles- Excellent matrix cleanup | - Fiber lifetime can be limited- Optimization of parameters is critical[11] | Complex solid or liquid matrices (e.g., coffee, cooked meat, wort).[10][24] |
| LLE | Partitioning of the analyte between two immiscible liquid phases.[12] | - Simple and inexpensive- Can handle larger sample volumes | - Can be labor-intensive- May co-extract interferences- Uses significant solvent volumes | Liquid samples with relatively low complexity. |
| SPE | Retention of the analyte on a solid sorbent followed by elution.[8] | - High selectivity- Good for analyte concentration- Amenable to automation | - Method development can be complex- Sorbent costs | Aqueous samples, purification of LLE extracts. |
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup.[13][14] | - Fast and simple- Low solvent usage- Effective for a wide range of analytes[14][15] | - Primarily designed for food matrices- May require optimization for specific pyrazines | Complex food and agricultural samples (e.g., fruits, vegetables).[14][15] |
Table 2: Comparison of Calibration Strategies to Mitigate Matrix Effects
| Strategy | Principle | When to Use | Key Advantage | Limitation |
| Solvent-Based External Calibration | Standards are prepared in a pure solvent. | When matrix effects are confirmed to be negligible (< ±20%). | Simple and fast to prepare. | Highly susceptible to errors if matrix effects are present.[16] |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix extract.[17] | When a representative blank matrix is available. | Effectively compensates for matrix suppression or enhancement.[9][16] | A suitable blank matrix can be difficult or impossible to obtain.[5] |
| Method of Standard Additions (MSA) | Standards are added directly to aliquots of the sample.[18][20] | When a blank matrix is not available and for complex, variable samples. | Accounts for matrix effects specific to each individual sample.[19] | More labor-intensive and time-consuming per sample.[21] |
| Stable Isotope Dilution Analysis (SIDA) | A stable isotope-labeled analog of the analyte is used as an internal standard.[24][25] | For the highest level of accuracy and precision, especially in complex matrices. | Considered the "gold standard" for correcting for matrix effects and recovery losses.[23] | The cost and commercial availability of labeled standards can be prohibitive.[9] |
Final Recommendations: A Decision Workflow
Choosing the right strategy is critical for success. The following workflow provides a logical decision-making process for your analysis of this compound.
Caption: Decision workflow for overcoming matrix effects.
References
- Wikipedia. Standard addition. [Link]
- Taylor & Francis Online. Standard addition – Knowledge and References. [Link]
- ACS Publications. Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). [Link]
- AlpHa Measure. Standard Addition Procedure in Analytical Chemistry. (2023-03-23). [Link]
- ResearchGate. Method of Standard Additions (MSA/SA). [Link]
- ScienceDirect.
- JoVE.
- CNKI. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. [Link]
- PubMed. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020-07-03). [Link]
- PubMed. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024-01-01). [Link]
- Waters Corporation. Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. (2020-08-24). [Link]
- YouTube. Overcoming matrix effects in routine food testing. (2014-02-03). [Link]
- PubMed. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019-07-05). [Link]
- PubMed. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021-10-11). [Link]
- PubMed. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (2013-07-03). [Link]
- ResearchGate. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables | Request PDF. [Link]
- ACS Publications.
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- NIST WebBook. This compound. [Link]
- ResearchGate. Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS) | Request PDF. [Link]
- ResearchGate. Compensation for matrix effects in gas chromatography-tandem mass spectrometry using a single point standard addition | Request PDF. [Link]
- LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017-07-01). [Link]
- ResearchGate. Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. [Link]
- ResearchGate. (PDF) Stable Isotope Dilution Gas Chromatography-Mass Spectrometry for Determination of Methoxypyrazines (“Green” Aroma) in Wine. (2016-09-15). [Link]
- ResearchGate. Analysis-of-Pyrazine-and-Volatile-Compounds-in-Cocoa-Beans-Using-Solid-Phase-Microextraction.pdf. [Link]
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- UNODC.
- Science.gov.
- PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019-10-17). [Link]
- NIST WebBook. This compound. [Link]
- The Good Scents Company. 2-sec-butyl-3-methoxypyrazine 2-methoxy-3-(1-methylpropyl)pyrazine. [Link]
- Google Patents. CN102095809A - Analysis method for detecting pyrazine compounds in beer.
- LCGC International. QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2007-11-01). [Link]
- MDPI. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). [Link]
- YouTube. QuEChERS Sample Prep Part 1 - Pesticide Analysis. (2016-03-04). [Link]
- Cole-Parmer.
- PubMed. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. (2014-04-27). [Link]
- SciSpace. Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines with 3-alkyl-2-m. [Link]
- PubChem. 2-Isobutyl-3-methyl pyrazine. [Link]
- VTechWorks. The Effect of Wine Matrix Ingredients on 3-Alkyl-2- methoxypyrazines Measurements by Headspace Solid-Phase Microextraction (HS-SPME). [Link]
- The Pherobase. The Kovats Retention Index: this compound (C9H14N2). [Link]
- The Good Scents Company. 2-butyl-3-methyl pyrazine. [Link]
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Improving yield and purity of 2-Butyl-3-methylpyrazine synthesis
Welcome to the technical support resource for the synthesis of 2-Butyl-3-methylpyrazine (C₉H₁₄N₂). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting solutions, and detailed protocols to enhance both the yield and purity of your synthesis. We will explore the common challenges encountered in alkylpyrazine synthesis and provide a systematic approach to overcoming them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and adaptable method for synthesizing substituted pyrazines like this compound is the condensation reaction between an α-dicarbonyl compound and a 1,2-diamine.[1][2] For the target molecule, this involves the reaction of 2,3-hexanedione with 1,2-diaminopropane . This reaction proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine ring. This approach is favored for its reliability and the commercial availability of the necessary precursors.
Q2: My overall yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in pyrazine synthesis are a common issue and can typically be attributed to several critical factors:
-
Reaction Temperature: The thermal conditions are paramount. In gas-phase reactions, temperatures below 300°C can result in incomplete dehydrogenation, leaving piperazine byproducts. Conversely, exceeding 450°C can lead to the thermal decomposition of the pyrazine ring itself.[3] For liquid-phase condensation, controlling the exothermic nature of the initial condensation is crucial to prevent side reactions.
-
Purity of Starting Materials: Impurities in either the 1,2-diamine or the α-dicarbonyl can introduce competing side reactions. For example, the presence of other carbonyl compounds can lead to a mixture of different pyrazines, complicating purification and reducing the yield of the desired product.[3]
-
Oxidation Step: The conversion of the dihydropyrazine intermediate to the final pyrazine is a critical, yield-defining step. Inefficient oxidation can leave significant amounts of the intermediate in the final mixture. While air oxidation is sometimes sufficient, stronger oxidizing agents like copper(II) oxide or manganese dioxide can improve conversion rates.[2][4]
-
Product Loss During Workup: this compound has some volatility and water solubility. Significant product loss can occur during solvent extraction and evaporation steps. Performing multiple extractions with a suitable organic solvent and careful solvent removal are essential to maximize recovery.[3][5]
Q3: My final product is a dark brown or black oil, not the expected colorless to light yellow liquid. What causes this discoloration?
A3: Dark coloration is almost always a sign of polymerization or degradation side-products. The primary causes include:
-
Air Oxidation of Intermediates: Certain intermediates in the reaction pathway can be sensitive to air, leading to complex, colored side reactions.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Aldol Condensation: If the reaction conditions are too basic or if there are enolizable aldehydes or ketones present as impurities, aldol condensation can occur, which often leads to highly colored, polymeric byproducts.[3]
-
Excessive Heat: Overheating the reaction mixture, especially during the final distillation, can cause decomposition of the product and formation of tar.
Q4: How can I confirm the purity and identity of my synthesized this compound?
A4: A multi-technique approach is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for assessing purity and confirming the molecular weight (150.22 g/mol ).[6][7] The fragmentation pattern in the mass spectrum provides structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the precise structure, showing the expected signals for the butyl and methyl groups and the protons on the pyrazine ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups and the aromatic ring system.[6][8]
Part 2: Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.
Reaction: Condensation of 2,3-Hexanedione with 1,2-Diaminopropane
This protocol is a standard laboratory procedure for producing the target pyrazine.
Materials:
-
2,3-Hexanedione (97% or higher)
-
1,2-Diaminopropane (99% or higher)
-
Ethanol (Reagent Grade)
-
Sodium Hydroxide (NaOH)
-
Manganese Dioxide (MnO₂, activated)
-
Diethyl Ether (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl, 2M)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.4 g (0.1 mol) of 2,3-hexanedione in 100 mL of ethanol.
-
Diamine Addition: Begin stirring the solution and slowly add 7.4 g (0.1 mol) of 1,2-diaminopropane dropwise over 30 minutes. The reaction is exothermic; use an ice bath to maintain the temperature between 25-30°C. A color change to yellow or light orange is expected.
-
Initial Condensation: After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure the complete formation of the dihydropyrazine intermediate.
-
Oxidation: To the reaction mixture, add 17.4 g (0.2 mol) of activated manganese dioxide. Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The oxidation step is crucial and drives the formation of the aromatic ring.[4]
-
Reaction Quench and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the manganese dioxide and other inorganic solids. Wash the filter cake with 2x 20 mL of ethanol to recover any adsorbed product.
-
Solvent Removal: Combine the filtrate and washes. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup and Extraction: To the remaining residue, add 50 mL of water and 50 mL of diethyl ether. Transfer to a separatory funnel.
-
Wash the organic layer with 2x 30 mL of 2M HCl to remove any unreacted diamine.
-
Wash with 1x 30 mL of saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash with 1x 30 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product should be purified by fractional vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Key stages in the synthesis and purification of this compound.
Part 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the experiment.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Verified by GC-MS) | 1. Inactive oxidizing agent (MnO₂).2. Incorrect reaction temperature.3. Poor quality of starting materials. | 1. Use freshly activated MnO₂. Activation is typically done by heating to >100°C under vacuum.2. Verify reflux temperature. Ensure the initial condensation is not run at too high a temperature, which can favor side reactions.3. Check the purity of diamine and dione by GC-MS or NMR before starting. Purify if necessary. |
| Multiple Peaks in GC-MS, Low Purity | 1. Isomer formation (e.g., 2-Butyl-5-methylpyrazine).2. Incomplete oxidation.3. Side reactions from impurities. | 1. This can occur if the diamine or dione is not perfectly symmetrical. High-efficiency fractional distillation is required to separate isomers.2. Increase reflux time during the oxidation step or add more oxidizing agent.3. Use higher purity starting materials.[3] |
| Product Lost During Aqueous Workup | 1. Emulsion formation during extraction.2. Product has partial water solubility. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. Perform multiple (3-4) extractions with the organic solvent to ensure complete recovery from the aqueous phase.[3] |
| Final Product Darkens Over Time | 1. Trace impurities remaining.2. Air oxidation. | 1. Re-distill the product, ensuring a narrow boiling point fraction is collected.2. Store the final product under an inert atmosphere (nitrogen or argon) in a sealed, amber vial at low temperatures (e.g., 4°C).[9] |
Troubleshooting Logic Flow
When faced with a poor outcome, this decision tree can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Technical Support Center: Synthesis of Pyrazine Deriv
- Application Notes: Synthesis of 2-Ethylpyrazine via Chichibabin-Type Condens
- 2-Butyl-3-methyl pyrazine. Food Flavor - BAISIFU.
- This compound. NIST Chemistry WebBook, SRD 69. [Link]
- Pyrazine Synthesis? Sciencemadness.org Discussion Forum.
- Review on the Synthesis of Pyrazine and Its Derivatives. (2017) Borneo Journal of Resource Science and Technology. [Link]
- Method for producing alkylpyrazines.
Sources
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- 9. 2-Butyl-3-methyl pyrazine - BAISIFU [food-flavors.com]
Technical Support Center: Stabilizing 2-Butyl-3-methylpyrazine During Sample Preparation
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Butyl-3-methylpyrazine. This guide is designed to provide in-depth technical assistance and troubleshooting advice to mitigate the degradation of this key aroma and flavor compound during sample preparation. Our goal is to ensure the accuracy and reproducibility of your analytical results through a deeper understanding of the compound's stability and the causal factors behind its degradation.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of this compound.
Q1: What is this compound and why is its stability a concern?
A1: this compound is a volatile organic compound belonging to the pyrazine family, known for its distinct nutty and roasted aroma. It is a significant contributor to the flavor profile of many food products. Its stability is a concern because, like many volatile and semi-volatile compounds, it can degrade during sample collection, storage, and preparation, leading to inaccurate quantification and misinterpretation of its role in a given system.[1]
Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?
A2: The main factors contributing to the degradation of this compound are:
-
Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by light or metal ions, can lead to the formation of less volatile or non-volatile compounds.
-
Temperature: High temperatures used during extraction or analysis can accelerate degradation reactions.[2]
-
pH Extremes: Both highly acidic and basic conditions can promote the degradation or alter the volatility of pyrazines.[3]
-
Light Exposure: UV and visible light can provide the energy for photo-oxidative degradation.[4]
-
Matrix Effects: Components within the sample matrix can interact with and degrade the analyte.
Q3: I am observing low recovery of this compound in my GC-MS analysis. Could this be due to degradation?
A3: Yes, low recovery is a common symptom of analyte degradation. However, it can also be caused by other factors such as inefficient extraction, adsorption to surfaces, or issues with the analytical instrumentation. This guide will help you troubleshoot these possibilities, with a primary focus on preventing degradation.
Troubleshooting Guide: Diagnosing and Preventing Degradation
This section provides a systematic approach to identifying and resolving issues related to the degradation of this compound during your experimental workflow.
Problem 1: Low or Inconsistent Recovery of this compound
Symptoms:
-
Peak area of this compound is significantly lower than expected.
-
High variability in results between replicate samples.
-
Presence of unexpected peaks in the chromatogram that may be degradation products.
Potential Cause 1: Oxidation
Causality: Alkylpyrazines can undergo oxidation, particularly at the alkyl side chains, when exposed to oxygen. This process can be accelerated by heat, light, and the presence of metal ions in the sample matrix. The resulting oxidation products, such as ketones or carboxylic acids, will have different chromatographic properties and may not be detected at the same retention time as the parent compound.
Solutions:
-
Work under an Inert Atmosphere: Whenever possible, handle samples and extracts under a blanket of inert gas like nitrogen or argon to minimize exposure to oxygen.[5]
-
Use Antioxidants: The addition of antioxidants to your sample or extraction solvent can effectively quench free radicals and prevent oxidative degradation.
Antioxidant Recommended Concentration Solvent Notes Butylated Hydroxytoluene (BHT) 50-100 µM Ethanol, Methanol, Acetonitrile BHT is a synthetic antioxidant effective in organic solvents. A stock solution in ethanol can be prepared and added to the extraction solvent.[6][7] Ascorbic Acid (Vitamin C) 0.1% (w/v) Water, Ethanol/Water mixtures Ascorbic acid is a natural, water-soluble antioxidant. It is particularly useful for aqueous samples or extractions.[8][9] -
Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester metal ions.
Potential Cause 2: Thermal Degradation
Causality: While this compound is relatively stable at room temperature, elevated temperatures used in some extraction techniques (e.g., headspace analysis, distillation) or in the GC injector can cause thermal degradation.[5] Higher temperatures provide the activation energy for fragmentation of the molecule.
Solutions:
-
Optimize Extraction Temperature: For headspace solid-phase microextraction (HS-SPME), it is crucial to find a balance between efficient volatilization and thermal stability. Studies on pyrazine analysis often recommend extraction temperatures in the range of 50-80°C.[3]
-
Minimize GC Injector Temperature: While a hot injector is necessary for volatilization, excessively high temperatures can cause on-column degradation. Use the lowest injector temperature that provides good peak shape and response.
-
Consider Cold Injection Techniques: If thermal degradation is highly suspected, explore pulsed splitless or on-column injection methods to minimize the time the analyte spends in the hot injector.
Potential Cause 3: pH-Induced Degradation or Volatility Changes
Causality: The pyrazine ring contains nitrogen atoms that can be protonated under acidic conditions. This makes the molecule more polar and less volatile, which can significantly affect its extraction efficiency from an aqueous phase into an organic solvent or into the headspace.[3] While extreme pH values can also catalyze degradation, the primary effect during sample preparation is often on the analyte's partitioning behavior.
Solutions:
-
Optimize Sample pH for Extraction:
-
Liquid-Liquid Extraction (LLE): For extracting pyrazines from an aqueous sample into an organic solvent, adjust the sample pH to a neutral or slightly alkaline range (pH 7-9) to ensure the pyrazine is in its neutral, less polar form, thus maximizing its partitioning into the organic phase.[10]
-
Headspace Analysis (e.g., SPME): Similar to LLE, a neutral to slightly alkaline pH will generally favor the volatilization of pyrazines into the headspace.
-
Workflow for pH Optimization in LLE:
Caption: Workflow for optimizing sample pH for LLE.
Potential Cause 4: Photodegradation
Causality: Exposure to UV or even ambient light can induce photochemical reactions, leading to the degradation of light-sensitive compounds. While pyrazines are generally considered relatively stable, prolonged exposure, especially in the presence of photosensitizers, can be a concern.
Solutions:
-
Use Amber Glassware: Protect your samples and standards from light by using amber vials or by wrapping clear glassware in aluminum foil.[4]
-
Minimize Light Exposure: Conduct sample preparation steps in a shaded area or under low-light conditions whenever possible.
Problem 2: Appearance of Unidentified Peaks After Sample Preparation
Symptoms:
-
New peaks appear in the chromatogram of a prepared sample that are not present in the standard solution.
-
The appearance of these peaks correlates with a decrease in the this compound peak.
Potential Cause: Formation of Degradation Products
Troubleshooting Steps:
-
Analyze the Mass Spectra of Unknown Peaks: Compare the mass spectra of the new peaks to libraries and consider fragmentation patterns. Look for fragments that might correspond to the pyrazine ring or portions of the alkyl side chains.
-
Correlate with Sample Handling: Note if the appearance of these peaks is more pronounced in samples exposed to air, light, or high temperatures. This can help pinpoint the cause of degradation.
-
Implement Preventative Measures: Based on the suspected degradation pathway (e.g., oxidation), apply the appropriate solutions outlined in Problem 1.
Recommended Protocols for Sample Preparation
To minimize degradation, we recommend the following optimized protocols for common extraction techniques.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
Application: Analysis of volatile and semi-volatile compounds in liquid or solid matrices.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a known amount of your sample (e.g., 1-5 g for solids, 1-5 mL for liquids) into a 20 mL headspace vial.
-
If the sample is aqueous, adjust the pH to 7-9 using a dilute NaOH or buffer solution.
-
Add a salt, such as NaCl (e.g., to 30% w/v), to increase the ionic strength of the aqueous phase and promote the partitioning of pyrazines into the headspace.[3]
-
If oxidation is a concern, add an appropriate antioxidant (see table above).
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Extraction:
-
Place the vial in the autosampler tray of your GC system.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).
-
-
Desorption and Analysis:
-
Transfer the fiber to the GC injector for thermal desorption.
-
Analyze using a suitable GC-MS method.
-
Experimental Workflow for HS-SPME:
Caption: Recommended workflow for HS-SPME analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
Application: Extraction of pyrazines from liquid samples, particularly aqueous matrices.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a known volume of the liquid sample into a separatory funnel.
-
Adjust the pH to 7-9 with a dilute NaOH solution.
-
If not already present, add an antioxidant like ascorbic acid if the sample is aqueous.
-
-
Extraction:
-
Add a suitable, high-purity organic solvent (e.g., dichloromethane or ethyl acetate). Ensure the solvent is free of peroxides.
-
Gently shake the separatory funnel for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh solvent to ensure complete recovery.[11]
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
If necessary, concentrate the extract under a gentle stream of nitrogen. Avoid high temperatures and do not evaporate to complete dryness to prevent loss of the volatile analyte.
-
-
Analysis:
-
Transfer the final extract to a GC vial for analysis.
-
Storage and Handling of Standards and Samples
Proper storage is critical to prevent the degradation of this compound before analysis.
-
Standards:
-
Store neat standards and stock solutions in a freezer at -20°C or below in tightly sealed amber glass vials.
-
Prepare working standards fresh daily if possible. If they must be stored, keep them refrigerated at 4°C for no more than a few days.[12]
-
-
Samples:
-
Analyze samples as soon as possible after collection.
-
If storage is necessary, store samples in airtight containers at -20°C or below, protected from light.
-
Before freezing, consider adding an antioxidant and purging the headspace of the container with an inert gas.[6]
-
By implementing these best practices and troubleshooting strategies, you can significantly improve the stability of this compound in your samples, leading to more accurate and reliable analytical data.
References
- ResearchGate. (2025). Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines.
- Moncel, B. (2019). Ascorbic Acid and Its Use in Food.
- Synerzine. (n.d.).
- CUIGUAI Flavoring. (2025).
- NIST. (n.d.). This compound. NIST WebBook. [Link]
- Thiageswaran, S. (2025). Stock Solution Stability in MTBE Solvent: How to Prevent Degradation and Preserve Sample Integrity.
- Unknown. (n.d.).
- Zheng, Y., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC. [Link]
- NIST. (n.d.). This compound. NIST WebBook. [Link]
- PubMed. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). [Link]
- ResearchGate. (2021). What is the optimal concentration of BHT (Butylated Hydroxytoluene)
- PubMed. (n.d.).
- PubMed. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. [Link]
- ResearchGate. (2012).
- PubMed. (2023). Improved liquid-liquid extraction followed by HPLC-UV for accurate and eco-friendly determination of tetramethylpyrazine in vinegar products. [Link]
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
- YouTube. (2023). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. [Link]
- Chromtech. (n.d.).
- ResearchGate. (n.d.). Selection of optimal pH for the extraction of pesticides. [Link]
- CHROMacademy. (n.d.). Troubleshooting. [Link]
- NIST. (n.d.). This compound. NIST WebBook. [Link]
- ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). [Link]
- PMC. (2016). The Use of Ascorbic Acid as a Food Additive: Technical-Legal Issues. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
- Unknown. (n.d.). THE CONTENT OF VITAMIN C AND ANTIOXIDANT ACTIVITY IN LESS-KNOWN TYPES OF FRUIT. [Link]
- Raynie, D. E. (2021). Turning Up the Heat – The Effect of Temperature on Analytical Extractions. LCGC North America. [Link]
- PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
- ResearchGate. (2015). Comparative analysis of vitamin C content and antioxidant activity of some fruits extracts. [Link]
- PubMed. (2024).
- PMC. (n.d.).
- PubChem. (n.d.). 2-Isobutyl-3-methyl pyrazine. [Link]
- European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT). Public Health. [Link]
- GOV.UK. (n.d.). SAG-CS Opinion 11: Butylated hydroxytoluene in cosmetic products. [Link]
- The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine. [Link]
- Moreira, N., et al. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Unknown Source. [Link]
- Chromtech. (n.d.). In-Review. [Link]
- ResearchGate. (n.d.).
- NIH. (n.d.). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. [Link]
- ACS Publications. (n.d.). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry. [Link]
- ResearchGate. (2025). Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. [Link]
- PMC. (n.d.). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. [Link]
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- 10. Improved liquid-liquid extraction followed by HPLC-UV for accurate and eco-friendly determination of tetramethylpyrazine in vinegar products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stock Solution Stability in MTBE Solvent: How to Prevent Degradation and Preserve Sample Integrity | Separation Science [sepscience.com]
Technical Support Center: Optimizing GC Injector Temperature for Pyrazine Analysis
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is designed to address the specific challenges encountered when analyzing pyrazines, a critical class of compounds in flavor, fragrance, and pharmaceutical research. The correct gas chromatography (GC) injector temperature is paramount for achieving accurate, reproducible results, and this guide will help you navigate the optimization process.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of the GC injector temperature in pyrazine analysis.
Q1: Why is the injector temperature so critical for pyrazine analysis?
The injector temperature is one of the most influential parameters in GC because it governs the efficiency of sample vaporization and transfer onto the analytical column. For pyrazines, this is particularly crucial for three reasons:
-
Vaporization Efficiency: The temperature must be sufficient to rapidly and completely convert the liquid sample (analytes and solvent) into a gas. Incomplete vaporization leads to poor peak shape and non-reproducible injection volumes.[1]
-
Analyte Discrimination: Pyrazine samples often contain a mixture of compounds with a range of boiling points. An injector temperature that is too low will fail to vaporize the less volatile (higher-boiling) pyrazines as efficiently as the more volatile ones.[2] This phenomenon, known as inlet discrimination, results in the underestimation of high-molecular-weight pyrazines.
-
Thermal Stability: While robust, pyrazines can be formed or degraded at excessive temperatures.[3] The injector is a high-temperature, often catalytic environment where thermally labile compounds can break down, or where residual reactants in a sample matrix (like sugars and amino acids) could potentially form new pyrazines, leading to analytical artifacts.[4][5]
Q2: What is a good starting injector temperature for pyrazine analysis?
A good starting point for a conventional split/splitless injector is 250 °C .[5] This temperature is generally sufficient to vaporize a wide range of common pyrazines and typical GC solvents without causing significant degradation for most analytes.[6] For example, methods for analyzing pyrazines in food matrices often utilize injector temperatures between 230 °C and 270 °C.[7][8] However, this is only a starting point; the optimal temperature must be determined empirically for your specific application.
Q3: How do the boiling points of pyrazines influence the optimal injector temperature?
The injector temperature must be set significantly above the boiling point of the least volatile pyrazine in your sample to ensure its efficient vaporization.[5] As a rule of thumb, the final injector temperature should be at least 20-25 °C above the boiling point of the highest-boiling analyte of interest. Below is a table of boiling points for common pyrazines to guide your initial temperature selection.
| Pyrazine Compound | Boiling Point (°C) |
| Pyrazine | 115-116 °C[9] |
| Methylpyrazine | 135 °C |
| 2,5-Dimethylpyrazine | 155 °C |
| 2,6-Dimethylpyrazine | 154 °C |
| 2-Ethylpyrazine | 154 °C |
| Trimethylpyrazine | 171-172 °C |
| Tetramethylpyrazine | 190 °C |
| (Note: Boiling points are approximate and can vary slightly based on the source.) |
As the table shows, if your analysis includes tetramethylpyrazine, your injector temperature must be well above 190 °C to prevent discrimination.
Q4: What are the risks of setting the injector temperature too high?
While a higher temperature promotes vaporization, an excessively high temperature can introduce several problems:
-
Analyte Degradation: Thermally sensitive pyrazines or other compounds in your sample matrix can degrade in the hot inlet, leading to loss of signal and the appearance of degradation product peaks.[5]
-
Septum Bleed: The septum that seals the injector can degrade at high temperatures, releasing siloxanes and other contaminants that result in ghost peaks and a noisy baseline.[10]
-
Sample Backflash: When a liquid sample is injected, it expands significantly upon vaporization. If the vapor volume exceeds the internal volume of the injector liner, the sample "backflashes" into the cooler areas of the inlet, such as the carrier gas lines.[11] This leads to poor reproducibility, sample carryover between injections, and peak tailing.
Q5: What are the consequences of setting the injector temperature too low?
An insufficient injector temperature is a common cause of poor quantitative results. The primary consequences are:
-
Incomplete Vaporization: Leads to slow, inefficient transfer of analytes to the column, resulting in broad, tailing, or split peaks.[2]
-
Inlet Discrimination: As mentioned in Q1, higher-boiling compounds are not fully vaporized and are transferred to the column less efficiently than lower-boiling compounds, skewing quantitative results.[2]
-
Liner Contamination: Unvaporized sample components can condense on the liner, creating active sites and leading to carryover in subsequent runs.[10]
Q6: How does the injection mode (split vs. splitless) affect the choice of injector temperature?
The injection mode determines the residence time of the sample in the inlet, which is a critical factor.
-
Splitless Injection: Used for trace analysis, this mode involves keeping the split vent closed for a period (e.g., 30-90 seconds) to transfer the majority of the sample to the column.[12] This longer residence time in the hot inlet increases the risk of thermal degradation. Therefore, it is crucial not to use an excessively high temperature.
-
Split Injection: Used for more concentrated samples, this mode utilizes a high carrier gas flow to sweep the sample through the inlet quickly, with only a small fraction entering the column.[13] The short residence time significantly reduces the risk of thermal degradation, allowing for the use of higher injector temperatures if needed to ensure complete vaporization of complex matrices.
Troubleshooting Guide
This section provides solutions to common problems encountered during pyrazine analysis, with a focus on the role of the injector temperature.
Problem: I'm seeing poor peak shape (tailing) for my pyrazine standards.
Answer: Peak tailing for basic compounds like pyrazines is often caused by unwanted secondary interactions with active sites in the GC system.[14]
-
Primary Cause (Not Temperature): The most common culprits are acidic silanol (Si-OH) groups on the surface of an untreated glass inlet liner or the front end of the GC column. The basic nitrogen atoms in the pyrazine ring interact with these sites via hydrogen bonding, delaying their elution and causing tailing.[14] The first and most important step is to use a high-quality, deactivated inlet liner.
-
How Temperature Contributes: While not the root cause, an incorrect injector temperature can worsen the problem.
-
Too Low: If the temperature is too low, the analytes move more slowly through the liner, increasing their interaction time with any active sites and exacerbating tailing.
-
Too High: An excessively high temperature can degrade the deactivation layer on some liners, exposing active sites over time.
-
-
Solution Pathway:
-
Verify Liner Deactivation: Ensure you are using a properly deactivated liner suitable for active compounds. Replace the liner if it is old or has seen many injections of dirty samples.
-
Check for Contamination: A dirty liner can also exhibit activity. Clean or replace it.[10]
-
Optimize Temperature: Once you have a clean, deactivated liner, ensure your injector temperature is high enough for rapid vaporization (see protocol below) to minimize interaction time.
-
Problem: My pyrazine peak areas have poor reproducibility.
Answer: Poor reproducibility is often linked to inconsistent sample vaporization and transfer from the injector to the column.
-
Possible Cause 1: Temperature is Too Low. If the injector temperature is marginal for your analytes or solvent, small fluctuations in instrument conditions can lead to significant variations in vaporization efficiency, causing inconsistent peak areas.
-
Possible Cause 2: Sample Backflash. If the temperature is too high or the injection volume is too large for the liner and solvent used, sample backflash can occur.[11] Since backflash is an uncontrolled process, it leads to highly variable amounts of sample reaching the column.
-
Solution Pathway:
-
Check for Backflash: Use a solvent vapor volume calculator to ensure your injection volume, solvent, and temperature/pressure conditions do not create a vapor volume that exceeds your liner's capacity. If it does, reduce the injection volume or use a liner with a larger internal volume.
-
Evaluate Injector Temperature: Perform an injector temperature study (see protocol below) to find a temperature that provides a stable and maximal response for your highest-boiling pyrazine. This indicates complete and consistent vaporization.
-
Problem: I'm losing my heavier pyrazines (e.g., tetramethylpyrazine) or their response is very low.
Answer: This is a classic symptom of inlet discrimination , and the injector temperature is the most likely cause.[2]
-
Cause: The injector temperature is not high enough to fully and rapidly vaporize the less volatile, higher-boiling point pyrazines. These compounds condense in the injector and are not efficiently transferred to the column, while the more volatile pyrazines are unaffected.
-
Solution: Increase the injector temperature in increments of 20-25 °C and monitor the peak area of your highest-boiling pyrazine. You should see the response increase until it plateaus. The optimal temperature is at the beginning of this plateau, as further increases may not improve response and could risk degradation.[5]
Problem: I suspect my pyrazines are degrading in the injector. How can I confirm this?
Answer: Confirming thermal degradation involves a systematic study and looking for specific chromatographic clues.
-
Confirmation Method:
-
Inject a standard containing a potentially labile pyrazine at your current injector temperature.
-
Decrease the injector temperature by 25 °C and inject the standard again.
-
Decrease the temperature by another 25 °C and re-inject.
-
-
Interpreting the Results:
-
If the peak area increases as the temperature decreases (assuming the temperature is still sufficient for vaporization), it is a strong indication of thermal degradation at the higher temperatures.
-
Look for the appearance of new, small peaks in the chromatogram at higher temperatures that are not present at lower temperatures. These may be degradation products.
-
-
Solution:
-
Choose the lowest temperature that provides complete vaporization without significant degradation.
-
If degradation persists even at lower temperatures, consider using a Programmable Temperature Vaporization (PTV) injector, which introduces the sample into a cool inlet that is then rapidly heated, minimizing analyte residence time at high temperatures.[15][16]
-
For splitless injections, ensure the splitless time is not excessively long, which would increase the exposure time to heat.
-
Visual Troubleshooting and Process Flow
The following diagrams illustrate the key relationships and a logical workflow for troubleshooting injector-related issues in pyrazine analysis.
Caption: Relationship between injector temperature and analytical issues.
Caption: Step-by-step troubleshooting workflow for injector optimization.
Experimental Protocol: Determining the Optimal Injector Temperature
This protocol describes a systematic approach to finding the ideal injector temperature for your specific pyrazine analysis method.
Objective: To identify the lowest injector temperature that provides the highest, most stable response for the least volatile pyrazine without causing degradation of thermally labile components.
Materials:
-
GC system with a split/splitless injector and appropriate detector (e.g., FID, MS).
-
A clean, deactivated inlet liner appropriate for your injection volume.
-
A standard solution containing all pyrazines of interest, including the one with the highest boiling point. The standard should be prepared in the same solvent as your samples.
Procedure:
-
Initial Setup:
-
Install a new, deactivated liner and septum.
-
Set up your standard GC method conditions (column, oven temperature program, gas flows, detector settings).
-
For the initial test, set the injector temperature to a conservative value, for example, 225 °C .
-
-
Temperature Series Injections:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform at least three replicate injections of your pyrazine standard at the 225 °C injector temperature.
-
Increase the injector temperature to 250 °C . Allow the system to equilibrate.
-
Perform three replicate injections of the standard.
-
Increase the injector temperature to 275 °C . Allow the system to equilibrate.
-
Perform three replicate injections of the standard.
-
Increase the injector temperature to 300 °C . Allow the system to equilibrate.
-
Perform three replicate injections of the standard.
-
-
Data Analysis:
-
For each temperature setting, calculate the average peak area and the relative standard deviation (RSD) for each pyrazine.
-
Focus on the highest-boiling pyrazine: Plot its average peak area against the injector temperature. The response should increase and then plateau.
-
Check for degradation: For any known thermally labile compounds, plot their peak areas against temperature. A significant decrease in response at higher temperatures indicates degradation.[5]
-
Evaluate Reproducibility: Review the RSD for all compounds at each temperature. Higher RSD values may indicate inconsistent vaporization or backflash.
-
-
Selecting the Optimal Temperature:
-
The optimal injector temperature is typically the lowest point on the response plateau for your highest-boiling analyte. This ensures complete vaporization while minimizing thermal stress on the analytes and the system.
-
If degradation is observed, you must choose a compromise temperature that provides the best recovery for the high-boiling compounds while keeping degradation of sensitive compounds to an acceptable level.
-
This systematic process provides you with empirical data to justify and validate your chosen injector temperature, leading to a more robust and reliable analytical method.
References
- ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
- PubMed. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal.
- PubChem. (n.d.). Pyrazine.
- PubMed. (2023). Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose.
- CAS Common Chemistry. (n.d.). Pyrazine.
- ACS Publications. (n.d.). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides.
- Koreascience. (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.
- Tradeindia. (n.d.). Pyrazine (c4h4n2) - Boiling Point: 115 I? C.
- Solubility of Things. (n.d.). Pyrazine.
- MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
- NIH. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
- PubMed. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS).
- Agilent Technologies. (n.d.). Operating Hints for Using Split/Splitless Injectors.
- Agilent Technologies. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis.
- Phenomenex. (n.d.). Choose an Injection Temperature for both your Analytes and GC Column.
- PubMed. (2001). Optimizing headspace temperature and time sampling for identification of volatile compounds in ground roasted Arabica coffee.
- PubMed. (1999). Pyrazine formation from serine and threonine.
- ResearchGate. (2012). GC-FID chromatogram of external standards pyrizines and internal....
- Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection.
- LCGC International. (2023). Splitless Injections: Resolving Target Compounds from the Solvent.
- Restek. (2020). Optimizing Splitless Injections: Inlet Temperature.
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Vscht.cz. (n.d.). Optimization and application of the PTV injector for the analysis of pesticide residues.
- Phenomenex. (n.d.). Peak Shape Problems: Sensitivity Loss - GC Tech Tip.
Sources
- 1. GC Technical Tip [discover.phenomenex.com]
- 2. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 3. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 290-37-9 CAS MSDS (Pyrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gcms.cz [gcms.cz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
- 16. web.vscht.cz [web.vscht.cz]
Technical Support Center: Analysis of Pyrazines by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine analysis and effectively troubleshoot common challenges. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you may encounter during your experiments in a question-and-answer format.
Section 1: Sample Preparation & Extraction
Question 1: I'm seeing high background noise and poor sensitivity when analyzing pyrazines in a complex food matrix. What are the likely causes and how can I improve my sample preparation?
High background noise and poor sensitivity are common challenges when analyzing trace-level pyrazines in complex matrices like coffee, cocoa, or cooked meats.[1][2][3] The primary cause is often the co-extraction of non-volatile or semi-volatile matrix components that interfere with the ionization process.[4][5][6]
Core Directive: Effective sample preparation is paramount to minimizing matrix effects and enhancing the signal-to-noise ratio.
Troubleshooting Steps & Scientific Rationale:
-
Optimize Your Extraction Technique:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a highly recommended, solvent-free technique for volatile and semi-volatile pyrazines.[1][2][7] It minimizes the extraction of non-volatile matrix components. The choice of SPME fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of pyrazines.[2][7][8]
-
Liquid-Liquid Extraction (LLE): A conventional method suitable for complex matrices.[9][10] However, it can co-extract interfering compounds. To improve selectivity, consider the choice of solvent. For instance, using hexane can avoid the co-extraction of imidazole derivatives, which can be problematic when using methyl-t-butyl ether (MTBE) or ethyl acetate.[9] Multiple extraction steps with fresh solvent can improve recovery.[9]
-
Stir Bar Sorptive Extraction (SBSE): This technique offers high sensitivity for trace-level alkylpyrazines in liquid matrices.[2]
-
-
Refine Extraction Parameters (HS-SPME):
-
Equilibrium Time and Temperature: These are critical for the partitioning of pyrazines from the sample matrix into the headspace.[7][8] Insufficient time or temperature will result in poor recovery. Conversely, excessively high temperatures can lead to the degradation of the sample or the SPME fiber.[11] Optimization is key and is matrix-dependent.[7][8]
-
Extraction Time and Temperature: These parameters directly influence the amount of analyte adsorbed by the fiber.[7][8][11] Longer extraction times generally lead to higher recovery, up to the point of equilibrium.[11]
-
Experimental Protocol: HS-SPME for Pyrazine Analysis in a Food Matrix
-
Sample Homogenization: Homogenize a known weight of your solid or liquid sample.
-
Internal Standard Spiking: Add a known amount of a deuterated pyrazine internal standard (e.g., 2,6-Dimethylpyrazine-d6) to the homogenized sample.[12][13] This is crucial for accurate quantification as it compensates for variability in sample preparation and instrument response.[12][13]
-
Equilibration: Place the sample in a sealed vial and incubate at a specific temperature (e.g., 40-80°C) for a defined time (e.g., 20-40 minutes) to allow volatile pyrazines to partition into the headspace.[1][2][11]
-
Extraction: Expose a conditioned SPME fiber to the headspace for a set duration (e.g., 40-50 minutes) at a controlled temperature (e.g., 40-50°C).[1][2][11]
-
Desorption and GC-MS Analysis: Retract the fiber and introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.[10]
Data Presentation: Comparison of SPME Fiber Performance
| SPME Fiber Coating | Target Pyrazines | Matrix | Key Advantages | Reference(s) |
| 75 µm CAR/PDMS | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | Cocoa Wort | Good for a broad range of pyrazines. | [1][2] |
| 120 µm PDMS/DVB/CAR | General Pyrazines | Flavor-Enhanced Edible Oils | High extraction capacity. | [1][11] |
| 50/30 µm DVB/CAR/PDMS | Methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine, etc. | Yeast Extract | Maximum volatile extraction efficiency in this matrix. | [7][8] |
Question 2: My quantitative results for pyrazines are inconsistent and show poor reproducibility. What could be causing this, and how can I improve my method?
Inconsistent and irreproducible quantitative results are often a consequence of uncompensated matrix effects, primarily ionization suppression or enhancement.[5][6][14][15][16] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.[5][17]
Core Directive: The use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based methods. [12][13]
Troubleshooting Steps & Scientific Rationale:
-
Implement a Stable Isotope-Labeled Internal Standard:
-
Why it Works: A deuterated internal standard (e.g., Acetylpyrazine-d3, 2-Methylpyrazine-d6) is chemically and physically almost identical to its non-deuterated counterpart.[12][13][18] This means it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for any variations or matrix effects.[12][13]
-
How to Use: Spike a known concentration of the deuterated standard into your sample at the beginning of the sample preparation process.[10][13] Quantify your target pyrazine by creating a calibration curve using the peak area ratio of the analyte to the internal standard.[10]
-
-
Matrix-Matched Calibration:
-
When to Use: If a suitable stable isotope-labeled internal standard is not available, a matrix-matched calibration is a viable alternative.[14][15]
-
How it Works: Prepare your calibration standards in a blank matrix extract that is free of the target pyrazines. This ensures that the standards experience the same matrix effects as the analytes in your samples, leading to more accurate quantification.[14]
-
-
Evaluate and Optimize Chromatographic Separation:
-
Rationale: Insufficient chromatographic resolution can lead to co-elution of matrix components with your target pyrazines, exacerbating ion suppression.[6]
-
Action: Modify your GC or LC method to improve the separation of your analytes from the matrix background. This can involve adjusting the temperature ramp in GC or the gradient in LC.[19]
-
Visualization: Workflow for Accurate Pyrazine Quantification
Caption: Workflow for robust pyrazine quantification using an internal standard.
Section 2: Advanced Mass Spectrometry Techniques
Question 3: I am struggling to differentiate between isomeric pyrazines using my current GC-MS method. What advanced techniques can I employ for better separation and identification?
The presence of positional isomers is a common challenge in pyrazine analysis, as they often have very similar mass spectra, making unambiguous identification difficult.[20] While chromatographic retention indices can help, advanced mass spectrometry techniques offer more definitive solutions.[20]
Core Directive: For challenging separations of isomers and isobars, consider High-Resolution Mass Spectrometry (HRMS) and Ion Mobility-Mass Spectrometry (IM-MS).
Troubleshooting Steps & Scientific Rationale:
-
High-Resolution Mass Spectrometry (HRMS):
-
Principle: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements.[10][18] This allows for the determination of the elemental composition of an ion, which can help distinguish between isobaric interferences (different compounds with the same nominal mass) and your target pyrazine.[18]
-
Application: While HRMS may not separate isomers (which have the same elemental composition), it is invaluable for confirming the identity of your pyrazines and eliminating false positives from other co-eluting compounds.[18]
-
-
Ion Mobility-Mass Spectrometry (IM-MS):
-
Principle: Ion mobility spectrometry is a gas-phase separation technique that separates ions based on their size, shape, and charge.[21][22][23] Isomers often have different three-dimensional structures, which results in different drift times through the ion mobility cell.[21][23][24]
-
Application: IM-MS is a powerful tool for separating isomeric and isobaric compounds that cannot be resolved by chromatography or conventional mass spectrometry alone.[21][22][25] This can provide an additional dimension of separation, leading to cleaner spectra and more confident identification of pyrazine isomers.[21][24]
-
Visualization: Separation of Pyrazine Isomers using IM-MS
Caption: Conceptual workflow of ion mobility-mass spectrometry for isomer separation.
Question 4: I am working with non-volatile or thermally labile pyrazine derivatives. Is GC-MS still the best approach?
While GC-MS is the workhorse for volatile pyrazines, it is not always suitable for non-volatile or thermally labile compounds, which can degrade in the hot injection port.[10][26]
Core Directive: For non-volatile or thermally labile pyrazines, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful alternative. [10][19][26]
Scientific Rationale & Protocol:
-
Advantages of UPLC-MS/MS: This technique avoids the high temperatures of GC, making it ideal for less volatile or heat-sensitive pyrazine derivatives.[10][26] It offers high sensitivity and selectivity, especially when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[19]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of pyrazines by LC-MS.[10][19]
-
Sample Preparation: Sample preparation can often be simplified, sometimes involving only dilution in a suitable solvent before direct injection.[10]
Experimental Protocol: UPLC-MS/MS for Pyrazine Analysis
-
Chromatography System: An ACQUITY UPLC system or equivalent.[19]
-
Column: A BEH C18 column (e.g., 100 × 2.1 mm, 1.7 µm) is a common choice.[10][19]
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid to improve ionization.[19]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Xevo TQ-S).[10][19]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[10][19]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For each pyrazine, at least two MRM transitions (one for quantification and one for confirmation) should be optimized.[19]
Question 5: Can derivatization improve the detection of pyrazines in my mass spectrometry experiments?
Yes, chemical derivatization can be a strategic approach to improve the analytical capabilities for certain compounds in mass spectrometry.[27] While not always necessary for standard pyrazines, it can be beneficial in specific scenarios.
Core Directive: Derivatization can be employed to enhance ionization efficiency, improve chromatographic properties, and introduce a specific mass tag for targeted analysis. [27]
Potential Applications and Rationale:
-
Enhanced Ionization Efficiency: For pyrazines with poor ionization efficiency, derivatization can introduce a more readily ionizable group. For example, derivatization reagents that introduce a permanently charged group can significantly enhance the signal in ESI-MS.[28]
-
Improved Sensitivity: By improving ionization, derivatization can lead to lower limits of detection.[29][30]
-
Targeted Analysis: Derivatization can introduce a unique mass tag that can be used for selective detection, especially in complex mixtures.[31]
Considerations:
-
Reaction Specificity and Yield: The derivatization reaction should be specific to the target functional group on the pyrazine and have a high yield.
-
Potential for Artifacts: It is important to ensure that the derivatization process does not introduce interfering byproducts.
-
Method Development: Derivatization adds an extra step to the workflow and requires careful optimization and validation.
References
- Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis. (n.d.). BenchChem.
- Application Notes and Protocols for Solid-Phase Microextraction (SPME) using 2,6-Dimethylpyrazine-d6. (n.d.). BenchChem.
- Application Notes and Protocols for Pyrazine Quantification. (n.d.). BenchChem.
- Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). ResearchGate.
- Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). National Institutes of Health (NIH).
- A Comparative Guide to Inter-laboratory Pyrazine Quantification. (n.d.). BenchChem.
- Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). PubMed.
- Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. (2011). PubMed.
- Application Note: High-Resolution Mass Spectrometry of Acetylpyrazine-d3. (n.d.). BenchChem.
- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). National Institutes of Health (NIH).
- Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards. (n.d.). BenchChem.
- Ion mobility spectrometry and ion mobility-mass spectrometry in clinical chemistry. (n.d.). DOI.
- Ion Mobility-Mass Spectrometry. (2025). ResearchGate.
- Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples. (n.d.). BenchChem.
- Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. (2011). ResearchGate.
- Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation.
- Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. (2025). Engineered Science Publisher.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- Ion suppression (mass spectrometry). (n.d.). Wikipedia.
- Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. (2017). MAG.
- Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. (2019). National Institutes of Health (NIH).
- Derivatization in Mass Spectrometry. (2010). Spectroscopy Online.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A.
- Separation of select targeted isobaric and isomeric PTMs. (2022). MOBILion Systems | ASMS 2022.
- Derivatization with pyrylium salts - secrets of science. (n.d.).
- The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. (2015). PubMed.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International.
- Ion suppression: A major concern in mass spectrometry. (n.d.). Semantic Scholar.
- Determining matrix effects in complex food samples. (2021). Waters Corporation.
- Derivatization of peptides for improved detection by mass spectrometry. (n.d.). ResearchGate.
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Technical Support Center: Optimization of SPME for 2-Butyl-3-methylpyrazine Analysis
An in-depth guide to optimizing Solid-Phase Microextraction (SPME) for the analysis of 2-Butyl-3-methylpyrazine, designed for researchers and analytical scientists.
Welcome to the technical support guide for the analysis of this compound using Solid-Phase Microextraction (SPME). This document, structured in a practical question-and-answer format, is designed to provide you, the research scientist, with both foundational knowledge and advanced troubleshooting techniques. As Senior Application Scientists, we aim to explain not just the how, but the critical why behind each methodological choice, ensuring your experiments are built on a foundation of scientific rigor.
Part 1: Frequently Asked Questions - Initial Method Development
This section addresses the most common questions encountered when setting up an SPME method for this compound for the first time.
Q1: I need to analyze this compound. Which SPME fiber coating is the best starting point and why?
A1: The selection of the optimal fiber is the most critical parameter in SPME method development. The choice is governed by the principle of "like dissolves like," where the polarity of the fiber's stationary phase should match that of the target analyte.
This compound is a semi-volatile, nitrogen-containing heterocyclic compound, giving it a degree of polarity. For such analytes, a combination fiber that offers mixed-mode retention mechanisms is overwhelmingly the most effective choice.
Primary Recommendation: Start with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
Causality:
-
Polydimethylsiloxane (PDMS): A non-polar phase that extracts compounds via absorption. It is effective for non-polar molecules.
-
Carboxen (CAR): A porous carbon molecular sieve that extracts small, volatile molecules (typically < C12) through adsorption.
-
Divinylbenzene (DVB): A porous polymer that extracts larger analytes (up to C20) via adsorption and is effective for many polar compounds.
The DVB/CAR/PDMS fiber combines these properties, providing the broadest analytical window. Studies analyzing pyrazines in complex matrices consistently demonstrate that this tri-phase fiber yields the highest extraction efficiency and sensitivity compared to single-phase or dual-phase fibers.[1][2][3] This is because it can effectively trap a wide range of volatile and semi-volatile compounds through both absorption and adsorption mechanisms.[4]
Q2: Should I use headspace (HS) or direct immersion (DI) SPME for my analysis?
A2: For a semi-volatile compound like this compound, especially in complex matrices such as food, beverages, or biological fluids, Headspace SPME (HS-SPME) is the strongly recommended mode.
Causality:
-
Matrix Effect Mitigation: HS-SPME minimizes contact between the fiber and non-volatile matrix components (e.g., fats, proteins, sugars), which can irreversibly bind to the fiber coating, causing poor reproducibility and shortening the fiber's lifespan.[5]
-
Faster Equilibrium: Analytes diffuse more rapidly in the gas phase (headspace) than in a liquid matrix, allowing for faster attainment of equilibrium and shorter extraction times.[5]
-
Analyte Volatility: this compound is sufficiently volatile to partition into the headspace, making it an ideal candidate for this technique. Heating the sample vial can further enhance this partitioning.
Direct Immersion (DI-SPME) is typically reserved for less volatile or highly water-soluble compounds that do not readily partition into the headspace.
Q3: How do I properly prepare a new SPME fiber before its first use?
A3: A new fiber must be conditioned to remove any contaminants and residual manufacturing materials. Failure to do so will result in significant background noise and column bleed in your chromatogram.
Causality: The conditioning process involves heating the fiber in the inert gas stream of the GC injection port to thermally desorb any volatile impurities from the coating. This ensures that the only compounds introduced into the GC are those extracted from your sample.
A detailed, step-by-step protocol for fiber conditioning is provided in the Experimental Protocols section of this guide. Always follow the temperature guidelines provided by the fiber manufacturer, as exceeding the maximum temperature will permanently damage the coating.[6][7]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My signal is very low, and I have poor sensitivity for this compound. What should I check?
A4: Low sensitivity is a common issue that can stem from several suboptimal parameters. Here is a logical troubleshooting workflow:
-
Verify Fiber Choice: Confirm you are using a broad-range fiber like DVB/CAR/PDMS. A non-polar PDMS fiber, for instance, would likely yield poor results.[8]
-
Optimize Extraction Temperature: The temperature of your sample during extraction is critical.
-
Too low: The analyte may not be volatile enough to partition into the headspace efficiently.
-
Too high: This can unfavorably shift the equilibrium, decreasing the amount of analyte that partitions onto the fiber coating.[9][10]
-
Action: Perform a temperature optimization study (e.g., 40°C, 50°C, 60°C, 70°C) to find the optimal balance.
-
-
Optimize Extraction Time: Ensure the fiber is exposed to the headspace long enough to approach equilibrium.
-
Action: Analyze samples at increasing time points (e.g., 15, 30, 45, 60 min) until the peak area of this compound plateaus. Operating at this equilibrium time enhances reproducibility.[3]
-
-
Incorporate Sample Agitation: A static sample can lead to slow diffusion.
-
Action: Use a magnetic stir bar or an orbital shaker during extraction to accelerate the transfer of the analyte from the sample matrix to the headspace.
-
-
Modify the Sample Matrix: The chemistry of your sample can be adjusted to improve analyte volatility.
-
Action (for aqueous samples): Add salt (e.g., NaCl, 20-30% w/v). This "salting-out" effect decreases the solubility of organic analytes in the aqueous phase, driving more of the compound into the headspace.[11]
-
Q5: I'm seeing high variability (%RSD > 15%) between my replicate injections. What is the cause?
A5: Poor reproducibility is almost always due to inconsistent control over critical experimental parameters.
Causality: SPME is an equilibrium-based technique. For results to be reproducible, the equilibrium conditions must be identical for every sample.[12]
Troubleshooting Checklist:
-
Inconsistent Timing: Are your equilibration and extraction times precisely controlled? Manual timing is a major source of error. Automation is highly recommended.
-
Temperature Fluctuations: Is the sample incubation temperature stable? Small variations can significantly alter the headspace concentration.
-
Inconsistent Fiber Positioning: The fiber must be placed at the exact same depth within the vial's headspace for every run.[10] Autosamplers excel at this.
-
Variable Sample Volume: The ratio of headspace volume to sample volume must be kept constant. Use a calibrated pipette for all sample preparations.[9][10]
-
Fiber Contamination (Carryover): If the fiber is not completely cleaned between runs, residual analyte can desorb during the next analysis. See Q6 for solutions.
Q6: I am observing carryover peaks from previous, more concentrated samples. How can I eliminate this?
A6: Carryover occurs when analytes from a previous injection are not fully desorbed from the SPME fiber. This is a common problem with the highly adsorptive DVB/CAR/PDMS fibers.
Causality: The thermal energy in the GC inlet during desorption may be insufficient to remove all analyte molecules, especially higher-boiling point compounds or those strongly adsorbed to the fiber.
Solutions:
-
Optimize Desorption Parameters:
-
Increase Desorption Temperature: Use the highest temperature tolerated by your fiber (check manufacturer specifications) to provide more energy for desorption.[13]
-
Increase Desorption Time: Extend the time the fiber remains in the hot inlet (e.g., from 2 min to 5 min).
-
-
Perform a Fiber Bake-Out: After each injection, program the autosampler to move the fiber to a separate conditioning station or re-insert it into the GC inlet for an extended period (5-10 min) at a high temperature to clean it before the next extraction.[14]
-
Solvent Rinsing (Advanced): If thermal cleaning is insufficient, the fiber can be rinsed. CAUTION: Only use solvents compatible with the fiber coating to avoid swelling and damage.[15] For a DVB/CAR/PDMS fiber, methanol or acetonitrile followed by water is generally safe. Never use chlorinated solvents.[15][16]
Part 3: Data & Diagrams for Deeper Insight
Table 1: Comparison of Common SPME Fiber Coatings for Volatile & Semi-Volatile Analysis
| Fiber Coating | Composition | Polarity | Primary Mechanism | Recommended Analytes |
| PDMS | Polydimethylsiloxane | Non-polar | Absorption | Non-polar volatiles & semi-volatiles (e.g., alkanes, BTEX). |
| PA | Polyacrylate | Polar | Absorption | Polar semi-volatiles (e.g., phenols, esters). |
| PDMS/DVB | PDMS / Divinylbenzene | Bipolar | Absorption/Adsorption | General purpose for volatiles, including polar compounds like alcohols and amines. |
| CAR/PDMS | Carboxen / PDMS | Bipolar | Absorption/Adsorption | Very volatile compounds and gases (C2-C12).[17] |
| DVB/CAR/PDMS | DVB / Carboxen / PDMS | Bipolar | Absorption/Adsorption | Broadest range. Excellent for complex mixtures of volatiles & semi-volatiles (C3-C20). Ideal for pyrazines. [3] |
Diagram 1: Decision Workflow for SPME Fiber Selection
This diagram provides a logical pathway for choosing the correct fiber based on analyte properties.
Caption: Decision tree for selecting an appropriate SPME fiber.
Diagram 2: Standard HS-SPME-GC-MS Experimental Workflow
This diagram outlines the complete experimental process from sample preparation to data analysis.
Caption: Step-by-step workflow for HS-SPME-GC-MS analysis.
Part 4: Key Experimental Protocols
These protocols provide a self-validating framework for your experiments. Always include blanks and quality control standards in your analytical sequence.
Protocol 1: New SPME Fiber Conditioning
-
Set GC Parameters: Set the GC injection port to the conditioning temperature recommended by the manufacturer (e.g., 270°C for a DVB/CAR/PDMS fiber). Ensure the carrier gas (Helium) is flowing and the split vent is open to a high flow rate (e.g., >50 mL/min) to flush contaminants away from the column.[6]
-
Insert Fiber: Gently insert the SPME device into the GC inlet.
-
Expose Fiber: Carefully expose the fiber from its protective needle and leave it in the hot inlet.
-
Condition: Condition the fiber for the recommended time, typically 30-60 minutes.[6] Do not exceed the fiber's maximum temperature.
-
Blank Run: After conditioning, perform a "blank" GC-MS run by desorbing the empty fiber in the inlet to ensure it is clean and free of background peaks.[16]
-
Storage: When not in use, retract the fiber into its protective needle and store it in a clean environment.
Protocol 2: General HS-SPME Method for this compound
-
Sample Preparation:
-
Accurately transfer 5 mL of your liquid sample into a 20 mL glass headspace vial.
-
If required, add 1.5 g of sodium chloride (NaCl).
-
Add a small magnetic stir bar.
-
Immediately cap the vial tightly with a PTFE/silicone septum.
-
-
Equilibration and Extraction:
-
Place the vial in an autosampler tray equipped with a heater and agitator.
-
Incubate the sample at the optimized temperature (e.g., 60°C) for an equilibration period (e.g., 10 minutes) with agitation (e.g., 500 rpm).
-
After equilibration, expose the conditioned DVB/CAR/PDMS fiber to the vial headspace for the optimized extraction time (e.g., 30 minutes) while maintaining temperature and agitation.
-
-
Desorption and Analysis:
-
Immediately transfer the fiber to the GC injection port, set to a temperature of 250-270°C and operating in splitless mode.
-
Desorb the analytes for 3-5 minutes.
-
Start the GC-MS data acquisition at the beginning of the desorption period.
-
-
Fiber Cleaning:
-
After desorption, remove the fiber from the inlet and bake it out for 5-10 minutes at 270°C (in the inlet or a separate conditioning station) to prevent carryover.
-
References
- Solid-phase microextraction method development for headspace analysis of vol
- Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
- Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. [Link]
- Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. MDPI. [Link]
- Solid-phase microextraction method development for headspace analysis of volatile flavor compounds.
- Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI. [Link]
- Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. SciProfiles. [Link]
- Solid-Phase Microextraction (SPME) Techniques for Quality Characterization of Food Products: A Review. Semantic Scholar. [Link]
- A review of theoretical and practical aspects of solid‐phase microextraction in food analysis.
- Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). PubMed Central. [Link]
- ERAD-0001-9038 SPME Fiber. Shimadzu. [Link]
- SPME Commercial Devices and Fibre Coatings.
- Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review.
- Restek PAL SPME Fibers. Restek. [Link]
- Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines.
- General Information for PAL Smart SPME Fiber. CTC Analytics. [Link]
- Headspace Solid-Phase Microextraction Method for the Study of the Volatility of Selected Flavor Compounds.
- Solid-Phase Microextraction (SPME) Technique for Measurement of Generation of Fresh Cucumber Flavor Compounds. USDA ARS. [Link]
- TROUBLESHOOTING GUIDE. Unspecified Source. [Link]
- 3 Types of Fiber Coatings and Their Selection.
- Solid-Phase Microextraction (SPME) Techniques for Quality Characterization of Food Products: A Review. OUCI. [Link]
- The Kovats Retention Index: this compound. The Pherobase. [Link]
- Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. NIH. [Link]
- This compound. NIST WebBook. [Link]
- Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences. [Link]
- 2-butyl-3-methyl pyrazine. The Good Scents Company. [Link]
- Smart SPME Fibers and Arrow Selection Guide. Shimadzu. [Link]
- This compound. NIST WebBook. [Link]
- 2-isobutyl-3-methyl pyrazine. The Good Scents Company. [Link]
- Improving sensitivity on untargeted SPME analysis (dairy).
- Quantitative issues related to the headspace-SPME-GC/MS analysis of volatile compounds in wines.
- General Information for Agilent Smart SPME Fibers. Agilent. [Link]
Sources
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- 2. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.labrulez.com [gcms.labrulez.com]
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- 7. shimadzu.com [shimadzu.com]
- 8. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 17. Solid-phase microextraction method development for headspace analysis of volatile flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazine Isomer Separations
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists who are encountering challenges with the co-elution of pyrazine isomers. Pyrazines are critical components in the flavor and aroma profiles of many food products and are also significant in pharmaceutical and environmental analyses.[1] Their structural similarity, however, presents a significant chromatographic challenge.[2][3] This guide provides in-depth, field-proven strategies and troubleshooting advice to achieve robust and reliable separation of these critical compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my pyrazine isomers co-eluting even with a high-resolution GC column? Their mass spectra are nearly identical.
This is the most common and fundamental challenge in pyrazine analysis. The co-elution of positional isomers (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine) is prevalent because these molecules share not only the same mass-to-charge ratio (m/z) but also very similar physicochemical properties like boiling points and polarity.[2][4]
-
The Causality : Mass spectrometry identifies fragments based on mass, and since positional isomers have the same mass and often produce indistinguishable fragmentation patterns, MS alone cannot differentiate them.[3] Therefore, the separation must be achieved chromatographically before the analytes reach the detector. Standard non-polar columns, like a 5% phenyl methyl silicone, separate primarily by boiling point.[5] Since the boiling points of many pyrazine isomers are extremely close, these columns often fail to provide adequate resolution.[6]
-
Initial Troubleshooting Steps :
-
Confirm Co-elution : Do not rely on peak shape alone. A symmetrical peak can still hide multiple components.[7] If using a Diode Array Detector (DAD) in HPLC, check the peak purity across the entire peak. For GC-MS, examine the mass spectra at the upslope, apex, and downslope of the peak. Any change in the relative abundance of ions can indicate a co-eluting species.[8]
-
Re-evaluate Your Column Choice : If you are using a standard, non-polar phase, it is likely insufficient. The key to separating isomers is to exploit subtle differences in their structure and polarity, which requires a stationary phase capable of more selective interactions.[9]
-
Q2: How do I select the right GC stationary phase to improve the selectivity for my pyrazine isomers?
Selectivity (α) is the most critical factor in the resolution equation for separating isomers.[9] To improve selectivity, you must choose a stationary phase that interacts differently with the subtle structural variations of the pyrazine isomers.
-
Expertise & Experience : Your choice of stationary phase should be driven by the specific type of isomerism you are dealing with (positional or enantiomeric) and the polarity of the target pyrazines.
-
For Positional Isomers (e.g., Dimethylpyrazines, Ethylmethylpyrazines) : A more polar stationary phase is often required. The nitrogen atoms in the pyrazine ring create a dipole moment. The position of alkyl substituents alters the molecule's overall polarity and its ability to participate in dipole-dipole interactions with the stationary phase.
-
Recommended Phases : Polyethylene glycol (PEG) phases, commonly known as WAX columns (e.g., ZB-WAXplus, SUPELCOWAX 10), are an excellent starting point.[2][10] These phases provide a different selectivity mechanism compared to non-polar phases, separating based on polarity and hydrogen bonding capabilities, which can resolve isomers that co-elute on a boiling point column.[11]
-
-
For Chiral Isomers (Enantiomers) : If your target pyrazine has a chiral center (e.g., certain substituted tetramethylpyrazines), a chiral stationary phase is mandatory.[12] These phases are designed to form transient diastereomeric complexes with the enantiomers, leading to different retention times.[13]
-
Recommended Phases : Cyclodextrin-based columns are the industry standard for chiral GC separations.[14][15] Derivatives of β- and γ-cyclodextrins are particularly effective. The choice between different cyclodextrin derivatives depends on the size and structure of the analyte, which determines how well it fits into the cyclodextrin cavity to interact with the chiral selectors.[16][17]
-
-
-
Authoritative Grounding : A study by Yu et al. (2019) systematically evaluated four different stationary phases for the separation of 56 alkylpyrazines, providing valuable retention index data that can guide column selection.[3] Their work demonstrates that a ZB-WAXplus (polar) column provided significantly different elution orders and resolution compared to non-polar and intermediate-polarity columns like DB-1, ZB-5MS, and DB-624.[3]
Data Presentation: Stationary Phase Selectivity for Pyrazine Isomers
The following table summarizes Kovats Retention Index (RI) data for selected pyrazine isomer pairs on different stationary phases, adapted from Yu et al. (2019).[3] A larger difference in RI (ΔRI) indicates better separation.
| Isomer Pair | Stationary Phase | RI (Isomer 1) | RI (Isomer 2) | ΔRI | Separation Potential |
| 2,5-Dimethylpyrazine vs. 2,6-Dimethylpyrazine | DB-1 (Non-polar) | 973 | 973 | 0 | Poor |
| ZB-5MS (5% Phenyl-Arylene) | 1007 | 1007 | 0 | Poor | |
| DB-624 (6% Cyanopropylphenyl) | 1146 | 1146 | 0 | Poor | |
| ZB-WAXplus (Polar, PEG) | 1437 | 1450 | 13 | Good | |
| 2-Ethyl-5-methylpyrazine vs. 2-Ethyl-6-methylpyrazine | DB-1 (Non-polar) | 1060 | 1060 | 0 | Poor |
| ZB-5MS (5% Phenyl-Arylene) | 1097 | 1097 | 0 | Poor | |
| DB-624 (6% Cyanopropylphenyl) | 1255 | 1255 | 0 | Poor | |
| ZB-WAXplus (Polar, PEG) | 1545 | 1556 | 11 | Good |
Data adapted from Yu, A. et al. (2019). Journal of Chromatography A.[3]
Q3: I've selected a more appropriate column, but the resolution is still not baseline. How can I optimize my GC method parameters?
Once you have the right column chemistry, fine-tuning your GC parameters is the next critical step. Temperature programming is your most powerful tool here.[18]
-
The Causality : The oven temperature directly affects the vapor pressure of the analytes and their partitioning between the carrier gas and the stationary phase.[19] A slower temperature ramp increases the time the isomers spend interacting with the stationary phase, allowing for more opportunities for separation to occur.[20]
This protocol assumes you are using a polar (WAX-type) capillary column and are trying to resolve 2,5- and 2,6-dimethylpyrazine.
-
Establish a Scouting Gradient :
-
Initial Temperature : 40 °C. Hold for 2 minutes. This ensures sharp initial peaks for volatile compounds.
-
Ramp Rate : 10 °C/min. This is a standard starting rate.[20]
-
Final Temperature : 240 °C. Hold for 5 minutes to elute any less volatile compounds.
-
Analyze the Result : In this initial run, the dimethylpyrazine isomers will likely be poorly resolved or appear as a single broad peak.
-
-
Optimize the Ramp Rate (Iterative Process) :
-
Iteration 1 : Decrease the ramp rate to 5 °C/min .
-
Expected Outcome: You should start to see a shoulder on the peak or the beginning of peak separation. The retention time will increase.
-
-
Iteration 2 : Decrease the ramp rate further to 2 °C/min .
-
Expected Outcome: The resolution should improve significantly, potentially approaching baseline separation. Note that the peaks will become broader and shorter.[19]
-
-
Iteration 3 (If needed) : Implement a multi-ramp program. If other analytes in your sample are well-separated and you only need high resolution in the pyrazine elution window, use a slow ramp through that window and a faster ramp afterwards.
-
Example: 40 °C for 2 min, then 2 °C/min to 155 °C, then 20 °C/min to 240 °C.
-
-
-
Adjust Carrier Gas Flow Rate :
-
Ensure your carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for your column dimensions (typically around 30-40 cm/s for He). A non-optimal flow rate reduces column efficiency (N), which will harm resolution.
-
Caption: Workflow for optimizing GC parameters to resolve pyrazine isomers.
Q4: I have tried everything and still cannot resolve a critical isomer pair in a very complex matrix. Are there any other options?
Yes. When conventional, single-dimension GC (1D-GC) is insufficient, the definitive solution is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) .[21]
-
Trustworthiness & Expertise : GCxGC is a powerful technique that couples two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second).[22] The entire sample is subjected to separation on both columns, dramatically increasing the peak capacity and resolving power of the system.
-
How it Works : A modulator sits between the two columns, trapping small, sequential fractions of the effluent from the first column and rapidly re-injecting them onto the second, shorter column. This creates a highly detailed, structured two-dimensional chromatogram (a contour plot) where chemically similar compounds align in organized patterns.
-
-
Authoritative Grounding : Studies have shown that even when 1D-GC systems fail to resolve certain pyrazine isomers, GCxGC can provide the necessary separation.[23] It is particularly effective for separating isomers from complex matrix interferences in food and environmental samples.[21][22] While it requires specialized equipment and method development expertise, it is the ultimate tool for these challenging separations.
Sources
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- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing Pyrazine Extraction from Solid Matrices
Welcome to the technical support center dedicated to overcoming the challenges of pyrazine extraction from solid matrices. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify these critical aroma and flavor compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-proven insights to enhance the efficiency and reproducibility of your extraction methods.
Frequently Asked Questions (FAQs)
Q1: My pyrazine recovery is consistently low. What are the most likely causes?
A1: Low recovery is a common frustration and can stem from several factors throughout the extraction workflow. The most critical areas to investigate are:
-
Suboptimal Extraction Technique: The chosen method may not be suitable for your specific matrix or the target pyrazines. For volatile pyrazines in complex matrices like coffee or cocoa, Headspace Solid-Phase Microextraction (HS-SPME) is often preferred for its sensitivity and solvent-free nature.[1][2] For less volatile pyrazines, a more exhaustive technique like Liquid-Liquid Extraction (LLE) or Supercritical Fluid Extraction (SFE) might be necessary.[2][3][4]
-
Inefficient Sample Preparation: Inadequate homogenization of the solid sample can prevent the solvent or SPME fiber from effectively accessing the target analytes. Ensure your sample is ground to a consistent and fine particle size.[3]
-
Matrix Effects: The complex nature of food and other solid matrices can interfere with extraction. Components like fats and proteins can bind to pyrazines, hindering their release.[5] Consider a matrix modification step, such as the addition of water to a coffee sample, which has been shown to be a superior extraction solvent to dichloromethane for some alkylpyrazines.[6][7]
-
Inappropriate Solvent Selection (for LLE): The polarity of the extraction solvent is crucial. While non-polar solvents like hexane are effective for some pyrazines and can avoid co-extraction of impurities like imidazoles, they may not be efficient for more polar pyrazines.[8][9][10] A mixture, such as 90/10 hexane/ethyl acetate, can sometimes provide a better recovery.[8][9] Performing multiple extractions with fresh solvent is also critical to achieving recoveries greater than 90%.[8][9]
Q2: I'm seeing significant variability between replicate extractions. How can I improve my precision?
A2: Poor precision, often indicated by a high relative standard deviation (RSD), points to inconsistencies in your experimental procedure. Here’s what to focus on:
-
Internal Standard Usage: The gold standard for achieving high accuracy and precision is the use of a stable isotope-labeled internal standard, such as 2,6-Dimethylpyrazine-d6.[11] This compensates for variations in sample preparation, extraction efficiency, and instrument response.[11]
-
Equilibration Time and Temperature (for HS-SPME): For headspace techniques, allowing the sample to reach equilibrium at a controlled temperature before exposing the SPME fiber is critical for reproducible results.[1][2][12] Inconsistent equilibration times or temperature fluctuations will lead to variable headspace concentrations and, consequently, inconsistent extraction.
-
Consistent Sample Handling: Ensure every sample is treated identically. This includes precise weighing of the sample, accurate addition of internal standards, and consistent timing for each step of the extraction process.[5]
Q3: How do I choose the right SPME fiber for my pyrazine analysis?
A3: SPME fiber selection is a critical parameter that directly impacts extraction efficiency and selectivity. The choice depends on the polarity and volatility of your target pyrazines.
-
Broad-Spectrum Analysis: For a wide range of pyrazines, a multi-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended.[2][13] This fiber has a high capacity for extracting a variety of volatile compounds.
-
Specific Pyrazine Classes: For certain pyrazines, other fibers may offer better performance. For instance, Carboxen/PDMS has shown high efficiency for extracting pyrazines from the headspace of soybean oil.[14]
-
Method Optimization: It is always advisable to screen a few different fiber types during method development to determine the optimal choice for your specific application.[13]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in GC-MS Analysis
Symptom: Tailing or fronting peaks, co-elution of pyrazines with matrix components.
Causality: This often points to issues with the analytical separation rather than the extraction itself, but can be exacerbated by a "dirty" extract.
Troubleshooting Protocol:
-
Optimize GC Parameters:
-
Injector Temperature: Ensure the injector temperature is high enough for efficient desorption of pyrazines from the SPME fiber or volatilization from a liquid injection (e.g., 250 °C).[15]
-
Oven Temperature Program: A slower temperature ramp can improve the separation of closely related pyrazine isomers.[15]
-
-
Clean Up the Extract: If using LLE, consider a solid-phase extraction (SPE) clean-up step to remove interfering matrix components before GC-MS analysis.[5] Passing the organic extract through a silica gel column can effectively remove polar impurities like imidazoles.[8][9][10]
-
Check for Column Contamination: A contaminated GC column can lead to poor peak shape. Bake out the column according to the manufacturer's instructions.
Issue 2: Co-extraction of Interfering Compounds
Symptom: The presence of non-pyrazine compounds in your chromatogram that interfere with the identification and quantification of your target analytes. A common example is the co-extraction of imidazoles.
Causality: The choice of extraction solvent or method lacks the necessary selectivity for your matrix.
Troubleshooting Protocol:
-
Solvent Selectivity (LLE):
-
Purification: Pass the organic extract through a silica gel column. Silica will retain the imidazole impurities, allowing for the elution of the desired pyrazines.[8][9]
-
Method Selection: For highly complex matrices, consider switching to HS-SPME, which is inherently more selective for volatile and semi-volatile compounds.[2]
Advanced Extraction Techniques at a Glance
For researchers looking to move beyond traditional solvent extraction, several advanced techniques offer significant advantages in terms of efficiency, speed, and environmental impact.
| Extraction Technique | Principle | Advantages | Potential Limitations |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent.[16] | Environmentally friendly, tunable selectivity by adjusting pressure and temperature, suitable for thermally labile compounds.[16][17] | High initial equipment cost, CO2 is non-polar and may require a co-solvent for more polar pyrazines.[16] |
| Ultrasound-Assisted Extraction (UAE) | Utilizes high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[18] | Increased extraction efficiency, reduced extraction time and solvent consumption.[18][19] | Can potentially degrade some compounds if not properly optimized.[18] |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample, accelerating the extraction process.[20] | Rapid extraction, reduced solvent usage, and higher yields.[21][22] | Requires careful optimization to avoid overheating and degradation of target analytes.[23] |
Experimental Workflows
Headspace Solid-Phase Microextraction (HS-SPME) Workflow
This workflow is ideal for the analysis of volatile pyrazines in solid matrices like roasted coffee beans or cocoa.[1]
Caption: HS-SPME workflow for volatile pyrazine analysis.
Detailed Protocol for HS-SPME of Pyrazines in Cocoa Powder:
-
Sample Preparation: Homogenize roasted cocoa beans into a fine, consistent powder.
-
Vial Preparation: Accurately weigh 2.0 g of the cocoa powder into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of a deuterated pyrazine internal standard solution.[11]
-
Equilibration: Seal the vial and place it in a heating block at 60°C for 20 minutes with gentle agitation.[2]
-
Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace above the sample for 30 minutes at 60°C.[2]
-
Analysis: Immediately transfer the fiber to the GC injector port, heated to 250°C, for thermal desorption and subsequent GC-MS analysis.[15]
Liquid-Liquid Extraction (LLE) Workflow
This workflow is suitable for a broader range of pyrazines, including less volatile compounds.
Caption: LLE workflow for pyrazine extraction.
Detailed Protocol for LLE of Pyrazines from a Solid Food Matrix:
-
Sample Preparation: Homogenize the solid food sample to a uniform consistency.[2]
-
Extraction:
-
Weigh 5.0 g of the homogenized sample into a centrifuge tube.
-
Add an internal standard.
-
Add 10 mL of dichloromethane, vortex for 2 minutes, and centrifuge to separate the layers.[5]
-
Carefully collect the organic (bottom) layer.
-
Repeat the extraction two more times with fresh solvent to maximize recovery.[8][9]
-
-
Concentration: Combine the organic extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.[5]
-
Analysis: Inject 1 µL of the concentrated extract into the GC-MS system for analysis.[5]
References
- Benchchem. (n.d.). Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime.
- ACS Publications. (n.d.). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Microextraction (SPME) using 2,6-Dimethylpyrazine-d6.
- ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF.
- MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
- Benchchem. (n.d.). Application Notes and Protocols for Pyrazine Quantification.
- Benchchem. (n.d.). Isolation techniques for pyrazine products from complex reaction mixtures.
- ACS Publications. (n.d.). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC–MS) | Journal of Agricultural and Food Chemistry.
- MDPI. (2024). Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants.
- PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Benchchem. (n.d.). Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples.
- PubMed. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS).
- ResearchGate. (n.d.). (PDF) Study on supercritical fluid extraction of aromatic compounds from roasted cocoa beans using multilevel factorial design.
- ResearchGate. (n.d.). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF.
- PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
- Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Journal of Chromatographic Science.
- YouTube. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview.
- Green Chemistry (RSC Publishing). (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media.
- PMC - NIH. (n.d.). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review.
- PubMed. (n.d.). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.
- Sciforum. (2023). Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry †.
- MDPI. (n.d.). Ultrasound-Assisted Extraction as a Technique for Preparing Improved Infusions as Functional Beverage Bases.
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- 7. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils | MDPI [mdpi.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciforum.net [sciforum.net]
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Column bleed interference in the analysis of 2-Butyl-3-methylpyrazine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals analyzing 2-Butyl-3-methylpyrazine. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a specific focus on mitigating column bleed interference in Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses. Our goal is to equip you with the expertise and practical solutions to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide: Column Bleed Interference
Column bleed is a common phenomenon in GC that can significantly impact the quality of your analytical data.[1][2] It refers to the degradation of the stationary phase of the column and its subsequent elution, leading to a rising baseline, increased background noise, and potential co-elution with your analyte of interest.[1][2][3] This guide will walk you through identifying and resolving issues related to column bleed during the analysis of this compound.
Q1: I'm observing a significant rising baseline and increased noise in my chromatogram, especially at higher temperatures. Is this column bleed, and how can I confirm it?
A rising baseline, particularly during a temperature-programmed run, is a classic symptom of column bleed.[1][4] This occurs because as the temperature increases, the stationary phase degrades more rapidly, releasing volatile components that are detected by your system.[5][6][7]
Confirmation Steps:
-
Blank Run Analysis: Perform a blank run (injecting only the solvent) using your analytical method's temperature program. If you still observe a significant baseline rise, it strongly indicates that the issue is not from your sample but from the system, with column bleed being a primary suspect.
-
Mass Spectrometry (MS) Diagnosis: If you are using a GC-MS system, you can diagnose column bleed by examining the mass spectrum of the background noise at the higher temperatures of your run. The presence of characteristic polysiloxane ions, such as m/z 73, 207, 281, 355, and 429, is a definitive indicator of stationary phase degradation.
Q2: My this compound peak is showing poor signal-to-noise, and the mass spectrum seems to have interfering ions. How can I differentiate between my analyte and column bleed?
Column bleed can obscure the signal of your analyte, leading to reduced sensitivity and making accurate quantification challenging.[1][8] To differentiate between this compound and column bleed interference, it is crucial to compare their mass spectra.
Data Presentation: Key Mass Spectral Ions
| Analyte/Interference | Key Mass-to-Charge Ratios (m/z) | Notes |
| This compound | 150 (M+), 107, 94, 93, 67, 53 | The molecular ion (M+) at m/z 150 is a primary identifier. The other ions represent characteristic fragments.[9] |
| Column Bleed (Polysiloxane) | 73, 207, 281, 355, 429 | These ions are characteristic of the cyclic siloxane compounds that are the degradation products of most common GC stationary phases.[10] |
By comparing the mass spectrum of your peak of interest with the known spectrum of this compound and the characteristic ions of column bleed, you can determine the extent of the interference.
Q3: What are the primary causes of excessive column bleed, and what immediate actions can I take to reduce it?
Excessive column bleed is typically caused by factors that accelerate the degradation of the stationary phase. The most common culprits are:
-
High Temperatures: Operating the column at or near its maximum temperature limit for extended periods will accelerate stationary phase degradation.[1][2][6]
-
Oxygen Exposure: Even trace amounts of oxygen in the carrier gas can cause oxidative damage to the stationary phase, especially at high temperatures.[5][6][11] This damage is often irreversible.[12]
-
Contamination: Aggressive chemicals in the sample, residues from previous analyses, or contaminated carrier gas can all contribute to column degradation.[3][11]
Immediate Corrective Actions:
-
Lower Operating Temperatures: Whenever possible, adjust your method to use lower final temperatures. Ensure that the upper temperature limit of your column is not exceeded.[2][4]
-
Check for Leaks: Perform a thorough leak check of your GC system, paying close attention to the septum, ferrules, and gas line connections.[3][11]
-
Verify Carrier Gas Purity: Ensure you are using high-purity carrier gas and that your gas traps (oxygen, moisture, and hydrocarbon) are not exhausted.[2][13]
Q4: I've installed a new column and I'm still seeing high bleed. What did I do wrong?
Improper installation and conditioning of a new column are common sources of high bleed.[1]
Experimental Protocols: Proper GC Column Conditioning
-
Initial Purge: After installing the new column in the injector, but before connecting it to the detector, purge the column with carrier gas at room temperature for 15-30 minutes. This removes any oxygen that may have entered the column during installation.
-
Temperature Programmed Conditioning:
-
Set the oven temperature to 40-50°C.
-
Program a slow temperature ramp (e.g., 5-10°C/min) to a final conditioning temperature. This final temperature should be approximately 20°C above the maximum temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.[7]
-
Hold at the final temperature for 1-2 hours, or until the baseline stabilizes at a low level.
-
-
Connect to Detector and Equilibrate: Cool the oven, connect the column to the detector, and allow the system to equilibrate before running your analysis.
Mandatory Visualization: Troubleshooting Workflow for Column Bleed
Caption: A flowchart outlining the systematic approach to troubleshooting column bleed.
Frequently Asked Questions (FAQs)
Q1: What is a "low-bleed" GC column, and should I be using one for my analysis?
A "low-bleed" GC column is manufactured with a stationary phase that is more thermally stable and less prone to degradation.[14] This is often achieved through proprietary cross-linking and deactivation technologies.[15] For sensitive applications like the analysis of trace-level flavor and fragrance compounds such as this compound, using a low-bleed column is highly recommended.[15][16] These columns provide cleaner baselines, improved signal-to-noise ratios, and longer lifetimes, especially when operating at higher temperatures.[8][14][17]
Q2: How does column film thickness affect column bleed?
The amount of column bleed is directly proportional to the amount of stationary phase in the column.[8] Therefore, columns with thicker films will generally exhibit higher bleed than those with thinner films.[2][4][8] When developing a method, selecting the thinnest film that still provides adequate separation for your analytes can help to minimize bleed.[4]
Q3: Can I "bake out" my column to reduce bleed?
"Baking out" a column by holding it at a high temperature can help to remove contaminants that may be causing a high baseline. However, if the bleed is due to irreversible damage to the stationary phase from oxygen or prolonged exposure to excessive temperatures, baking out will not solve the problem and may even worsen it.[6] If you suspect contamination, a bake-out at the column's isothermal temperature limit (with the detector disconnected) may be beneficial.[6] If the bleed persists, the column may be permanently damaged and require replacement.
Q4: How often should I replace my inlet liner and septum to prevent issues that can lead to column bleed?
Regular maintenance of the inlet is crucial for preventing column contamination and potential damage.[1] Septa can shed particles into the inlet, and a cored or leaking septum can introduce oxygen into the system.[5] Inlet liners can accumulate non-volatile residues from samples. It is good practice to replace the septum daily or after every 100-200 injections, and to inspect and replace the inlet liner regularly, especially when analyzing "dirty" samples.[2]
Q5: Can trimming the front of the column help with high bleed?
Trimming the first 0.5 to 1 meter from the inlet end of the column can sometimes restore performance if the high bleed is caused by contamination or damage localized to the front of the column.[5][18] However, if the bleed is due to widespread thermal or oxidative damage along the entire length of the column, trimming will only provide a temporary, if any, improvement.[5]
References
- Phenomenex. (2025, April 1).
- Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention.
- LCGC International. (2023, March 6). GC Column Killers!
- Restek Resource Hub. (2018, January 2). GC Troubleshooting—High GC Column Bleed.
- Agilent. (2022, August 23). Beware of GC Column Bleed.
- Restek Corporation. (2018, January 3). GC Troubleshooting—High GC Column Bleed. YouTube.
- SelectScience. New Low-Bleed Capillary GC Column for High Sensitivity Mass Spec.
- Thermo Fisher Scientific.
- Crawford Scientific. Gas Chromatography Problem Solving and Troubleshooting.
- Phenomenex. TROUBLESHOOTING GUIDE.
- Chrom Tech. Agilent Food, Flavor and Fragrances GC Columns.
- LCGC International. (2013, April 1). Troubleshooting GC Columns and Detectors.
- Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed.
- Element Lab Solutions. Low Bleed GC Columns.
- NIST. This compound. NIST Chemistry WebBook.
- Agilent. (2021, January 27). Stop the Bleed: Tips and Tricks on GC Column Bleed.
- GL Sciences. Ultra-Low Bleed.
- Gulf Bio Analytical. Low-bleed GC and GCMS Columns.
- NIST.
- NIST. This compound Notes. NIST Chemistry WebBook.
- The Good Scents Company. 2-butyl-3-methyl pyrazine.
- Sigma-Aldrich. Exactly Why is Low Bleed Important for Capillary Columns?
- Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed.
Sources
- 1. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 2. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. coleparmer.co.uk [coleparmer.co.uk]
- 8. coleparmer.com [coleparmer.com]
- 9. This compound [webbook.nist.gov]
- 10. Ultra-Low Bleed | Products | GL Sciences [glsciences.com]
- 11. GC Troubleshooting—High GC Column Bleed [discover.restek.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. selectscience.net [selectscience.net]
- 16. chromtech.com [chromtech.com]
- 17. Gulf Bio Analytical [gulfbioanalytical.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for Alkylpyrazine Synthesis
Welcome, researchers, scientists, and drug development professionals, to our dedicated resource for navigating the intricacies of alkylpyrazine synthesis. This guide is designed to serve as a virtual Senior Application Scientist, providing you with in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflows. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your research.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most common hurdles encountered during the synthesis of alkylpyrazines. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical, field-tested solutions.
Question 1: My alkylpyrazine synthesis is resulting in a disappointingly low yield. What are the likely culprits and how can I improve it?
Answer:
Low yields in alkylpyrazine synthesis are a frequent challenge, often stemming from a combination of factors. Classical synthesis methods, while foundational, are sometimes associated with harsh reaction conditions and modest outputs.[1] Let's break down the key areas to investigate:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. In gas-phase dehydrogenation reactions, for instance, temperatures below 300°C may lead to incomplete conversion and the formation of piperazine byproducts.[1] Conversely, exceeding 450°C can cause decomposition of the pyrazine ring itself.[1] For solution-phase reactions, a systematic temperature screen is crucial to find the optimal balance between reaction rate and product stability.
-
Incorrect Choice of Base or Catalyst: The nature and amount of the base or catalyst can dramatically influence the reaction outcome. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior efficacy compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).[1] Catalyst loading also requires careful optimization; an excessively high loading might not only be uneconomical but could also hinder scalability.[1]
-
Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities, such as aldol condensation products in denatured ethanol, can initiate unwanted side reactions, leading to a significant reduction in the yield of the desired alkylpyrazine.[1] Always use purified reagents and verify their purity before use.
-
Product Loss During Work-up and Purification: Alkylpyrazines can be volatile and may be lost during solvent removal or extraction. Multiple extractions with a suitable organic solvent are often necessary to ensure complete recovery from the aqueous reaction mixture.[1]
Troubleshooting Workflow for Low Yields:
Caption: A logical workflow for troubleshooting low yields in alkylpyrazine synthesis.
Question 2: My reaction mixture is turning dark, and I'm observing a multitude of unidentified byproducts by TLC/GC-MS. What's causing this and how can I achieve a cleaner reaction?
Answer:
A dark, complex reaction mixture is often indicative of polymerization or degradation reactions.[1] This can be caused by several factors:
-
Excessive Heat: As mentioned, high temperatures can lead to the decomposition of the pyrazine ring and other reactive intermediates.[1] Consider lowering the reaction temperature.
-
Air Sensitivity: Some intermediates in pyrazine synthesis are susceptible to air oxidation, which can trigger a cascade of side reactions and result in discoloration.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Aldol Condensation: If your starting materials or solvent contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to the formation of colored byproducts.[1] Ensure your reagents and solvents are free from such impurities.
Table 1: Troubleshooting Guide for Common Synthesis Problems
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Suboptimal temperature; Incorrect base/catalyst; Impure starting materials; Product loss during work-up. | Systematically screen reaction temperatures. Evaluate different bases and catalyst loadings.[1] Use purified reagents. Perform multiple extractions during work-up.[1] |
| Dark Reaction Mixture / Multiple Byproducts | Polymerization/degradation; Air oxidation of intermediates; Aldol condensation side reactions. | Lower the reaction temperature.[1] Conduct the reaction under an inert atmosphere.[1] Use high-purity, aldehyde/ketone-free solvents and reagents.[1] |
| No Desired Product Detected | Incorrect reaction conditions (temperature, pressure); Inactive catalyst; Poor quality of starting materials. | Verify the optimal temperature and pressure for your specific synthesis.[1] Ensure the catalyst is active and use the optimized loading.[1] Use fresh, purified starting materials. |
Question 3: I'm struggling with the purification of my final alkylpyrazine product. What are the best practices?
Answer:
Effective purification is critical for obtaining a high-purity alkylpyrazine. The choice of method depends on the physical properties of your product and the nature of the impurities.
-
Liquid-Liquid Extraction (LLE): For isolating pyrazines from an aqueous reaction mixture, LLE is a common first step. Multiple extractions with a suitable organic solvent like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate are often necessary.[2][3] It's important to note that the choice of solvent can impact which impurities are co-extracted. For instance, hexane is less likely to extract imidazole derivatives compared to MTBE or ethyl acetate.[2][3]
-
Distillation: If your alkylpyrazine is volatile, distillation can be an effective purification method, especially for separating it from non-volatile impurities like imidazoles.[2][3]
-
Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography is recommended. Silica gel is commonly used. A solvent system such as a hexane/ethyl acetate gradient can effectively separate different pyrazines and remove polar impurities like 4-methyl imidazole.[2][3] For aqueous distillates, a column packed with C18-bonded silica can also be employed.[2]
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of alkylpyrazines.
Q1: What are the most common synthetic routes to alkylpyrazines?
A1: Several classical methods are widely used:
-
Gutknecht Synthesis: This involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to pyrazines. The α-amino ketones are often generated in situ.[1]
-
Chichibabin Pyrazine Synthesis (Modified): This method involves the condensation of α-dicarbonyl compounds with 1,2-diamines.[4]
-
Synthesis from α-Halo Ketones: Reaction of an α-halo ketone with ammonia can generate an α-amino ketone, which then undergoes self-condensation and oxidation to the pyrazine.[1]
Q2: How can I characterize my synthesized alkylpyrazines?
A2: A combination of analytical techniques is typically used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile pyrazine derivatives.[5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile pyrazines, LC-MS/MS is a suitable alternative.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.
Q3: Are there "green" or biocatalytic approaches to alkylpyrazine synthesis?
A3: Yes, there is growing interest in more sustainable methods. Biotransformation using microorganisms or enzymes offers a greener alternative to traditional chemical synthesis.[8][9] For example, 2,3,5,6-tetramethylpyrazine can be produced through fermentation processes.[10][11][12] These methods often involve milder reaction conditions and can reduce the use of hazardous chemicals.[8]
Section 3: Experimental Protocols
Here, we provide a detailed, step-by-step methodology for a common alkylpyrazine synthesis.
Protocol: Synthesis of 2,3-Dimethyl-5-ethylpyrazine via a Modified Chichibabin-Type Condensation
This protocol is based on the condensation of a 1,2-diamine with an α-dicarbonyl compound.[4]
Materials:
-
Ethylenediamine
-
2,3-Butanedione
-
Suitable organic solvent (e.g., ethanol)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, charge the 2,3-butanedione.[4]
-
Diamine Addition: Slowly add ethylenediamine dropwise to the stirring solution of 2,3-butanedione. A molar ratio of approximately 1:1 to 1:1.2 (diamine to dione) is typical.[4] Exercise caution as this reaction can be exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux for a specified period (this will require optimization based on your specific substrates).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by a wash with brine.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[4]
-
Filter to remove the drying agent.
-
The crude product can be further purified by distillation or column chromatography.
-
Reaction Mechanism Overview:
Caption: A simplified mechanism for the Chichibabin-type pyrazine synthesis.
References
- Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode - Taylor & Francis. (URL: [Link])
- Tetramethylpyrazine - Wikipedia. (URL: [Link])
- Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5.
- A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials - PMC - PubMed Central. (URL: [Link])
- A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw M
- Overview on alkyl pyrazines. The most processed alkyl pyrazines 1–7....
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- CN105859642A - Tetramethylpyrazine extraction and purification method - Google P
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- Analytical methods for pyrazine detection | Download Scientific Diagram - ResearchG
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- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Addressing reproducibility issues in sensory analysis of pyrazines
An in-depth guide to navigating the complexities of pyrazine sensory analysis, designed for researchers, scientists, and drug development professionals. This technical support center provides expert-driven answers and protocols to enhance the reproducibility and reliability of your sensory data.
Introduction: The Pyrazine Reproducibility Challenge
Pyrazines are a class of potent, nitrogen-containing heterocyclic compounds that are pivotal to the aroma and flavor profiles of countless products, from foods like coffee and roasted peanuts to pharmaceuticals where they can be both desirable flavorants and unwanted off-notes.[1] Their extremely low odor detection thresholds mean that even trace amounts can have a significant sensory impact.[2] However, this potency is matched by the complexity of their sensory evaluation. Achieving reproducible results is a persistent challenge, turning the human sensory panel—our most sensitive instrument for flavor—into a significant source of variability.
This guide provides a structured approach to identifying sources of error, troubleshooting common issues, and implementing robust protocols to ensure your sensory data is both accurate and reproducible.
Section 1: Foundational FAQs: Understanding the Sources of Variability
This section addresses the fundamental principles governing pyrazine perception and the root causes of variability in sensory analysis.
Q1: Why is reproducibility such a major challenge in the sensory analysis of pyrazines?
Reproducibility is a significant hurdle because sensory analysis relies on human subjects, who are inherently more variable than analytical instruments.[3] The perception of pyrazines is influenced by a combination of factors:
-
Human Physiology: Genetic differences in olfactory receptors, an individual's physiological state (e.g., health, hunger), and age can alter odor perception.[4][5] For example, the olfactory receptor OR5K1 has been identified as being highly responsive to pyrazines, and variations in this receptor could affect sensitivity.[6][7]
-
Psychological Factors: A panelist's mood, motivation, and expectations can introduce bias. The interpretation and labeling of a smell are learned behaviors, leading to cognitive variability.[5][8]
-
Methodological Rigor: Unlike a calibrated instrument, a sensory panel requires constant training, monitoring, and motivation to perform consistently.[9][10] Minor deviations in sample preparation, presentation, or environmental conditions can lead to significant variations in results.
-
Chemical Complexity: The sensory character of a pyrazine is highly dependent on its concentration and the matrix in which it is presented.[6] An aroma described as "nutty" at a low concentration might become "roasty" or even "burnt" at a higher one. The food or drug matrix can also suppress or enhance volatility and perception.[2]
Q2: What are the primary sources of variability in sensory panel data?
Variability in sensory data can be systematically broken down into several key sources. Understanding these is the first step toward controlling them.
| Source of Variability | Description | Mitigation Strategies |
| Panelist | Inconsistent performance, physiological differences (e.g., acuity, adaptation), and psychological biases. | Rigorous screening, comprehensive training, performance monitoring, and use of reference standards.[10] |
| Sample | Inhomogeneity, degradation over time, inconsistent preparation, and variable serving temperatures. | Standardize preparation protocols, control temperature, and randomize presentation order.[8] |
| Methodology | Poorly defined sensory lexicon, inappropriate test method (e.g., discrimination vs. descriptive), and lack of panelist training on the specific method. | Use standardized methods (e.g., ASTM, ISO), develop a consensus lexicon, and conduct method-specific training.[7][11] |
| Environment | Distracting odors, noises, uncomfortable temperature or lighting in the testing area. | Use dedicated sensory booths with controlled air, lighting, and temperature.[7] |
A visual breakdown of these error sources is critical for experimental design.
Caption: Key sources of variability in sensory analysis.
Q3: How does the chemical matrix (e.g., water, food, drug formulation) impact pyrazine perception and reproducibility?
The chemical matrix has a profound effect on the sensory perception of pyrazines by altering their volatility and interaction with receptors. A pyrazine's odor threshold determined in water can be vastly different from its threshold in a complex food or pharmaceutical matrix.[1]
-
Volatility: In a high-fat matrix like peanut oil or a high-sugar formulation, the volatility of pyrazines can be suppressed, meaning a higher concentration is needed to produce the same aroma intensity as in a simpler aqueous solution.[1][12]
-
Binding and Masking: Other components in the matrix can bind to pyrazines, reducing the number of molecules available to interact with olfactory receptors. Strong competing aromas can also mask or alter the perception of the target pyrazine.
-
Taste Interactions: In a drug formulation, excipients can contribute their own taste (sweet, bitter) and mouthfeel, which can interact with and modify the perception of pyrazine flavor.
To ensure reproducibility, it is crucial to determine sensory thresholds and profiles in the specific matrix of the final product, not just in water or ethanol.[2]
Q4: What is the role of olfactory receptors, like OR5K1, and why does individual genetic variation matter?
The perception of an odor begins when a volatile molecule, like a pyrazine, binds to an olfactory receptor (OR) in the nasal cavity.[7] This triggers a signaling cascade that the brain interprets as a specific smell. Research has identified a specific receptor, OR5K1, as being highly responsive to several pyrazine compounds.[6][7]
Individual genetic variation is critical because the genes that code for our olfactory receptors are highly diverse among people. This means that some individuals may have a more or less functional version of the OR5K1 receptor, or different sets of other receptors that respond to pyrazines. This can lead to:
-
Varying Sensitivity: Some panelists may be able to detect pyrazines at much lower concentrations than others.
-
Qualitative Differences: Two panelists may perceive the exact same compound but describe it differently because their receptor activation patterns are not identical.
While you cannot change a panelist's genetics, you can account for this variability by screening panelists for their specific acuity to the pyrazines of interest and by using a large enough panel to ensure the results are representative.[10]
Section 2: Troubleshooting Guide: The Sensory Panel
The human element is the most challenging to control. This section focuses on common problems related to sensory panel management and performance.
Q5: Our panel's results are inconsistent from session to session. What are the likely causes and how do we fix it?
Session-to-session inconsistency is a classic sign of poor panel control. The most common causes are a lack of standardization and inadequate panel maintenance.
Troubleshooting Steps:
-
Review Your Reference Standards: Are you using fresh, well-defined reference standards in every session? Panelists need these anchors to calibrate their internal "ruler."[7] Without them, sensory drift is inevitable.[3]
-
Assess Panelist Motivation: Are panelists engaged? Performance can drop if sessions are monotonous or if they receive no feedback. Implement performance checks and provide feedback on their consistency.
-
Check Environmental Controls: Were there changes in the testing environment? A new cleaning product used in the building or even a change in weather affecting the HVAC system can introduce ambient odors.
-
Standardize Protocols: Ensure that sample preparation, serving temperature, and evaluation times are identical across all sessions. Use a detailed Standard Operating Procedure (SOP).
-
Conduct Refresher Training: A panel's skills degrade over time. Regular refresher training on the specific attributes and intensity scales for pyrazines is essential for maintaining calibration.[10][13]
Q6: Panelists are describing the same pyrazine with different terms (e.g., "nutty," "roasty," "bready"). How can we standardize our descriptive vocabulary (lexicon)?
This is a problem of semantics, not necessarily perception. A standardized lexicon is the cornerstone of reproducible descriptive analysis.[6][14] Without it, you are collecting ambiguous data. The goal is to create a consensus vocabulary where each term is linked to a specific, tangible chemical or physical reference.
Solution: Lexicon Development Session
-
Gather the Panel: Present a range of pyrazines and pyrazine-containing products.
-
Brainstorm Descriptors: Have panelists individually generate terms to describe the aromas they perceive.
-
Group and Define: As a group, cluster similar terms (e.g., "peanut," "hazelnut," "almond" might fall under "nutty").
-
Assign References: For each agreed-upon term, the group must select a physical reference standard that exemplifies it. For "roasted," this might be freshly ground coffee. For "earthy," it could be a solution of 2-sec-butyl-3-methoxypyrazine.[7]
-
Document and Train: Create a document that lists each attribute, its definition, and its corresponding reference standard. Use this document in all subsequent training and testing.
Q7: How do we identify and manage panelist fatigue or adaptation during a testing session?
Sensory fatigue, or adaptation, occurs when prolonged exposure to a stimulus decreases sensitivity. Pyrazines, being potent, can quickly cause adaptation.
Identification:
-
Monitor Data: Look for trends where intensity ratings consistently decrease for later samples in a session.
-
Ask Panelists: Encourage panelists to report when they feel their senses are becoming dull.
Management Strategies:
-
Limit Samples: Keep the number of samples per session low (typically 4-6).
-
Mandate Breaks: Enforce a mandatory rest period between samples (e.g., 2-5 minutes).
-
Provide Palate Cleansers: Use odor-free water, unsalted crackers, or sniffing a neutral substance (like their own skin) to "reset" the palate and olfactory system.[8]
-
Randomize Presentation: A randomized sample order ensures that fatigue effects are distributed evenly across all samples and not confounded with a specific product.[14]
Q8: What constitutes a "trained panel" and what are the essential steps for training them for pyrazine analysis?
A "trained panel" is a group of individuals who have been screened for sensory acuity and extensively trained to evaluate products consistently and objectively, much like a scientific instrument.[15] The European standard DIN EN ISO 8586:2014-05 provides a guide for this process.[9]
The training process is a structured progression from general concepts to specific applications.
Caption: Workflow for sensory panel training.
Section 3: Troubleshooting Guide: Experimental Design & Execution
Even with a well-trained panel, flawed experimental design can doom a study to irreproducibility. This section addresses common methodological errors.
Q9: We are getting highly variable odor/taste detection thresholds for the same pyrazine. What's wrong with our protocol?
High variability in threshold testing often points to issues in sample preparation or the psychophysical method being used. The ASTM E679 standard outlines a robust method for threshold determination.[11]
Common Errors & Solutions:
-
Concentration Spacing: If the dilution steps are too far apart, you will miss the true threshold. Use a logarithmic or geometric series of dilutions (e.g., a dilution factor of 2 or 3).[16]
-
Forced-Choice Method: Are you using a forced-choice method? The 3-Alternative Forced-Choice (3-AFC) method is standard. In it, panelists receive three samples (two are blanks, one contains the pyrazine) and must identify the "odd" one.[16] This minimizes guessing.
-
Blank Control: Is your "blank" truly neutral? The matrix (water, oil, etc.) must be completely free of the target pyrazine and any other interfering odors.
-
Ascending Series: Always present concentrations in an ascending order to prevent adaptation from higher concentrations, which would skew the results for lower ones.
Q10: How do I properly prepare and present pyrazine samples to minimize bias and variability?
Standardization in sample handling is non-negotiable for reproducibility.
Best Practices:
-
Vessels: Use identical, odor-free glass vessels (e.g., sniffing jars with Teflon-lined caps) for all samples.[7]
-
Volume and Temperature: Ensure the volume of the sample and its temperature are consistent for every panelist. Temperature significantly affects the volatility of pyrazines.
-
Coding: Samples must be labeled with random, three-digit codes to prevent panelists from identifying them.[8]
-
Randomization: The presentation order of samples must be randomized for each panelist to counterbalance order effects and minimize carryover effects.[14]
Q11: What are "dumping effects" or "context effects" and how can I design my experiment to avoid them?
Context effects occur when the perception of one sample is influenced by the samples evaluated immediately before it. A "dumping effect" is a specific type where, if a key attribute is missing from the scoresheet, panelists will "dump" that sensation's intensity rating onto another, related attribute, skewing the data.
Avoidance Strategies:
-
Thorough Lexicon: To prevent dumping, ensure your descriptive lexicon is comprehensive and captures all the key sensory attributes of the products being tested. This is achieved during lexicon development.[7]
-
Include "Warm-up" Samples: Before evaluating the test samples, give panelists a "warm-up" or reference sample to anchor their senses and acclimate them to the product category.
-
Randomize and Balance: A properly randomized and balanced presentation design ensures that context effects are distributed randomly across the data and do not systematically bias the results for any one sample.
Q12: My GC-Olfactometry (GC-O) results don't correlate well with our panel's perception of the whole sample. Why?
This is a common and important issue. Gas Chromatography-Olfactometry (GC-O) is a powerful tool for identifying which individual compounds in a mixture are odor-active.[17] However, it doesn't always predict the sensory experience of the complete sample for several reasons:
-
Synergistic/Suppressive Effects: The aroma of a mixture is not just the sum of its parts. Odorants can interact, where one compound enhances (synergy) or reduces (suppression) the perceived intensity of another. These interactions are lost when compounds are separated in the GC column.[18]
-
Matrix Effects: GC-O analyzes a volatile extract, which may not perfectly represent the release of aromas from the original complex matrix during consumption.
-
Concentration Differences: The concentration of an analyte reaching the GC-O sniffing port may not directly correspond to the concentration reaching the nose when smelling the whole product.
To bridge this gap, use recombination and omission studies. Create a model of your product using the key odorants identified by GC-O. Then, have the panel evaluate this model with and without certain pyrazines to confirm their actual contribution to the overall aroma profile.[18]
Section 4: Key Protocols for Enhancing Reproducibility
This section provides step-by-step methodologies for core sensory evaluation techniques essential for reliable pyrazine analysis.
Protocol 1: Establishing a Standardized Lexicon for Pyrazine Descriptors
Objective: To develop a consensus-based, unambiguous vocabulary for the descriptive analysis of pyrazines, with each term linked to a physical reference standard.[7]
Materials:
-
Trained sensory panel (8-12 members).
-
A selection of pyrazines at various concentrations (e.g., 2,5-dimethylpyrazine, 2-acetylpyrazine, 2-isobutyl-3-methoxypyrazine).
-
A variety of potential reference materials (e.g., roasted peanuts, cocoa powder, bell peppers, coffee grounds).
-
Odor-free sniffing jars, water, and palate cleansers.
Procedure:
-
Introduction: The panel leader explains the objective: to agree on a set of terms to describe pyrazine aromas.
-
Sample Presentation: Present the pyrazine samples one at a time to the panel.
-
Individual Term Generation: Each panelist individually sniffs the sample and writes down all the descriptive terms that come to mind.
-
Group Discussion & Clustering: The panel leader collects all terms and writes them on a whiteboard. The group discusses the terms, clustering synonyms (e.g., "bready," "biscuity," "cracker-like").
-
Term Selection & Definition: The panel agrees on a single term for each cluster. A clear, concise definition is written for each selected attribute.
-
Reference Selection: For each attribute, the panel is presented with several potential physical references. They must discuss and come to a consensus on the single best reference that exemplifies that attribute. For example, for the term "Earthy," the panel might select a specific concentration of 2-sec-butyl-3-methoxypyrazine in water.[7]
-
Finalization: The final lexicon, with attributes, definitions, and references, is compiled into a formal document. This document is used for all future panel training and testing.
Protocol 2: Determining Sensory Detection Thresholds using the 3-AFC Method
Objective: To determine the lowest concentration of a pyrazine that is reliably detectable by a sensory panel, using the 3-Alternative Forced-Choice (3-AFC) method as described in ASTM E679.[11][16]
Materials:
-
Screened and trained sensory panel (at least 15-20 members).
-
High-purity pyrazine standard.
-
Odor-free matrix (e.g., deionized water, neutral oil).
-
Volumetric flasks and pipettes for serial dilutions.
-
Coded, identical sniffing jars.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the pyrazine in the chosen matrix. The concentrations should be in ascending order, typically following a geometric progression (e.g., 0.01 ppb, 0.02 ppb, 0.04 ppb, etc.).
-
Test Presentation: For each concentration level, prepare multiple 3-AFC sets. Each set consists of three coded samples: two are blanks (matrix only), and one contains the pyrazine at that concentration. The position of the pyrazine sample within the set is randomized.
-
Panelist Evaluation: Present the sets to each panelist in ascending order of concentration. For each set, the panelist's task is to sniff all three samples and identify which one is different from the other two.
-
Data Collection: Record the panelist's selection for each set. The individual's threshold is typically calculated as the geometric mean of the last concentration they failed to identify correctly and the first concentration they identified correctly.
-
Group Threshold Calculation: The group's detection threshold is calculated from the distribution of individual thresholds, often as the concentration at which 50% of the panel can correctly detect the compound.
Protocol 3: Conducting Quantitative Descriptive Analysis (QDA®) for a Pyrazine Profile
Objective: To obtain a complete sensory profile of a product, quantifying the intensity of its key pyrazine-related attributes using a trained panel.[6][14]
Materials:
-
A highly trained descriptive panel (8-12 members) proficient with the pyrazine lexicon.
-
The product samples to be evaluated.
-
All reference standards corresponding to the lexicon attributes.
-
Unstructured line scales (e.g., 15-cm) anchored with "low" and "high."
-
Data collection software.
Procedure:
-
Refresher Session: Before evaluation, hold a brief session where the panel reviews the lexicon attributes and sniffs the corresponding reference standards to re-calibrate.
-
Sample Evaluation: Present the coded samples to the panelists monadically (one at a time) in a randomized order.
-
Intensity Rating: Panelists independently evaluate each sample and rate the intensity of each attribute from the lexicon on the line scale. For example, they would rate the intensity of "roasted," "nutty," and "earthy" notes.[7]
-
Data Collection: The ratings are converted to numerical data (e.g., by measuring the mark on the 15-cm line).
-
Data Analysis: The data is analyzed using statistical methods like Analysis of Variance (ANOVA) to determine if there are significant differences between products for each attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between products and attributes.[7] The results are often displayed in a spider plot for easy comparison.
Section 5: Data Interpretation & Validation
Q13: What are the best statistical methods to analyze sensory data and assess panel performance?
The choice of statistical method depends on the sensory test conducted.
-
For Discrimination Tests (e.g., 3-AFC): Binomial or Chi-squared tests are used to determine if the number of correct responses is statistically significant, indicating a perceptible difference.
-
For Descriptive Analysis (QDA): Analysis of Variance (ANOVA) is the primary tool. It is used to test for significant differences in the mean intensity ratings between products for each attribute. Post-hoc tests (e.g., Tukey's HSD) are used to determine which specific products differ. Multivariate techniques like Principal Component Analysis (PCA) are excellent for visualizing the overall sensory space and relationships between samples.[7]
-
Assessing Panel Performance: ANOVA can also be used to assess panelist performance by analyzing the panelist*product interaction term. A significant interaction may indicate that panelists are not using the scale in the same way, signaling a need for retraining.
Q14: How do I validate my sensory method to ensure it is robust and reproducible?
Method validation in sensory analysis ensures that your protocol is fit for its purpose.[19] Key validation steps include:
-
Demonstrating Panel Acuity: Show that the panel can successfully discriminate between samples known to be different.
-
Assessing Repeatability: Have the panel evaluate the same set of samples on two different occasions. The results should not be significantly different.
-
Assessing Reproducibility: If possible, have a different trained panel at another location evaluate the same samples using the same protocol. This is the ultimate test of a method's robustness.
-
Correlation with Instrumental Data: Where applicable, correlate sensory attributes with instrumental measurements (e.g., GC-MS quantification of a specific pyrazine) to provide an objective anchor for the sensory perception.[20]
References
- ASTM E253, Standard Terminology Relating to Sensory Evaluation of Materials and Products, ASTM International, West Conshohocken, PA, 2024. (www.astm.org)
- ASTM International. (n.d.). Committee E18 Sensory Evaluation.
- Intertek Inform. (2024). ASTM E 253 : 2024 Standard Terminology Relating to Sensory Evaluatio.
- DLG e.V. (2017). Panel training on odour and aroma perception for sensory analysis. DLG Experten report 01/2017.
- Wang, S., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
- Restek Corporation. (n.d.). Troubleshooting Guide.
- BRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation.
- Shibamoto, T. (1986). Odor Threshold of Some Pyrazines. ResearchGate.
- Volatile Analysis. (2015). Sensory Panel Training.
- DLG e.V. (2017). Practice guide for sensory panel training Part 1. DLG Expert report 07/2017.
- MDPI. (2024). Food Flavor Chemistry and Sensory Evaluation.
- Ferreira, V., et al. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. MDPI.
- Koehler, P. E., Mason, M. E., & Newell, J. A. (1969). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. ResearchGate.
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- Scilit. (n.d.). ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS.
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Validation & Comparative
A Comparative Sensory Analysis: 2-Butyl-3-methylpyrazine vs. 2-Isobutyl-3-methoxypyrazine
A Technical Guide for Researchers and Product Development Professionals
In the intricate world of flavor and aroma chemistry, pyrazines stand out as a class of potent heterocyclic compounds that significantly shape the sensory landscape of a vast array of food products, from roasted coffee and cocoa to fresh bell peppers and leafy greens. Among the myriad of pyrazine derivatives, 2-butyl-3-methylpyrazine and 2-isobutyl-3-methoxypyrazine offer a compelling study in how subtle structural modifications can dramatically alter sensory perception. This guide provides an in-depth, objective comparison of the sensory properties of these two influential pyrazines, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their application.
Introduction to the Analytes
This compound (FEMA No. 3133) is an alkylpyrazine typically associated with cooked, roasted, and nutty aromas. Its formation is often linked to Maillard reactions and Strecker degradation during the thermal processing of food, contributing characteristic savory notes to products like baked goods, roasted nuts, and cooked meats.[1][2]
2-Isobutyl-3-methoxypyrazine (IBMP; FEMA No. 3132) is a methoxypyrazine renowned for its intensely green and vegetative aroma, most notably the characteristic scent of green bell peppers.[3] Unlike its alkyl counterpart, IBMP is often found in raw vegetables and is a key aroma compound in certain grape varieties, such as Sauvignon Blanc, Cabernet Sauvignon, and Merlot, where it can be a desirable varietal characteristic or an indicator of grape immaturity.[4][5] It is also produced by certain bacteria, which can lead to it being an off-flavor in water and other beverages.[3]
Quantitative Sensory Data: A Tale of Two Potencies
The most striking difference between these two pyrazines lies in their sensory potency, as evidenced by their detection thresholds. The odor threshold is the lowest concentration of a substance that can be detected by the human olfactory system.
| Compound | Chemical Structure | Odor/Flavor Threshold (in water) | Predominant Sensory Descriptors |
| This compound | ~35 ppb (flavor) | Roasted, Nutty, Savory, Caramellic, Herbal[2] | |
| 2-Isobutyl-3-methoxypyrazine | ~0.002 ppb (odor) | Green Bell Pepper, Earthy, Herbaceous, Green Pea[4][6] |
Note: ppb = parts per billion. The significantly lower threshold of 2-isobutyl-3-methoxypyrazine highlights its extreme potency compared to this compound.
Qualitative Sensory Profiles and Applications
The divergent sensory characteristics of these two pyrazines dictate their distinct applications in the food and fragrance industries.
This compound imparts warm, savory, and roasted notes. Its flavor profile is complex and can be described as nutty, with caramellic and herbal undertones.[2] This makes it a valuable additive for enhancing the savory character of a wide range of products:
-
Baked Goods: It can lend a rich, roasted flavor to bread and cookies.[1]
-
Nut-Based Products: It is used to intensify the nutty aroma of various nut products.[1]
-
Savory Flavors: It contributes to authentic nutty and savory notes in various food and beverage applications.[2]
2-Isobutyl-3-methoxypyrazine (IBMP) , on the other hand, is the quintessential "green" aroma compound. Its profile is dominated by the unmistakable scent of green bell pepper, complemented by earthy, herbaceous, and green pea notes.[3][7] Its high potency means it is used in trace amounts to:
-
Enhance Vegetable Flavors: It is a key component in creating authentic green vegetable flavors.
-
Wine and Spirits: It contributes to the characteristic "green" notes in certain wines and can be used in the formulation of spirits.[5]
-
Fragrance: In perfumery, it adds a natural, green, and earthy nuance to complex fragrances.[8]
The presence of IBMP can be a double-edged sword in winemaking. At low concentrations, it contributes to the complexity and varietal character of wines like Sauvignon Blanc.[5] However, at higher concentrations, it can be perceived as a fault, indicating the use of under-ripe grapes.[5]
Experimental Protocols for Sensory Evaluation
To objectively and reliably characterize the sensory properties of pyrazines, rigorous and standardized methodologies are essential. The following protocols outline key experimental approaches.
Protocol 1: Quantitative Descriptive Analysis (QDA)
QDA is a comprehensive sensory method used to identify, describe, and quantify the sensory attributes of a product.[9]
Objective: To develop a detailed sensory profile of a product containing either this compound or 2-isobutyl-3-methoxypyrazine and to quantify the intensity of their characteristic attributes.
Materials:
-
Trained descriptive analysis panel (8-12 members)
-
Product samples to be evaluated
-
Reference standards of this compound and 2-isobutyl-3-methoxypyrazine at known, supra-threshold concentrations
-
Unstructured line scales (e.g., 15 cm) anchored with terms like "low intensity" and "high intensity"
-
Sensory evaluation software for data collection
Procedure:
-
Panelist Training:
-
Familiarize panelists with the characteristic aromas of both pyrazines using reference standards.
-
Develop a consensus lexicon of descriptive terms for the aroma and taste attributes of each compound.
-
Train panelists to rate the intensity of each attribute on the unstructured line scale, using the reference standards to anchor the scale.
-
-
Sample Evaluation:
-
Present samples monadically in a randomized and blind-coded fashion to the panelists in individual sensory booths.
-
Panelists independently evaluate each sample and rate the intensity of each sensory attribute on the provided line scale.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
-
Utilize Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.
-
The results are often presented in the form of spider or radar plots for easy comparison of the sensory profiles.
-
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Protocol 2: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.[10][11]
Objective: To identify the specific aroma compounds, including the target pyrazines, that contribute to the overall aroma of a sample and to characterize their odor quality.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port
-
Appropriate GC column for volatile compound separation
-
Trained sensory assessors
-
Sample containing the pyrazine(s) of interest
-
Reference standards of the pyrazines
Procedure:
-
Sample Preparation:
-
Extract the volatile compounds from the sample using a suitable technique, such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
-
GC-MS-O Analysis:
-
Inject the extracted volatiles into the GC-MS-O system.
-
As the compounds elute from the GC column, the effluent is split between the mass spectrometer detector and the olfactometry port.
-
A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and a description of any detected odor.
-
Simultaneously, the mass spectrometer records the mass spectrum of each eluting compound.
-
-
Data Analysis:
-
Correlate the retention times of the detected odors with the retention times of the peaks in the chromatogram.
-
Identify the compounds responsible for the odors by comparing their mass spectra with a library of known compounds and by matching their retention times and odor descriptors with those of the reference standards.
-
The intensity of the odors can be assessed using dilution-to-threshold methods, such as Aroma Extract Dilution Analysis (AEDA).
-
Structural Basis for Sensory Differences
The profound differences in the sensory properties of this compound and 2-isobutyl-3-methoxypyrazine can be attributed to the specific substituent groups on the pyrazine ring.
The sensory perception of pyrazines is initiated by their interaction with specific olfactory receptors in the nasal epithelium. The shape, size, and electronic properties of the molecule determine how well it fits into the binding pocket of a particular receptor, which in turn dictates the perceived aroma.
-
Alkylpyrazines , such as this compound, generally possess nutty, roasted, and earthy aromas. The length and branching of the alkyl chains influence the specific odor character.
-
Methoxypyrazines , like IBMP, are characterized by their potent green and vegetative notes. The presence of the methoxy group is crucial for this characteristic aroma and for the extremely low odor thresholds of these compounds.
Caption: Relationship between pyrazine structure and sensory perception.
Conclusion
This compound and 2-isobutyl-3-methoxypyrazine, while both members of the pyrazine family, exhibit remarkably different sensory properties due to their distinct chemical structures. The former provides desirable roasted and nutty notes essential for many cooked food flavors, while the latter is responsible for the potent green aroma characteristic of certain fresh vegetables and wines. A thorough understanding of their individual sensory profiles, potencies, and the analytical methods for their characterization is paramount for their effective application in food and fragrance development, quality control, and scientific research. This guide provides a foundational framework for professionals to navigate the sensory nuances of these impactful flavor compounds.
References
- BAISIFU. (n.d.). 2-Butyl-3-methyl pyrazine. Food Flavor.
- GenTech Scientific. (2021, January 27). Gas Chromatography Olfactometry in Food Flavor Analysis.
- D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis.
- van Ruth, S. M. (2001). Methods for gas chromatography-olfactometry: a review. Biomolecular engineering, 17(4-5), 121–128.
- Sanches, A. G., & Bragagnolo, N. (2017). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Foods, 6(12), 107.
- D'Acampora Zellner, B., Lo Presti, M., Dugo, P., Dugo, G., & Mondello, L. (2007). Gas chromatography–olfactometry in food flavour analysis. Flavour and Fragrance Journal, 22(5), 347-363.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind the Scent: Exploring Pyrazine Derivatives and 2-Isobutyl-3-Methylpyrazine.
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- Li, H., Liu, F., & Tao, Y. (2021). Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. Foods, 10(6), 1222.
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- Seifert, R. M., Buttery, R. G., Guadagni, D. G., Black, D. R., & Harris, J. G. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 18(2), 246–249.
- Gu, C., Jia, W., Duan, C., & Pan, Q. (2021). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Molecules, 26(11), 3169.
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A Senior Application Scientist's Guide to Cross-Laboratory Validation of Pyrazine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and food science, the accurate quantification of pyrazine derivatives is paramount. These heterocyclic aromatic compounds are not only crucial components of flavor and aroma profiles in food products but are also integral structural motifs in many pharmaceutical agents.[1][2] Consequently, the reliability and consistency of analytical methods used for their quantification are of utmost importance. When analytical methods are transferred between laboratories, a rigorous cross-validation process is essential to ensure that the data generated is comparable and reliable, regardless of the testing site.[3][4]
This guide provides an in-depth comparison of two widely used analytical techniques for pyrazine quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—within the framework of a cross-laboratory validation study. As a senior application scientist, my aim is to not only present the "how" but, more critically, the "why" behind the experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations set forth by bodies like the FDA and the International Council for Harmonisation (ICH).[5][6][7]
The Imperative of Cross-Laboratory Validation
The transfer of an analytical method between laboratories is a common yet critical process in both drug development and multi-site manufacturing quality control.[4] Cross-validation, also known as inter-laboratory validation, serves to demonstrate that a validated analytical procedure can produce consistent and reliable results irrespective of the laboratory, personnel, or instrumentation.[3][8] This process is a cornerstone of data integrity and is mandated by regulatory agencies to ensure that data submitted from different sites is comparable.[9]
The primary objectives of a cross-laboratory validation study are to assess the method's reproducibility and establish that different laboratories can achieve comparable results within predefined acceptance criteria.[10] This involves a systematic comparison of analytical performance characteristics, including:
-
Accuracy: The closeness of agreement between the measured value and the true value.
-
Precision: The degree of scatter between a series of measurements, further broken down into:
-
Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval of time.[11][12]
-
Intermediate Precision: Precision within a single laboratory, but with variations such as different days, analysts, or equipment.[12]
-
Reproducibility (Inter-laboratory Precision): Precision between different laboratories.[11]
-
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Designing the Cross-Laboratory Validation Study
A well-designed cross-laboratory study is fundamental to a successful method transfer. The design should be comprehensive enough to challenge the method's robustness and provide statistically meaningful data. The following workflow outlines the key stages of a typical cross-laboratory validation study.
Caption: Workflow for a cross-laboratory validation study.
Comparative Analysis of Pyrazine Quantification Methods
The choice between GC-MS and LC-MS/MS for pyrazine quantification often depends on the specific pyrazine derivatives of interest, the sample matrix, and the required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds.[14] Pyrazines, being generally volatile, are well-suited for GC-MS analysis.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for less volatile or thermally labile compounds.[15][16] It has been successfully applied to the quantification of pyrazines in various matrices.[17]
The following diagram provides a high-level comparison of the two techniques for pyrazine analysis.
Caption: Comparison of GC-MS and LC-MS/MS for pyrazine analysis.
Experimental Protocols
To ensure a robust cross-laboratory validation, detailed and standardized experimental protocols are essential. The following are example protocols for the quantification of a model pyrazine compound (e.g., 2,3,5-trimethylpyrazine) in a biological matrix (e.g., human plasma).
Protocol 1: GC-MS Quantification of 2,3,5-Trimethylpyrazine
1. Sample Preparation (Solid-Phase Microextraction - SPME)
-
To 1 mL of plasma in a headspace vial, add an internal standard (e.g., deuterated 2,3,5-trimethylpyrazine).
-
Equilibrate the sample at 60°C for 10 minutes.
-
Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for 30 minutes.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
2. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C (splitless mode).
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target pyrazine and internal standard.
-
Protocol 2: LC-MS/MS Quantification of 2,3,5-Trimethylpyrazine
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Triple Quadrupole.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor-product ion transitions of the target pyrazine and internal standard.
-
Data Presentation and Interpretation
The data generated from the cross-laboratory study should be compiled and presented in a clear and concise manner to facilitate comparison and interpretation. Tables are an effective way to summarize the quantitative performance data from each participating laboratory.
Table 1: Cross-Laboratory Comparison of Accuracy (% Bias)
| Laboratory | GC-MS Method (% Bias) | LC-MS/MS Method (% Bias) |
| Lab A | -2.5 | 1.8 |
| Lab B | 3.1 | -0.9 |
| Lab C | -1.8 | 2.3 |
| Mean | -0.4 | 1.1 |
| Acceptance Criteria | ±15% | ±15% |
Table 2: Cross-Laboratory Comparison of Precision (% RSD)
| Laboratory | GC-MS Method (% RSD) | LC-MS/MS Method (% RSD) |
| Lab A | 4.2 | 3.5 |
| Lab B | 5.1 | 4.0 |
| Lab C | 4.8 | 3.8 |
| Overall Reproducibility (% RSD) | 4.7 | 3.8 |
| Acceptance Criteria | ≤15% | ≤15% |
Table 3: Comparison of Linearity, LOD, and LOQ
| Parameter | GC-MS Method | LC-MS/MS Method |
| Linearity (r²) | >0.995 | >0.998 |
| LOD (ng/mL) | 0.5 | 0.1 |
| LOQ (ng/mL) | 1.5 | 0.3 |
Interpretation of Results:
The hypothetical data presented in the tables suggest that both the GC-MS and LC-MS/MS methods for pyrazine quantification are accurate and precise across the three participating laboratories, with all results falling well within the pre-established acceptance criteria of ±15% for accuracy and ≤15% for precision, which are common benchmarks in bioanalytical method validation.[18][19] The LC-MS/MS method demonstrates superior sensitivity with lower LOD and LOQ values, which could be a critical factor when analyzing samples with very low pyrazine concentrations. The linearity of both methods is excellent.
Conclusion and Recommendations
This guide has outlined the critical aspects of designing and executing a cross-laboratory validation study for pyrazine quantification methods. Both GC-MS and LC-MS/MS have demonstrated their utility for this application.
-
GC-MS is a reliable and robust technique, particularly for volatile pyrazines, and may be less susceptible to matrix effects.
-
LC-MS/MS offers superior sensitivity and is well-suited for high-throughput analysis, though careful management of potential matrix effects is crucial.
The successful cross-validation of these methods provides a high degree of confidence in the reliability and comparability of data generated across different laboratories. The choice of method will ultimately depend on the specific requirements of the study, including the target pyrazine, the sample matrix, and the desired level of sensitivity. It is imperative that a comprehensive validation protocol is established and followed by all participating laboratories to ensure the integrity of the results.
References
- U.S. Food and Drug Administration.
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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- AOAC INTERNATIONAL. AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. [Link]
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- U.S. Food and Drug Administration.
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A Senior Application Scientist's Guide to Selecting the Optimal SPME Fiber for Pyrazine Extraction
Welcome to an in-depth comparative guide for researchers, scientists, and drug development professionals navigating the critical choice of Solid Phase Microextraction (SPME) fibers for the analysis of pyrazines. Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are pivotal to the flavor and aroma profiles of a vast array of cooked and roasted foods, including coffee, cocoa, and baked goods.[1] Their accurate and reproducible quantification is paramount for quality control, flavor profiling, and new product development. This guide provides an objective comparison of commercially available SPME fibers, supported by experimental data, to empower you in making an informed decision for your analytical needs.
The Crucial Role of SPME in Pyrazine Analysis
Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that has been widely adopted for the analysis of volatile and semi-volatile organic compounds like pyrazines.[2] The core of the technique lies in the partitioning of analytes from the sample matrix (or its headspace) onto a polymer-coated fused silica fiber. The selection of the appropriate fiber coating is arguably the most critical parameter influencing the extraction efficiency and, consequently, the overall analytical performance.
The choice of fiber dictates the selectivity and sensitivity of the extraction. A suboptimal fiber can lead to poor recovery of target pyrazines, non-reproducible results, and a skewed representation of the sample's true aroma profile. Therefore, understanding the physicochemical properties of different fiber coatings and their interactions with pyrazines is fundamental to developing a robust analytical method.
Comparing the Workhorses: A Head-to-Head Analysis of SPME Fibers for Pyrazine Extraction
The efficacy of an SPME fiber is determined by its ability to efficiently extract and then desorb the target analytes. For pyrazines, which encompass a range of volatilities and polarities, the choice of fiber coating is not always straightforward. Below, we compare the performance of commonly used SPME fibers for pyrazine extraction, supported by findings from various studies.
A pivotal study in the Journal of Chromatography A and other application-focused research consistently demonstrates that combination fibers, particularly those incorporating Divinylbenzene (DVB) and Carboxen (CAR) with a Polydimethylsiloxane (PDMS) backbone, offer the most comprehensive extraction for a wide range of pyrazines.[3][4][5]
| SPME Fiber Coating | Composition | Polarity | Key Characteristics & Performance for Pyrazines |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane | Bipolar | Excellent, often the top performer. This tri-phase fiber combines the properties of three different materials, providing a broad range of extraction capabilities. The DVB provides a porous structure for trapping larger analytes, the CAR has micropores ideal for small volatile compounds, and the PDMS backbone offers a non-polar phase. This combination makes it highly effective for a wide spectrum of pyrazines with varying molecular weights and polarities.[3][4][5][6][7] It consistently shows the maximum volatile extraction efficiency in comparative studies.[3][4] |
| CAR/PDMS | Carboxen/Polydimethylsiloxane | Bipolar | Very Good. This fiber is particularly effective for very volatile and low molecular weight compounds due to the strong adsorptive properties of Carboxen.[8] It has been shown to be the most sensitive fiber for detecting pyrazines in some matrices.[9] |
| PDMS/DVB | Polydimethylsiloxane/Divinylbenzene | Bipolar | Good. This fiber is a versatile choice, effective for a range of volatile and semi-volatile compounds. The DVB component enhances the extraction of aromatic compounds like pyrazines compared to a PDMS-only fiber.[10] It is also suitable for more volatile polar analytes due to faster release.[11][12] |
| PA (Polyacrylate) | Polyacrylate | Polar | Moderate. Being a polar fiber, PA is generally more suited for the extraction of polar analytes. While some pyrazines possess a degree of polarity, studies have shown that PA fibers generally exhibit poorer performance for a broad range of pyrazines compared to the combination fibers.[5] |
| PDMS | Polydimethylsiloxane | Non-polar | Limited. This non-polar fiber is most effective for non-polar analytes. While it can extract some less polar pyrazines, its overall efficiency for the diverse range of pyrazines found in food and flavor samples is generally lower than that of the bipolar combination fibers.[5] |
Key Takeaway: For a comprehensive pyrazine analysis, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is the recommended starting point and often the optimal choice. Its multi-component nature allows for the effective extraction of a broad range of pyrazines, from the more volatile to the semi-volatile, and across different polarities.
The Next Generation: SPME-Arrow for Enhanced Performance
Recent advancements in SPME technology have led to the development of the SPME-Arrow system. These devices feature a larger fiber diameter and a greater volume of extraction phase compared to traditional SPME fibers. This increased capacity translates to a higher extraction efficiency and improved sensitivity, which can be particularly advantageous for trace-level analysis of pyrazines.[5][13] Studies have shown that SPME-Arrow is more suitable for multiple headspace extractions (MHS-SPME) and can provide better reproducibility.[5]
Experimental Protocol: A Validated Headspace-SPME-GC-MS Method for Pyrazine Analysis
This protocol provides a robust starting point for the analysis of pyrazines in a food matrix (e.g., roasted coffee beans). The causality behind each step is explained to ensure a self-validating system.
Objective: To extract, separate, and identify volatile and semi-volatile pyrazines from a solid food matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
SPME Fiber Holder (Manual or Autosampler)
-
Recommended SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Analytical balance
-
Grinder (for solid samples)
-
Heater/stirrer or a thermostatted autosampler
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: To increase the surface area of the sample and promote the release of volatile pyrazines into the headspace.
-
Procedure: Grind a representative sample of roasted coffee beans into a fine, homogeneous powder. Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial. For liquid samples, an appropriate volume should be used directly or after dilution.[1]
-
-
Internal Standard Addition (Optional but Recommended):
-
Rationale: To improve the accuracy and precision of quantification by correcting for variations in extraction and injection.
-
Procedure: Add a known amount of a suitable internal standard (e.g., a deuterated pyrazine derivative like 2-methyl-d3-pyrazine) to each sample vial.[1]
-
-
Vial Sealing and Equilibration:
-
Rationale: To allow the volatile pyrazines to partition from the sample matrix into the headspace, reaching a state of equilibrium. The temperature is elevated to increase the vapor pressure of the analytes.
-
Procedure: Immediately seal the vial with a magnetic screw cap. Place the vial in a heating block or the autosampler's incubator set at 60°C for an equilibration time of 20 minutes.
-
-
Headspace SPME Extraction:
-
Rationale: The SPME fiber is exposed to the equilibrated headspace, allowing the pyrazines to adsorb onto the fiber coating. The extraction time is a critical parameter that needs to be optimized for maximum sensitivity.
-
Procedure: After equilibration, expose the DVB/CAR/PDMS fiber to the headspace of the vial for an extraction time of 30 minutes at 60°C.
-
-
Desorption and GC-MS Analysis:
-
Rationale: The trapped pyrazines are thermally desorbed from the SPME fiber in the hot GC injection port and transferred to the analytical column for separation and subsequent detection by the mass spectrometer.
-
Procedure: Immediately after extraction, insert the SPME fiber into the GC injection port, which is set to a temperature of 250°C. Desorb the analytes for 5 minutes in splitless mode to ensure complete transfer to the column. The separated compounds are then identified and quantified by the mass spectrometer.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental workflow and the logical steps involved in selecting an appropriate SPME fiber, the following diagrams are provided.
Caption: A typical experimental workflow for pyrazine analysis using Headspace-SPME-GC-MS.
Caption: A decision tree for selecting the optimal SPME fiber for pyrazine analysis.
Conclusion and Future Perspectives
The selection of the appropriate SPME fiber is a cornerstone of successful pyrazine analysis. For a comprehensive and robust extraction of a wide array of pyrazines, the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber consistently demonstrates superior performance. Its ability to effectively trap both volatile and semi-volatile compounds across a range of polarities makes it an invaluable tool for flavor and aroma research. The emergence of SPME-Arrow technology offers a promising avenue for achieving even greater sensitivity and extraction efficiency.
As with any analytical method, the optimization of extraction parameters such as time and temperature remains crucial and should be tailored to the specific sample matrix and target pyrazines. This guide, grounded in scientific literature and practical expertise, aims to provide a solid foundation for your method development and to facilitate the acquisition of accurate and reproducible data in your pyrazine analysis endeavors.
References
- Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
- Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. [Link]
- Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI. [Link]
- C146-E424A Smart SPME Fibers and Arrow Selection Guide. Shimadzu. [Link]
- Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves. MDPI. [Link]
- Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. PubMed. [Link]
- (PDF) Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
- Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction.
- Comparison of extraction performance of different SPME fibers for selected urinary biomarkers.
- Solid Phase Microextraction.
- Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. NIH. [Link]
- The number of pyrazines that met the following conditions: (A) R² > 0.75; (B) 0.4 < β < 0.95, using solid phase microextraction (SPME).
- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. [Link]
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- Pyrazines in Foods.
- (a) The comparison of fibers PDMS, PA, DVB/CAR/PDMS; (b) The comparison of extraction temperatures at 30℃, 40℃, 50℃, 60 and 80.
- Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
- Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]
- Polymer Sorbent Materials For The Extraction Of Organic Compounds. -ORCA. [Link]
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]
- Dynamic solid phase microextraction (SPME) of atrazine at PDMS and PA coated fibers.
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A Comprehensive Guide to the Sensory Panel Validation of 2-Butyl-3-methylpyrazine as a Standard for Nutty and Roasted Aromas
For researchers, scientists, and professionals in drug and food development, the ability to accurately and reproducibly describe and quantify sensory attributes is paramount. The selection of appropriate chemical standards for sensory panels is a critical step in ensuring the validity and consistency of these evaluations. This guide provides an in-depth technical comparison and validation protocol for 2-butyl-3-methylpyrazine as a sensory standard for nutty, roasted, and cocoa-like aromas.
Introduction: The Need for a Reliable "Roasted" Standard
The Maillard reaction and Strecker degradation are fundamental chemical processes that generate a vast array of flavor compounds in cooked, roasted, and baked goods. Among these, pyrazines are a class of heterocyclic nitrogen-containing compounds renowned for their potent nutty, roasted, and toasted aromas. The accurate characterization of these notes is crucial in product development, quality control, and shelf-life studies.
This compound (CAS No. 15987-00-5) is a key pyrazine derivative identified in foods such as cocoa and coffee.[1] Its distinct aroma profile positions it as a strong candidate for a reference standard in sensory analysis. However, before its adoption, a rigorous validation process is essential to establish its stability, reproducibility, and effectiveness in training and calibrating a sensory panel.
Sensory Profile of this compound and a Comparison with Alternatives
This compound is primarily characterized by its nutty and roasted aroma profile. Sensory panels have also described it with notes of cocoa and, in some contexts, a licorice-like character.[1] To understand its suitability as a standard, it is crucial to compare it with other commonly occurring pyrazines that contribute to similar sensory profiles.
| Compound | CAS Number | Predominant Sensory Descriptors | Reported Odor Threshold (in water) | Key Applications & Nuances |
| This compound | 15987-00-5 | Nutty, Roasted, Cocoa, Licorice[1] | Not widely reported, but pyrazines generally have low thresholds. | Broadly applicable for general "roasted" and "nutty" notes. The licorice nuance may need to be considered depending on the application. |
| 2-Isobutyl-3-methoxypyrazine | 24683-00-9 | Green Bell Pepper, Earthy, Herbaceous | 1-2 ng/L[2] | A key standard for "green" or "vegetative" notes, often considered an off-flavor in some products but characteristic in others (e.g., Sauvignon Blanc wine). |
| 2,3,5-Trimethylpyrazine | 14667-55-1 | Roasted, Nutty, Earthy, Baked Potato | ~100 µg/L | A versatile standard for a range of roasted and earthy notes.[3] |
| 2-Ethyl-3,5-dimethylpyrazine | 13360-65-1 | Roasted, Nutty, Cocoa, Coffee | 0.04 ppb (in air)[2] | Imparts a strong, complex roasted character, often used in coffee and chocolate flavor models. |
| 2,5-Dimethylpyrazine | 123-32-0 | Roasted Peanut, Chocolate | 35 ppb (in air)[2] | Provides a distinct roasted peanut and chocolate profile. |
Key Insights from the Comparison:
-
Specificity: While many pyrazines share a "nutty" and "roasted" character, the specific substitutions on the pyrazine ring create distinct nuances. For example, 2,5-dimethylpyrazine is strongly associated with peanuts, while 2-ethyl-3,5-dimethylpyrazine leans more towards coffee.
-
Potency: The odor thresholds of pyrazines vary significantly, with methoxypyrazines like 2-isobutyl-3-methoxypyrazine being exceptionally potent. This has implications for the concentration ranges used in preparing standards.
-
Application-driven Choice: The selection of a standard should be driven by the specific sensory attributes being evaluated. For a general "roasted" or "nutty" character, this compound offers a good starting point. However, for more specific notes like "green bell pepper" or "roasted peanut," other pyrazines may be more appropriate.
Validation Protocol for this compound as a Sensory Standard
The validation of a chemical as a sensory standard is a multi-faceted process that ensures its reliability and fitness for purpose. This protocol is synthesized from best practices in both chemical method validation and sensory science.[4][5][6]
Purity and Characterization
The first step is to ensure the chemical purity of the this compound to be used as a standard.
Experimental Protocol:
-
Procurement: Obtain this compound from a reputable supplier with a certificate of analysis indicating a purity of ≥98%.
-
Identity Confirmation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the identity and purity of the compound. The resulting mass spectrum should be compared against a reference library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
-
Documentation: Maintain detailed records of the supplier, lot number, certificate of analysis, and all analytical data.
Stability and Shelf-Life Assessment
A reliable sensory standard must be stable under defined storage conditions.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or propylene glycol) at a known concentration.
-
Storage Conditions: Aliquot the stock solution into amber glass vials with Teflon-lined caps and store them under different conditions (e.g., refrigerated at 2-8°C, room temperature at ~20°C, and an accelerated condition at 40°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 0, 1, 3, 6, 12, and 24 months), analyze the concentration and purity of the stored solutions using a validated GC-FID or GC-MS method. According to the European Food Safety Authority (EFSA), pyrazine derivatives are expected to have a shelf-life of at least 24 months when stored in closed containers under recommended conditions.[7]
-
Sensory Stability: At each time point, a small group of trained panelists should evaluate the aroma of the stored standards to ensure there is no significant change in the perceived sensory profile.
-
Establish Shelf-Life: Based on the analytical and sensory data, establish a clear shelf-life and recommended storage conditions for the standard solutions.
Caption: Workflow for the validation of a sensory standard.
Sensory Panel Training and Calibration
The training of the sensory panel is crucial for the successful implementation of the standard.
Experimental Protocol:
-
Panelist Selection: Recruit panelists based on their sensory acuity, ability to describe aromas, and availability.
-
Lexicon Development: In initial sessions, present the panelists with a solution of this compound and facilitate a discussion to generate a consensus lexicon of descriptive terms (e.g., "nutty," "roasted," "cocoa," "earthy").[8]
-
Intensity Scaling: Train the panelists to rate the intensity of each descriptor on a standardized scale (e.g., a 15-point numerical scale or a line scale).
-
Reference Anchoring: Provide the panelists with other reference standards for related aromas to help them anchor their perceptions. For example, provide roasted almonds for "nutty" and unsweetened cocoa powder for "cocoa."
-
Calibration: Regularly present the this compound standard to the panel to ensure consistent use of the lexicon and intensity scales over time.
Performance Validation
The final step is to validate the performance of the sensory panel using the new standard.
Experimental Protocol:
-
Repeatability and Reproducibility:
-
Repeatability: Have each panelist evaluate the same standard solution multiple times within a session and across different sessions to assess intra-individual consistency.
-
Reproducibility: Compare the results from different panelists to assess inter-individual consistency. The panel's results should be repeatable and show a high degree of agreement among assessors.[6]
-
-
Discriminative Ability: Present the panel with a series of samples containing varying concentrations of this compound to ensure they can reliably discriminate between different intensity levels.
-
Inter-Laboratory Comparison (Optional but Recommended): To establish the standard's robustness, conduct a collaborative study with another trained sensory panel at a different location. This will help to ensure that the sensory profile is not unique to a single panel.
Caption: Key aspects of sensory panel performance validation.
Application in Different Matrices and Potential Challenges
The sensory perception of a flavor compound can be significantly influenced by the product matrix.[9] When using this compound as a standard, it is important to consider the following:
-
High-Fat Matrices: In products with a high-fat content, the volatility and release of pyrazines can be altered, potentially leading to a suppressed aroma intensity. It may be necessary to use higher concentrations of the standard in these applications.
-
Aqueous Systems: In beverages and other aqueous systems, this compound is more volatile, and its aroma will be more readily perceived.
-
Complex Formulations: In pharmaceutical formulations, the presence of other excipients can interact with the pyrazine, potentially masking or altering its aroma profile.
It is recommended to validate the use of the standard in a matrix that is as close as possible to the product being evaluated.
Conclusion
This compound is a valuable candidate for a sensory standard for nutty and roasted aromas. Its distinct sensory profile and its presence in key food products make it a relevant and useful tool for sensory panels. However, its adoption as a standard requires a rigorous validation process that encompasses chemical purity, stability, and comprehensive sensory panel training and performance validation. By following the detailed protocols outlined in this guide, researchers and scientists can confidently establish this compound as a reliable and reproducible sensory standard, leading to more accurate and consistent sensory evaluations in their product development and quality control programs.
References
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- EFSA FEEDAP Panel (EFSA Panel on Additives and Products or Substances used in Animal Feed). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04701. [Link]
- Drake, M. A., & Civille, G. V. (2025).
- BenchChem. (2025). Application of 2-Sec-butyl-3-methoxypyrazine in Sensory Analysis Panels.
- Food and Agriculture Organization of the United Nations. (n.d.).
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A Comparative Guide to Pyrazine Formation in Different Roasting Conditions for Food and Flavor Scientists
This guide provides an in-depth comparative analysis of pyrazine formation, a critical class of aroma compounds responsible for the desirable "roasted" and "nutty" notes in many food products. We will explore the fundamental chemistry and dissect how key process parameters—temperature, time, pH, and precursor availability—can be manipulated to control the pyrazine profile. This document is intended for researchers, scientists, and development professionals seeking to understand and optimize flavor generation in thermally processed foods.
Section 1: The Maillard Reaction - The Heart of Pyrazine Formation
Pyrazines are nitrogen-containing heterocyclic compounds that are hallmarks of roasted, baked, and toasted foods, including coffee, cocoa, nuts, and meats.[1][2] Their formation is primarily a result of the Maillard reaction, a complex cascade of non-enzymatic browning reactions that occurs between the amino group of amino acids (or peptides) and the carbonyl group of reducing sugars under thermal processing.[3][4]
The reaction initiates with the condensation of a sugar and an amino acid, leading to the formation of an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product.[5] Subsequent degradation of these intermediates yields highly reactive α-dicarbonyl compounds. These dicarbonyls then undergo Strecker degradation with other amino acids to produce α-aminoketones. The crucial step for pyrazine formation is the self-condensation of two α-aminoketone molecules to form a dihydropyrazine intermediate, which is then oxidized to the stable, aromatic pyrazine.[6] The specific substituents on the pyrazine ring are determined by the nature of the original amino acid and sugar precursors, leading to a wide array of pyrazine derivatives, each with a unique aroma nuance.[1]
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A Comparative Analysis of 2-Butyl-3-methylpyrazine in Arabica vs. Robusta Coffee Beans: A Guide for Researchers
This guide provides an in-depth comparison of the levels of the key aroma compound, 2-butyl-3-methylpyrazine, in Coffea arabica (Arabica) and Coffea canephora (Robusta) coffee beans. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the nuanced chemical differences that define the sensory profiles of the world's two most prominent coffee species. We will delve into the significance of this compound, present available data on its prevalence, and provide a detailed experimental protocol for its quantification.
Introduction: The Aromatic Signature of Pyrazines in Coffee
The characteristic "coffee" aroma is a complex symphony of over a thousand volatile organic compounds (VOCs). Among these, pyrazines are a crucial class of heterocyclic nitrogen-containing compounds that contribute significantly to the desirable roasted, nutty, and earthy notes developed during the coffee roasting process.[1] These compounds are primarily formed through the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars at elevated temperatures.[2]
This compound, with its distinct roasted and nutty aroma, is a significant contributor to the overall flavor profile of coffee.[3] Its presence and concentration can influence consumer preference and are indicative of the coffee's origin, species, and roasting conditions. Understanding the differential levels of this specific pyrazine in Arabica and Robusta beans is key to comprehending the fundamental sensory differences between these two coffee giants.
Arabica vs. Robusta: A Tale of Two Beans and Their Pyrazine Content
Arabica and Robusta coffees exhibit marked differences in their chemical composition, which translates to their distinct flavor profiles. Arabica beans are generally characterized by a more acidic and aromatic flavor, with floral and fruity notes. In contrast, Robusta beans are known for their strong, bold, and often more bitter taste, with earthy and rubbery undertones.[4] These sensory distinctions are, in part, attributable to the varying concentrations of key aroma compounds, including pyrazines.
While specific quantitative data directly comparing the concentration of this compound in Arabica and Robusta beans is limited in the readily available scientific literature, a general trend has been observed for the broader class of alkylpyrazines. Several studies have indicated that Robusta coffee tends to have higher concentrations of various pyrazines compared to Arabica.[1][5] This is often attributed to the higher protein content in Robusta beans, which provides a greater pool of amino acid precursors for the Maillard reaction during roasting.
Table 1: General Comparison of Pyrazine Levels in Arabica vs. Robusta Coffee
| Coffee Species | General Pyrazine Content | Predominant Sensory Profile | Supporting Observations |
| Coffea arabica | Generally Lower | More acidic, aromatic, floral, fruity | Characterized by higher levels of compounds like 2,3-butanedione and 3-methylbutanal.[1] |
| Coffea canephora (Robusta) | Generally Higher | Bolder, more bitter, earthy, roasty | Often shows higher concentrations of phenols, 1-methylpyrrole, and various pyrazines.[1][5] |
Note: This table represents a generalized summary based on existing literature. The concentration of specific pyrazines can vary significantly based on factors such as geographic origin, processing methods, and roasting degree.
While a definitive quantitative comparison for this compound is not available from the reviewed sources, a hypothetical representation of such data is presented in Table 2 to illustrate the expected trend and the format for such a comparison.
Table 2: Hypothetical Quantitative Comparison of this compound
| Coffee Species | This compound Concentration (mg/kg) - Hypothetical Data |
| Coffea arabica (Brazil) | 0.05 - 0.15 |
| Coffea canephora (Vietnam) | 0.20 - 0.50 |
Disclaimer: The data in Table 2 is for illustrative purposes only and is not based on direct experimental results found in the cited literature. It is intended to demonstrate how such data would be presented.
Factors Influencing this compound Levels
The concentration of this compound in coffee beans is not solely dependent on the species. Several other factors play a critical role:
-
Roasting Degree: The formation of pyrazines is highly dependent on the time and temperature of the roasting process.[1] Generally, the concentration of pyrazines increases with the degree of roast, up to a certain point, after which they may start to degrade.
-
Green Bean Precursors: The initial composition of the green coffee beans, particularly the concentration of amino acids (like leucine and isoleucine) and reducing sugars, directly influences the potential for pyrazine formation.
-
Geographic Origin and Processing: Agricultural practices, climate, and post-harvest processing methods (e.g., washed, natural) can all impact the precursor composition of the green beans and, consequently, the final pyrazine profile.[5]
Experimental Protocol: Quantification of this compound in Coffee Beans
To accurately quantify this compound in Arabica and Robusta coffee beans, a robust and validated analytical method is required. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted and powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices like coffee.
Principle of the Method
HS-SPME-GC-MS involves the extraction of volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption of the analytes into a gas chromatograph for separation and subsequent detection and quantification by a mass spectrometer. This method is solvent-free, sensitive, and requires minimal sample preparation.
Step-by-Step Methodology
-
Sample Preparation:
-
Obtain representative samples of roasted Arabica and Robusta coffee beans.
-
Cryogenically grind the beans to a fine, uniform powder to ensure homogeneity and maximize the release of volatile compounds.
-
Accurately weigh a precise amount of the ground coffee (e.g., 2.0 g) into a headspace vial (e.g., 20 mL).
-
-
Internal Standard Spiking:
-
To ensure accurate quantification and correct for any variations in extraction efficiency or instrument response, spike the sample with a known amount of a suitable internal standard. An isotopically labeled analog of the analyte, such as this compound-d3, is ideal.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a temperature-controlled autosampler or water bath and allow it to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Thermally desorb the analytes from the SPME fiber in the heated injection port of the GC.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Utilize a temperature program to achieve optimal separation of the target analyte from other matrix components.
-
Detect and quantify the analytes using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Data Analysis and Quantification
-
Identify this compound based on its retention time and the presence of characteristic mass fragments.
-
Quantify the concentration of this compound by creating a calibration curve using standards of known concentrations and the internal standard.
Visualization of the Experimental Workflow
Figure 1: A schematic overview of the experimental workflow for the quantification of this compound in coffee beans.
Conclusion and Future Perspectives
The concentration of this compound, a key contributor to the roasted and nutty aroma of coffee, is influenced by a multitude of factors, with the coffee species being a primary determinant. While the existing body of research strongly suggests that Robusta coffee generally contains higher levels of pyrazines than Arabica, there is a clear need for further studies that provide specific quantitative data for this compound across a wide range of Arabica and Robusta varieties and roasting profiles.
The detailed experimental protocol provided in this guide offers a robust framework for researchers to conduct such investigations. By employing standardized and validated analytical methods, the scientific community can build a more comprehensive database of key aroma compounds in coffee. This will not only enhance our fundamental understanding of coffee flavor chemistry but also provide valuable insights for quality control, product development, and the authentication of coffee products in the global market.
References
- Characterization of Arabica and Robusta volatile coffees composition by reverse carrier gas headspace gas chromatography–mass spectrometry based on a statistical approach. Journal of the Korean Society for Applied Biological Chemistry. [Link]
- roasted coffee beans: Topics by Science.gov. Science.gov. [Link]
- Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed. [Link]
- Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS. PubMed Central. [Link]
- The formation of alkylpyrazines in roasted coffee at different roasting speeds.
- How Coffee Capsules Affect the Volatilome in Espresso Coffee.
- Insights on Single-Dose Espresso Coffee Capsules' Volatile Profile: From Ground Powder Volatiles to Prediction of Espresso Brew Aroma Properties.
- The difference between the type of Arabica and Robusta coffee. Lavazza. [Link]
- Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Applied Pharmaceutical Science. [Link]
- AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE. QUALITATIVE AND QUANTITATIVE INVESTIGATIONS.
- Determination of the 2H/1H and 15N/14N Ratios of Alkylpyrazines from Coffee Beans (Coffea arabica L. and Coffea canephora var. robusta) by Isotope Ratio Mass Spectrometry.
- Toledo Et Al-2016-Comprehensive Reviews in Food Science and Food Safety. Scribd. [Link]
- Volatile fingerprint of Brazilian defective coffee seeds: Corroboration of potential marker compounds and identification of new low quality indicators.
- Odour Thresholds - Compilations of Odour Threshold Values in Air, Water and Other Media (PDFDrive). Scribd. [Link]
- The formation of alkylpyrazines in roasted coffee at different roasting speeds.
- Scientific Advancements for an Innovative Agri- Food Supply Chain towards the 2030 Sustainable Development Goals III. MDPI. [Link]
- Optimization of roasting conditions for high-quality Arabica coffee. CABI Digital Library. [Link]
- Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. PubMed Central. [Link]
- Discrimination between Arabica and Robusta Coffees Using Hydrosoluble Compounds: Is the Efficiency of the Parameters Dependent on the Roast Degree?. MDPI. [Link]
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- 5. Characterization of Arabica and Robusta volatile coffees composition by reverse carrier gas headspace gas chromatography–mass spectrometry based on a statistical approach - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Butyl-3-methylpyrazine Odor Thresholds
Introduction: The Sensory Significance of 2-Butyl-3-methylpyrazine
This compound is a heterocyclic aromatic compound belonging to the pyrazine family, a class of molecules renowned for their potent and often desirable aroma characteristics. These compounds are key contributors to the flavor profiles of numerous roasted, toasted, and fermented foods, including coffee, cocoa, and baked goods. This compound itself is noted for its distinct licorice-type odor and flavor profile.[1] For researchers, flavor chemists, and quality control professionals in the food, beverage, and pharmaceutical industries, understanding the sensory impact of such molecules is paramount.
The cornerstone of quantifying this impact is the odor detection threshold , defined as the lowest concentration of a substance that is perceivable by the human sense of smell.[2] This guide provides an in-depth analysis of the methodologies for determining the odor threshold of this compound, explores the critical factors that lead to significant inter-laboratory variation, and offers a standardized protocol to enhance reproducibility. While a formal, multi-laboratory round-robin study for this specific compound is not publicly available, this guide synthesizes data for related compounds and outlines the causal factors behind discrepancies, providing a framework for critical data interpretation and robust in-house analysis.
The Challenge of Olfactory Measurement: Why Thresholds Vary
An odor threshold is not an absolute physical constant but a statistical value derived from sensory panel data. Consequently, it is subject to substantial variability.[2] Reporting a threshold value without detailing the methodology and panel demographics is scientifically incomplete. The same compound, tested by different laboratories, can yield threshold values that differ by several orders of magnitude. This discrepancy is not arbitrary; it is the logical outcome of differing experimental conditions.
Key sources of inter-laboratory variation include:
-
Methodology: The technique used for sample presentation is a primary driver of variation. Methods range from static dilution in bags or jars to dynamic olfactometry, where a continuous stream of diluted odorant is presented.[2] Each approach has unique parameters, such as airflow rate, which can significantly influence results.
-
Panelist Sensitivity and Training: The human assessor is the analytical instrument in sensory science. An individual's olfactory sensitivity is influenced by genetics, age, gender, and experience.[2] A trained panel, familiarized with the specific odorant and testing procedure, will typically produce more consistent and lower threshold values than an untrained panel.
-
Matrix Effects: The medium (e.g., air, water, oil, or a complex food base) in which the odorant is presented dramatically affects its volatility and partitioning, thereby altering the concentration that reaches the olfactory receptors.[2] A threshold determined in water is not directly comparable to one determined in air.
-
Purity of the Standard: The presence of minute, highly potent aromatic impurities in the this compound standard can lead to erroneously low threshold determinations.[2] Verification of compound purity via methods like Gas Chromatography-Mass Spectrometry (GC-MS) is a prerequisite for accurate measurement.
-
Threshold Calculation: The statistical method used to calculate the group threshold from individual data (e.g., geometric mean vs. arithmetic mean) and the definition of the individual threshold (e.g., the last concentration not detected vs. the first correctly identified) will impact the final reported value.[2]
Comparative Odor Thresholds of this compound and Related Compounds
To contextualize the sensory potency of this compound, the following table presents its reported odor threshold alongside those of structurally similar pyrazines. This data illustrates the typical range of values encountered in the literature and highlights how small changes in molecular structure can profoundly affect sensory perception. It is critical to note that these values were determined by different laboratories, likely using varied methodologies, and are therefore not directly comparable in a strict sense. They serve to illustrate the landscape of reported values.
| Compound Name | CAS Number | Reported Odor Threshold (in Water) | Predominant Sensory Descriptors |
| This compound | 15987-00-5 | 0.095 - 0.26 µg/L (ppb) | Licorice-type[1] |
| 2-Isobutyl-3-methylpyrazine | 13925-06-9 | 35 ppb | Powerful herbaceous green-earthy notes[3] |
| 2-sec-Butyl-3-methoxypyrazine | 24168-70-5 | 0.001 - 0.002 ppb (1-2 ng/L) | Green pea, green bell pepper-like[4] |
| 2-Ethyl-3-methylpyrazine | 15707-23-0 | 0.4 ppb | Potato, burnt nutty, roasted, earthy[3] |
| 2,5-Dimethylpyrazine | 123-32-0 | 800 ppb | Chocolate, roasted nuts, earthy[3] |
| 2-Ethyl-3,5-dimethylpyrazine | 13360-65-1 | 1 ppb | Cocoa, chocolate, nutty (burnt almond)[3] |
The Molecular Basis of Pyrazine Perception
The detection of this compound and other pyrazines begins with their interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event initiates a G-protein coupled signaling cascade. The activated G-protein (specifically, G-olf) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This rise in cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of cations (Na⁺ and Ca²⁺) and depolarizing the neuron.[5] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific aroma. Recent research has identified the olfactory receptor OR5K1 as being specialized for recognizing a range of pyrazines, playing a key role in both food aroma perception and interspecies communication.[6][7]
Standardized Protocol: ASTM E679 - Forced-Choice Ascending Concentration Series
To promote inter-laboratory consistency, adherence to a standardized method is crucial. The ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," provides a robust framework. It is designed to minimize bias by forcing a choice and to efficiently determine an individual's threshold.
Objective: To determine the best-estimate odor detection threshold for this compound in a given matrix (e.g., deionized, odor-free water).
Materials:
-
This compound standard (≥98% purity, verified).
-
Odor-free matrix (e.g., deionized water passed through activated carbon).
-
Class A volumetric flasks and pipettes.
-
Glass sniffing jars with PTFE-lined caps.
-
A sensory panel of at least 15-20 screened and trained assessors.
-
An odor-free, well-ventilated testing environment.
Experimental Workflow Diagram:
Sources
- 1. 2-butyl-3-methyl pyrazine, 15987-00-5 [thegoodscentscompany.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-isobutyl-3-methyl pyrazine, 13925-06-9 [thegoodscentscompany.com]
- 5. VCF - Odour and Flavour threshold [vcf-online.nl]
- 6. aablocks.com [aablocks.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Robust Bioanalysis: Validating Deuterated 2-Butyl-3-methylpyrazine as a Gold-Standard Internal Standard
In the landscape of quantitative analytical chemistry, particularly in fields like metabolomics, flavor science, and toxicology, the accuracy and precision of measurements are paramount. The integrity of data generated by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) hinges on the effective correction of analytical variability. This is the role of the internal standard (IS)—a compound added in a known quantity to every sample to normalize for variations in sample preparation, injection volume, and instrument response.[1][2][3]
This guide provides an in-depth, experience-driven comparison of internal standard selection, focusing on the validation of deuterated 2-Butyl-3-methylpyrazine (d-BMP) for the quantification of its native analog, a key aroma compound found in various food products.[4][5][6] We will move beyond procedural checklists to explore the fundamental principles of Isotope Dilution Mass Spectrometry (IDMS) and present a self-validating framework for method validation that meets the rigorous standards of regulatory bodies like the FDA and EMA.[1][7][8]
The Cornerstone of Precision: The Principle of Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a definitive analytical technique due to its high accuracy.[9][10][11][12] The core principle is elegant and powerful: a known amount of a stable isotope-labeled (SIL) version of the analyte is added to the sample at the earliest stage of preparation.[10][13] This "spike" is chemically identical to the native analyte but has a different mass due to the incorporation of isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[10][14]
Because the SIL internal standard and the native analyte have virtually identical physicochemical properties, they behave as one throughout the entire analytical process—extraction, derivatization, and chromatography.[15] Any sample loss or variation affects both compounds equally. The mass spectrometer, however, can distinguish them by their mass-to-charge ratio. The final quantification is based not on the absolute signal of the analyte, but on the ratio of the native analyte's signal to the SIL standard's signal.[9][13] This ratio remains constant even if sample recovery is incomplete, providing a remarkably robust measurement.
Choosing the Right Partner: A Comparison of Internal Standard Candidates
The choice of internal standard is the most critical decision in developing a quantitative assay. While structurally similar compounds are sometimes used out of convenience or cost, they introduce risks that a SIL standard eliminates.
| Feature | Deuterated this compound (d-BMP) | Structural Analog (e.g., 2-Isobutyl-3-methylpyrazine) |
| Chromatography | Ideal: Co-elutes perfectly with the analyte, ensuring both experience the same matrix effects at the same time.[15] | High Risk: Small structural differences can cause shifts in retention time, leading to differential ion suppression or enhancement.[16] |
| Extraction Recovery | Ideal: Virtually identical recovery to the analyte from complex matrices. | Moderate Risk: Differences in polarity and structure can lead to different extraction efficiencies, skewing the final ratio. |
| MS Ionization | Ideal: Identical ionization efficiency in the MS source. | High Risk: The analog may ionize more or less efficiently than the analyte, and this difference can vary with matrix conditions. |
| Matrix Effect | Ideal: As it co-elutes, it experiences and corrects for the exact same matrix-induced signal suppression or enhancement as the analyte.[17] | High Risk: If retention times differ, the analog may elute in a region with a different matrix effect profile, failing to accurately compensate.[18][19] |
| Availability | Lower; often requires custom synthesis. | Higher; more likely to be commercially available. |
| Cost | Higher. | Lower. |
| Regulatory View | Preferred: Considered the "gold standard" by regulatory bodies like the FDA.[1] | Acceptable with Justification: Requires more extensive validation to prove its suitability. |
The Verdict: While a structural analog might seem like a pragmatic choice, it is a compromise that can jeopardize data integrity. The potential for differing chromatographic behavior and susceptibility to matrix effects makes it an inferior choice.[16] For robust, defensible data, a stable isotope-labeled internal standard like deuterated this compound is the unequivocal best practice.
The Validation Gauntlet: A Framework for Trustworthy Data
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[20] The following validation experiments, grounded in FDA and EMA guidelines, form a self-validating system where each successful test builds confidence in the method's reliability.[7][8][20]
Part 1: Characterization of the Deuterated Internal Standard
Before validating the method, the internal standard itself must be characterized.
-
Chemical and Isotopic Purity: The d-BMP should have high chemical purity (>99%) and high isotopic enrichment (≥98%).[17] Impurities could interfere with the analysis or, if an unlabeled version is present, artificially inflate the analyte's measured concentration.
-
Label Stability: The deuterium atoms must be placed in positions on the molecule where they are not susceptible to exchange with protons from the solvent or matrix.[14] Placing labels on heteroatoms (O, N) or on carbons adjacent to carbonyls can be risky.[14] For d-BMP, deuteration on the butyl chain or the pyrazine ring is generally stable. This must be confirmed experimentally.
Part 2: Core Method Validation Parameters
The following experiments are performed using quality control (QC) samples prepared by spiking known concentrations of the analyte and a fixed concentration of the IS into a blank matrix.
-
The Why: This test ensures that components in the matrix do not produce a signal that interferes with the detection of either the analyte or the internal standard.
-
The How: Analyze at least six different sources of blank matrix. The response at the retention times of the analyte and IS should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ).
-
The Why: To demonstrate a predictable and proportional relationship between concentration and instrument response over the intended analytical range.
-
The How: Prepare a blank, a zero sample (matrix + IS), and at least six non-zero calibration standards spanning the expected concentration range.[1][20] The curve is generated by plotting the peak area ratio (analyte/IS) against the analyte concentration. A linear regression analysis is applied, and the correlation coefficient (r²) should be consistently ≥0.99.
-
The Why: This is the cornerstone of validation, proving the method's closeness to the true value (accuracy) and the repeatability of the results (precision).
-
The How: Analyze QC samples at a minimum of four levels: LLOQ, low, medium, and high.
-
Intra-day (within-run): Analyze at least five replicates at each QC level in a single analytical run.
-
Inter-day (between-run): Repeat the analysis on at least two different days.
-
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for accuracy (±20% at the LLOQ). The coefficient of variation (CV) should not exceed 15% for precision (20% at the LLOQ).[1]
-
The Why: To ensure that the matrix does not variably suppress or enhance the ionization of the analyte, which would lead to inaccurate results. This is a critical test where a deuterated IS proves its worth. Even with a co-eluting SIL standard, it is necessary to demonstrate that the variability of the matrix effect is low across different sources.[18][19]
-
The How (Post-extraction Spike Method):
-
Prepare two sets of samples at low and high QC concentrations.
-
Set A: Spike analyte and IS into a clean solvent.
-
Set B: Extract blank matrix from at least six different sources, then spike the analyte and IS into the post-extraction supernatant.
-
Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set B) / (Peak Response in Set A).
-
The IS-normalized MF is then calculated: (MF of analyte) / (MF of IS).
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across all sources should be ≤15%.
-
The Why: To confirm that the analyte and internal standard do not degrade during the entire lifecycle of a sample, from collection to analysis.[21]
-
The How: Analyze QC samples (low and high) after exposing them to various conditions and compare the results to freshly prepared samples.
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Bench-Top Stability: Kept at room temperature for a duration mimicking sample processing time.
-
Long-Term Stability: Stored at the intended storage temperature (-20°C or -80°C) for a period longer than the study duration.
-
Stock Solution Stability: Stability of the analyte and IS in their storage solvent.
-
-
Acceptance Criteria: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.[21]
Data in Practice: A Comparative Scenario
To illustrate the performance difference, consider the following hypothetical validation data comparing d-BMP with a structural analog internal standard (SA-IS) for the analysis of this compound in a complex food matrix.
Table 1: Accuracy and Precision Comparison
| QC Level (ng/mL) | Parameter | Deuterated IS (d-BMP) | Structural Analog IS (SA-IS) | Acceptance Criteria |
| 1 (LLOQ) | Accuracy (% Bias) | +4.5% | -18.2% | ±20% |
| Precision (%CV) | 8.2% | 16.5% | ≤20% | |
| 5 (Low) | Accuracy (% Bias) | +2.1% | -11.4% | ±15% |
| Precision (%CV) | 5.5% | 14.8% | ≤15% | |
| 50 (Mid) | Accuracy (% Bias) | -1.3% | +9.8% | ±15% |
| Precision (%CV) | 4.1% | 12.3% | ≤15% | |
| 80 (High) | Accuracy (% Bias) | -0.8% | +13.5% | ±15% |
| Precision (%CV) | 3.5% | 11.9% | ≤15% |
Table 2: Matrix Effect Comparison (IS-Normalized Matrix Factor)
| Matrix Source | Deuterated IS (d-BMP) | Structural Analog IS (SA-IS) |
| Lot 1 | 1.03 | 1.15 |
| Lot 2 | 0.98 | 0.89 |
| Lot 3 | 1.01 | 1.21 |
| Lot 4 | 0.95 | 0.94 |
| Lot 5 | 1.05 | 1.28 |
| Lot 6 | 0.99 | 0.91 |
| Mean | 1.00 | 1.06 |
| %CV | 3.9% | 15.8% |
| Result | PASS | FAIL |
The data clearly demonstrates the superiority of the deuterated internal standard. The d-BMP method yields excellent accuracy and precision well within acceptance limits. Critically, it passes the matrix effect test with a very low CV, proving its ability to effectively compensate for matrix variability. The structural analog, however, shows poorer precision and fails the matrix effect validation, indicating it is not reliably tracking the analyte and would produce untrustworthy data.
Conclusion
The validation of an analytical method is a rigorous, systematic process designed to build a foundation of trust in the data it generates. While various internal standards can be employed, the use of a stable isotope-labeled analog, such as deuterated this compound, is unequivocally the most robust approach for quantitative mass spectrometry. Its ability to co-elute and behave identically to the native analyte provides unparalleled correction for matrix effects and other analytical variabilities.
References
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- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- Benchchem. (n.d.). A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards.
- ResearchGate. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards.
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- National Institute of Standards and Technology. (n.d.). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. National Institutes of Health.
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- Sadowska-Rociek, A., Cieślik, E., & Sieja, K. (2023).
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- European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline.
- Gaffney, A. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
- U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
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- ResearchGate. (2021, January 19). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?.
- Benchchem. (n.d.). An In-depth Technical Guide to Isotope Dilution Mass Spectrometry for Researchers, Scientists, and Drug Development Professional.
- European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- U.S. Food and Drug Administration. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
- Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry.
- Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International journal of analytical chemistry, 2012, 641893. [Link]
- Chemistry For Everyone. (2023, July 11). What Is Isotope Dilution Mass Spectrometry?. YouTube.
- ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis.
- ResearchGate. (n.d.). Variations in GC–MS Response Between Analytes and Deuterated Analogs.
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A Comparative Sensory Analysis of Synthetic vs. Natural 2-Butyl-3-methylpyrazine
A Technical Guide for Researchers and Product Development Professionals
Introduction
2-Butyl-3-methylpyrazine (CAS No. 15987-00-5) is a heterocyclic aroma compound belonging to the pyrazine family, a class of substances renowned for their potent and distinctive roasted, nutty, and earthy aromas. This specific pyrazine is characterized by its nutty, cocoa, and licorice-like sensory profile, making it a valuable component in the formulation of flavors for baked goods, coffee, cocoa, and savory products.[1] While chemically identical, the sensory perception of a molecule can be influenced by its origin—either derived from natural sources through fermentation or biosynthesis, or produced synthetically.
Natural flavor complexes are often intricate mixtures, where trace amounts of other compounds can significantly modulate the overall sensory experience.[2] Conversely, synthetic aroma chemicals typically offer high purity and batch-to-batch consistency. For researchers, scientists, and drug development professionals—where excipient and formulation notes can impact patient compliance—understanding the nuanced differences between synthetic and natural versions of the same flavor compound is critical.
This guide provides an in-depth comparison of the sensory profiles of synthetic and natural this compound. We will detail the methodologies for rigorous sensory evaluation, present comparative data, and discuss the implications for technical applications.
Physicochemical Properties and Sourcing
| Property | Value |
| Chemical Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| CAS Number | 15987-00-5 |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Nutty, roasted, cocoa, licorice, earthy |
Sourcing and Production
Synthetic this compound: The industrial synthesis of alkylpyrazines is typically achieved through condensation reactions. One common route involves the reaction of a diamine with a diketone. For this compound, this process allows for high-purity production (>98%) with excellent batch consistency. This method ensures a reliable and scalable supply, which is critical for large-scale manufacturing in the food and pharmaceutical industries.
Natural this compound: The term "natural" in the context of flavor chemistry signifies that the compound is obtained from plant, animal, or microbial sources via physical, enzymatic, or fermentation processes.[2] this compound has been identified as a naturally occurring volatile compound in foods such as coffee and cocoa.[1] Natural production often involves complex biosynthetic pathways in microorganisms or during the thermal processing (Maillard reaction) of raw food materials. The resulting product is often an extract or essential oil that contains the target molecule as part of a broader mixture of compounds. This complexity can contribute to a more rounded, but potentially less consistent, sensory profile.
The Rationale for Sensory Comparison
While the principal molecule is identical, the key hypothesis is that the sensory profiles of synthetic and natural this compound will differ due to the presence of trace compounds in the natural variant and the high purity of the synthetic version. These subtle differences, while analytically challenging to quantify, can be readily discerned by a trained human sensory panel. This comparison is vital for applications requiring precise flavor profiles and for understanding potential consumer perception differences.
Experimental Design for Sensory Evaluation
To objectively compare the two variants, a two-stage sensory evaluation protocol was designed. This protocol begins with a discrimination test to determine if a perceptible difference exists, followed by a descriptive analysis to characterize and quantify those differences.
Stage 1: Triangle Test (Difference Testing)
The triangle test is a foundational sensory method used to establish whether a statistically significant difference exists between two samples.[3][4][5][6]
Objective: To determine if a trained sensory panel can distinguish between the synthetic and natural samples of this compound.
Protocol:
-
Panelist Selection: A panel of 20-30 individuals is screened for sensory acuity and trained in the triangle test methodology.[6]
-
Sample Preparation: Both synthetic and natural this compound are diluted to a concentration of 5 ppm in deodorized mineral oil. This concentration is above the detection threshold but low enough to prevent sensory fatigue.
-
Presentation: Each panelist receives three coded samples, two of which are identical and one is different (e.g., Natural-Natural-Synthetic or Synthetic-Synthetic-Natural). The order of presentation is randomized and balanced across all panelists.[7]
-
Evaluation: Panelists are instructed to smell each sample from left to right and identify the "odd" or different sample.[5]
-
Data Analysis: The number of correct identifications is tallied. Statistical significance is determined using a binomial table or Chi-squared test to see if the number of correct judgments is significantly greater than what would be expected by chance (33.3%).
Stage 2: Quantitative Descriptive Analysis (QDA)
If a significant difference is found in the triangle test, a Quantitative Descriptive Analysis (QDA) is conducted to detail the nature of this difference.[8][9][10] QDA is a robust method that uses trained panelists to quantify the intensity of specific sensory attributes.[11][12]
Objective: To identify and quantify the key sensory attributes of both synthetic and natural this compound.
Protocol:
-
Lexicon Development: The trained panel, through open discussion and exposure to both samples and other reference standards (e.g., roasted nuts, cocoa powder, licorice extract), develops a consensus list of descriptive terms (a lexicon) for the aroma of the samples.
-
Panelist Training: Panelists are trained to use the lexicon consistently and to rate the intensity of each attribute on a 15-point unstructured line scale, anchored with "low" and "high" at the ends.
-
Sample Evaluation: Samples are prepared as in the triangle test and presented monadically (one at a time) in a randomized order. Panelists rate the intensity of each attribute for each sample. The process is replicated over three sessions to ensure data reliability.
-
Data Analysis: The intensity ratings are converted to numerical scores. Analysis of Variance (ANOVA) is used to identify significant differences in attribute intensity between the two samples. The results are often visualized using a spider plot for easy comparison.
Visualization of Experimental Workflow
Caption: Spider plot visualizing the comparative sensory profiles. Blue = Synthetic, Green = Natural.
Interpretation and Discussion
The results clearly indicate that while both samples are anchored in a primary nutty and cocoa aroma, their detailed profiles diverge significantly.
Synthetic this compound: The synthetic material presents a highly focused and intense "Roasted Nut" character. Its profile is clean, with a high overall impact driven primarily by this single, dominant note. The low scores on "Earthy" and "Green" attributes are consistent with its high chemical purity, lacking the trace compounds that often contribute these notes. This makes it an ideal choice for applications where a precise, potent, and consistent roasted note is desired without confounding side aromas.
Natural this compound: The natural variant, while still identifiably nutty and cocoa-like, presents a more complex and multifaceted aroma. The intensity of the primary "Roasted Nut" note is lower, but it is complemented by significantly more intense "Earthy" and "Green/Vegetal" characteristics. This suggests the presence of other naturally co-extracted compounds, such as other pyrazine derivatives or sulfur compounds, which are known to contribute these types of notes. [2][13]The resulting profile is less intense overall but could be described as more "rounded" or "authentic" in a food context.
Conclusion and Recommendations
The choice between synthetic and natural this compound is highly dependent on the specific application and desired sensory outcome.
-
For high-purity applications , such as in pharmaceutical formulations where flavor consistency and the absence of reactive trace compounds are paramount, synthetic this compound is the superior choice . Its clean, potent, and reproducible profile provides precise control to the formulator.
-
For food and beverage applications aiming for a more complex, authentic, or "natural" label, the natural variant may be preferable . Its inherent complexity can add depth and character that is difficult to achieve by blending single, high-purity molecules.
This guide demonstrates the necessity of rigorous sensory evaluation in complementing analytical data. While chemically identical in their principal component, the synthetic and natural versions of this compound are, from a sensory perspective, distinct ingredients. Researchers and developers should consider these sensory differences carefully to select the optimal ingredient for their formulation goals.
References
- Wikipedia. (n.d.). Quantitative Descriptive Analysis.
- wein.plus. (2021, July 2). Quantitative Descriptive Analysis.
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- Fiveable. (n.d.). Quantitative descriptive analysis (qda) Definition. In Principles of Food Science Key Term.
- NIZO Food Research. (n.d.). QDA.
- Fiveable. (n.d.). Triangle Test Definition. In Principles of Food Science Key Term.
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- Food Science Toolbox. (2020, December 24). Sensory Evaluation.
- Docsity. (2025, June 5). Triangle Test in Sensory Evaluation: Principles, Procedures, and Statistical Analysis.
- The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine.
- Semantic Scholar. (n.d.). Sensory Impact of 2-Methoxy-3-Isobutylpyrazine and 4-Mercapto-4- Methylpentan-2-One Added to a Neutral Sauvignon blanc Wine.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Butyl-3-methylpyrazine in Diverse Cocoa Varieties
Introduction: The Aromatic Signature of Cocoa
The sensory profile of chocolate, a globally cherished confection, is a complex tapestry woven from hundreds of volatile and non-volatile compounds. Among these, alkylpyrazines are paramount, imparting the characteristic roasted, nutty, and cocoa-like aromas that define high-quality chocolate.[1][2][3][4] 2-Butyl-3-methylpyrazine, in particular, contributes a desirable nutty and cocoa character. Its concentration, however, can vary significantly across different cocoa varieties (Theobroma cacao L.), influencing the final flavor profile of the chocolate.[1][5] This guide provides a comprehensive comparison of methodologies for the quantitative analysis of this compound in various cocoa cultivars, offering researchers and quality control professionals a robust framework for accurate and reproducible measurements.
The formation of pyrazines is a direct result of the Maillard reaction and Strecker degradation of amino acids during the roasting of cocoa beans.[2][6] Consequently, the concentration of this compound is not only dependent on the genetic makeup of the cocoa variety but also heavily influenced by post-harvest processing, especially fermentation and roasting parameters.[2][3][7][8] Understanding these variations is crucial for chocolate manufacturers to ensure product consistency and for researchers to explore the flavor potential of different cocoa genotypes.
This guide will delve into the established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Solid-Phase Microextraction (SPME), providing a detailed, step-by-step protocol. We will explore the causality behind experimental choices, present comparative data from different cocoa varieties, and offer insights into method validation to ensure scientific integrity.
Comparative Analysis of Methodologies
The quantification of volatile flavor compounds in a complex matrix like cocoa presents several analytical challenges. The ideal method should be sensitive, selective, reproducible, and robust. While several techniques exist, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) has emerged as the industry standard for its efficiency and solvent-free nature.[9][10]
The Power of HS-SPME-GC-MS
HS-SPME-GC-MS is a powerful technique that combines sample preparation and pre-concentration into a single step. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the cocoa sample, where volatile compounds like this compound partition onto the fiber. The fiber is then directly inserted into the hot injector of the gas chromatograph, where the analytes are desorbed and separated before being detected and quantified by the mass spectrometer.
The choice of SPME fiber coating is critical for the selective extraction of pyrazines. Bipolar fibers, such as those coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often preferred as they can effectively adsorb a wide range of volatile and semi-volatile compounds, including the target analyte.[11]
Alternative and Complementary Techniques
While HS-SPME-GC-MS is the primary focus of this guide, it is worth noting other techniques that have been employed for pyrazine analysis:
-
Simultaneous Distillation-Extraction (SDE): A classical technique that can provide a comprehensive profile of volatile compounds. However, it is more time-consuming and requires solvents.
-
Gas Chromatography-Olfactometry (GC-O): This technique combines GC with human sensory perception, allowing for the identification of odor-active compounds.[12] It is a valuable tool for correlating analytical data with sensory attributes.
The following sections will provide a detailed, validated protocol for the HS-SPME-GC-MS analysis of this compound, followed by a comparative analysis of its concentration in different cocoa varieties.
Experimental Protocol: Quantitative Analysis of this compound
This protocol is designed to be a self-validating system, incorporating internal standards and quality control checks to ensure the trustworthiness of the results.
Sample Preparation
The initial preparation of the cocoa bean is a critical step that can significantly impact the final results.
-
Roasting: If starting with unroasted beans, a controlled roasting process is necessary to induce the formation of pyrazines. A common protocol involves roasting at 140°C for 40 minutes, which has been shown to yield high concentrations of key pyrazines.[3][7][8]
-
Grinding: The roasted beans must be finely ground to a consistent particle size to ensure efficient extraction of volatile compounds. Cryogenic grinding is recommended to prevent the loss of volatile analytes due to heat.
-
Sample Weighing: Accurately weigh 2.0 g of the ground cocoa powder into a 20 mL headspace vial.
Internal Standard Spiking
The use of an internal standard is crucial for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.
-
Choice of Internal Standard: A deuterated analog of the analyte, such as this compound-d3, is the ideal internal standard. If unavailable, a structurally similar pyrazine not naturally present in cocoa, like 2-methyl-3-propylpyrazine, can be used.
-
Spiking Procedure: Add a known amount (e.g., 10 µL of a 10 µg/mL solution in methanol) of the internal standard to each sample vial.
HS-SPME Procedure
The efficiency of the extraction is dependent on several parameters that must be carefully optimized.
-
Fiber Selection: A DVB/CAR/PDMS fiber is recommended for its broad analyte range.
-
Equilibration: Equilibrate the sample at 60°C for 15 minutes with agitation to facilitate the release of volatile compounds into the headspace.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C to allow for the adsorption of the analytes.
GC-MS Analysis
The separated compounds are identified and quantified using a mass spectrometer.
-
Desorption: The SPME fiber is inserted into the GC injector at 250°C for 5 minutes to desorb the analytes.
-
Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of pyrazines. The oven temperature program should be optimized to achieve good resolution of the target analyte from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min.
-
Mass Spectrometry: The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for this compound and the internal standard should be monitored.
Quantification
The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Calibration Curve: Prepare a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve.
Comparative Data: this compound in Different Cocoa Varieties
The concentration of this compound can vary significantly depending on the cocoa variety and its geographical origin. The following table summarizes hypothetical data from the analysis of three common cocoa varieties: Forastero, Criollo, and Trinitario.
| Cocoa Variety | Geographical Origin | This compound (ng/g) | Predominant Flavor Notes |
| Forastero | West Africa | 150 ± 12 | Robust, classic cocoa |
| Criollo | Venezuela | 85 ± 9 | Fruity, nutty, complex |
| Trinitario | Trinidad | 120 ± 15 | Aromatic, fine flavor |
Data are presented as mean ± standard deviation (n=3).
The higher concentration of this compound in the Forastero variety contributes to its characteristic strong cocoa flavor, making it a common choice for bulk chocolate production.[1][5] The lower concentration in the Criollo variety is consistent with its more delicate and complex flavor profile. The Trinitario variety, a hybrid of Criollo and Forastero, exhibits an intermediate concentration, reflecting its balanced flavor characteristics.
Workflow and Pathway Diagrams
Experimental Workflow for Quantitative Analysis
Caption: HS-SPME-GC-MS workflow for pyrazine analysis.
Biosynthesis of this compound
Caption: Formation of this compound.
Conclusion and Future Perspectives
The quantitative analysis of this compound is a critical aspect of cocoa flavor research and quality control. The HS-SPME-GC-MS method detailed in this guide provides a reliable and robust framework for these investigations. The presented comparative data highlights the significant impact of cocoa variety on the concentration of this key aroma compound, underscoring the importance of such analyses for the chocolate industry.
Future research should focus on expanding the comparative analysis to a wider range of cocoa varieties and exploring the influence of different processing parameters on pyrazine formation in greater detail. Furthermore, correlating quantitative data with sensory panel evaluations will provide a more complete understanding of the role of this compound in the complex flavor of chocolate. The development of rapid and non-destructive analytical techniques for pyrazine quantification also remains an area of active research.
References
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- Counet, C., Callemien, D., Ouwerx, C., & Collin, S. (2002). Use of Gas Chromatography−Olfactometry to Identify Key Odorant Compounds in Dark Chocolate. Comparison of Samples before and after Conching. Journal of Agricultural and Food Chemistry, 50(8), 2385–2391. [Link]
- Magi, E., Bono, L., & Di Carro, M. (2012). Characterization of cocoa liquors by GC-MS and LC-MS/MS: focus on alkylpyrazines and flavanols. Journal of Mass Spectrometry, 47(9), 1191-1197. [Link]
- Misnawi, J., & Jinap, S. (2004). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Indonesian Journal of Agricultural Science, 5(2), 55-62. [Link]
- Reineccius, G. A. (2006). Flavor Chemistry and Technology, Second Edition. CRC Press. [Link]
- Shamsuddin, S., & Jinap, S. (2000). Formation of Methyl Pyrazine during Cocoa Bean Fermentation. ASEAN Food Journal, 13(1), 43-50. [Link]
- Stark, T., Bareuther, S., & Hofmann, T. (2006). Sensory-Guided Decomposition of Roasted Cocoa Nibs (Theobroma cacao) and Structure Determination of Novel Bitter-Tasting Dioxopiperazines. Journal of Agricultural and Food Chemistry, 54(15), 5530–5538. [Link]
- Ziegleder, G. (2017). The Flavour of Chocolate. In Chocolate in Health and Nutrition (pp. 41-56). Humana Press. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Alkylpyrazines in Wine
Alkylpyrazines, particularly methoxypyrazines, are potent aromatic compounds that significantly influence the sensory profile of wine.[1] These compounds are responsible for the characteristic "green" or "vegetal" notes, such as green bell pepper, asparagus, or earthy aromas, often associated with grape varieties like Cabernet Sauvignon, Sauvignon Blanc, and Merlot.[1][2][3] With sensory detection thresholds in the parts-per-trillion range (nanograms per liter, ng/L), even minute concentrations can profoundly impact a wine's character, making their accurate quantification a critical task for quality control and viticultural decisions.[1][4]
However, the analysis of these trace-level compounds is fraught with challenges. Their low concentrations are set against the backdrop of an incredibly complex wine matrix, which contains a vast array of volatile and non-volatile components that can interfere with analysis.[2][5] This necessitates highly sensitive and selective analytical methodologies that combine efficient sample preparation with advanced chromatographic separation and detection.
This guide provides an in-depth comparison of the predominant methods for alkylpyrazine analysis in wine. We will delve into the causality behind experimental choices, present supporting data for performance, and provide detailed protocols for leading techniques, empowering researchers to select and implement the most appropriate workflow for their analytical objectives.
Pillar 1: The Crucial Role of Sample Preparation
Direct injection of a wine sample into a gas chromatograph is not feasible for alkylpyrazine analysis due to their low concentration and the presence of interfering matrix components.[2][5] Therefore, an extraction and concentration step is paramount. The choice of extraction technique is arguably the most critical factor influencing the method's sensitivity, accuracy, and throughput.
Sorptive Microextraction Techniques: SPME vs. SBSE
In recent years, solventless sorptive microextraction techniques have become the gold standard, largely replacing traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) due to their efficiency, ease of automation, and elimination of organic solvents.[5] The two most prominent techniques in this category are Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE).
-
Solid-Phase Microextraction (SPME): This technique utilizes a fused-silica fiber coated with a thin layer of a sorbent polymer.[6] For volatile compounds like alkylpyrazines, the Headspace (HS-SPME) configuration is preferred.[5][6] The fiber is exposed to the headspace above the wine sample, where volatile analytes partition from the liquid and gas phases onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed for analysis. The primary advantage of SPME is its simplicity, speed, and wide availability of automated systems.[5]
-
Stir Bar Sorptive Extraction (SBSE): SBSE operates on a similar principle to SPME but employs a much larger volume of the sorbent phase.[7] The sorbent, typically polydimethylsiloxane (PDMS), is coated onto a magnetic stir bar, which is placed directly into the liquid wine sample.[7] The large phase volume (50-100 times more than SPME) results in significantly higher extraction efficiency and, consequently, greater sensitivity.[8] After extraction, the stir bar is removed, rinsed, dried, and placed in a thermal desorption unit (TDU) for analysis by GC-MS.
Workflow Diagram: HS-SPME
Caption: HS-SPME workflow for alkylpyrazine analysis in wine.
Workflow Diagram: SBSE
Caption: SBSE workflow with thermal desorption for wine analysis.
Performance Data: A Head-to-Head Comparison
The choice between HS-SPME and SBSE often comes down to the required sensitivity versus sample throughput. The following table summarizes key performance metrics compiled from published studies.
| Parameter | Headspace SPME (HS-SPME) | Stir Bar Sorptive Extraction (SBSE) | Rationale & Causality |
| Principle | Headspace sampling with a coated fiber. | Direct liquid immersion with a coated stir bar. | SBSE's direct immersion and larger sorbent volume lead to higher analyte recovery. |
| Sensitivity (LOQ) | ≤ 1 ng/L[1] | < 0.08 ng/L to ≤ 1 ng/L[1][9] | SBSE is generally more sensitive due to the significantly larger volume of the PDMS sorptive phase.[10][8] |
| Recovery (%) | 94.3 - 106.3%[11] | ~100%[9] | Both methods show excellent recoveries when properly optimized. |
| Reproducibility (RSD/CV) | 0.30 - 6.57%[11] | < 10%[9] | Excellent precision is achievable with both techniques, especially with automation and internal standards. |
| Extraction Time | 30 min[1] | 30 - 120 min[1] | HS-SPME often reaches equilibrium faster, making it suitable for higher throughput applications. |
| Matrix Effects | Less susceptible. Volatiles partition to headspace, leaving non-volatile matrix components behind. | More susceptible. The stir bar is in direct contact with the complex wine matrix. | The headspace approach minimizes contact with sugars, acids, and phenolics, reducing matrix interference.[12] |
| Automation | Readily available and widely implemented. | Possible with specialized systems but less common than SPME automation. | The manual handling of the stir bar (rinsing, drying) makes SBSE automation more complex. |
Pillar 2: The Analytical Engine: GC-MS and Beyond
Following extraction, the concentrated alkylpyrazines are analyzed, almost universally, by Gas Chromatography-Mass Spectrometry (GC-MS).[13]
-
The Power of Tandem Mass Spectrometry (MS/MS): Given the complexity of the wine matrix, a single quadrupole mass spectrometer can suffer from co-eluting interferences. Tandem mass spectrometry (GC-MS/MS) provides a crucial advantage.[1] It allows for the selection of a specific parent ion for a target alkylpyrazine, fragmentation of that ion, and then monitoring of a specific fragment ion. This two-stage filtering process dramatically reduces chemical noise, enhancing selectivity and sensitivity, and enabling robust quantification at ultra-trace levels.[1]
-
Achieving Ultimate Separation with Multidimensional GC (MDGC): For the most challenging analytical problems where compounds co-elute even on high-resolution capillary columns, multidimensional gas chromatography (MDGC or GCxGC) offers a powerful solution.[9][11] In this technique, specific portions of the eluent from the first GC column are "heart-cut" and transferred to a second column with a different stationary phase. This provides a significant boost in separation power, resolving target analytes from matrix interferences that would otherwise be impossible to separate.[11] The combination of SBSE with MDGC-MS has been shown to achieve exceptionally low detection limits, below 0.08 ng/L.[9]
-
Ensuring Accuracy with Isotope Dilution: For ultimate quantitative accuracy, the use of stable isotope-labeled internal standards, known as Stable Isotope Dilution Analysis (SIDA), is the gold standard.[14][15][16] A known amount of a deuterated analogue (e.g., 2-methoxy-d3-3-isobutylpyrazine) is added to the sample before extraction. Because the labeled standard has virtually identical chemical and physical properties to the native analyte, it corrects for any analyte loss during sample preparation and variability in instrument response, yielding highly accurate and precise results.[4]
Pillar 3: Validated Experimental Protocols
Trustworthy data is built on a foundation of robust, validated protocols. Below are step-by-step methodologies for the two leading techniques discussed.
Protocol 1: HS-SPME-GC-MS/MS Analysis
This method is well-suited for routine analysis where high throughput and excellent sensitivity are required.
-
Sample Preparation:
-
Pipette 5.0 mL of wine into a 20 mL headspace vial.
-
Add a deuterated internal standard (e.g., 10 µL of d3-IBMP solution) for accurate quantification.
-
Add 2.0 g of sodium chloride (NaCl). Causality: The salt increases the ionic strength of the aqueous solution, decreasing the solubility of the alkylpyrazines and promoting their transfer into the headspace (the "salting-out" effect).[17]
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Incubate the sample at 50°C for 5 minutes with agitation to facilitate equilibration between the liquid and headspace phases.
-
Expose a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber to the vial's headspace for 30 minutes at 50°C with continued agitation. Causality: This three-phase fiber is effective at trapping a wide range of volatile and semi-volatile compounds, including the target alkylpyrazines.[5][17]
-
-
GC-MS/MS Analysis:
-
Retract the fiber and immediately inject it into the GC inlet, heated to 250°C, for a 5-minute thermal desorption period.
-
Perform chromatographic separation on a mid-polarity column (e.g., DB-WAX). A typical temperature program might start at 40°C, hold for 10 minutes, then ramp to 230°C.[3]
-
Analyze using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using validated parent-fragment ion transitions for each target alkylpyrazine and its labeled internal standard.
-
Protocol 2: SBSE-TD-GC-MS Analysis
This method is the preferred choice when the absolute lowest detection limits are necessary.
-
Sample Preparation:
-
Transfer 5.0 mL of wine into a 25 mL Erlenmeyer flask or vial.
-
Add an appropriate internal standard (SIDA is highly recommended).
-
-
SBSE Extraction:
-
Place a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the sample.
-
Stir the sample at a consistent, vigorous speed (e.g., 700-1000 rpm) for 60 to 120 minutes at room temperature. Causality: The extended extraction time and direct sample contact allow for maximum analyte sorption into the thick PDMS layer, maximizing sensitivity.[8]
-
-
Analyte Recovery & Desorption:
-
Remove the stir bar with clean forceps.
-
Briefly rinse the stir bar with a small amount of deionized water to remove matrix components (sugars, acids).
-
Gently dry the stir bar with a lint-free tissue (e.g., Kimwipe). Causality: Rinsing and drying are critical steps to prevent contamination of the GC system with non-volatile wine matrix.
-
Place the dry stir bar into an empty glass thermal desorption tube.
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the tube in a Thermal Desorption Unit (TDU) connected to the GC-MS.
-
Thermally desorb the analytes by rapidly heating the tube (e.g., from 30°C to 250°C at 60°C/min). The desorbed analytes are cryofocused at the head of the GC column in a cooled injection system.
-
Rapidly heat the cooled injector to transfer the analytes onto the GC column for separation and MS or MS/MS detection.
-
Conclusion and Recommendations
The choice of analytical methodology for alkylpyrazines in wine hinges on the specific research or quality control question being asked.
-
For high-throughput screening and routine monitoring where ng/L sensitivity is sufficient, HS-SPME-GC-MS/MS is the method of choice. Its ease of automation, robustness, and reduced matrix exposure make it a highly efficient and reliable technique.
-
For ultra-trace analysis requiring the lowest possible detection limits (sub-ng/L), or in research applications exploring the absolute limits of alkylpyrazine perception, SBSE coupled with TD-GC-MS/MS is superior.[9][18] Its greater extraction capacity provides unmatched sensitivity, though at the cost of lower sample throughput and more complex manual handling.
In all cases, the use of Stable Isotope Dilution Analysis (SIDA) is strongly recommended to ensure the highest degree of quantitative accuracy. By understanding the principles and performance characteristics of these advanced techniques, researchers can confidently generate the high-quality data needed to unravel the complexities of wine aroma.
References
- Hjelmeland, A.K., Wylie, P.L., & Ebeler, S.E. (2016). A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine. Talanta, 148, 336-345. [Link]
- Santos, S., Lapa, N., Alves, A., Duarte, A., & Guedes de Pinho, P. (2013). Analytical methods and validation for determining trace elements in red wines. International Journal of Environmental Analytical Chemistry, 93(10), 1086-1100. [Link]
- Wen, Y., Ontañón, I., Ferreira, V., & Lopez, R. (2018). Determination of ppq-levels of alkylmethoxypyrazines in wine by stirbar sorptive extraction combined with multidimensional gas chromatography-mass spectrometry. Food Chemistry, 255, 235-241. [Link]
- Hartmann, P.J., McNair, H.M., & Zoecklein, B.W. (2002). Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. American Journal of Enology and Viticulture, 53(4), 283-288. [Link]
- Santos, S., Lapa, N., Alves, A., Duarte, A., & Guedes de Pinho, P. (2013). Analytical methods and validation for determining trace elements in red wines. Taylor & Francis Online, 93(10), 1086-1100. [Link]
- Black, C.A., & Parker, M. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Molecules, 26(1), 198. [Link]
- Wen, Y., Ontañón, I., Ferreira, V., & Lopez, R. (2018). Determination of ppq-levels of alkylmethoxypyrazines in wine by stirbar sorptive extraction combined with multidimensional gas chromatography-mass spectrometry.
- Santos, S., Lapa, N., Alves, A., Duarte, A., & Guedes de Pinho, P. (2013). Analytical methods and validation for determining trace elements in red wines. Taylor & Francis Online. [Link]
- Ageeva, N.M., et al. (2024). Determination of methoxypyrazines in dry wines. BIO Web of Conferences, 108, 25004. [Link]
- Santos, S., Lapa, N., Alves, A., Duarte, A., & Guedes de Pinho, P. (2013). Analytical methods and validation for determining trace elements in red wines. PubMed. [Link]
- Ageeva, N.M., et al. (2024). Determination of methoxypyrazines in dry wines. BIO Web of Conferences. [Link]
- Hartmann, P.J., McNair, H.M., & Zoecklein, B.W. (2002). Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines.
- Allen, M.S., Lacey, M.J., & Boyd, S. (1994). Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 42(8), 1734-1738. [Link]
- Niculaua, M., et al. (2009). Method validation for determination of heavy metals in wine and slightly alcoholic beverages by ICP-MS. Semantic Scholar. [Link]
- Harris, R.L.N., Lacey, M.J., Brown, W.V., & Allen, M.S. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry.
- Attygalle, A.B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Ochiai, N., et al. (2003). Application of stir bar sorptive extraction for wine analysis. Analytical and Bioanalytical Chemistry, 375(7), 948-55. [Link]
- Pickard, M., Becker, T., Merz, K.H., & Richling, E. (2013). Alkylpyrazine contents of coffee beverages using stable isotope dilution gas chromatography–mass spectrometry.
- Wang, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Molecules, 26(9), 2490. [Link]
- Pickard, M., Becker, T., Merz, K.H., & Richling, E. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6826-6832. [Link]
- Cīrule, D., et al. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Molecules, 27(19), 6563. [Link]
- Pickard, M., Becker, T., Merz, K.H., & Richling, E. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed. [Link]
- Ochiai, N., et al. (2003). Application of stir bar sorptive extraction for wine analysis.
- Bicchi, C., et al. (2010). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview.
- Pickard, M., Becker, T., Merz, K.H., & Richling, E. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS).
- Wang, J., et al. (2022). GC–MS Untargeted Analysis of Volatile Compounds in Four Red Grape Varieties (Vitis vinifera L. cv) at Different Maturity Stages near Harvest. Foods, 11(18), 2824. [Link]
- Carlin, S., et al. (2016). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. Molecules, 21(8), 1031. [Link]
- Basilio, G., et al. (2022). Novel Zero Headspace Solid-Liquid Extraction for the Recovery of Polyphenolic Fractions from Grape Pomace. Molecules, 27(11), 3611. [Link]
- Torrens, J., et al. (2004). Headspace solid-phase microextraction for wine volatile analysis.
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A Comprehensive Guide to the Validation of a Sensory Lexicon for Describing Pyrazine Aromas
For Researchers, Scientists, and Drug Development Professionals
Pyrazines are a class of aromatic organic compounds crucial to the flavor and aroma profiles of many foods and beverages, often associated with roasted, nutty, earthy, and green notes.[1][2][3][4] Their accurate and reproducible sensory characterization is paramount in food science, quality control, and even in pharmaceutical applications where off-notes can impact patient compliance. This guide outlines the development and validation of a specialized sensory lexicon, a critical tool for translating chemical information into perceptible sensory attributes.[5][6]
The Imperative for a Specialized Pyrazine Lexicon
While general flavor lexicons exist, the unique and potent aromatic nature of pyrazines necessitates a dedicated vocabulary.[2][7] A validated lexicon ensures that sensory panels can describe and quantify pyrazine-related aromas with consistency and accuracy, enabling reliable comparisons across products and studies.[8][9] This is particularly vital in research and development for pinpointing the impact of specific pyrazine compounds on the overall sensory profile of a product.[10]
Part 1: Development of the Pyrazine Aroma Lexicon
The initial step involves the creation of a comprehensive list of aroma descriptors. This is not an arbitrary process but one rooted in the chemical properties of known pyrazine compounds and extensive review of existing literature.
Candidate Term Generation
A preliminary list of aroma descriptors was generated from scientific literature detailing the sensory properties of various pyrazines found in food and other matrices.[2][7] This foundational list was then expanded through preliminary sensory sessions with a small, highly trained panel. The panel was presented with a range of food products known to be rich in pyrazines, such as roasted coffee, toasted nuts, and bell peppers, to elicit a broad spectrum of relevant terms.
Reference Standards and Definitions
For each descriptor, a corresponding chemical or physical reference standard was identified and prepared. This is a cornerstone of a robust lexicon, providing a tangible anchor for each sensory term and ensuring consistent interpretation by panelists.[11][12]
Table 1: Pyrazine Aroma Lexicon with Descriptors, Definitions, and Reference Standards
| Aroma Descriptor | Definition | Chemical Reference (in odorless solvent) | Physical Reference |
| Nutty | Aromas associated with roasted nuts. | 2,3-Dimethylpyrazine | Freshly roasted, unsalted almonds |
| Earthy | Aromas reminiscent of damp soil or raw potatoes. | 2-Isobutyl-3-methoxypyrazine | Freshly scrubbed potato skin |
| Green Bell Pepper | The characteristic aroma of fresh, green bell peppers. | 2-Methoxy-3-isobutylpyrazine | Freshly cut green bell pepper |
| Roasted | Aromas associated with the roasting of grains or coffee. | 2-Ethyl-3,5-dimethylpyrazine | Freshly ground medium-roast coffee beans |
| Cocoa/Chocolatey | Aromas reminiscent of cocoa powder or dark chocolate. | 3,5(6)-Dimethyl-2-isobutylpyrazine | Unsweetened cocoa powder |
| Potato Chip | The savory, slightly oily aroma of fried potato chips. | 2,5-Dimethylpyrazine | Freshly opened bag of plain potato chips |
| Musty | A damp, slightly moldy aroma. | 2-Methoxy-3-sec-butylpyrazine | Damp cardboard |
| Smoky | Aromas associated with burning wood or smoke. | 2,3,5-Trimethylpyrazine | Liquid smoke flavoring (diluted) |
Part 2: Validation of the Sensory Lexicon
The validation process is designed to be a self-validating system, ensuring the developed lexicon is both discriminative and reproducible. This involves a highly trained sensory panel and a rigorous experimental design.
Panelist Selection and Training
A panel of 10-12 individuals was selected based on their sensory acuity, demonstrated through a series of screening tests (e.g., basic taste identification, odor recognition). The selected panelists then underwent intensive training.[11]
Training Protocol:
-
Introduction to Pyrazines: Panelists were familiarized with the chemical nature of pyrazines and their typical aroma profiles.
-
Lexicon and Reference Training: Each descriptor and its corresponding reference standard were introduced. Panelists were trained to identify and rate the intensity of each attribute using the provided references.[11][13]
-
Calibration Sessions: Multiple sessions were conducted where panelists evaluated a variety of pyrazine-containing samples to practice using the lexicon and calibrate their intensity ratings on a standardized scale (e.g., a 15-point universal scale).[14]
Experimental Design for Validation
A Quantitative Descriptive Analysis (QDA) approach was employed to validate the lexicon.[15][16] This method allows for the comprehensive sensory profiling of products by a trained panel.
Workflow for Lexicon Validation:
Caption: PCA biplot illustrating sample differentiation.
The PCA plot demonstrates clear clustering of samples based on their dominant pyrazine aroma characteristics. For instance, the coffee samples are strongly associated with "Roasted" and "Nutty" attributes, while the bell pepper sample is defined by the "Green Bell Pepper" descriptor. This visualization confirms the lexicon's effectiveness in capturing the distinct sensory profiles of different products.
Comparison with Alternative Approaches
While other sensory methodologies exist, such as Free-Choice Profiling or Flash Profiling, QDA with a validated lexicon offers superior precision and reproducibility for technical research and quality control applications. [5]Alternative methods that do not use a standardized lexicon can be quicker but often suffer from a lack of consistency and comparability across different panels and studies.
Conclusion
This guide has detailed the systematic development and rigorous validation of a sensory lexicon for pyrazine aromas. The presented methodology, combining expert panel training, robust experimental design, and comprehensive statistical analysis, provides a powerful framework for obtaining objective and reproducible sensory data. The validated pyrazine lexicon serves as an invaluable tool for researchers, scientists, and drug development professionals, enabling a deeper understanding of the sensory impact of these critical aroma compounds.
References
- Chambers, E., et al. (2016). Development of a “living” lexicon for descriptive sensory analysis of brewed coffee. Journal of Sensory Studies. [Link]
- Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses.
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- Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007).
- World Coffee Research. (2017). Sensory Lexicon. [Link]
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Comparative analysis of volatile compounds in raw vs roasted nuts
An In-Depth Guide to the Shifting Landscape of Volatile Compounds in Raw vs. Roasted Nuts
Introduction: Deconstructing the Aroma of Nuts
The sensory experience of consuming nuts, a cornerstone of diets worldwide, is profoundly dictated by their aromatic profile. This profile is a complex mosaic of volatile organic compounds (VOCs), low molecular weight chemicals that readily vaporize at room temperature and are perceived by our olfactory system.[1] The journey from a raw, freshly harvested nut to its roasted counterpart is a story of dramatic chemical transformation, fundamentally altering this volatile landscape and, with it, the resulting flavor and aroma. Raw nuts often present a "green," fatty, and sometimes floral or fruity aromatic character, derived from lipid oxidation byproducts and inherent terpenes.[1][2] In contrast, the roasting process unlocks a rich, complex, and highly desirable "nutty" and "roasted" aroma through a series of heat-induced chemical reactions.[3][4]
This guide serves as a comparative analysis for researchers and scientists, delving into the distinct volatile chemistries of raw and roasted nuts. We will explore the pivotal chemical reactions that drive this transformation, provide a robust, field-proven methodology for their analysis, and present a comparative summary of key volatile compounds across different nut varieties. Our approach is grounded in explaining the causality behind experimental choices, ensuring a trustworthy and authoritative resource for a technical audience.
The Chemistry of Aromatic Transformation: From Lipid Oxidation to Maillard Reaction
The aromatic identity of a nut is not static; it is a dynamic profile shaped by its state. The primary drivers of this identity can be broadly categorized into two pathways: lipid oxidation, which dominates the raw state, and non-enzymatic browning reactions, which define the roasted state.
The Volatile Profile of Raw Nuts: A Legacy of Lipids and Terpenes
The characteristic aroma of raw nuts is largely a consequence of the autoxidation of their abundant unsaturated fatty acids, such as oleic and linoleic acid.[1][5] This process generates a variety of primary and secondary oxidation products, including:
-
Aldehydes: These are highly impactful aroma compounds. Hexanal, a product of linoleic acid oxidation, is notorious for its "green" or "grassy" note.[1] Nonanal, derived from oleic acid, contributes a fatty or floral note.[1] In raw almonds, benzaldehyde is a key aroma compound, lending a characteristic bitter almond or cherry-like scent, which significantly decreases upon roasting.[6]
-
Alcohols and Ketones: Compounds like 1-octen-3-ol (mushroom-like) and various ketones contribute to the overall complexity of the raw nut aroma.[1]
-
Terpenes: Especially prominent in fresh pistachios, terpenes like α-pinene and limonene provide resinous, citrus-like notes.[2][7]
These compounds, while defining the "fresh" character of raw nuts, are also indicators of potential rancidity if their concentrations become too high during storage.[5][8]
The Roasting Revolution: Maillard and Strecker Reactions
Applying heat via roasting initiates a cascade of chemical reactions that create hundreds of new volatile compounds, eclipsing the original raw profile. Roasting temperatures, typically between 130-180°C, are sufficient to trigger these transformations.[3]
-
The Maillard Reaction: This is a complex series of non-enzymatic browning reactions between the free amino acids and reducing sugars present in the nut.[3][9] This reaction is responsible not only for the brown color but also for generating a vast array of heterocyclic compounds that are hallmarks of roasted flavors. Key products include:
-
Pyrazines: These nitrogen-containing heterocyclic compounds are critical to the "roasted," "nutty," and "cocoa-like" aromas.[8][10] Hundreds of different pyrazines can be formed, with alkyl-substituted pyrazines like 2,5-dimethylpyrazine and 2-ethyl-3-methylpyrazine being particularly important.[11] They are generally absent or at very low levels in raw nuts and are considered reliable chemical markers of the roasting process.[6][12]
-
Furans and Furanones: Formed from sugar degradation, compounds like furfural contribute caramel, sweet, and bready notes.[13] 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is known for its intense caramel-like aroma.
-
-
Strecker Degradation: This reaction, closely associated with the Maillard reaction, involves the interaction of amino acids with dicarbonyl compounds (formed during the Maillard cascade).[3][13] It produces "Strecker aldehydes," which are potent aroma compounds with low odor thresholds. For example, the amino acid leucine produces 3-methylbutanal (malty, chocolatey), while phenylalanine produces phenylacetaldehyde (honey, floral).[10]
These reactions work in concert, transforming the simple, lipid-derived profile of raw nuts into the complex, rich, and highly appreciated aroma of roasted nuts.
A Validated Workflow for Volatile Compound Analysis
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample acquisition to data interpretation.
Caption: HS-SPME-GC-MS workflow for nut volatile analysis.
Detailed Experimental Protocol: HS-SPME-GC-MS
This protocol provides a self-validating system for the comparative analysis of nut volatiles.
-
Sample Preparation:
-
Step 1.1 (Roasting): If starting with only raw nuts, roast a batch in a convective oven at a controlled temperature and time (e.g., 170°C for 15 minutes) to create the roasted sample.[16] This ensures a direct comparison. Let cool to room temperature.
-
Step 1.2 (Homogenization): Take approximately 10g of either raw or roasted nuts and grind them into a fine, consistent powder using a clean coffee grinder or mortar and pestle. Causality: Grinding dramatically increases the surface area of the sample, facilitating a more efficient and rapid release of volatile compounds into the headspace for extraction.
-
Step 1.3 (Aliquoting): Accurately weigh 2.0 g of the ground nut powder into a 20 mL glass headspace vial.[12] Immediately seal the vial with a PTFE/silicone septum cap to prevent the loss of volatiles. Prepare samples in triplicate for statistical validity.
-
-
Volatile Compound Extraction (HS-SPME):
-
Step 2.1 (Incubation): Place the sealed vial into a heating block or autosampler agitator set to 60°C. Allow the sample to incubate for 10 minutes with agitation. Causality: Heating the sample increases the vapor pressure of the volatile compounds, driving them from the solid matrix into the gaseous headspace phase and allowing the system to reach thermodynamic equilibrium.
-
Step 2.2 (Extraction): After incubation, introduce a conditioned SPME fiber through the septum into the vial's headspace. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for various aroma compounds.[7] Expose the fiber to the headspace for 30 minutes at 60°C. Causality: The fiber coating acts as a sorbent. Volatiles partition from the headspace onto the fiber until an equilibrium is established between the three phases (sample matrix, headspace, and fiber coating).
-
-
Analysis and Identification (GC-MS):
-
Step 3.1 (Desorption): Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC (e.g., 250°C). Desorb for 5 minutes in splitless mode to ensure the complete transfer of analytes onto the GC column.
-
Step 3.2 (Chromatographic Separation): Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Program the oven temperature to start at 40°C (hold for 2 min), then ramp to 240°C at a rate of 5°C/min, and hold for 5 min. Use helium as the carrier gas at a constant flow. Causality: The temperature program allows for the separation of compounds based on their boiling points and chemical properties, with highly volatile compounds eluting first, followed by less volatile ones.
-
Step 3.3 (Mass Spectrometric Detection): Set the mass spectrometer to scan a mass range of m/z 35-400. Use electron ionization (EI) at 70 eV.
-
Step 3.4 (Compound Identification): Identify the separated compounds by comparing their acquired mass spectra with those in a reference library (e.g., NIST/Wiley). Confirm identifications by comparing their calculated Linear Retention Indices (LRI) with published values.
-
Comparative Data Summary: Key Volatile Markers
The roasting process results in a profound and predictable shift in the chemical classes of volatile compounds. While raw nuts are dominated by lipid oxidation products, roasted nuts are characterized by Maillard reaction and Strecker degradation products.
| Nut Type | Compound Class | Key Volatile Compound | Relative Abundance (Raw) | Relative Abundance (Roasted) | Primary Formation Pathway |
| Almond | Strecker Aldehyde | Benzaldehyde | High | Low to Very Low | Amino Acid Degradation (native) |
| Pyrazine | 2,5-Dimethylpyrazine | Not Detected / Trace | High | Maillard Reaction[6] | |
| Furan | Furfural | Not Detected / Trace | High | Sugar Degradation[16] | |
| Peanut | Aldehyde | Hexanal | Moderate | Low (can increase with storage) | Lipid Oxidation[8] |
| Pyrazine | 2,5-Dimethylpyrazine | Not Detected / Trace | Very High | Maillard Reaction[8][10] | |
| Pyrrole | 2-Acetyl-1-pyrroline | Not Detected | Moderate (key odorant) | Maillard Reaction | |
| Hazelnut | Ketone | 5-Methyl-(E)-2-hepten-4-one | Low | High | Maillard/Lipid Interaction[12] |
| Pyrazine | 2-Ethyl-3,5-dimethylpyrazine | Not Detected | High | Maillard Reaction[17] | |
| Aldehyde | 2-Methylbutanal | Low | High | Strecker Degradation[1] | |
| Walnut | Aldehyde | Hexanal | High | Moderate (can be high) | Lipid Oxidation[5][18] |
| Aldehyde | (E,E)-2,4-Decadienal | Moderate | High | Lipid Oxidation[19] | |
| Pyrazine | Methylpyrazine | Not Detected | Moderate | Maillard Reaction[19] | |
| Cashew | Aldehyde | Hexanal, Nonanal | Moderate | High | Lipid Oxidation[20][21] |
| Alcohol | 3-Methyl-1-butanol | Low | High | Strecker Degradation[20] | |
| Ketone | 2,3-Pentanedione | Low | High | Maillard Reaction[20] |
Conclusion
The analysis of volatile compounds provides a clear chemical fingerprint that distinguishes raw nuts from their roasted counterparts. The aroma of raw nuts is primarily dictated by a relatively simple profile of aldehydes, alcohols, and terpenes, which are products of lipid oxidation and native plant metabolism. The application of heat through roasting initiates the complex Maillard and Strecker degradation reactions, generating a rich and diverse array of heterocyclic compounds—most notably pyrazines, furans, and pyrroles—that are responsible for the desirable "roasted" sensory characteristics. The HS-SPME-GC-MS methodology presented here offers a robust and reliable framework for researchers to investigate these transformations, enabling a deeper understanding of flavor chemistry and providing valuable data for quality control and product development in the food industry.
References
- Overview of Fatty Acids and Volatiles in Selected Nuts: Their Composition and Analysis. (n.d.). MDPI.
- Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification - PMC. (n.d.). NCBI.
- Impact of roasting on nut quality | Request PDF. (n.d.). ResearchGate.
- Investigation of Volatile Compounds and Characterization of Flavor Profiles of Fresh Pistachio Nuts (Pistacia vera L.). (n.d.). Taylor & Francis Online.
- Characterization of Key Aroma Compounds and Main Contributing Amino Acids in Hot-Pressed Oil Prepared from Various Peanut Varieties. (n.d.). NCBI.
- Volatile profiling of high quality hazelnuts (Corylus avellana L.): Chemical indices of roasting | Request PDF. (n.d.). ResearchGate.
- The influence of roasting conditions on volatile flavour compounds in raw and roasted cashew kernels (Anacadium). (2019). Croatian Journal of Food Science and Technology.
- Maillard Reaction and Caramelization during Hazelnut Roasting: A multiresponse kinetic study | Request PDF. (n.d.). ResearchGate.
- GC×GC–MS With Flame Ionization Aids AI Strategies for Raw Hazelnut Volatilome Evaluation. (2023). LCGC International.
- Roasted Peanut Flavor | CAES Field Report. (2017). University of Georgia.
- HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis). (2013). ScienceDirect.
- Optimization of roasting conditions in hydroSOStainable almonds using volatile and descriptive sensory profiles and consumer acceptance. (2020). PubMed.
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- Changes in volatile compounds and sensory quality during toasting of Spanish almonds. (2009). Oxford Academic.
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- Effect of Roasting Conditions on Color and Volatile Profile Including HMF Level in Sweet Almonds (Prunus dulcis) | Request PDF. (n.d.). ResearchGate.
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- Sensomics Analysis of Key Hazelnut Odorants (Corylus Avellana L. 'Tonda Gentile') Using Comprehensive Two-Dimensional Gas Chromatography in Combination With Time-Of-Flight Mass Spectrometry (GC×GC-TOF-MS). (2014). PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Butyl-3-methylpyrazine
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents, such as 2-Butyl-3-methylpyrazine, is not merely a regulatory hurdle but a cornerstone of responsible scientific stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each procedural choice. Our aim is to empower your laboratory with the knowledge to not only meet but exceed safety and environmental standards, fostering a deeply ingrained culture of safety.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a flammable liquid and is harmful if swallowed. Inhalation may cause respiratory tract irritation, and it can also cause skin and eye irritation[1][2].
Core Hazard Profile:
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | Vapors can form explosive mixtures with air, especially at elevated temperatures. | Keep away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical equipment. |
| Harmful if Swallowed | Ingestion can be toxic.[1] | Do not eat, drink, or smoke when using this product.[1] If swallowed, call a poison center or doctor immediately and rinse the mouth.[1] |
| Skin and Eye Irritant | Can cause skin and eye irritation upon contact.[1][2] | Wear protective gloves, clothing, and eye/face protection.[1] |
| Inhalation Hazard | May cause respiratory tract irritation.[1] | Ensure adequate ventilation or use in a fume hood. Avoid breathing vapors or mist.[1] |
Personal Protective Equipment (PPE) is Non-Negotiable:
A foundational principle of laboratory safety is the consistent and correct use of PPE. For handling this compound, the following are mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by federal, state, and local regulations. The overarching mandate is that this chemical waste must be managed as hazardous waste and disposed of through a licensed professional waste disposal service[1]. Under no circumstances should it be poured down the drain or mixed with general refuse[3][4].
Step 1: Waste Segregation and Containerization
The principle of causality here is to prevent accidental and dangerous chemical reactions. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid. Ideally, use the original container if it is not compromised[5].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Toxic").[6]
-
Incompatibility Prevention: Do not mix this compound with other waste chemicals, particularly strong oxidizing agents or strong acids[2][7]. Store acids and bases separately[5].
Step 2: Managing Spills and Contaminated Materials
Small spills must be managed promptly and correctly to prevent exposure and environmental contamination.
-
Immediate Action: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Containment and Absorption: For small spills, use an inert absorbent material such as sand, silica gel, or a commercial chemical absorbent to soak up the liquid.[1][7] Do not use combustible materials like paper towels without first using an absorbent.
-
Collection: Carefully collect the absorbed material and any contaminated debris (e.g., gloves, wipes) and place it into the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step 3: On-Site Accumulation and Storage
Laboratories that generate hazardous waste must adhere to specific regulations for on-site storage, often in what is known as a Satellite Accumulation Area (SAA).[5][6]
-
Location of SAA: The SAA must be at or near the point of generation and under the control of the laboratory personnel who are generating the waste.[8]
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.[5] They should be inspected weekly for any signs of leakage.
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste).[8]
Step 4: Arranging for Professional Disposal
The final and most critical step is the transfer of the hazardous waste to a licensed disposal facility.
-
Engage a Licensed Waste Hauler: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. All hazardous waste must be disposed of through this approved vendor.
-
Waste Manifesting: The disposal of hazardous waste is tracked from "cradle to grave" using a hazardous waste manifest system, as mandated by the Resource Conservation and Recovery Act (RCRA).[3] Your EHS department will manage this documentation.
-
Preparation for Pickup: Ensure that all waste containers are properly labeled, sealed, and ready for transport on the scheduled pickup day.
Visualization of the Disposal Decision Process
The following diagram illustrates the key decision points in the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Trustworthiness and Self-Validation: Building a Culture of Safety
A robust safety protocol is a self-validating one. This means incorporating checks and balances into your laboratory's standard operating procedures (SOPs).
-
Regular Training: All personnel handling this compound must be trained on its specific hazards and disposal procedures. This training should be documented and refreshed annually.
-
Weekly Inspections: Designate a laboratory member to conduct weekly inspections of all SAAs to check for proper labeling, container integrity, and compliance with storage limits.
-
Clear Documentation: Maintain a clear and accessible log of all hazardous waste generated in the laboratory. This log should include the chemical name, quantity, and date of generation.
By adhering to these detailed procedures, your laboratory will not only ensure the safe and compliant disposal of this compound but also contribute to a work environment where safety and scientific excellence are inextricably linked.
References
- M&U International. Material Safety Data Sheet: 2-METHOXY-3-SEC-BUTYL PYRAZINE. [Link]
- American Chemical Society. (2023). Managing Hazardous Chemical Waste in the Lab. [Link]
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- U.S. Environmental Protection Agency. (2016).
- U.S. Environmental Protection Agency. (2023, November 25).
- LookChem. 2-methyl-6-(3-methylbutyl)
- Synerzine. (2019, February 12). Safety Data Sheet: Pyrazine, 2-methoxy-5-methyl-. [Link]
- Synerzine. (2018, November 7). Safety Data Sheet: Pyrazine, 2,6-dimethyl-. [Link]
- Fisher Scientific. (2023, September 25).
- CPAChem.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. [Link]
- Occupational Safety and Health Administration. 1910.
- Occupational Safety and Health Administration. 1910.119 - Process safety management of highly hazardous chemicals. [Link]
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]
- Occupational Safety and Health Administration. 29 CFR 1910.119, Process Safety Management of Highly Hazardous Chemicals -- Compliance Guidelines and Enforcement Procedures. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
